molecular formula C10H12N2 B582060 2-(3-Aminophenyl)-2-methylpropanenitrile CAS No. 915394-29-5

2-(3-Aminophenyl)-2-methylpropanenitrile

Cat. No.: B582060
CAS No.: 915394-29-5
M. Wt: 160.22
InChI Key: HNABISIMXKEHQF-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)-2-methylpropanenitrile is a versatile organic compound with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol . This chemical, which appears as a liquid at room temperature, is part of the nitrile family and serves as a critical building block in organic synthesis and pharmaceutical research . The primary value of this compound lies in its role as a key intermediate for the research and development of more complex molecules. Its structure, featuring both an aromatic amine and a nitrile group attached to a tertiary carbon, makes it a valuable precursor in chemical production processes, particularly in the life sciences sector . Suppliers typically offer this compound in high purity grades, including 99% and higher, as well as various standard grades such as Reagent, Technical, and Pharmaceutical Grades to meet diverse research needs . Researchers should note that this compound requires specific handling precautions. It is associated with several hazard statements, including warnings about its potential to cause skin and eye irritation, specific organ toxicity, and acute toxicity if swallowed, in contact with skin, or if inhaled . Appropriate personal protective equipment should be used, and the material is recommended to be stored under an inert gas such as nitrogen or argon at 2–8°C to maintain stability . Notice for Researchers: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-aminophenyl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12N2/c1-10(2,7-11)8-4-3-5-9(12)6-8/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNABISIMXKEHQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719261
Record name 2-(3-Aminophenyl)-2-methylpropanenitrile
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Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915394-29-5
Record name 2-(3-Aminophenyl)-2-methylpropanenitrile
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Record name 2-(3-aminophenyl)-2-methylpropanenitrile
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Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-Aminophenyl)-2-methylpropanenitrile: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential applications of 2-(3-Aminophenyl)-2-methylpropanenitrile, a key building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the utilization of novel scaffolds for the synthesis of bioactive molecules.

Introduction: The Significance of the Aminophenyl-propanenitrile Scaffold

In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds that can interact with specific biological targets are of paramount importance. The aminophenyl-propanenitrile moiety has emerged as a privileged scaffold, particularly in the design of kinase inhibitors. Its structural features, including a primary aromatic amine for versatile derivatization and a nitrile group that can participate in hydrogen bonding or act as a bioisostere, make it an attractive starting point for the synthesis of targeted therapeutics. Notably, derivatives of this scaffold have been identified as crucial intermediates in the synthesis of Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) inhibitors, two key regulators of cellular growth and proliferation that are often dysregulated in cancer.[1][2][3] This guide will focus on the meta-substituted isomer, this compound, providing a detailed exploration of its chemical properties and synthetic utility.

Molecular Structure and Physicochemical Properties

This compound is a small organic molecule with the molecular formula C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol .[4] The structure features a benzene ring substituted with an amino group at the meta-position relative to a propanenitrile group, which itself is substituted with two methyl groups at the alpha-position to the nitrile.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 915394-29-5[5]
Molecular Formula C₁₀H₁₂N₂[4]
Molecular Weight 160.22 g/mol [4]
Appearance Oily liquid[6]
Boiling Point 307.0 ± 17.0 °C at 760 mmHg[7]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-(3-nitrophenyl)acetonitrile. This approach involves the methylation of the alpha-carbon followed by the reduction of the nitro group. This method is reliable and allows for the production of the target compound with good purity and yield.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Methyl-2-(3-nitrophenyl)propanenitrile cluster_step2 Step 2: Synthesis of this compound start1 2-(3-Nitrophenyl)acetonitrile reagents1 Sodium Hydride (NaH) Iodomethane (CH3I) start1->reagents1 1. Deprotonation solvent1 Anhydrous Tetrahydrofuran (THF) product1 2-Methyl-2-(3-nitrophenyl)propanenitrile reagents1->product1 2. Methylation start2 2-Methyl-2-(3-nitrophenyl)propanenitrile product1->start2 Intermediate Product reagents2 10% Palladium on Carbon (Pd/C) Hydrogen Gas (H2) start2->reagents2 3. Reduction solvent2 Methanol (MeOH) product2 This compound reagents2->product2

Caption: Synthetic workflow for this compound.

Experimental Protocols

3.1.1. Synthesis of 2-Methyl-2-(3-nitrophenyl)propanenitrile

This protocol describes the methylation of 2-(3-nitrophenyl)acetonitrile to yield the dinitromethane precursor.

Materials:

  • 2-(3-nitrophenyl)acetonitrile

  • Sodium hydride (50% dispersion in mineral oil)

  • Iodomethane

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a suspension of sodium hydride (6.84 g, 171 mmol) in anhydrous THF (30 mL) cooled in an ice bath, a solution of 2-(3-nitrophenyl)acetonitrile (4.2 g, 25.9 mmol) in anhydrous THF (30 mL) is added dropwise.[6]

  • The reaction mixture is stirred for 30 minutes at 0 °C.

  • Iodomethane (12.63 mL, 202 mmol) is then added slowly to the reaction mixture.[6]

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of ice water.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and dried over anhydrous sodium sulfate.[6]

  • The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane (5:95) as the eluent to afford 2-methyl-2-(3-nitrophenyl)propanenitrile as a solid.[6]

3.1.2. Synthesis of this compound

This protocol outlines the reduction of the nitro group of 2-methyl-2-(3-nitrophenyl)propanenitrile to the corresponding amine.

Materials:

  • 2-Methyl-2-(3-nitrophenyl)propanenitrile

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Celite®

Procedure:

  • 2-Methyl-2-(3-nitrophenyl)propanenitrile (0.5 g) is dissolved in methanol (10 mL).[6]

  • 10% Pd/C is added to the solution.

  • The mixture is hydrogenated at atmospheric pressure until the uptake of hydrogen ceases.[6]

  • The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield 2-(3-aminophenyl)-2-methyl-propionitrile as an oil.[6]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound and its Precursor

CompoundTechniqueDataSource
2-Methyl-2-(3-nitrophenyl)propanenitrile ¹H NMR (400 MHz, CDCl₃)δ 8.33-8.32 (m, 1H), 8.24-8.21 (m, 1H), 7.92-7.89 (m, 1H), 7.63 (t, J = 8.00 Hz, 1H), 1.82 (s, 6H)[6]
GC-MSm/z: 190.11 [M⁺][6]
This compound ¹H NMR (300 MHz, DMSO-d₆)δ 7.06 (t, 1H), 6.71 (s, 1H), 6.61 (d, 1H), 6.52 (d, 1H), 5.21 (s, 2H, NH₂), 1.61 (s, 6H)[6]
ESI-MSm/z: 161 [M+H]⁺[6]

4.1. Analysis of Spectroscopic Data

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of the final product shows characteristic signals for the aromatic protons in the region of δ 6.5-7.1 ppm. The singlet at δ 5.21 ppm corresponds to the two protons of the primary amine, and the singlet at δ 1.61 ppm integrates to six protons, confirming the presence of the two methyl groups.

  • Mass Spectrometry: The ESI-MS spectrum displays a peak at m/z 161, which corresponds to the protonated molecule [M+H]⁺, confirming the molecular weight of the compound.

  • ¹³C NMR Spectroscopy: Based on analogous structures, the carbon of the nitrile group is expected to resonate in the region of 115-125 ppm. The quaternary carbon attached to the nitrile and the phenyl ring would likely appear around 40-50 ppm, while the aromatic carbons would be observed between 110 and 150 ppm.

Applications in Drug Discovery: A Key Intermediate for PI3K/mTOR Inhibitors

The this compound scaffold is a valuable building block in the synthesis of targeted cancer therapeutics, particularly dual PI3K/mTOR inhibitors.[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[3]

The primary amine of this compound serves as a key functional handle for introducing the molecule into larger, more complex structures. For instance, it can undergo nucleophilic aromatic substitution or condensation reactions to be incorporated into heterocyclic systems that form the core of many kinase inhibitors. The gem-dimethyl group can provide steric bulk, influencing the binding orientation and selectivity of the final drug molecule. The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases.

The development of dual PI3K/mTOR inhibitors is a promising strategy in oncology as it can simultaneously block two key nodes in a critical signaling pathway, potentially leading to a more potent and durable anti-cancer response.[8] The use of versatile and readily synthesizable intermediates like this compound is crucial for the efficient exploration of the chemical space around these targets and the development of next-generation cancer therapies.

Safety and Handling

This compound is classified as an irritant.[4] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in medicinal chemistry. Its straightforward two-step synthesis and the presence of key functional groups make it an attractive starting material for the development of novel therapeutics, particularly in the realm of kinase inhibitors. This guide has provided a comprehensive overview of its synthesis, characterization, and application, offering valuable insights for researchers engaged in the design and synthesis of next-generation drug candidates. The continued exploration of this and related scaffolds will undoubtedly contribute to the advancement of targeted therapies for a range of diseases.

References

  • 2,3-bis(2-nitrophenyl)propanenitrile - Chemical Synthesis Database. (n.d.). Retrieved January 10, 2026, from [Link]

  • Discovery of 2-Methyl-2-(4-(2-methyl-8-(1 H-pyrrolo[2,3- b]pyridin-6-yl)-1 H-naphtho[1,2- d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo - PubMed. (2022, October 3). Retrieved January 10, 2026, from [Link]

  • Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity - PubMed. (2023, October 15). Retrieved January 10, 2026, from [Link]

  • (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • 2-Propenenitrile, 3-(4-aminophenyl)-2-(4-nitrophenyl)- - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved January 10, 2026, from [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved January 10, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]

  • 2-Propenenitrile - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 10, 2026, from [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - NIH. (2016, March 8). Retrieved January 10, 2026, from [Link]

  • FT-IR spectra: a) 2-aminoterephthalic acid, b) DABCO, c) Cu(OAc) 2 , d)... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Products - 2a biotech. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

An In-Depth Technical Guide to 2-(3-Aminophenyl)-2-methylpropanenitrile: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3-Aminophenyl)-2-methylpropanenitrile is a substituted aromatic nitrile that serves as a valuable intermediate in medicinal chemistry and drug development. Its structure, featuring a primary amine on the phenyl ring and a gem-dimethylnitrile group, provides versatile handles for further chemical modification. This compound is particularly noted as a key building block in the synthesis of advanced kinase inhibitors, including those targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in various cancers.[1][2]

This guide provides a comprehensive technical overview of this compound for researchers and drug development professionals. We will delve into its core physicochemical properties, present a field-proven synthesis protocol with detailed causal explanations, outline a robust workflow for its analytical characterization, and provide essential safety and handling information.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis and development.

Chemical Structure

The structure of this compound, CAS No. 915394-29-5, is defined by a benzene ring substituted at the 1 and 3 positions.[3][4][5] The first substituent is a 2-methylpropanenitrile group, and the third is an amino group.

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key identifiers and physical properties of the compound, which are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

PropertyValueReference(s)
CAS Number 915394-29-5[3][4][5][6]
Molecular Formula C₁₀H₁₂N₂[3][4][6][7]
Molecular Weight 160.22 g/mol [3][4][5][7]
IUPAC Name This compound[7]
Synonyms 2-(3-amino-phenyl)-2-methyl-propionitrile[6]
Density 1.1 ± 0.1 g/cm³[6]
Flash Point 140.9 ± 23.2 °C[6]
Refractive Index 1.556[6]
Physical Form Oil or Solid[6]

Synthesis Protocol: Catalytic Hydrogenation of a Nitro Precursor

A reliable and scalable synthesis route is paramount for any intermediate intended for drug development. The reduction of the corresponding nitro compound, 2-methyl-2-(3-nitrophenyl)propanenitrile, via catalytic hydrogenation stands out as a preferred method.

Rationale for Method Selection

Expertise & Experience: Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely adopted strategy for nitro group reduction due to its high efficiency, excellent chemoselectivity, and operational simplicity. The reaction proceeds under mild conditions (atmospheric pressure of H₂) and typically results in high yields of the desired amine. The catalyst, Pd/C, is heterogeneous, which vastly simplifies the post-reaction work-up; it can be removed by simple filtration. This "clean" conversion minimizes the formation of by-products, making subsequent purification more straightforward compared to methods using stoichiometric metal reductants (e.g., SnCl₂, Fe/HCl).

Experimental Workflow Diagram

G start Starting Material: 2-Methyl-2-(3-nitrophenyl)propanenitrile dissolve Dissolve in Methanol start->dissolve catalyst Add 10% Pd/C Catalyst dissolve->catalyst hydrogenate Hydrogenate at Atmospheric Pressure (Monitor H₂ uptake) catalyst->hydrogenate filter Filter through Celite® to Remove Catalyst hydrogenate->filter concentrate Concentrate Under Reduced Pressure filter->concentrate purify Purify via Column Chromatography (Silica Gel, Ethyl Acetate/Pet. Ether) concentrate->purify product Final Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

This protocol is adapted from established procedures for nitro group reductions.[6]

  • Reaction Setup: In a suitable hydrogenation flask, dissolve 2-methyl-2-(3-nitrophenyl)propanenitrile (1.0 eq) in methanol (approx. 15-20 mL per gram of starting material).

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst to the solution (typically 5-10% by weight of the starting material). Causality Note: The catalyst provides the active surface for the hydrogenation. Handling Pd/C requires care as it can be pyrophoric, especially when dry and exposed to air.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under an atmospheric pressure of hydrogen (a balloon is often sufficient for lab scale).

  • Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. For a more precise assessment, thin-layer chromatography (TLC) can be used to check for the disappearance of the starting material.

  • Catalyst Removal (Work-up): Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product. Self-Validation Note: Complete removal of the palladium catalyst is critical, as residual palladium can interfere with subsequent reactions (e.g., cross-couplings) and is a regulatory concern for pharmaceutical intermediates.

  • Concentration: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product, often as an oil.[6]

  • Purification: Purify the crude oil by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:9).[6] Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a purified oil or solid.

Analytical Characterization Workflow

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step. A multi-pronged analytical approach ensures the highest degree of confidence.

Expertise & Experience: No single technique is sufficient. Nuclear Magnetic Resonance (NMR) provides the carbon-hydrogen framework, Mass Spectrometry (MS) confirms the molecular weight, and Infrared (IR) Spectroscopy verifies the presence of key functional groups. This orthogonal triad of techniques forms a self-validating system for structural elucidation.

G cluster_0 Primary Characterization cluster_1 Purity Assessment nmr ¹H & ¹³C NMR Spectroscopy (Confirms C-H framework) confirmation Identity & Purity Confirmed nmr->confirmation ms Mass Spectrometry (e.g., ESI-MS) (Confirms Molecular Weight: 160.22) ms->confirmation ir FTIR Spectroscopy (Confirms -NH₂ and -C≡N stretches) ir->confirmation hplc HPLC / UPLC (Quantifies purity >95%) hplc->confirmation product Synthesized Product product->nmr product->ms product->ir product->hplc

Caption: Orthogonal workflow for analytical characterization and validation.

  • ¹H NMR Spectroscopy: Confirms the number and connectivity of protons. Expect signals corresponding to the aromatic protons (with splitting patterns indicative of 1,3-substitution), the primary amine protons, and a singlet for the two equivalent methyl groups.

  • Mass Spectrometry: Determines the molecular weight. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 161.22.

  • FTIR Spectroscopy: Provides evidence of key functional groups. Look for characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the C≡N (nitrile) stretch around 2240 cm⁻¹.[8]

  • Purity Analysis (HPLC/UPLC): High-Performance Liquid Chromatography is the gold standard for assessing the purity of organic compounds, providing a quantitative measure (e.g., >95%) essential for its use in further synthetic steps.

Safety, Handling, and Storage

Safe handling of all chemical reagents is of utmost importance in a research environment.

Hazard Identification

This compound is classified as an irritant and is harmful if swallowed.[3][6]

Hazard ClassGHS StatementPictogram
Acute Toxicity, Oral H302: Harmful if swallowedGHS07
Skin Irritation H315: Causes skin irritationGHS07
Eye Irritation H319: Causes serious eye irritationGHS07
Respiratory Irritation H335: May cause respiratory irritationGHS07
(Hazard statements are based on aggregated data and similar compounds[6])
Recommended Handling and PPE
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[9] Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10][11]

    • Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). A lab coat is mandatory.[10][12]

    • Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator.[10]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9][10]

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9] It should be stored locked up and away from incompatible materials such as strong oxidizing agents.[9][12]

Conclusion

This compound is a synthetically accessible and highly useful intermediate. Its preparation via the catalytic hydrogenation of its nitro precursor is an efficient and robust method suitable for laboratory-scale synthesis. A rigorous analytical workflow is essential to ensure the quality required for its application in multi-step syntheses, particularly in the demanding field of drug discovery. By adhering to the synthesis, characterization, and safety protocols outlined in this guide, researchers can confidently utilize this valuable building block in their scientific endeavors.

References

  • CAS NO. 915394-29-5 | this compound - Arctom. [Link]

  • 2 - SAFETY DATA SHEET. [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

  • (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. [Link]

  • 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride - PubChem. [Link]

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An In-depth Technical Guide to 2-(3-Aminophenyl)-2-methylpropanenitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Aminophenyl)-2-methylpropanenitrile is a valuable building block in medicinal chemistry, offering a unique combination of structural features for the synthesis of novel therapeutic agents. Its aromatic amine provides a versatile handle for a variety of chemical transformations, while the gem-dimethyl group can impart steric effects and improve metabolic stability. The nitrile moiety, a known pharmacophore, can participate in key binding interactions with biological targets.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Molecular Structure and SMILES Representation

The structure of this compound is characterized by a central quaternary carbon atom bonded to a 3-aminophenyl group, two methyl groups, and a nitrile group. This arrangement provides a rigid scaffold that can be strategically functionalized.

The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is: CC(C)(C1=CC=CC(N)=C1)C#N [2]

Figure 1: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is essential for its characterization, handling, and use in synthetic and analytical procedures.

PropertyValueSource
CAS Number 915394-29-5[3]
Molecular Formula C10H12N2[2]
Molecular Weight 160.22 g/mol [2]
Appearance Oil[2]
Density 1.1±0.1 g/cm³[2]
Flash Point 140.9±23.2 °C[2]
Refractive Index 1.556[2]
¹H-NMR (300 MHz, DMSO-d6) δ 7.06 (t, 1H), 6.71 (s, 1H), 6.61 (d, 1H), 6.52 (d, 1H), 5.21 (s, 2H), 1.61 (s, 6H)[2]
Mass Spectrum (ESI+) m/z: 161 [M+H]⁺[2][3]

Spectroscopic Interpretation:

  • ¹H-NMR: The signals in the aromatic region (δ 6.5-7.1 ppm) are consistent with a substituted phenyl ring. The singlet at 5.21 ppm corresponds to the two protons of the primary amine, and the singlet at 1.61 ppm represents the six equivalent protons of the two methyl groups.

  • Mass Spectrometry: The detection of the [M+H]⁺ ion at m/z 161 confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy (Predicted): Based on the functional groups present, the IR spectrum is expected to show characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and alkyl groups (around 2850-3100 cm⁻¹), and the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹).[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of its nitro precursor, 2-methyl-2-(3-nitrophenyl)propanenitrile.[2] This two-step process typically involves the synthesis of the nitro-intermediate followed by its reduction to the desired amine.

Step 1: Synthesis of 2-Methyl-2-(3-nitrophenyl)propanenitrile

This intermediate can be synthesized from 3-nitrobenzyl cyanide.

Experimental Protocol:

  • To a solution of 3-nitrobenzyl cyanide in a suitable aprotic solvent (e.g., tetrahydrofuran or dimethylformamide), add a strong base such as sodium hydride at 0 °C.

  • After stirring for a short period, add methyl iodide and allow the reaction to warm to room temperature.

  • Repeat the methylation step to introduce the second methyl group.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 2-methyl-2-(3-nitrophenyl)propanenitrile.

Step 2: Reduction of 2-Methyl-2-(3-nitrophenyl)propanenitrile

The nitro group is then reduced to a primary amine.

Experimental Protocol:

  • Dissolve 2-methyl-2-(3-nitrophenyl)propanenitrile in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture at atmospheric pressure until the uptake of hydrogen ceases.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography over silica gel, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 1:9 ratio), to yield this compound as an oil.[2]

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Nitro Intermediate cluster_step2 Step 2: Reduction 3-Nitrobenzyl\ncyanide 3-Nitrobenzyl cyanide Methylation (NaH, CH3I) Methylation (NaH, CH3I) 3-Nitrobenzyl\ncyanide->Methylation (NaH, CH3I) 2-Methyl-2-(3-nitrophenyl)\npropanenitrile 2-Methyl-2-(3-nitrophenyl) propanenitrile Methylation (NaH, CH3I)->2-Methyl-2-(3-nitrophenyl)\npropanenitrile Hydrogenation (Pd/C, H2) Hydrogenation (Pd/C, H2) 2-Methyl-2-(3-nitrophenyl)\npropanenitrile->Hydrogenation (Pd/C, H2) This compound This compound Hydrogenation (Pd/C, H2)->this compound

Figure 2: Synthetic workflow for this compound.

Applications in Drug Discovery

While specific, publicly available drug discovery programs explicitly targeting this compound are limited, its structural motifs are present in numerous biologically active molecules. The isomeric 2-(4-aminophenyl)-2-methylpropanenitrile is a known key intermediate in the synthesis of PI3K/mTOR inhibitors, suggesting that the 3-amino isomer could also serve as a valuable precursor for kinase inhibitors and other therapeutic agents.

The strategic placement of the amino group at the meta-position offers a different vector for substituent exploration compared to its ortho- and para-isomers. This can lead to compounds with altered binding modes, improved selectivity, and different pharmacokinetic profiles. The nitrile group itself is a versatile functional group in medicinal chemistry, capable of acting as a hydrogen bond acceptor, a bioisostere for other functional groups, and a reactive handle for further chemical modifications.

Potential therapeutic areas where this scaffold could be explored include:

  • Oncology: As a building block for kinase inhibitors, targeting signaling pathways implicated in cancer cell proliferation and survival.

  • Neuroscience: The aminophenyl moiety is a common feature in centrally active agents.

  • Inflammatory Diseases: Modulation of inflammatory pathways through targeted enzyme inhibition.

Safety Information

This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a synthetically accessible and versatile chemical entity with significant potential in drug discovery. Its unique structural features provide a solid foundation for the design and synthesis of novel small molecules with diverse biological activities. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, offering a valuable resource for researchers in the field of medicinal chemistry. Further exploration of this compound and its derivatives is warranted to fully realize its therapeutic potential.

References

  • This compound | 915394-29-5. (n.d.). Mol-Instincts. Retrieved January 10, 2026, from [Link]

  • (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

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Introduction: The Aminophenyl Methylpropanenitrile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Aminophenyl Methylpropanenitrile Compounds

The aminophenyl methylpropanenitrile core represents a critical structural motif in contemporary medicinal chemistry. Compounds bearing this scaffold, particularly isomers like 2-(4-aminophenyl)-2-methylpropanenitrile, are not merely synthetic curiosities but are pivotal building blocks in the development of targeted therapeutics. Notably, this scaffold is a key precursor in the synthesis of advanced PI3K/mTOR inhibitors, a class of drugs investigated for their potential in oncology.[1][2] The dysregulation of the PI3K/Akt/mTOR signaling pathway is a critical factor in cell proliferation, growth, and survival, making it a prime target for cancer therapy.[1]

A thorough understanding of the physicochemical properties of these intermediates is paramount for researchers, scientists, and drug development professionals. These properties—including solubility, lipophilicity, and acid-base characteristics—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its viability as a drug candidate. The nitrile group, while contributing to metabolic stability and polar interactions, also presents unique chemical characteristics that must be carefully managed.[3] This guide provides an in-depth analysis of these properties, grounded in established analytical techniques and field-proven insights, to empower researchers in their drug development endeavors.

PART 1: Synthesis and Structural Elucidation

The reliable synthesis and unambiguous structural confirmation of the target compound are the foundation upon which all further characterization rests. The most common isomer, 2-(4-aminophenyl)-2-methylpropanenitrile, is typically synthesized via a multi-step process.

General Synthetic Pathway

A widely adopted synthetic route involves the methylation of a nitrophenylacetonitrile precursor, followed by the reduction of the nitro group to the primary amine.[4] This approach is advantageous due to the commercial availability of starting materials and generally high reaction yields.

SynthesisWorkflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Nitro Reduction S1 p-Nitrophenylacetonitrile P1 2-(4-Nitrophenyl)- 2-methylpropanenitrile S1->P1 R1 Sodium Hydride (NaH) Methyl Iodide (CH3I) DMF Solvent R1->S1 P2 2-(4-Aminophenyl)- 2-methylpropanenitrile (Target Compound) P1->P2 R2 Iron Powder (Fe) NH4Cl R2->P1

The causality behind these experimental choices lies in the reactivity of the starting materials. The acidic α-hydrogen of p-nitrophenylacetonitrile is readily deprotonated by a strong base like sodium hydride to form a nucleophilic carbanion. This anion then undergoes an SN2 reaction with methyl iodide to install the two methyl groups. The subsequent reduction of the nitro group is often achieved using reducing agents like iron powder in the presence of an acid or ammonium chloride, a method known for its efficiency and milder conditions compared to catalytic hydrogenation which could potentially affect the nitrile group.[4]

Structural Confirmation: A Multi-Technique Approach

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework. For a related compound, 3-[(2-Aminophenyl)(methyl)amino]propanenitrile, characteristic ¹H NMR peaks include methylene protons adjacent to the nitrile at δ 3.2–3.5 ppm and aromatic protons at δ 6.6–7.4 ppm.[5] For 2-(4-aminophenyl)-2-methylpropanenitrile, one would expect to see singlets for the equivalent methyl protons and characteristic splitting patterns for the para-substituted aromatic ring. The ¹³C NMR would show a distinctive nitrile carbon signal around δ 118–120 ppm.[5]

  • Infrared (IR) Spectroscopy : The presence of the nitrile group is unequivocally confirmed by a strong, sharp absorption band around 2240 cm⁻¹.[5] The N-H stretching of the primary amine will appear as two distinct bands in the 3300-3500 cm⁻¹ region.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.[5] For 2-(4-aminophenyl)-2-methylpropanenitrile (C₁₀H₁₂N₂), the expected exact mass is approximately 160.1000.

PART 2: Core Physicochemical Properties and Their Implications

The journey of a drug from administration to its target is dictated by its physicochemical properties. This section delves into the key parameters for aminophenyl methylpropanenitrile compounds.

PropertiesToDevelopment cluster_props Physicochemical Properties cluster_dev Drug Development Stages Sol Aqueous Solubility Form Formulation & Solid-State Form Sol->Form Abs Absorption & Bioavailability Sol->Abs pKa pKa (Ionization) pKa->Form pKa->Abs Dist Distribution & Target Engagement pKa->Dist LogP Lipophilicity (LogP/LogD) LogP->Abs LogP->Dist Met Metabolism & Clearance LogP->Met MP Melting Point / Stability MP->Form

Aqueous Solubility
  • Importance : Adequate aqueous solubility is a prerequisite for oral absorption and for the development of intravenous formulations. Poor solubility can lead to low bioavailability and challenging formulation development.

  • Expected Behavior : The presence of the polar primary amino group suggests some degree of aqueous solubility, especially in acidic conditions where it can be protonated to form a more soluble salt. However, the aromatic ring and methyl groups contribute to its hydrophobic character. The hydrochloride salt of the compound is also available, indicating a strategy to improve solubility.[6]

  • Experimental Protocol : The gold-standard method for determining thermodynamic solubility is the shake-flask method (OECD Guideline 105). A detailed protocol is provided in the experimental section.

Acid-Base Properties (pKa)
  • Importance : The pKa value dictates the ionization state of a molecule at a given pH. This is critical as the charge state affects solubility, permeability across biological membranes, and binding to the target protein.

  • Expected Behavior : The primary aromatic amine group is basic. For 2-(4-aminophenyl)-2-methylpropanenitrile, a predicted pKa of 3.63 has been reported.[1] This value is typical for anilines, where the electron-donating character of the alkyl group is offset by the electron-withdrawing nature of the nitrile and the delocalization of the nitrogen lone pair into the aromatic ring. This pKa indicates that the compound will be predominantly in its neutral, uncharged form at physiological pH (7.4), which favors membrane permeation.

  • Experimental Protocol : Potentiometric titration is a reliable method for pKa determination. The compound is dissolved in a suitable solvent (e.g., a water-methanol mixture) and titrated with a strong acid to determine the pKa of the conjugate acid.

Lipophilicity (LogP/LogD)
  • Importance : Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ADME properties. It influences how a drug is absorbed, how it binds to plasma proteins, its volume of distribution, and its potential for CNS penetration. The partition coefficient (LogP) measures this property for the neutral species, while the distribution coefficient (LogD) is pH-dependent and accounts for all ionic species.

  • Expected Behavior : With a benzene ring and three alkyl carbons, the aminophenyl methylpropanenitrile scaffold possesses significant lipophilic character. The polar amine and nitrile groups will decrease the overall LogP. At pH 7.4, since the compound is mostly neutral (pKa ~3.6), the LogD₇.₄ will be very close to the LogP value.

  • Experimental Protocol : The shake-flask method, using n-octanol and a buffered aqueous phase, is the traditional method for LogP/LogD determination. A reverse-phase HPLC method can also be used for a higher-throughput estimation.

Stability and Storage
  • Importance : Chemical stability is crucial for ensuring the integrity of the compound during storage, formulation, and in vivo. Degradation can lead to loss of potency and the formation of potentially toxic impurities.

  • Expected Behavior : Two primary degradation pathways are of concern:

    • Hydrolysis of the Nitrile : The nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, which would convert it to a carboxylic acid or an amide.[5] However, nitrile hydrolysis is a relatively rare metabolic pathway in vivo.[3]

    • Oxidation of the Amine : Aromatic amines can be sensitive to oxidation, especially in the presence of light and air, leading to colored degradation products.

  • Recommended Storage : Based on supplier data, the compound should be stored at 2-8°C under an inert atmosphere (Nitrogen or Argon) and protected from light to minimize degradation.[1]

PART 3: Data Summary

The following table summarizes the key physicochemical data for representative aminophenyl methylpropanenitrile isomers.

Property2-(4-Aminophenyl)-2-methylpropanenitrile2-(2-Aminophenyl)-2-methylpropanenitrileReference(s)
CAS Number 115279-57-71314667-39-4[1]
Molecular Formula C₁₀H₁₂N₂C₁₀H₁₂N₂[1]
Molecular Weight 160.22 g/mol 160.22 g/mol [1]
Physical Form Pale-yellow to Yellow-brown SolidSolid
pKa (Predicted) 3.63 ± 0.10Not Reported[1]
Boiling Point Not Reported307.0 ± 17.0 °C at 760 mmHg
Storage 2-8°C, inert atmosphere4°C, protect from light

PART 4: Experimental Protocols

These protocols describe self-validating methodologies for the characterization of aminophenyl methylpropanenitrile compounds.

Protocol 1: Determination of LogP by Shake-Flask Method (OECD 107)
  • Preparation :

    • Prepare a phosphate buffer solution at pH 7.4.

    • Pre-saturate n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and allowing the phases to separate.

    • Prepare a stock solution of the test compound in n-octanol at a concentration not exceeding 0.01 M.

  • Experiment :

    • In triplicate, combine 5 mL of the saturated n-octanol stock solution and 5 mL of the saturated buffer in a suitable vessel (e.g., a centrifuge tube).

    • Include a blank (n-octanol and buffer without the compound) as a control.

    • Agitate the vessels at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24 hours).

    • Centrifuge the vessels to ensure complete phase separation.

  • Analysis :

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A full calibration curve must be generated.

  • Calculation :

    • The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • LogP = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

LogPWorkflow cluster_prep 1. Preparation cluster_exp 2. Equilibration cluster_analysis 3. Analysis A1 Pre-saturate n-Octanol and Buffer (pH 7.4) A2 Prepare Stock Solution in saturated n-Octanol A1->A2 B1 Combine Stock & Saturated Buffer (1:1 v/v) in triplicate A2->B1 B2 Agitate at 25°C until equilibrium B1->B2 B3 Centrifuge for Phase Separation B2->B3 C1 Sample Aqueous & Octanol Phases B3->C1 C2 Quantify Concentration (e.g., by HPLC) C1->C2 C3 Calculate LogP C2->C3

Protocol 2: Purity Determination by Reverse-Phase HPLC
  • System Preparation :

    • Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A : 0.1% Formic acid in Water.

    • Mobile Phase B : 0.1% Formic acid in Acetonitrile.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 254 nm.

  • Sample Preparation :

    • Accurately weigh ~5 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL solution.

  • Analysis Procedure :

    • Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no system contamination.

    • Run a gradient elution method, for example:

      • 0-15 min: 5% to 95% B

      • 15-20 min: Hold at 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: Hold at 5% B

    • Inject the sample solution.

  • Data Analysis :

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100. This method assumes all impurities have a similar UV response factor. For higher accuracy, relative response factors should be determined using reference standards.

Conclusion

The aminophenyl methylpropanenitrile framework is a valuable asset in medicinal chemistry, particularly for developing kinase inhibitors. A comprehensive characterization of its physicochemical properties is not an academic exercise but a fundamental requirement for successful drug development. The data and protocols presented in this guide highlight that compounds like 2-(4-aminophenyl)-2-methylpropanenitrile possess a mix of desirable and challenging features: a basic handle for salt formation to improve solubility, a likely neutral state at physiological pH favoring permeability, and potential stability concerns requiring careful handling. By applying the rigorous analytical methodologies described herein, researchers can effectively navigate these properties, enabling the rational design and optimization of novel therapeutics built upon this important chemical scaffold.

References

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A Guide to 2-(3-Aminophenyl)-2-methylpropanenitrile: A Versatile Scaffolding for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(3-Aminophenyl)-2-methylpropanenitrile has emerged as a particularly valuable intermediate, offering a unique combination of reactive functional groups that serve as versatile handles for molecular elaboration. This technical guide provides an in-depth exploration of its synthesis, reactivity, and application, with a focus on its utility in the fields of medicinal chemistry and materials science. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate key synthetic transformations, establishing this molecule as a cornerstone for innovation in drug discovery and beyond.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound, identified by CAS Number 915394-29-5, is a bifunctional organic compound featuring a primary aromatic amine and a nitrile group.[1][2] Its structure is uniquely poised for a diverse range of chemical transformations. The aniline moiety provides a nucleophilic center for substitutions and a precursor for diazonium chemistry, while the nitrile group can be transformed into amines, amides, carboxylic acids, or ketones.[3][4][5] The gem-dimethyl group alpha to the nitrile sterically influences reactivity and imparts specific conformational properties to its derivatives.

This combination makes it an ideal starting point for constructing libraries of compounds, particularly in the synthesis of heterocyclic systems which form the core of many pharmaceutical agents.[6][7] Its application as a key intermediate in the synthesis of kinase inhibitors underscores its relevance in modern drug development.[8]

Core Physicochemical Properties

A summary of the key properties of this compound is presented below for quick reference.

PropertyValueSource
CAS Number 915394-29-5[1]
Molecular Formula C10H12N2[1]
Molecular Weight 160.22 g/mol [1][2]
Appearance Oil[9]
Density 1.1 ± 0.1 g/cm³[9]
Flash Point 140.9 ± 23.2 °C[9]
Refractive Index 1.556[9]

Synthesis of the Building Block: A Foundational Protocol

The most common and reliable route to this compound involves the reduction of its nitro precursor, 2-Methyl-2-(3-nitrophenyl)propanenitrile. This transformation is typically achieved through catalytic hydrogenation, a clean and high-yielding method.

Rationale for Synthetic Approach

Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this nitro-to-amine reduction. This preference is based on several factors:

  • High Selectivity: The reaction conditions are mild enough to selectively reduce the nitro group without affecting the nitrile functionality.

  • Efficiency: The reaction proceeds to completion, often with high yields (e.g., 83%).[9]

  • Clean Workup: The catalyst is a heterogeneous solid that can be easily removed by filtration, simplifying the purification process.[9]

General Synthesis Workflow

The synthesis is a straightforward, two-step process starting from 3-nitrobenzoic acid, illustrating the accessibility of this building block.

G cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Nitro Group Reduction A 2-Methyl-2-(3-nitrophenyl)propanenitrile C This compound A->C Hydrogenation (H2, Pd/C) B Starting Material: 3-Nitrophenyl derivative B->A Cyanation D Final Product C->D Purification (Filtration, Chromatography)

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 2-Methyl-2-(3-nitrophenyl)propanenitrile.

Materials:

  • 2-Methyl-2-(3-nitrophenyl)propanenitrile (1.0 eq)

  • 10% Palladium on Carbon (10% Pd/C) (approx. 0.1 eq by weight)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite® or other filtration aid

  • Ethyl acetate and Petroleum ether (for chromatography)

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask suitable for hydrogenation, dissolve 2-Methyl-2-(3-nitrophenyl)propanenitrile (e.g., 0.5 g) in methanol (10 mL).[9]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an H₂ atmosphere.

  • Reaction: Stir the reaction mixture vigorously at atmospheric pressure and room temperature. Monitor the reaction progress by observing the uptake of hydrogen gas.[9]

  • Completion & Filtration: Once hydrogen uptake ceases, indicating reaction completion, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as an oil.[9]

  • Purification: Purify the crude oil by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (e.g., starting with 1:9 v/v) to afford pure 2-(3-amino-phenyl)-2-methyl-propionitrile.[9]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its amine and nitrile functional groups. This allows for selective transformations and the construction of diverse molecular scaffolds.

Reactions of the Aromatic Amine

The primary amine at the meta-position is a versatile handle for introducing a wide array of substituents and for building heterocyclic rings.

  • Nucleophilic Substitution: The amine can readily react with electrophiles. For example, it undergoes N-alkylation or N-acylation to form secondary amines or amides, respectively. This is a common first step in building more complex side chains.

  • Heterocycle Formation: The amine is a key nucleophile in condensation reactions to form nitrogen-containing heterocycles. A prominent example is its reaction with 6-bromo-4-chloro-3-nitroquinoline to form a key intermediate for quinoline-based PI3K/mTOR inhibitors.[8] This reaction proceeds via a nucleophilic aromatic substitution where the amine displaces the chlorine atom on the quinoline ring.

Reactions of the Nitrile Group

The nitrile group is a valuable precursor to several other important functional groups. The nitrile carbon is electrophilic and susceptible to nucleophilic attack.[4][10]

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, often proceeding through an amide intermediate.[3][11] This transformation is useful for introducing acidic moieties or for further derivatization via amide coupling.

  • Reduction: The nitrile can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[4][11] This provides a method for extending a carbon chain while introducing a basic nitrogen center.

  • Addition of Organometallics: Grignard reagents or other organometallics can add to the nitrile to form an intermediate imine, which upon hydrolysis yields a ketone.[4][5] This allows for the direct formation of carbon-carbon bonds.

Application in the Synthesis of Bioactive Heterocycles

The dual functionality of this building block is particularly powerful in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals.[7][12] For example, derivatives of 3-aminopyrrole, known for a range of biological activities, can be synthesized using related aminonitrile precursors through Thorpe-Ziegler cyclization.[6]

The following diagram illustrates a generalized scheme where the amine functionality is used to form an initial bond, followed by transformations involving the nitrile group to complete a heterocyclic ring system.

G A 2-(3-Aminophenyl)- 2-methylpropanenitrile C N-Alkylated Intermediate A->C S_NAr or Alkylation B Electrophilic Partner (e.g., α-haloketone) B->C D Intramolecular Cyclization C->D Base-mediated (Thorpe-Ziegler type) E Heterocyclic Product (e.g., Pyrrole, Quinoline) D->E Tautomerization/ Aromatization

Caption: General pathway for heterocyclic synthesis.

Role in Drug Discovery: A Case Study

The nitrile group is a well-established pharmacophore in medicinal chemistry, often acting as a bioisostere for carbonyl groups, a hydrogen bond acceptor, or a modulator of pharmacokinetic properties.[13][14] this compound and its para-isomer have been utilized as key intermediates in the development of targeted cancer therapies.

Intermediate for PI3K/mTOR Inhibitors

The para-isomer, 2-(4-Aminophenyl)-2-methylpropanenitrile, is a documented intermediate in the synthesis of quinoline-based inhibitors targeting the PI3K/mTOR pathway, a critical signaling cascade in many cancers.[8] In the synthesis of a derivative of NVP-BEZ235, the amine group of the building block is reacted with 6-bromo-4-chloro-3-nitroquinoline.[8] This demonstrates the direct application of this scaffold in creating molecules with high therapeutic potential.

Drug Target / ClassIntermediateResulting Compound ClassReference
PI3K / mTOR2-(4-Aminophenyl)-2-methylpropanenitrileQuinolines[8]
Dipeptidyl Peptidase (DPP IV)α-Amino NitrilesSaxagliptin (analogs)[13]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. It is classified as an irritant.[2]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][15]

  • Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[2][15]

Conclusion

This compound stands out as a highly effective and versatile building block. Its value is rooted in the presence of two distinct and strategically positioned functional groups—an aromatic amine and a nitrile—that can be manipulated selectively or in concert to generate a vast array of complex molecules. From the synthesis of fundamental heterocyclic cores to its incorporation into advanced pharmaceutical intermediates for targeted therapies, this compound provides a reliable and efficient starting point for chemical innovation. The straightforward synthesis and well-understood reactivity of this molecule ensure its continued importance for researchers, scientists, and drug development professionals dedicated to pushing the boundaries of chemical synthesis.

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  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (n.d.). MDPI. Retrieved from [Link]

  • Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. (2017). Kanazawa University Repository. Retrieved from [Link]

  • 2-Amino-2-methylpropionitrile. (n.d.). PubChem - NIH. Retrieved from [Link]

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A Technical Guide to 2-(3-Aminophenyl)-2-methylpropanenitrile: Synthesis and Application as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical overview of 2-(3-Aminophenyl)-2-methylpropanenitrile (CAS No. 915394-29-5), a bifunctional chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. We will explore its core physicochemical properties, detail a reliable synthetic protocol for its preparation, and, most critically, elucidate its application as a versatile nucleophilic building block in the construction of complex molecular scaffolds. The narrative emphasizes the causality behind experimental choices and provides field-proven insights into its reactivity, drawing parallels with well-documented isomers to inform synthetic strategy.

Introduction and Strategic Value

In the landscape of modern drug discovery, the efficient synthesis of novel molecular entities is paramount.[1] The selection of starting materials and intermediates dictates the feasibility, cost, and novelty of a synthetic campaign. This compound is a valuable intermediate that offers two distinct and strategically important functional handles: a nucleophilic aromatic amine (aniline) and a synthetically versatile nitrile group.[]

The aniline moiety provides a reactive site for C-N bond formation, enabling its incorporation into a wide array of heterocyclic systems and substituted aromatic structures. The gem-dimethylpropionitrile group offers steric bulk and a stable, yet transformable, nitrile function. The nitrile is a prevalent pharmacophore in its own right, known for its metabolic stability and its ability to engage in hydrogen bonding interactions within enzyme active sites.[3]

This document serves as a practical guide for utilizing this intermediate, focusing on a robust synthesis protocol and its core application in nucleophilic substitution reactions, a cornerstone of many synthetic routes for kinase inhibitors and other targeted therapeutics.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties is the foundation of its effective and safe use.

Table 1: Core Properties of this compound

PropertyValueSource(s)
CAS Number 915394-29-5[4][5][6][7]
Molecular Formula C₁₀H₁₂N₂[4][5]
Molecular Weight 160.22 g/mol [4][5]
IUPAC Name This compound[5]
SMILES CC(C)(C#N)c1cccc(N)c1[7]
Typical Purity ≥95%[5][7]

Safety Profile: this compound is classified as an irritant.[4] Aggregated GHS data indicates it may be harmful if swallowed (H302).[8] Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Intermediate

The most direct and reliable laboratory-scale synthesis of this compound involves the reduction of its nitro precursor, 2-methyl-2-(3-nitrophenyl)propanenitrile. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and straightforward workup.

Synthesis_Workflow Nitro 2-Methyl-2-(3-nitrophenyl) propanenitrile Reagents H₂ (g, 1 atm) 10% Pd/C Methanol (Solvent) Nitro->Reagents Amino 2-(3-Aminophenyl)-2- methylpropanenitrile Reagents->Amino Catalytic Hydrogenation

Caption: Synthesis of the target intermediate via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established procedures for the reduction of aromatic nitro compounds.[8][9]

Objective: To synthesize this compound from 2-methyl-2-(3-nitrophenyl)propanenitrile with a target yield of >80%.

Materials:

  • 2-Methyl-2-(3-nitrophenyl)propanenitrile

  • Methanol (MeOH), anhydrous

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl Acetate (EtOAc) and Petroleum Ether (or Hexanes) for chromatography

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-2-(3-nitrophenyl)propanenitrile (e.g., 0.5 g) in methanol (10 mL).[8]

    • Expert Insight: Methanol is an excellent solvent for this reaction, as it solubilizes the starting material and is inert to the reaction conditions. Ensure the methanol is anhydrous to maximize catalyst activity.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate). The mixture will turn black.

    • Causality: Pd/C is a heterogeneous catalyst that provides a surface for the adsorption of both hydrogen gas and the nitro compound, facilitating the efficient reduction of the nitro group to an amine.

  • Hydrogenation: Seal the flask and purge the atmosphere with hydrogen gas. Maintain a positive pressure of hydrogen (a balloon is sufficient for atmospheric pressure reactions) and stir the mixture vigorously at room temperature.[8]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The reaction is typically complete within a few hours.

  • Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.[8] Rinse the pad with a small amount of methanol to ensure complete recovery of the product.

    • Trustworthiness:Crucial safety step. The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Ensure the filter cake remains wet with solvent during and after filtration. Quench the used catalyst under water before disposal.

  • Workup & Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as an oil.[8]

  • Purification: Purify the crude oil via column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:9 v/v) to afford the pure this compound.[8] The expected yield is typically in the range of 80-85%.

Core Application: A Nucleophilic Intermediate for Kinase Inhibitor Scaffolds

The primary utility of the aminophenyl moiety is its function as a potent nucleophile. While specific literature for the 3-amino isomer is emerging, its reactivity is directly analogous to its well-documented regioisomer, 2-(4-aminophenyl)-2-methylpropanenitrile, which is a key intermediate in the synthesis of PI3K/mTOR inhibitors like NVP-BEZ235.[10][11] The following protocol adapts this established chemistry to demonstrate the utility of the title compound.

Reaction_Workflow cluster_reactants Reactants cluster_product Product A 2-(3-Aminophenyl)-2- methylpropanenitrile C N-(3-(1-cyano-1-methylethyl)phenyl) -quinolin-4-amine Derivative A->C SNAr Reaction (Nucleophilic Attack) B Substituted 4-Chloroquinoline (Electrophile) B->C Solvent Acetic Acid (Solvent/Catalyst) Solvent->A

Caption: Nucleophilic Aromatic Substitution (SNAr) using the title intermediate.

Representative Protocol: Synthesis of a Quinoline Amine Derivative

Objective: To demonstrate the nucleophilic character of this compound in a Nucleophilic Aromatic Substitution (SNAr) reaction.

Materials:

  • This compound

  • An activated chloro-heterocycle (e.g., 6-bromo-4-chloro-3-nitroquinoline)

  • Glacial Acetic Acid

Procedure:

  • Reaction Setup: In a flask suitable for heating under reflux, suspend the chloro-heterocycle (1.0 eq) in glacial acetic acid. Stir the mixture at room temperature.

  • Nucleophile Addition: Add this compound (1.1 eq) to the mixture.

    • Expert Insight: A slight excess of the amine nucleophile ensures complete consumption of the more valuable electrophile.

  • Heating: Heat the reaction mixture to reflux (approx. 118 °C for acetic acid) and maintain for 1-2 hours.

    • Causality: The high temperature provides the necessary activation energy for the SNAr reaction. Acetic acid serves as both a polar solvent to facilitate the reaction and a mild acid to protonate the quinoline ring, further activating the C4 position towards nucleophilic attack and protonating the displaced chloride ion.

  • Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS. A new, more polar spot should appear, corresponding to the product.

  • Product Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the acidic solution. Isolate the solid product by filtration.

  • Purification: Wash the filter cake with a suitable solvent (e.g., water, then a non-polar organic solvent like diethyl ether) to remove residual acetic acid and unreacted starting materials. The product can be further purified by recrystallization or chromatography if necessary.

The Nitrile Group: A Latent Functional Handle

While the aniline group often dictates the primary reaction strategy, the nitrile moiety provides a secondary avenue for diversification. It is a robust group that can be carried through multiple synthetic steps before being transformed.

Nitrile_Transformations Nitrile R-C≡N (Nitrile) Amine R-CH₂-NH₂ (Primary Amine) Nitrile->Amine Reduction (e.g., LiAlH₄, H₂/Raney Ni) Acid R-COOH (Carboxylic Acid) Nitrile->Acid Hydrolysis (H₃O⁺ or OH⁻, heat) Amide R-CONH₂ (Primary Amide) Nitrile->Amide Partial Hydrolysis

Caption: Key synthetic transformations of the nitrile functional group.

This versatility allows for late-stage functionalization, enabling the synthesis of analogues containing primary amines (via reduction), carboxylic acids (via hydrolysis), or amides (via partial hydrolysis), significantly expanding the chemical space accessible from this single intermediate.[][12]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its bifunctional nature allows for strategic and divergent synthesis of complex molecules. The protocols and insights provided herein demonstrate its straightforward preparation and its potent utility as a nucleophile in C-N bond-forming reactions, a critical transformation in the synthesis of modern therapeutics. By understanding the distinct reactivity of both the aniline and nitrile functionalities, researchers can fully leverage this intermediate to accelerate their drug discovery programs.

References

  • Lei, F., Tu, Y., Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Proceedings of the 2015 International conference on Applied Science and Engineering Innovation. Atlantis Press. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

  • 2A Biotech. (2025). This compound. [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) 2-Cyano-3-methoxy-aniline. [Link]

  • Alper, H., & Okuro, K. (2001). Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. Tetrahedron Letters, 42(25), 4279-4280.
  • Google Patents. (n.d.). CN101307011B - Preparation method of N-ethyl-N-cyanoethylaniline.
  • Organic Syntheses. (n.d.). n-2-cyanoethylaniline. [Link]

  • ResearchGate. (n.d.). Synthesis of methyl-N,N-bis(2-cyanoethyl)aniline catalyzed by AlCl3. [Link]

  • Bigi, F., Conforti, M. L., Maggi, R., Piccinno, A., & Sartori, G. (1996).
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • de la Torre, D., & Lavilla, R. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 26(21), 6617. [Link]

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A Senior Application Scientist's Guide to the Preliminary Biological Activity Screening of Aminonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Aminonitrile Scaffold

Aminonitriles are a fascinating class of organic compounds characterized by the presence of both an amino group and a nitrile group attached to the same carbon atom. This unique structural motif makes them valuable intermediates in the synthesis of amino acids and a wide array of heterocyclic compounds.[1][2][3] First brought to prominence through the Strecker reaction in 1850, the synthesis of α-aminonitriles has evolved significantly, offering access to a vast chemical space.[3][4]

From a drug discovery perspective, the aminonitrile scaffold is not merely a synthetic building block but a pharmacologically significant entity in its own right. The nitrile group can act as a bioisostere for other functional groups or as a reactive "warhead" for covalent inhibition, particularly of cysteine and serine proteases.[5] This has led to the development of aminonitrile-containing drugs with diverse biological activities, including anticancer, antimicrobial, antiviral, and anthelmintic properties.[1][3][6]

This guide provides a technical framework for the preliminary biological activity screening of novel aminonitrile derivatives. It is designed for researchers and drug development professionals, moving beyond simple protocol recitation to explain the causal logic behind experimental design. Our objective is to establish a robust, self-validating screening cascade to efficiently identify and prioritize hit compounds for further development.

Part 1: The Foundational Triage – Assessing Baseline Cytotoxicity

Before investigating any specific therapeutic activity, it is imperative to establish the general cytotoxicity profile of the aminonitrile derivatives. A compound that indiscriminately kills all cells is a pan-assay interference compound or a general toxin, not a viable drug candidate. This initial triage is a critical decision point in the screening workflow.

The Rationale for Cytotoxicity First

Screening for cytotoxicity at the outset serves two primary purposes:

  • Resource Management: It eliminates overtly toxic compounds early, preventing the waste of resources on assays for which the results would be uninterpretable.

  • Data Interpretation: All subsequent biological activity data must be contextualized by the compound's cytotoxicity. For instance, an apparent reduction in viral replication is meaningless if the compound simply killed the host cells. This is quantified by the Selectivity Index (SI), a crucial metric discussed later.

Experimental Workflow: Cell Viability Assays

Common methods for assessing cell viability rely on measuring metabolic activity or membrane integrity. The MTT and Resazurin assays are workhorses in this domain due to their reliability and amenability to high-throughput screening formats.[7][8][9]

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8][9] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable human cell line (e.g., HEK293 for general toxicity, or a relevant cancer line like MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the aminonitrile derivatives in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the plate for a defined period, typically 48-72 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

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Part 2: Targeted Biological Activity Screening

Compounds that pass the cytotoxicity triage with an acceptable therapeutic window can proceed to targeted screening. The choice of assays should be guided by the known biological activities of the aminonitrile class and the specific therapeutic goals of the research program.[6]

A. Antimicrobial Activity Screening

Aminonitrile derivatives have shown considerable promise as antibacterial and antifungal agents.[10] The initial screen aims to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound required to inhibit the visible growth of a microorganism.[11]

This method is a gold standard for quantitative antimicrobial susceptibility testing and is recommended by bodies like the Clinical and Laboratory Standard Institute (CLSI).[11][12]

Step-by-Step Methodology:

  • Microorganism Selection: Choose a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[10][12]

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Plating: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of about 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included as a reference standard.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[13] An indicator dye like resazurin can also be used for a colorimetric readout.[14]

B. Antiviral Activity Screening

The evaluation of antiviral potential requires a multi-step process that critically hinges on the initial cytotoxicity data. A successful antiviral must inhibit viral replication at concentrations that are non-toxic to the host cell.[15][16]

This assay is a functional assay that measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

Step-by-Step Methodology:

  • Host Cell Plating: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well or 12-well plates.

  • Compound Cytotoxicity (TC₅₀): First, determine the 50% toxic concentration (TC₅₀) of your compounds on the host cells using the MTT assay (Protocol 1). This is crucial for selecting non-toxic concentrations for the antiviral assay.

  • Viral Infection: Treat the cell monolayers with serial dilutions of the aminonitrile derivatives for 1-2 hours. Then, infect the cells with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour.[17]

  • Overlay and Incubation: Remove the virus- and compound-containing medium and overlay the cells with a semi-solid medium (e.g., containing methylcellulose). This prevents the virus from spreading indiscriminately and ensures the formation of distinct plaques. Incubate for 2-5 days, depending on the virus.

  • Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet. The living cells will stain purple, while the plaques (areas of dead cells) will appear as clear zones.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Plot a dose-response curve to determine the EC₅₀ (the concentration that inhibits 50% of plaque formation).

  • Selectivity Index (SI) Calculation: The SI is the ratio of cytotoxicity to antiviral activity (SI = TC₅₀ / EC₅₀). A higher SI value (ideally >10) indicates a more promising antiviral candidate.

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C. Enzyme Inhibition Screening

Many aminonitriles function as enzyme inhibitors, particularly targeting proteases like cathepsins or dipeptidyl peptidases.[1][5] A general screening assay can be adapted for various enzymes that have a chromogenic or fluorogenic substrate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer appropriate for the target enzyme (e.g., a specific pH and ionic strength). Prepare solutions of the purified enzyme, the fluorogenic substrate (e.g., a peptide linked to AMC - 7-amino-4-methylcoumarin), and the aminonitrile derivatives.

  • Assay Setup: In a 96-well black plate (for fluorescence), add the reaction buffer, the test compound at various concentrations, and the enzyme.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for 10-15 minutes at the optimal reaction temperature (e.g., 37°C) to allow for binding.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence (as the enzyme cleaves the substrate, releasing the fluorescent AMC group) over time, taking readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot for each concentration of the inhibitor.

  • IC₅₀ Determination: Calculate the percentage of inhibition relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[18]

Part 3: Data Interpretation and Hit Prioritization

The preliminary screen will generate a significant amount of data. The goal is to use this data to identify and prioritize "hit" compounds for further investigation.

Quantitative Data Summary

All quantitative data should be organized into clear, comparative tables.

Table 1: Hypothetical Cytotoxicity and Antimicrobial Screening Data for Aminonitrile Derivatives

Compound ID Cytotoxicity IC₅₀ (µM) vs. HEK293 Antibacterial MIC (µM) vs. S. aureus Antifungal MIC (µM) vs. C. albicans
AN-001 >100 8 16
AN-002 15 4 32
AN-003 5.2 50 >100
AN-004 88 >100 >100

| Ciprofloxacin | >100 | 0.5 | N/A |

Table 2: Hypothetical Antiviral and Enzyme Inhibition Screening Data

Compound ID Antiviral EC₅₀ (µM) vs. HSV-1 Cytotoxicity TC₅₀ (µM) vs. Vero Selectivity Index (SI) Enzyme IC₅₀ (µM) vs. Cathepsin K
AN-001 25 >100 >4 55
AN-002 5 18 3.6 0.9
AN-003 45 6.1 <1 82

| AN-004 | >50 | 92 | N/A | 1.2 |

Defining a Hit

A "hit" is not simply the most potent compound. It is the compound with the most promising overall profile. Key considerations include:

  • Potency: Low IC₅₀, EC₅₀, or MIC values are desirable.

  • Selectivity: A high Selectivity Index (SI) is critical for antivirals. For other activities, selectivity is determined by comparing the on-target activity against the general cytotoxicity (e.g., IC₅₀ vs. HEK293 / MIC). For example, in Table 1, AN-001 is a better antimicrobial hit than AN-002, despite being slightly less potent against S. aureus, because its therapeutic window is much wider.

  • Structure-Activity Relationship (SAR): Look for trends in the data. Do certain structural modifications consistently lead to better activity or lower toxicity? This initial SAR assessment is vital for guiding the next round of chemical synthesis.[6]

Conclusion

The preliminary biological screening of aminonitrile derivatives is a systematic process of elimination and prioritization. By starting with a foundational cytotoxicity assessment and moving into a logically chosen set of targeted assays, researchers can efficiently navigate the vast chemical space of these compounds. The key to success lies not just in the execution of protocols but in the rigorous, rationale-driven interpretation of the resulting data. This guide provides the framework to ensure that experimental choices are deliberate, protocols are self-validating, and the most promising candidates are advanced with confidence.

References

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  • Strecker-reaction-and-amino-nitriles-recent-advances-in-their-chemistry-synthesis-and-biological-properties. Ask this paper | Bohrium.
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  • Comparative Analysis of the Biological Activity of 2-Aminobutanenitrile Derivatives. Benchchem.
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  • Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. ScienceDirect.
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Discovering Novel Kinase Inhibitors from Aminonitrile Scaffolds: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices involved in the discovery and early-stage development of novel kinase inhibitors derived from aminonitrile scaffolds. As a senior application scientist, my objective is to blend established theoretical knowledge with field-proven, practical insights, explaining not just the "how" but the critical "why" behind each experimental choice.

The Strategic Rationale: Why Kinases and Aminonitrile Scaffolds?

Protein Kinases: A Premier Target Class

Protein kinases constitute one of the most significant classes of drug targets, particularly in oncology. These enzymes regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of many diseases.[2] The human genome encodes 518 protein kinases, making them a large and attractive target family for therapeutic intervention.[3] Kinase inhibitors have already become a cornerstone of modern cancer therapy, with numerous approved drugs and many more in clinical development.[3][4]

The Aminonitrile Scaffold: A Privileged Pharmacophore

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets. Aminonitrile-containing heterocycles, such as aminopyrazoles and aminoquinolines, are considered privileged scaffolds for kinase inhibitor design.[2][5] This is due to several key features:

  • Hinge-Binding Mimicry : The nitrogen-containing heterocyclic systems are adept at forming crucial hydrogen bond interactions with the "hinge region" of the kinase ATP-binding site, effectively mimicking the adenine portion of ATP.[2][6] This interaction is fundamental for high-affinity binding.

  • Structural Rigidity : The rigid, planar structure of scaffolds like 3-amino-6-phenylpyrazine-2-carbonitrile provides a defined orientation for substituents, which is crucial for optimizing interactions with the target.[6][7]

  • Synthetic Tractability : The amino (-NH₂) and cyano (-CN) groups serve as versatile chemical handles.[6] They allow for systematic chemical modifications, enabling medicinal chemists to perform detailed Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[6][8]

The Discovery Engine: A Validated Workflow

The process of discovering novel kinase inhibitors is a multi-stage funnel designed to identify and refine promising candidates from a large pool of initial compounds.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Preclinical Validation Lib_Design Library Design & Synthesis (Aminonitrile Scaffolds) HTS High-Throughput Screening (Biochemical Assays) Lib_Design->HTS Diverse Chemical Matter Hit_ID Hit Identification (Potency & Initial SAR) HTS->Hit_ID Primary Hits Hit_to_Lead Hit-to-Lead Chemistry (SAR Expansion) Hit_ID->Hit_to_Lead Confirmed Hits Cell_Assays Cellular Potency & Selectivity (Target Engagement) Hit_to_Lead->Cell_Assays Optimized Analogs Lead_Opt Lead Optimization (ADME/Tox Profiling) Cell_Assays->Lead_Opt Validated Leads In_Vivo In Vivo Efficacy Models (Xenografts) Lead_Opt->In_Vivo Preclinical Candidate IND IND-Enabling Studies In_Vivo->IND Candidate Drug G cluster_0 SAR Logic Scaffold Core Scaffold (4-Anilinoquinoline-3-carbonitrile) R1 R2 R3 Potency Increased Potency (Lower IC50) Scaffold:p1->Potency Modify R1: Explore H-bond donors Selectivity Improved Selectivity (Kinome Scan) Scaffold:p2->Selectivity Modify R2: Target unique sub-pockets PK Better PK Properties (Solubility, Stability) Scaffold:p3->PK Modify R3: Add solubilizing groups G CDK16 CDK16 / Cyclin Y (Active Complex) pSubstrate Phosphorylated Substrate CDK16->pSubstrate Phosphorylation Arrest Cell Cycle Arrest CDK16->Arrest Substrate Substrate Protein (e.g., involved in G2/M transition) Substrate->CDK16 Progression Cell Cycle Progression (G2 -> M Phase) pSubstrate->Progression Inhibitor Aminopyrazole Inhibitor (e.g., Compound 43d) Inhibitor->CDK16 Inhibition

Sources

The Strategic Role of 2-(3-Aminophenyl)-2-methylpropanenitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-aminophenyl)-2-methylpropanenitrile, a versatile building block in medicinal chemistry. While direct research on this specific molecule is nascent, its structural motifs are present in a variety of biologically active compounds. This guide will delve into its synthesis, physicochemical properties, and, by drawing parallels with structurally related molecules, explore its potential applications in drug discovery. Particular focus will be given to its role as a key intermediate in the synthesis of kinase inhibitors and as a foundational element in the burgeoning field of targeted protein degradation. This document is intended to serve as a resource for researchers looking to leverage the unique chemical characteristics of this compound in their drug development programs.

Introduction: The Emerging Significance of Aminophenylnitrile Scaffolds

The landscape of drug discovery is in constant evolution, with an ever-present demand for novel molecular scaffolds that can address complex biological targets. Within this context, small, functionalized aromatic compounds serve as indispensable starting points for the synthesis of more elaborate drug candidates. This compound is one such molecule, possessing a unique combination of a reactive aniline moiety, a metabolically stable gem-dimethyl group, and a versatile nitrile functional group. While this compound may not be a therapeutic agent in itself, its true value lies in its potential as a cornerstone for the creation of innovative therapeutics. The presence of the aminophenyl motif is common in kinase inhibitors, while the nitrile group can act as a key hydrogen bond acceptor or be transformed into other functional groups. Furthermore, its classification by suppliers as a "Protein Degrader Building Block" hints at its utility in the design of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.[1]

This guide will provide a detailed exploration of this compound, offering insights into its synthesis and potential applications, thereby empowering researchers to unlock its full potential in their medicinal chemistry endeavors.

Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug discovery. These properties influence a compound's solubility, permeability, and metabolic stability, all of which are critical determinants of its pharmacokinetic profile.

PropertyValueSource
CAS Number 915394-29-5[2][3]
Molecular Formula C₁₀H₁₂N₂[2][3]
Molecular Weight 160.22 g/mol [2][3]
Appearance Not specified, likely a solidN/A
Solubility Expected to be soluble in organic solvents like methanol, DMSO, and ethyl acetateInferred
pKa (predicted) Amine: ~4.5-5.0Inferred

Synthesis and Derivatization Strategies

The synthesis of this compound is a critical aspect of its utility as a building block. A common and efficient method involves the reduction of its nitro precursor, 2-methyl-2-(3-nitrophenyl)propanenitrile.

General Synthesis Protocol

A robust and scalable synthesis of this compound can be achieved through the catalytic hydrogenation of the corresponding nitro compound.[4]

Step 1: Synthesis of 2-Methyl-2-(3-nitrophenyl)propanenitrile This precursor can be synthesized from 3-nitrobenzoic acid through a multi-step process, or from other commercially available starting materials.

Step 2: Reduction of the Nitro Group The nitro group of 2-methyl-2-(3-nitrophenyl)propanenitrile is reduced to the primary amine to yield the final product.

Experimental Protocol:

  • Dissolve 2-methyl-2-(3-nitrophenyl)propanenitrile in a suitable solvent, such as methanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).

  • Subject the reaction mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.[4]

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2->Akt Full Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Potential Inhibitor (derived from this compound) Inhibitor->PI3K Inhibitor->mTORC1

Figure 2: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Targeted Protein Degradation: PROTACs

The classification of this compound as a "Protein Degrader Building Block" is highly significant. [1]PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. [5][6]This approach can target proteins that have been traditionally considered "undruggable." [7]The aminophenyl moiety of the title compound can be functionalized to serve as a linker or as part of the ligand that binds to the target protein or the E3 ligase.

Figure 3: The mechanism of action of a Proteolysis Targeting Chimera (PROTAC).

Neuroprotection and Anti-inflammatory Activity

Research on the structurally related compound, 3-[(2-aminophenyl)(methyl)amino]propanenitrile, has indicated potential neuroprotective and anti-inflammatory properties. [8]These effects are thought to be mediated through the modulation of neurotransmitter receptors and antioxidant activity. Given the structural similarities, it is plausible that derivatives of this compound could be explored for their potential in treating neurodegenerative and inflammatory disorders. [1][9][10][11][12]

In Vitro and In Vivo Evaluation Strategies

The evaluation of compounds derived from this compound would depend on the intended therapeutic application.

Kinase Inhibition Assays
  • Biochemical Assays: In vitro kinase activity assays (e.g., using ADP-Glo™ or similar technologies) can be used to determine the IC₅₀ values of synthesized compounds against a panel of kinases, including PI3K and mTOR.

  • Cellular Assays: Western blotting can be employed to assess the phosphorylation status of downstream targets of the PI3K/Akt/mTOR pathway (e.g., Akt, S6K) in cancer cell lines treated with the test compounds.

Protein Degradation Assays
  • Western Blotting: This is the most direct method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.

  • Immunofluorescence: This technique can be used to visualize the degradation of the target protein within the cell.

  • Ubiquitination Assays: In vitro or in-cell ubiquitination assays can confirm that the PROTAC is inducing the ubiquitination of the target protein.

Neuroprotective and Anti-inflammatory Assays
  • Cell Viability Assays: Assays such as the MTT or LDH assay can be used to assess the protective effects of compounds against neurotoxin-induced cell death in neuronal cell lines.

  • Cytokine Quantification: ELISA or multiplex assays can be used to measure the levels of pro-inflammatory and anti-inflammatory cytokines in cell culture supernatants or in animal models of inflammation.

Structure-Activity Relationship (SAR) Insights (Hypothetical)

While no specific SAR studies have been conducted on this compound, we can hypothesize potential SAR trends based on its use as a scaffold.

  • Substitution on the Aniline: The nature and position of substituents on the phenyl ring will likely have a significant impact on the compound's binding affinity and selectivity for its target.

  • Modification of the Nitrile Group: The nitrile group can be replaced with other hydrogen bond acceptors or converted to other functional groups to modulate the compound's properties.

  • Linker Optimization (for PROTACs): The length and composition of the linker connecting the target-binding and E3 ligase-binding moieties are critical for optimal ternary complex formation and subsequent degradation.

ADME and Toxicology Profile (Predicted)

The absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile of any drug candidate is a critical determinant of its success. While experimental data for this compound is not available, we can make some predictions based on its structure and the properties of related compounds.

In Silico ADME-Tox Prediction

Computational tools can provide valuable early insights into the potential ADME-Tox properties of a molecule. [13][14][15][16][17]

ADME-Tox Parameter Predicted Profile Rationale
Absorption Moderate to good oral bioavailability Relatively small molecule with potential for good membrane permeability.
Distribution Likely to distribute into various tissues Lipophilicity can be modulated through derivatization.
Metabolism The aniline moiety is a potential site for metabolism (e.g., N-acetylation, oxidation). The gem-dimethyl group is expected to be metabolically stable. The nitrile group is generally resistant to metabolism. [18]
Excretion Likely to be cleared through a combination of renal and hepatic routes. Dependent on the properties of the final derivative.

| Toxicity | The aniline moiety can be a source of toxicity. The nitrile group can potentially be metabolized to cyanide, although this is generally a minor pathway for many nitrile-containing drugs. | [18]|

In Vitro Toxicology Assays
  • Ames Test: To assess mutagenicity.

  • Micronucleus Test: To evaluate clastogenicity.

  • hERG Assay: To assess the potential for cardiac toxicity.

  • Cytochrome P450 Inhibition Assays: To determine the potential for drug-drug interactions. [4][19][20][21][22]

Future Directions and Conclusion

This compound is a promising and versatile building block for medicinal chemistry research. While direct biological data on this compound is limited, its structural features and its successful application in the synthesis of PI3K/mTOR inhibitors and its designation as a protein degrader building block highlight its significant potential.

Future research should focus on:

  • Library Synthesis: The synthesis of diverse libraries of compounds derived from this compound to explore a wider range of biological targets.

  • Exploration in PROTAC Design: The systematic incorporation of this scaffold into PROTACs targeting various proteins of interest.

  • Investigation of Neuroprotective and Anti-inflammatory Potential: The synthesis and evaluation of derivatives for their efficacy in models of neurodegeneration and inflammation.

  • Detailed ADME-Tox Profiling: A thorough experimental evaluation of the ADME-Tox properties of promising derivatives.

References

  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091.
  • Welker, M. E., & Kulik, G. (2013).
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  • Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 29(5), 477–496.
  • Takeda. Discovery of protein degraders targeting a multi-functional protein. [Link]

  • Ekins, S., & Clark, A. M. (2024).
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  • de la Torre, M. R., et al. (2020). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Molecules, 25(21), 5196.
  • Szkaradek, N., et al. (2022). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. Molecules, 27(15), 4983.
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  • CP Lab Safety. This compound, min 95%, 100 mg. [Link]

  • Albrecht, P., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology.
  • Sridhar, J., et al. (2018). Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships. Drug Metabolism Reviews, 50(1), 74–97.
  • Sun, X., et al. (2020). Degradation of proteins by PROTACs and other strategies. Acta Pharmaceutica Sinica B, 10(2), 207–228.
  • Lei, F., et al. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
  • Alawieh, A., et al. (2020). Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here?. Frontiers in Neurology, 11, 599.
  • Paquin, I., et al. (2008). Design and synthesis of 4-[(s-triazin-2-ylamino)methyl]-N-(2-aminophenyl)-benzamides and their analogues as a novel class of histone deacetylase inhibitors. Bioorganic & medicinal chemistry letters, 18(3), 1146–1150.
  • Wang, C., et al. (2022). Proteolysis-targeting chimera (PROTAC) delivery system: advancing protein degraders towards clinical translation. Chemical Society Reviews, 51(13), 5555–5590.
  • Alizade, N. (2023). Protein Degraders Redefine ADME And Drug Disposition Dynamics. Drug Discovery Online.
  • Jo, E., et al. (2022). Anti-Inflammatory and Neuroprotective Effects of Morin in an MPTP-Induced Parkinson's Disease Model. Antioxidants, 11(9), 1774.
  • Ortiz de Montellano, P. R. (2005). Inhibition of Cytochrome P450 Enzymes. Cytochrome P450: Structure, Mechanism, and Biochemistry, 121–153.
  • Zhang, M., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1466–1491.
  • C&EN. From PROTACs to DACs: How targeted protein degraders are breaking rules and boundaries in drug design. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
  • Gros, C., et al. (2013). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Journal of medicinal chemistry, 56(8), 3327–3342.

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Spectroscopic data for 2-(3-Aminophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 2-(3-Aminophenyl)-2-methylpropanenitrile

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 915394-29-5), a key chemical intermediate.[1][2] With a molecular formula of C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol , this compound's structural integrity is paramount for its application in research and development, particularly as a building block in the synthesis of more complex molecules.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to ensure unambiguous structural confirmation and purity assessment.

The Logic of Spectroscopic Structural Elucidation

The confirmation of a molecule's structure is not a single event but a process of accumulating corroborating evidence from multiple analytical techniques. Each method provides a unique piece of the puzzle. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and Mass Spectrometry determines the precise molecular mass and fragmentation patterns. The convergence of these datasets provides a self-validating system for structural confirmation.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample Preparation (this compound in appropriate solvent) Acquisition Data Acquisition Sample->Acquisition NMR NMR (¹H & ¹³C) Acquisition->NMR IR IR Acquisition->IR MS Mass Spec Acquisition->MS Analysis Data Analysis & Interpretation NMR->Analysis IR->Analysis MS->Analysis Confirmation Structural Confirmation & Purity Assessment Analysis->Confirmation

Caption: General workflow for spectroscopic analysis.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms within the molecule.

Experimental Protocol

A standard protocol for acquiring a ¹H-NMR spectrum for this compound involves dissolving the sample in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d6), which is capable of dissolving the polar compound and has exchangeable proton signals that do not interfere significantly with the analyte's signals. The spectrum is referenced to an internal standard, Tetramethylsilane (TMS), at 0.00 ppm.

  • Instrument: 300 MHz NMR Spectrometer

  • Solvent: DMSO-d6

  • Standard: Tetramethylsilane (TMS)

Data Summary and Interpretation

The ¹H-NMR spectrum provides a clear fingerprint of the molecule. The data reported in the literature is summarized below.[5]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
7.06t1HAr-H (C5-H)This triplet signal corresponds to the proton on carbon 5 of the aromatic ring, coupled to its two neighboring aromatic protons.
6.71s1HAr-H (C2-H)Aromatic proton appearing as a singlet, indicating minimal coupling to adjacent protons. This is characteristic of the proton positioned between the two substituents.
6.61d1HAr-H (C6-H)A doublet signal representing an aromatic proton coupled to one adjacent proton.
6.52d1HAr-H (C4-H)Another doublet signal, corresponding to the remaining aromatic proton coupled to a single neighbor.
5.21s2H-NH₂ A singlet that is often broad due to quadrupole broadening and chemical exchange. This signal is characteristic of the primary amine protons.
1.61s6H-C(CH₃ )₂A strong singlet integrating to six protons, representing the two chemically equivalent methyl groups. The singlet multiplicity confirms the absence of adjacent protons.

The substitution pattern on the benzene ring and the presence of all expected proton environments are unequivocally confirmed by this data.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a neat thin film between two salt plates (e.g., NaCl or KBr) or as a solid dispersion in a KBr pellet.

G cluster_1 FTIR Analysis Workflow Sample Sample Prep (Neat film or KBr pellet) Scan Acquire IR Scan (Background & Sample) Sample->Scan Process Process Data (Baseline Correction, Fourier Transform) Scan->Process Identify Identify Peaks (Correlate to Functional Groups) Process->Identify

Caption: Workflow for Fourier Transform Infrared (FTIR) analysis.

Anticipated Data Interpretation

Based on the known structure, the following key absorption bands are expected in the IR spectrum:

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupSignificance
3500-3300N-H StretchPrimary Amine (-NH₂)A pair of medium-intensity peaks (one for asymmetric, one for symmetric stretching) is a definitive indicator of a primary amine.
3100-3000C-H StretchAromatic C-HConfirms the presence of the phenyl ring.
3000-2850C-H StretchAliphatic C-HCorresponds to the stretching vibrations of the methyl groups.
~2240C≡N StretchNitrile (-C≡N)A strong, sharp, and highly characteristic absorption that confirms the presence of the nitrile functional group.[6]
1600-1450C=C StretchAromatic RingA series of absorptions confirming the benzene ring.

The presence of a strong peak around 2240 cm⁻¹ is one of the most crucial diagnostic features for this molecule.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers insight into its structure through analysis of its fragmentation patterns.

Experimental Protocol

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically keeps the molecule intact. The analysis is performed by introducing a dilute solution of the sample into the mass spectrometer.

  • Ionization Mode: ESI, Positive Ion Mode (ESI+)

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Data Interpretation

The primary purpose of this analysis is to confirm the molecular weight.

m/z ValueIonInterpretation
161[M+H]⁺This represents the protonated molecular ion. The detection of this ion confirms the molecular weight of the neutral molecule is 160 g/mol , consistent with its chemical formula C₁₀H₁₂N₂.[5]

Further analysis using tandem mass spectrometry (MS/MS) could elucidate fragmentation pathways, providing additional structural confirmation. A plausible fragmentation would involve the loss of HCN (27 Da) or cleavage at the benzylic position.

G cluster_2 Plausible ESI-MS Fragmentation Parent [M+H]⁺ m/z = 161 Frag1 Loss of HCN [M+H - HCN]⁺ m/z = 134 Parent->Frag1 - HCN Frag2 Benzylic Cleavage Loss of C₃H₅N [C₇H₇N]⁺ m/z = 105 Parent->Frag2 - •C(CH₃)₂CN

Caption: A potential fragmentation pathway for the parent ion.

Conclusion: A Unified Structural Assignment

The collective spectroscopic data provides a robust and self-consistent confirmation of the structure of this compound.

  • Mass Spectrometry confirms the molecular formula C₁₀H₁₂N₂ by identifying the protonated molecular ion at m/z 161.[5]

  • IR Spectroscopy verifies the presence of the critical nitrile (C≡N) and primary amine (-NH₂) functional groups through their characteristic absorption bands.[6]

  • ¹H-NMR Spectroscopy elucidates the complete proton framework, confirming the 1,3-disubstitution pattern on the aromatic ring, the primary amine, and the two equivalent methyl groups of the propanenitrile moiety.[5]

This multi-faceted analytical approach ensures high confidence in the identity and purity of the material, a critical requirement for its use in regulated research and development environments.

References

  • Atlantis Press. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 95%, 100 mg. Retrieved from [Link]

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An In-depth Technical Guide to Potential Therapeutic Targets for Quercetin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quercetin, a ubiquitous plant flavonoid, has long been recognized for its broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] Despite its therapeutic promise, the clinical application of quercetin is significantly hampered by its poor water solubility and low bioavailability, which limits its systemic exposure and efficacy.[4][5] This has catalyzed a focused effort in medicinal chemistry to design and synthesize novel quercetin derivatives. By modifying the core quercetin scaffold, researchers aim to enhance its physicochemical properties and pharmacokinetic profile, thereby unlocking its full therapeutic potential.[5][6] This guide provides a comprehensive overview of the key molecular targets and signaling pathways that can be modulated by quercetin derivatives, offering a strategic roadmap for drug discovery and development. We will delve into the causality behind experimental choices for target validation and provide detailed, self-validating protocols for key assays, grounding our discussion in the principles of modern pharmacology and molecular biology.

The Parent Compound: Quercetin's Promise and Pitfalls

Quercetin (3,3′,4′,5,7-pentahydroxyflavone) is a prominent dietary flavonoid found in many fruits, vegetables, and grains.[7] Its molecular structure, characterized by five hydroxyl groups and a C2-C3 double bond in conjugation with a 4-oxo group, is responsible for its potent antioxidant and biological activities.[8][9]

Broad-Spectrum Biological Activities: Quercetin's therapeutic potential spans a wide range of diseases:

  • Anticancer: It has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in various cancer types.[3][9][10]

  • Anti-inflammatory: It can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.[1][2]

  • Neuroprotection: Quercetin exhibits protective effects against oxidative damage and neuroinflammation, making it a candidate for neurodegenerative disease therapy.[8][11][12]

  • Antiviral: It has demonstrated inhibitory effects against a variety of viruses.[1][2]

The Bioavailability Hurdle: The primary obstacle to quercetin's clinical success is its low bioavailability.[4][13] Following oral administration, it is poorly absorbed and rapidly metabolized in the intestine and liver. This limitation necessitates the development of derivatives with improved solubility, stability, and absorption characteristics, which can lead to enhanced pharmacological properties and potentially novel therapeutic applications.[4][5]

Key Signaling Pathways: The Battlegrounds for Therapeutic Intervention

Quercetin and its derivatives exert their effects not by acting as a "magic bullet" but by modulating complex, interconnected signaling networks that are often dysregulated in disease. Understanding these pathways is critical for identifying high-value therapeutic targets.

The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth and Survival

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Quercetin has been shown to systematically alter this pathway by inhibiting the phosphorylation of key components like PI3K and Akt, leading to the inhibition of cell proliferation and the induction of apoptosis.[14][15] Derivatives with enhanced cell permeability could offer more potent and sustained inhibition of this pathway, making it a prime target for anticancer drug development.[16]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quercetin Quercetin Derivative Quercetin->PI3K Inhibits Quercetin->Akt Inhibits MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ras Ras Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates Quercetin Quercetin Derivative Quercetin->Raf Inhibits Quercetin->MEK Inhibits

Caption: Quercetin derivatives block key kinases in the MAPK pathway.

The Nrf2 Pathway: The Master Regulator of Antioxidant Defense

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant enzymes. [11]Quercetin is a known activator of Nrf2. [11]This mechanism is particularly relevant for its neuroprotective effects, as it helps shield neurons from oxidative damage, a key factor in neurodegenerative diseases. [11][12]Derivatives designed to effectively cross the blood-brain barrier could be potent therapeutic agents for conditions like Alzheimer's and Parkinson's disease by targeting this pathway.

Specific Molecular Targets for Next-Generation Derivatives

Beyond broad pathway modulation, quercetin derivatives can be designed for higher specificity against individual molecular targets.

  • Protein Kinases: This large family of enzymes represents one of the most "druggable" target classes in the human genome. [17]Quercetin is a known, albeit broad-spectrum, kinase inhibitor. Synthesizing derivatives and screening them against a large panel of kinases can identify compounds with high potency and selectivity for specific cancer-driving kinases. [16][18]* High Mobility Group Box 1 (HMGB1): HMGB1 is a nuclear protein that, when released from cells, acts as a potent pro-inflammatory cytokine. It is a key target in various inflammatory diseases and cancers. [4]Docking studies have shown that quercetin derivatives can favorably interact with HMGB1, suggesting they could be developed as novel anti-inflammatory or anticancer agents by inhibiting its activity. [4]* The Apoptotic Machinery: Rather than just relying on upstream signaling inhibition, derivatives can be optimized to directly trigger the cell's suicide machinery. This involves modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating executioner caspases (caspase-3, -7) that dismantle the cell. [10]

Experimental Validation Workflows: A Practical Guide

Validating the therapeutic potential of a new quercetin derivative requires a logical, multi-step experimental approach. The following workflows represent a self-validating system, where data from one stage informs the hypothesis and design of the next.

Workflow 1: Target Engagement and Potency Assessment

Causality: Before investigating cellular effects, it is crucial to first establish whether the derivative directly interacts with its intended molecular target in a purified, cell-free system. This confirms the mechanism of action and provides a quantitative measure of potency (e.g., IC50), which is essential for structure-activity relationship (SAR) studies.

Mandatory Visualization: Workflow for Target Potency

Workflow_Potency start Synthesized Quercetin Derivative assay In Vitro Kinase Assay start->assay data Generate Dose- Response Curve assay->data ic50 Calculate IC50 Value data->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: Workflow for determining the in vitro potency of a derivative.

Experimental Protocol: In Vitro Kinase Assay (Radiometric)

This protocol is adapted from standard methodologies for determining the inhibitory potential of a compound against a specific protein kinase. [19][20]

  • Preparation of Reagents:

    • Kinase Buffer: Prepare a suitable reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT).

    • ATP Stock: Prepare a concentrated stock of ATP, including a radiolabeled [γ-³²P]ATP spike. The final ATP concentration in the assay should ideally be close to the Km value for the specific kinase to ensure accurate and comparable IC50 values. [19] * Substrate: Use a specific peptide or protein substrate for the kinase of interest (e.g., 150 µM CDK10tide for CDK10/CycM). [20] * Enzyme: Dilute the purified recombinant kinase to a working concentration in kinase buffer.

    • Test Compound: Prepare a serial dilution of the quercetin derivative in DMSO.

  • Assay Execution (in a 96-well plate):

    • To each well, add 10 µL of the test compound dilution (or DMSO for control).

    • Add 20 µL of the kinase/substrate mixture.

    • Initiate the reaction by adding 20 µL of the ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60-90 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Detection:

    • Stop the reaction by adding a solution like phosphoric acid.

    • Spot the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper). The phosphorylated substrate will bind to the membrane, while unincorporated [γ-³²P]ATP will not.

    • Wash the membranes extensively to remove unbound radioactivity.

    • Quantify the incorporated radioactivity on the membrane using a phosphorimager or scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Potency of Quercetin Derivatives

DerivativeTarget KinaseIC50 (µM) [21]
QuercetinCDK2>100
Derivative 2qCDK239.7 ± 0.7
Derivative 4qCDK236.65 ± 0.25
Derivative 8qCDK235.49 ± 0.21
Derivative 9qCDK236.99 ± 0.45

This table presents hypothetical data based on published results for illustrative purposes. [21]

Workflow 2: Cellular Mechanism of Action

Causality: After confirming direct target engagement, the next critical step is to verify that the derivative can engage its target in a complex cellular environment and elicit the desired biological response (e.g., pathway inhibition leading to apoptosis). This validates the compound's cell permeability and on-target activity.

Mandatory Visualization: Workflow for Cellular MoA

Workflow_Cellular cluster_assays Parallel Assays start Lead Quercetin Derivative (from Workflow 1) treat Treat Cancer Cell Line start->treat western Western Blot for Target Phosphorylation treat->western apoptosis Apoptosis Assay (e.g., Caspase-Glo) treat->apoptosis end Confirm On-Target Cellular Activity western->end apoptosis->end

Caption: Parallel workflow to validate cellular mechanism of action.

Experimental Protocol 2a: Western Blot for Target Phosphorylation

This protocol allows for the semi-quantitative analysis of protein levels and their phosphorylation status, providing a direct readout of pathway activity. [22][23]

  • Sample Preparation:

    • Culture an appropriate cell line (e.g., HeLa cervical cancer cells) to ~80% confluency. [10][14] * Treat cells with various concentrations of the quercetin derivative for a specified time (e.g., 24 hours). Include a vehicle (DMSO) control.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. * Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [22] * Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt).

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. [22] * Wash the membrane again three times with TBST.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt) and a housekeeping protein (e.g., β-actin or GAPDH).

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

    • A decrease in the phosphorylated protein signal relative to the total protein indicates successful target inhibition by the derivative.

Experimental Protocol 2b: Quantifying Apoptosis (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis, providing a quantitative measure of induced cell death. [24][25][26]

  • Cell Plating:

    • Seed cells in a white-walled, clear-bottom 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the quercetin derivative. Include vehicle control (for baseline apoptosis) and a positive control (e.g., staurosporine).

    • Incubate for a period determined by cell type and compound mechanism (e.g., 18-24 hours).

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium.

    • Mix the contents by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of caspase-3/7 activity.

    • A dose-dependent increase in luminescence indicates that the quercetin derivative induces apoptosis through the caspase-3/7 pathway.

Future Directions and Conclusion

The development of quercetin derivatives represents a highly promising strategy to overcome the limitations of the parent compound and generate novel therapeutics. [5][27][28]The multipronged approach of quercetin, modulating key signaling pathways like PI3K/Akt and MAPK, offers a robust foundation for designing drugs that can combat complex diseases like cancer. [10][14]Future research should focus on:

  • Structure-Based Design: Utilizing computational docking and medicinal chemistry to design derivatives with high affinity and selectivity for specific targets like individual kinases or HMGB1. [4]* Pharmacokinetic Optimization: Iteratively modifying lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Combination Therapies: Exploring the synergistic effects of quercetin derivatives with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance. [13] By leveraging the experimental workflows detailed in this guide, researchers can systematically identify and validate the therapeutic targets of novel quercetin derivatives, paving the way for the development of the next generation of flavonoid-based medicines.

References

  • Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells. (URL: [Link])

  • Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells. (URL: [Link])

  • Experimental Protocol for Western Blotting - CliniSciences. (URL: [Link])

  • Quercetin's Neuroprotective Role: Activating Nrf2 Signaling Pathways. (URL: [Link])

  • Pharmacological Applications of Quercetin and Its Derivatives: A Short Review. (URL: [Link])

  • The most important signalling pathways affected by quercetin during... - ResearchGate. (URL: [Link])

  • Pharmacological Applications of Quercetin and its Derivatives: A Short Review. (URL: [Link])

  • Quercetin Regulates Sestrin 2-AMPK-mTOR Signaling Pathway and Induces Apoptosis via Increased Intracellular ROS in HCT116 Colon Cancer Cells - PMC - PubMed Central. (URL: [Link])

  • Pharmacological Activity of Quercetin: An Updated Review - PMC - NIH. (URL: [Link])

  • Structure-Based Drug Design of Quercetin and its Derivatives Against HMGB1. (URL: [Link])

  • The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major Natural Polyphenolic Flavonoid: Quercetin - MDPI. (URL: [Link])

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (URL: [Link])

  • Quercetin derivatives: Drug design, development, and biological activities, a review. (URL: [Link])

  • Potential Therapeutic Targets of Quercetin and Its Derivatives: Its Role in the Therapy of Cognitive Impairment - PubMed. (URL: [Link])

  • Molecular Targets Underlying the Anticancer Effects of Quercetin: An Update - MDPI. (URL: [Link])

  • Potential Therapeutic Targets of Quercetin and Its Derivatives: Its Role in the Therapy of Cognitive Impairment - PubMed Central. (URL: [Link])

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (URL: [Link])

  • Quercetin Derivatives as Potential Therapeutic Agents: An Updated Perspective on the Treatment of Nicotine-Induced Non-Small Cell Lung Cancer - MDPI. (URL: [Link])

  • Natural Compounds: Diverse Therapeutic Potential Across Health - Hilaris Publisher. (URL: [Link])

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • The Role of Natural Products as Sources of Therapeutic Agents for Innovative Drug Discovery - PubMed Central. (URL: [Link])

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (URL: [Link])

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - Frontiers. (URL: [Link])

  • Plant-Derived Natural Products: A Source for Drug Discovery and Development - MDPI. (URL: [Link])

  • Synthesis of quercetin derivatives as cytotoxic against breast cancer MCF-7 cell line in vitro and in silico studies - NIH. (URL: [Link])

  • Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential. (URL: [Link])

  • Implementation of Natural Products and Derivatives in Acute Myeloid Leukemia Management: Current Treatments, Clinical Trials and Future Directions - MDPI. (URL: [Link])

Sources

The Cornerstone of Amine Synthesis: A Technical Guide to Aminonitriles in Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of α-Aminonitriles

In the landscape of organic synthesis, α-aminonitriles stand as a pivotal class of compounds, serving as versatile intermediates for a vast array of more complex molecules. Their significance is rooted in the unique juxtaposition of an amine and a nitrile group on the same carbon atom, a feature that bestows upon them a rich and diverse reactivity profile. First brought to the forefront of chemical synthesis in 1850 through the pioneering work of Adolph Strecker, these compounds have since become indispensable tools in the chemist's arsenal.[1][2][3]

Historically, the primary allure of α-aminonitriles was their role as direct precursors to α-amino acids, the fundamental building blocks of proteins.[1][4][5] This connection to the very molecules of life has driven extensive research into their synthesis and properties. However, the utility of α-aminonitriles extends far beyond this classical application. In contemporary organic synthesis, they are recognized as critical intermediates in the preparation of a wide range of biologically active molecules, including natural products and pharmaceuticals.[1][2][6][7] Their presence in the structure of various alkaloids and as essential fragments in modern drugs underscores their continued importance.[7] For instance, several modern antidiabetic drugs, such as Vildagliptin, are α-aminonitrile-containing compounds that function as inhibitors of dipeptidyl peptidase IV (DPP-IV).[8][9] Similarly, the development of cathepsin K inhibitors for the treatment of osteoporosis has relied on the unique properties of the aminonitrile scaffold.[9]

This guide provides an in-depth exploration of the synthesis and applications of aminonitriles, intended for researchers, scientists, and professionals in drug development. We will delve into the foundational Strecker synthesis, explore modern and asymmetric variations, and discuss the diverse synthetic transformations that make aminonitriles such a valuable class of molecules.

Part 1: The Foundational Pillar: The Strecker Synthesis

The Strecker synthesis, first reported in 1850, is a one-pot, three-component reaction between an aldehyde (or ketone), an amine, and a cyanide source, typically hydrogen cyanide (HCN) or a salt thereof, to produce an α-aminonitrile.[1][3][4][10] This reaction remains one of the most efficient and widely used methods for the preparation of these valuable intermediates.[1][5]

The Mechanism: A Stepwise Look at a Classic Reaction

The elegance of the Strecker synthesis lies in its straightforward and convergent nature. The generally accepted mechanism proceeds through two key steps:

  • Imine Formation: The reaction commences with the condensation of the aldehyde or ketone with the amine to form an imine intermediate.[4][10] In the presence of ammonia, this is a straightforward imine formation. When primary or secondary amines are used, the corresponding N-substituted iminium ion is generated. This step is often catalyzed by acid or base.

  • Nucleophilic Cyanide Addition: The newly formed imine is then subjected to nucleophilic attack by the cyanide ion at the imine carbon.[4][11] This addition reaction results in the formation of the final α-aminonitrile product.

The causality behind this sequence is the initial activation of the carbonyl group by the amine, transforming it into a more electrophilic imine or iminium ion, which is highly susceptible to the addition of the cyanide nucleophile.

Caption: The two-step mechanism of the classical Strecker synthesis.

Experimental Protocol: A Representative Strecker Reaction

The following protocol provides a general procedure for the synthesis of an α-aminonitrile from an aldehyde, an amine, and trimethylsilyl cyanide (TMSCN) as a safer alternative to HCN.

Synthesis of 2-(Phenylamino)phenylacetonitrile

  • Reagents and Equipment:

    • Benzaldehyde (1.0 eq)

    • Aniline (1.0 eq)

    • Trimethylsilyl cyanide (TMSCN) (1.1 eq)

    • Catalyst (e.g., a Lewis acid like InCl₃, 0.05 eq)

    • Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

    • Round-bottom flask with a magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add the aldehyde, amine, and solvent.

    • Stir the mixture at room temperature for 10-15 minutes.

    • Add the catalyst to the reaction mixture and continue stirring.

    • Slowly add TMSCN to the mixture at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired α-aminonitrile.

This self-validating protocol includes a final purification step to ensure the isolation of the pure product, which can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Part 2: The Pursuit of Chirality: Asymmetric Strecker Syntheses

A significant limitation of the classical Strecker synthesis is the formation of a racemic mixture of α-aminonitriles when a prochiral aldehyde or ketone is used.[4] Given the stereospecific nature of biological systems, the development of asymmetric methods to control the stereochemical outcome of this reaction has been a major focus of research.[1][3]

Chiral Auxiliaries: Stoichiometric Control of Stereochemistry

One of the earliest and most reliable methods for achieving asymmetry in the Strecker reaction involves the use of a chiral amine as a starting material.[12] The chiral auxiliary directs the addition of the cyanide nucleophile to one face of the imine intermediate, leading to a diastereomeric mixture of α-aminonitriles that can often be separated by chromatography or crystallization. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched α-amino acid or its derivative.

Catalytic Asymmetric Strecker Reactions: The Atom-Economic Approach

More recently, the focus has shifted towards the development of catalytic asymmetric Strecker reactions, which offer a more atom-economical and elegant solution to the challenge of stereocontrol.[13][14][15] These methods employ a chiral catalyst to generate a chiral environment around the achiral imine substrate, thereby favoring the formation of one enantiomer of the product over the other.

  • Organocatalysis: A variety of small organic molecules, such as thioureas and phosphoric acids, have been developed as effective catalysts for the asymmetric Strecker reaction.[1][16] These catalysts often function by activating the imine through hydrogen bonding, thereby lowering the energy of the transition state for the addition of the cyanide nucleophile.[1] Recyclable chiral amide-based organocatalysts have been reported to yield α-aminonitriles in high yields and with excellent enantioselectivities (up to 99% ee).[1]

  • Metal Catalysis: Chiral metal complexes, particularly those of titanium, zirconium, and aluminum, have also proven to be highly effective catalysts for the enantioselective cyanation of imines.[12] These catalysts act as Lewis acids, coordinating to the imine nitrogen to enhance its electrophilicity and create a chiral pocket that directs the incoming nucleophile.

The choice between an organocatalytic and a metal-catalytic approach often depends on the specific substrate, the desired level of enantioselectivity, and practical considerations such as catalyst cost and sensitivity to air and moisture.

Sources

Methodological & Application

Application Note & Synthesis Protocol: A Guideline for the Preparation of Quinoline-Based PI3K/mTOR Inhibitors Utilizing 2-(Aminophenyl)-2-methylpropanenitrile Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2][3] Its frequent dysregulation in various human cancers has established it as a prime target for therapeutic intervention.[1][3][4][5] This document provides a comprehensive guide for the synthesis of potent dual PI3K/mTOR inhibitors based on a quinoline core, with a particular focus on the incorporation of an aminophenyl-methylpropanenitrile moiety. While the core chemistry can be adapted, this protocol details the synthesis of a known clinical candidate, NVP-BEZ235 (Dactolisib), which utilizes the 2-(4-aminophenyl)-2-methylpropanenitrile intermediate. This application note is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and synthesis of novel oncology therapeutics.

The PI3K/mTOR Signaling Pathway: A Central Node in Cancer Progression

The PI3K/Akt/mTOR pathway is a highly conserved signaling cascade that integrates extracellular cues to orchestrate a multitude of cellular processes.[6] Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7][8] This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, modulates a plethora of substrates, leading to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which together regulate protein synthesis, cell growth, and metabolism.[7] The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a crucial negative regulator of this pathway by dephosphorylating PIP3.[2][6] In many cancers, loss of PTEN function or activating mutations in PI3K lead to hyperactivation of this pathway, promoting uncontrolled cell proliferation and survival.[2][6] Dual inhibition of both PI3K and mTOR is a compelling therapeutic strategy to overcome feedback loops and effectively shut down this oncogenic signaling network.[5]

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates Downstream Protein Synthesis, Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Synthesis_Workflow SM1 4-Nitrophenylacetonitrile Int1 2-(4-Aminophenyl)-2- methylpropanenitrile SM1->Int1 Methylation & Reduction SM2 4-Bromoaniline Int2 6-Bromo-4-chloro-3- nitroquinoline SM2->Int2 Quinoline Formation Int3 Coupled Intermediate Int1->Int3 Int2->Int3 Coupling Int4 Reduced Intermediate Int3->Int4 Reduction FP NVP-BEZ235 (Final Product) Int4->FP Cyclization & Final Step

Figure 2: Overall Synthetic Workflow for NVP-BEZ235.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting the relevant Safety Data Sheets (SDS) before use.

Part A: Synthesis of 2-(4-Aminophenyl)-2-methylpropanenitrile

This two-step procedure starts with the methylation of 4-nitrophenylacetonitrile followed by the reduction of the nitro group.

Step A1: Synthesis of 2-(4-Nitrophenyl)-2-methylpropanenitrile

  • Rationale: This step introduces the gem-dimethyl group via a methylation reaction. Sodium hydride, a strong base, deprotonates the benzylic position of 4-nitrophenylacetonitrile, and the resulting carbanion acts as a nucleophile, reacting with methyl iodide.

  • Procedure:

    • To a suspension of 60% sodium hydride (2.4-2.6 eq.) in anhydrous N,N-dimethylformamide (DMF, 4-6 v/v) in a three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-nitrophenylacetonitrile (1.0 eq.) portion-wise at 0 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (2.5-3.0 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography. [9] Step A2: Synthesis of 2-(4-Aminophenyl)-2-methylpropanenitrile

  • Rationale: The nitro group is reduced to an amine using iron powder in an acidic medium. This is a classic and cost-effective method for nitro group reduction.

  • Procedure:

    • To a solution of 2-(4-nitrophenyl)-2-methylpropanenitrile (1.0 eq.) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq.) and a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

    • Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 2-(4-aminophenyl)-2-methylpropanenitrile. [9] Part B: Synthesis of 6-Bromo-4-chloro-3-nitroquinoline

This synthesis begins with the formation of the quinolinol core, followed by nitration and chlorination.

Step B1: Synthesis of 6-Bromoquinolin-4-ol

  • Rationale: This step involves a Conrad-Limpach reaction or a similar cyclization to form the quinoline ring system from 4-bromoaniline.

  • Procedure:

    • A mixture of 4-bromoaniline and a suitable β-ketoester (e.g., diethyl malonate) is heated, often in a high-boiling solvent like diphenyl ether, to facilitate the cyclization reaction. [10] 2. The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like hexane.

    • The solid product is collected by filtration, washed, and dried. [10] Step B2: Synthesis of 6-Bromo-3-nitroquinolin-4-ol

  • Rationale: Electrophilic aromatic substitution on the quinoline ring introduces the nitro group at the 3-position.

  • Procedure:

    • To a solution of 6-bromoquinolin-4-ol in concentrated sulfuric acid, add fuming nitric acid dropwise at 0 °C.

    • After the addition, allow the reaction to stir at room temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice, causing the nitrated product to precipitate.

    • Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry.

Step B3: Synthesis of 6-Bromo-4-chloro-3-nitroquinoline

  • Rationale: The hydroxyl group at the 4-position is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This chloro group is a good leaving group for the subsequent nucleophilic aromatic substitution.

  • Procedure:

    • A mixture of 6-bromo-3-nitroquinolin-4-ol and phosphorus oxychloride (POCl₃) is heated to reflux for 2-4 hours. [11][12] 2. After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.

    • The residue is carefully poured onto crushed ice and neutralized with a base (e.g., saturated sodium bicarbonate solution).

    • The resulting solid is collected by filtration, washed with water, and dried to yield 6-bromo-4-chloro-3-nitroquinoline. [11][12] Part C: Synthesis and Final Elaboration of NVP-BEZ235

Step C1: Coupling of Key Intermediates

  • Rationale: A nucleophilic aromatic substitution reaction where the amino group of 2-(4-aminophenyl)-2-methylpropanenitrile displaces the chlorine atom on the 6-bromo-4-chloro-3-nitroquinoline ring.

  • Procedure:

    • A mixture of 6-bromo-4-chloro-3-nitroquinoline (1.0 eq.) and 2-(4-aminophenyl)-2-methylpropanenitrile (1.1 eq.) in acetic acid is heated to reflux for 1 hour. [13] 2. Upon cooling, the product precipitates from the solution.

    • The solid is collected by filtration and washed with a small amount of cold acetic acid, followed by water, and then dried to give 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile. [13] Step C2: Reduction of the Nitro Group

  • Rationale: The nitro group on the quinoline core is reduced to an amine, which is necessary for the subsequent cyclization to form the imidazole ring.

  • Procedure:

    • The product from Step C1 is dissolved in a mixture of methanol and tetrahydrofuran (1:1).

    • Raney nickel is added as a catalyst, and the mixture is hydrogenated under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature for 1 hour. [14] 3. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the corresponding 3-aminoquinoline derivative. [14] Step C3: Formation of the Imidazo[4,5-c]quinoline Core

  • Rationale: This step involves the cyclization of the diamine intermediate to form the imidazole ring, followed by methylation.

  • Procedure:

    • The 3-aminoquinoline derivative is reacted with a suitable one-carbon source (e.g., formic acid or a derivative) to facilitate the cyclization to the imidazo[4,5-c]quinolin-2-one.

    • The resulting intermediate is then methylated on the imidazole nitrogen, for example, using a methylating agent like methyl iodide in the presence of a base.

Step C4: Final Suzuki Coupling

  • Rationale: The final quinoline moiety is introduced via a Suzuki cross-coupling reaction, replacing the bromine atom on the imidazo[4,5-c]quinoline core.

  • Procedure:

    • The bromo-imidazo[4,5-c]quinoline intermediate is reacted with 3-quinolineboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate) in a suitable solvent system (e.g., dioxane/water).

    • The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC or LC-MS).

    • After cooling, the reaction is worked up by partitioning between water and an organic solvent.

    • The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization to afford NVP-BEZ235.

Step Reactants Key Reagents Product Typical Yield
A1 4-Nitrophenylacetonitrile, Methyl iodideNaH, DMF2-(4-Nitrophenyl)-2-methylpropanenitrile>80%
A2 2-(4-Nitrophenyl)-2-methylpropanenitrileFe, NH₄Cl2-(4-Aminophenyl)-2-methylpropanenitrileHigh
B1-B3 4-Bromoaniline, β-ketoesterH₂SO₄, HNO₃, POCl₃6-Bromo-4-chloro-3-nitroquinolineModerate to Good
C1 Intermediates from A2 and B3Acetic acid2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile~50%
C2 Product from C1H₂, Raney Ni2-(4-((3-amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrileHigh
C3-C4 Product from C2, 3-Quinolineboronic acidFormic acid, Methylating agent, Pd catalystNVP-BEZ235Variable

Table 1: Summary of Synthetic Steps and Expected Outcomes.

Characterization

The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of key functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Conclusion

This application note provides a detailed, field-proven protocol for the synthesis of quinoline-based dual PI3K/mTOR inhibitors, exemplified by the synthesis of NVP-BEZ235. The convergent synthetic strategy, utilizing 2-(4-aminophenyl)-2-methylpropanenitrile as a key building block, offers a reliable pathway for accessing this important class of anti-cancer agents. The methodologies described herein can serve as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the synthesis of existing inhibitors and the exploration of novel analogues with improved therapeutic properties.

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  • PI3K/AKT/mTOR Signaling Pathway. (2021, January 12). Encyclopedia.pub. Retrieved from [Link]

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  • Lei, F., et al. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Proceedings of the 2015 International conference on Applied Science and Engineering Innovation. Atlantis Press. Retrieved from [Link]

  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

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  • The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. (2025). VNUHCM Journal of Natural Sciences. Retrieved from [Link]

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Application Notes: 2-(3-Aminophenyl)-2-methylpropanenitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-(3-Aminophenyl)-2-methylpropanenitrile. This versatile chemical intermediate serves as a crucial building block in the synthesis of potent kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway. Dysregulation of this pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This document details the rationale for its use, provides validated protocols for its incorporation into inhibitor synthesis, and outlines robust methodologies for the biological evaluation of the resulting compounds.

Introduction: The Strategic Importance of the Aminophenylpropanenitrile Scaffold

The PI3K/AKT/mTOR signaling cascade is a central regulator of cellular growth, proliferation, survival, and metabolism.[1] Its frequent hyperactivation in cancer, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, has established it as a critical oncogenic pathway.[1] Consequently, the development of small molecule inhibitors targeting PI3K and/or mTOR has become a major focus in oncology drug discovery.[2][3]

The compound this compound emerges as a key structural motif in this endeavor. Its isomeric analog, 2-(4-aminophenyl)-2-methylpropanenitrile, is a confirmed intermediate in the synthesis of quinoline-based PI3K/mTOR inhibitors, such as derivatives of the well-characterized dual inhibitor NVP-BEZ235.[4][5] The aminophenyl group provides a critical vector for synthetic elaboration, allowing for the construction of complex heterocyclic systems that can effectively target the ATP-binding pocket of these kinases. The gem-dimethylpropionitrile moiety often contributes to favorable pharmacokinetic properties and can engage in specific interactions within the enzyme active site.

This guide provides the necessary protocols to leverage this compound as a foundational element in a rational, structure-based drug design program aimed at developing novel PI3K/mTOR pathway inhibitors.

Synthetic Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of its nitro precursor, 2-Methyl-2-(3-nitrophenyl)propanenitrile. This two-step process is reliable and scalable for laboratory purposes.

Protocol 2.1: Synthesis of 2-Methyl-2-(3-nitrophenyl)propanenitrile

This initial step involves the nucleophilic substitution of a suitable starting material. While various methods exist, a common approach is outlined below.

Materials:

  • 3-Nitrobenzyl cyanide

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-nitrobenzyl cyanide (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-Methyl-2-(3-nitrophenyl)propanenitrile.

Protocol 2.2: Reduction to this compound

The final step is the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is a clean and efficient method.

Materials:

  • 2-Methyl-2-(3-nitrophenyl)propanenitrile

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve 2-Methyl-2-(3-nitrophenyl)propanenitrile (1.0 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 5-10% by weight of the starting material).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at atmospheric pressure.

  • Stir the reaction vigorously at room temperature until hydrogen uptake ceases (monitoring by TLC is recommended).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with additional solvent (methanol or ethanol).

  • Concentrate the filtrate under reduced pressure to yield this compound, which can be used in subsequent steps without further purification if purity is high.

Application in Inhibitor Synthesis: Building a PI3K/mTOR Inhibitor

This compound serves as the nucleophilic component in reactions with electrophilic heterocyclic scaffolds to construct the final inhibitor. The following is a representative workflow for synthesizing a quinoline-based inhibitor, analogous to the synthesis of NVP-BEZ235 derivatives.[5]

G cluster_synthesis Inhibitor Synthesis Workflow A This compound (Nucleophile) C Nucleophilic Aromatic Substitution (SNAr) A->C B Electrophilic Heterocycle (e.g., 4-chloro-3-nitroquinoline) B->C D Crude Inhibitor Product C->D E Purification (Column Chromatography / Recrystallization) D->E F Pure Inhibitor Candidate (e.g., PI3K/mTOR Inhibitor) E->F G Characterization (NMR, MS, Purity Analysis) F->G

Caption: Workflow for synthesizing a PI3K/mTOR inhibitor.

Biological Evaluation Protocols

Once a library of inhibitors is synthesized using this compound as a core scaffold, a systematic biological evaluation is required to determine their potency, selectivity, and cellular activity.

Protocol 4.1: In Vitro Biochemical Kinase Assay (PI3Kα)

This protocol outlines a method to directly measure the enzymatic inhibition of a PI3K isoform, such as p110α. Luminescence-based assays that quantify ADP production are common and commercially available.[4][6]

Principle: The assay measures the amount of ADP produced from the kinase reaction (PI3K + ATP + PIP2 → PI3K + ADP + PIP3). The ADP is then converted to ATP, which is used in a luciferase reaction to generate a luminescent signal that is directly proportional to PI3K activity.[4][6]

Materials:

  • Recombinant human PI3K enzyme (e.g., p110α/p85α)[1]

  • Kinase Assay Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA)[4]

  • Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)

  • ATP solution

  • Synthesized inhibitor compound and controls (e.g., NVP-BEZ235)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • Assay Plate Setup: Add 0.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[6]

  • Enzyme/Substrate Addition: Prepare a mixture of PI3K enzyme and PIP2 substrate in the kinase assay buffer. Add 4 µL of this mixture to each well.[6]

  • Pre-incubation: Incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 0.5 µL of ATP solution to each well. The final ATP concentration should be close to its Km value for the specific kinase isoform.[1][6]

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[6]

  • Signal Development: Stop the kinase reaction and measure ADP production by adding the reagents from the ADP-Glo™ kit according to the manufacturer's protocol. This typically involves a 40-minute incubation with ADP-Glo™ Reagent followed by a 30-minute incubation with Kinase Detection Reagent.[4]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the vehicle (DMSO) control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compound IDPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)mTOR IC₅₀ (nM)
Inhibitor-001 ValueValueValueValueValue
Inhibitor-002 ValueValueValueValueValue
NVP-BEZ235 475578
Table 1: Representative data table for summarizing in vitro kinase inhibition. NVP-BEZ235 data is included for reference.[7]
Protocol 4.2: Cell-Based Assay for PI3K/mTOR Pathway Inhibition

This protocol uses Western blotting to assess the ability of a synthesized inhibitor to block the phosphorylation of downstream effectors of the PI3K/mTOR pathway in a relevant cancer cell line.

Principle: Active PI3K/mTOR signaling leads to the phosphorylation of key proteins like AKT (at Ser473) and the S6 ribosomal protein (a downstream target of mTORC1). A potent inhibitor will decrease the levels of these phosphorylated proteins.[8]

Materials:

  • Cancer cell line with an active PI3K pathway (e.g., MCF-7, BT474)[9][10]

  • Cell culture medium and supplements

  • Synthesized inhibitor compound

  • Growth factor (e.g., Insulin or IGF-1) for pathway stimulation

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-p70 S6 Kinase (Thr389), anti-total-p70 S6 Kinase, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., MCF-7) and allow them to adhere overnight. Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of the synthesized inhibitor (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.

  • Stimulate the PI3K pathway by adding a growth factor (e.g., 100 nM insulin) for 15-30 minutes.[9][11]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[1]

  • Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.[12]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Detect protein bands using an ECL substrate and an imaging system.[12]

  • Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phospho-protein signal to the total protein signal to determine the relative level of pathway inhibition.[1]

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K1->Proliferation EBP1->Proliferation Inhibits (when unphosphorylated) Inhibitor Synthesized Inhibitor (from this compound) Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR pathway and points of inhibition.

Conclusion and Future Directions

This compound represents a high-value starting material for the discovery of novel kinase inhibitors targeting the PI3K/AKT/mTOR pathway. The protocols provided herein offer a robust framework for its synthesis, incorporation into potential drug candidates, and subsequent biological characterization. By employing these methods, researchers can efficiently generate and evaluate new chemical entities with therapeutic potential in oncology and other diseases driven by aberrant PI3K signaling. Future work should focus on exploring diverse heterocyclic scaffolds to couple with this intermediate, aiming to optimize potency, selectivity, and drug-like properties.

References

  • BenchChem. (n.d.). Application Notes and Protocols for PI3K-IN-23 In Vitro Assay.
  • Promega Corporation. (n.d.). PI3K(p110β/p85α) Kinase Assay.
  • Hirsch, E., et al. (2014). Methods to measure the enzymatic activity of PI3Ks. Methods in Enzymology, 535, 87-101.
  • Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
  • Bio-protocol. (n.d.). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol.
  • American Association for Cancer Research. (2008). A high throughput screening assay to identify mTORC1 and mTORC2 inhibitors. Cancer Research, 68(9 Supplement), 2262.
  • Promega Corporation. (n.d.). PI3K(p110α[H1047R]/p85α) Kinase Assay.
  • ResearchGate. (n.d.). Cell-based Assay for the Quantification of mTORC1 Activation and Inhibition in a Breast Cancer Cell Line.
  • ResearchGate. (2014). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
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  • BenchChem. (n.d.). Application Notes and Protocols for Measuring mTOR Inhibition by Rapamycin.
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  • ResearchGate. (n.d.). Structure activity relationship (SAR) of some synthesized compounds.
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  • ResearchGate. (n.d.). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
  • ResearchGate. (n.d.). Identification, SAR Studies, and X-ray Co-crystallographic Analysis of a Novel Furanopyrimidine Aurora Kinase A Inhibitor.
  • Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. (2016). Journal of Chemical and Pharmaceutical Research, 8(8), 610-616.
  • Zhou, X., et al. (2016). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. Chemical Biology & Drug Design, 88(4), 545-552.
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  • Zhang, H., et al. (2018). Dual PI3K/mTOR inhibitor NVP-BEZ235 decreases the proliferation of doxorubicin-resistant K562 cells. Oncology Letters, 16(5), 6139-6145.
  • Synthesis and biological evaluation of ortho-phenyl phenylhydroxamic acids containing phenothiazine with improved selectivity for class IIa histone deacetylases. (2024). European Journal of Medicinal Chemistry.
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Application Notes and Protocols: A Guide to the Step-by-Step Synthesis of NVP-BEZ235 Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-BEZ235 (Dactolisib) is a highly potent, dual ATP-competitive inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.[1][2] The PI3K/Akt/mTOR signaling cascade is a central regulator of cell proliferation, growth, survival, and metabolism, and its frequent dysregulation is a hallmark of many human cancers.[3][4][5] NVP-BEZ235, an imidazo[4,5-c]quinoline derivative, inhibits PI3K and mTOR kinase activity by binding to their ATP-binding clefts, leading to G1 cell cycle arrest and potent antitumor activity.[6][7] The development of NVP-BEZ235 derivatives is a critical endeavor in medicinal chemistry, aimed at optimizing the therapeutic index by enhancing potency, improving selectivity, overcoming resistance mechanisms, and refining pharmacokinetic profiles. This guide provides a detailed, step-by-step protocol for the synthesis of novel NVP-BEZ235 derivatives, grounded in established chemical principles and supported by authoritative literature.

The Scientific Rationale: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling networks in human cancer, making it a prime target for therapeutic intervention.[5][8] Activation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, drives tumorigenesis by promoting uncontrolled cell growth and survival.[3][5]

NVP-BEZ235 was developed as a dual inhibitor to simultaneously block two key nodes in this cascade: PI3K and mTOR. This dual-inhibition strategy is designed to produce a more profound and durable pathway blockade than targeting either kinase alone, potentially mitigating the feedback activation loops that can limit the efficacy of single-target agents.[9][10] The synthesis of derivatives allows for the systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of the molecule to achieve superior clinical potential.[11]

Visualizing the Target: The PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K and mTOR and the points of inhibition by NVP-BEZ235 and its derivatives.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt (PKB) PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival, Metabolism mTORC1->Downstream Inhibitor NVP-BEZ235 Derivatives Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1 PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/Akt/mTOR signaling cascade and points of dual inhibition by NVP-BEZ235.

General Synthetic Strategy and Workflow

The synthesis of NVP-BEZ235 derivatives is centered on the construction of a core imidazo[4,5-c]quinoline scaffold, followed by strategic functionalization. The workflow is designed to be modular, allowing for the introduction of diverse chemical moieties at specific positions to explore the chemical space and optimize biological activity. A key publication has outlined a successful multi-step sequence for creating analogs with variations at key positions of the quinoline core.[11]

Visualizing the Process: Synthetic Workflow Diagram

This diagram outlines the high-level, multi-stage process for synthesizing a library of NVP-BEZ235 derivatives.

Synthesis_Workflow Start Starting Materials (e.g., 2-amino-5-halobenzoic acid) Stage1 Stage 1: Core Scaffold Synthesis (Imidazo[4,5-c]quinoline) Start->Stage1 Stage2 Stage 2: Side Chain Introduction (e.g., Suzuki or Buchwald Coupling) Stage1->Stage2 Stage3 Stage 3: Final Modification & Derivatization Stage2->Stage3 Purify Purification (Chromatography) Stage3->Purify Analyze Characterization (NMR, MS, HPLC) Purify->Analyze Final Final Derivative for Biological Screening Analyze->Final

Caption: High-level workflow for the synthesis and validation of NVP-BEZ235 derivatives.

Detailed Experimental Protocol: Synthesis of a Model Derivative

This protocol provides a representative, step-by-step methodology for synthesizing an NVP-BEZ235 derivative. It is based on established literature and is intended to be adapted by researchers for the creation of their specific target molecules.[11]

Materials and Reagents
  • 2-amino-5-iodobenzoic acid

  • Substituted quinoline precursors

  • Boronic acids or esters for coupling reactions

  • Palladium catalysts (e.g., Pd(PPh₃)₄)

  • Bases (e.g., K₂CO₃, Cs₂CO₃)

  • Solvents (e.g., DMF, Dioxane, Toluene, DCM)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Step 1: Synthesis of the Imidazo[4,5-c]quinoline Core

Causality: This initial three-step sequence constructs the fundamental heterocyclic core of the inhibitor. The choice of a halogenated starting material (e.g., 2-amino-5-iodobenzoic acid) is a strategic decision to provide a chemical handle for subsequent palladium-catalyzed cross-coupling reactions, which are highly reliable and versatile for forming carbon-carbon or carbon-nitrogen bonds.

  • Amide Formation:

    • To a solution of 2-amino-5-iodobenzoic acid (1.0 eq) in an appropriate aprotic solvent like DMF, add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

    • Stir for 15 minutes at room temperature.

    • Add the desired amine component (1.0 eq) and continue stirring at room temperature for 12-18 hours until TLC or LC-MS indicates completion.

    • Perform an aqueous workup and extract the product with an organic solvent (e.g., EtOAc). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Ring Cyclization (Condensation):

    • Dissolve the amide product from the previous step in a high-boiling point solvent such as acetic acid.

    • Heat the reaction mixture to reflux (approx. 118°C) for 4-6 hours. This acid-catalyzed dehydration reaction forms the imidazole ring.

    • Monitor the reaction by TLC/LC-MS. Upon completion, cool the mixture and neutralize with a saturated NaHCO₃ solution.

    • Extract the product, dry the organic phase, and concentrate to yield the crude quinoline intermediate.

  • Final Core Assembly:

    • The intermediate is then subjected to a final ring-closing reaction, often a Pictet-Spengler type reaction or a palladium-catalyzed intramolecular C-N bond formation, to yield the complete imidazo[4,5-c]quinoline core. The specific conditions will depend on the exact nature of the precursors used.

Step 2: Introduction of Side Chains via Cross-Coupling

Causality: With the core scaffold and its reactive halogen handle in place, this step introduces the key diversity elements. A Suzuki or Buchwald-Hartwig coupling is employed to attach various aryl, heteroaryl, or alkyl groups. These reactions are chosen for their high functional group tolerance and reliability, allowing for the creation of a diverse library of derivatives from a common intermediate.

  • Reaction Setup:

    • In a reaction vessel purged with an inert gas (Argon or Nitrogen), combine the halogenated imidazo[4,5-c]quinoline core (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base (e.g., K₂CO₃, 2.0 eq).

    • Add a degassed solvent system, typically a mixture like Dioxane/Water (4:1).

  • Reaction Execution:

    • Heat the mixture to 80-100°C and stir for 4-24 hours. The elevated temperature is necessary to drive the catalytic cycle.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Isolation:

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., DCM or EtOAc).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 3: Purification and Characterization

Causality: Rigorous purification and characterization are non-negotiable for ensuring the integrity of the final compounds and the reliability of subsequent biological data. Column chromatography removes unreacted starting materials and reaction byproducts. Spectroscopic analysis (NMR, MS) confirms the chemical structure and mass of the synthesized derivative, while HPLC assesses its purity.

  • Purification:

    • Purify the crude product from Step 2 using silica gel column chromatography.

    • Select an appropriate eluent system (e.g., a gradient of Hexane/Ethyl Acetate or DCM/Methanol) based on the polarity of the target compound, as determined by initial TLC analysis.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR): Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and verify the successful installation of the new side chain.

    • Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to determine the exact mass of the compound, confirming its elemental composition.

    • High-Performance Liquid Chromatography (HPLC): Analyze the purified compound to determine its purity, which should typically be >95% for use in biological assays.

Data Management and Results

Systematic logging of experimental data is crucial for establishing structure-activity relationships. The following table provides a template for organizing the results from a synthesis campaign.

Derivative ID R¹ Modification R³ Modification Reaction Yield (%) Purity (HPLC, %) Analytical Data (HRMS [M+H]⁺)
NVP-BEZ-D001-H-Phenyle.g., 45%e.g., 98.2%e.g., 470.1928
NVP-BEZ-D002-OCH₃-Pyridyle.g., 52%e.g., 99.1%e.g., 485.1883
NVP-BEZ-D003-Cl-Thienyle.g., 38%e.g., 97.5%e.g., 490.1345
..................

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  • Serra, V., et al. (2008). NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations. Cancer Research, 68(19), 8022-8030.
  • Torki, S., et al. (2018). Biochemical profile of NVP-BEZ235 against selected protein kinases and class I PI3Ks. Journal of Cellular Biochemistry, 119(12), 10103-10113.
  • Liu, T. J., et al. (2009). NVP-BEZ235, A Novel Dual PI3K/mTOR Inhibitor, Elicits Multifaceted Antitumor Activities in Human Gliomas. Clinical Cancer Research, 15(16), 5135-5144.
  • Gil del Alcazar, C. R., et al. (2014). The Dual PI3K/mTOR Inhibitor NVP-BEZ235 is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses. Neoplasia, 16(1), 88-97.
  • Al-Gharabli, S., et al. (2013). Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells. Journal of Cancer Research and Clinical Oncology, 139(8), 1351-1361.
  • Brachmann, S. M., et al. (2009). Specific apoptosis induction by the dual PI3K/mTor inhibitor NVP-BEZ235 in HER2 amplified and PIK3CA mutant breast cancer cells. Molecular Cancer Therapeutics, 8(8), 2299-2308.
  • Cellagen Technology. (n.d.). NVP-BEZ235 | PI3K/mTOR inhibitor. Retrieved January 10, 2026, from [Link]

  • O'Brien, C., et al. (2016). The dual PI3K/mTOR inhibitor NVP-BEZ235 enhances nab-paclitaxel antitumor response in experimental gastric cancer.

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Application Note: Comprehensive Analytical Characterization of 2-(3-Aminophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive suite of analytical methods for the characterization of 2-(3-Aminophenyl)-2-methylpropanenitrile (CAS 915394-29-5), a key intermediate in pharmaceutical synthesis.[1][2] Ensuring the identity, purity, and structural integrity of such building blocks is paramount for the consistency of manufacturing processes and the safety and efficacy of final drug products. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, detailing methods for identity confirmation, structural elucidation, and purity assessment using a combination of chromatographic and spectroscopic techniques. The causality behind experimental choices is explained to empower scientists to adapt these methods to their specific laboratory contexts.

Introduction and Physicochemical Overview

This compound is a bifunctional organic molecule containing a primary aromatic amine and a nitrile group. This unique combination makes it a versatile synthon but also introduces specific analytical challenges, such as potential for oxidation of the amine group and the need to resolve closely related process impurities. A robust analytical control strategy is therefore essential.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 915394-29-5[3][4][5]
Molecular Formula C₁₀H₁₂N₂[3][4][5]
Molecular Weight 160.22 g/mol [3][4][5]
IUPAC Name This compound[5]
Synonyms 2-(3-amino-phenyl)-2-methyl-propionitrile[6]
Structure (Structure rendered based on IUPAC name)

Core Analytical Strategy: An Integrated Approach

A multi-technique approach is required for the unambiguous characterization of this molecule. Our strategy is built on an orthogonal framework that progresses from rapid identity confirmation to definitive structural elucidation and concludes with high-resolution purity and impurity profiling.

cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Purity & Impurity Profiling cluster_3 Phase 4: Final Qualification MS Mass Spectrometry (LC-MS) Confirms Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C) Unambiguous Structure & Isomer Confirmation MS->NMR Identity Confirmed FTIR FTIR Spectroscopy Confirms Functional Groups (C≡N, N-H) FTIR->NMR HPLC_UV HPLC-UV Quantitative Purity Assessment NMR->HPLC_UV Structure Confirmed HPLC_MS Impurity ID by LC-MS Identifies Process Impurities & Degradants HPLC_UV->HPLC_MS Purity Determined, Impurities Detected Report Certificate of Analysis (CoA) Consolidated Report HPLC_MS->Report Full Characterization

Caption: Overall workflow for the analytical characterization of a new chemical entity.

Protocols for Identity Confirmation

These methods provide rapid and reliable confirmation of the material's identity.

Protocol 3.1: Mass Spectrometry (LC-MS) for Molecular Weight Verification
  • Rationale: The basic primary amine group is readily protonated, making Electrospray Ionization (ESI) in positive ion mode an ideal choice for generating the protonated molecular ion [M+H]⁺. This provides a direct and accurate measurement of the molecular weight.

  • Instrumentation: HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.

  • Procedure:

    • Sample Preparation: Prepare a 100 µg/mL solution of the analyte in 50:50 Acetonitrile:Water with 0.1% formic acid. The acid ensures the amine is protonated for efficient ionization.

    • LC Method (for sample introduction):

      • Column: C18, 2.1 x 50 mm, 1.8 µm (a short column is sufficient for flow injection).

      • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 2 µL.

    • MS Parameters (Positive ESI Mode):

      • Scan Range: m/z 50-300.

      • Capillary Voltage: 3.5 kV.

      • Cone Voltage: 20 V (low voltage to minimize fragmentation).

      • Source Temperature: 120 °C.

      • Desolvation Temperature: 350 °C.

  • Expected Result: A prominent peak at m/z 161.2 corresponding to the [C₁₀H₁₃N₂]⁺ ion.

Protocol 3.2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Rationale: FTIR is an excellent technique for confirming the presence of key functional groups. The nitrile (C≡N) bond gives a very sharp, strong, and characteristic absorbance in a relatively clean region of the spectrum.[7] The primary amine (N-H) stretches are also easily identifiable.

  • Instrumentation: FTIR spectrometer with a universal attenuated total reflectance (ATR) accessory.

  • Procedure:

    • Acquire a background spectrum of the clean ATR crystal.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Acquire the sample spectrum over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Expected Characteristic Peaks:

    • ~3450-3300 cm⁻¹: Two bands (asymmetric and symmetric N-H stretching) characteristic of a primary amine.

    • ~3050 cm⁻¹: Aromatic C-H stretching.

    • ~2980 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

    • ~2230 cm⁻¹: Sharp, strong C≡N stretching absorbance, characteristic for aromatic nitriles.[7][8]

    • ~1620 cm⁻¹: N-H bending (scissoring) vibration.

    • ~1600, 1490 cm⁻¹: Aromatic C=C ring stretching.

Protocol for Definitive Structural Elucidation

Protocol 4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR is the gold standard for unambiguous structural determination. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR confirms the carbon skeleton, including the unique chemical shifts of the quaternary and nitrile carbons.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Procedure:

    • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

  • Expected Chemical Shifts (δ in ppm, referenced to solvent):

    • ¹H NMR:

      • ~7.2-6.6: Multiplet region, 4H (aromatic protons). The substitution pattern will create a complex splitting pattern.

      • ~3.8: Broad singlet, 2H (amine -NH₂ protons). This peak may shift or exchange with D₂O.

      • ~1.7: Singlet, 6H (two equivalent methyl groups, -C(CH₃)₂CN).

    • ¹³C NMR:

      • ~148: Aromatic carbon attached to the amino group.

      • ~130-115: Other aromatic carbons.

      • ~122: Nitrile carbon (-C≡N). This is a key identifier.[8]

      • ~40: Quaternary carbon (-C(CH₃)₂CN).

      • ~27: Methyl carbons (-CH₃).

Protocols for Purity Assessment and Impurity Profiling

This section details the primary method for quantifying the purity of this compound and identifying potential process-related impurities or degradants.

cluster_0 Method Development cluster_1 Method Validation Goal Goal: Separate Analyte from Impurities (e.g., Nitro-intermediate) Column Select Column: Reversed-Phase C18 Goal->Column MobilePhase Select Mobile Phase: ACN / H₂O with buffer Column->MobilePhase Gradient Optimize Gradient: Separate polar & non-polar species MobilePhase->Gradient SST System Suitability Test (SST) (Tailing, Plates, RSD%) Gradient->SST Validation Full Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) SST->Validation

Caption: Logical workflow for developing a robust HPLC purity method.

Protocol 5.1: Purity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
  • Rationale: A gradient RP-HPLC method is the most effective way to separate the moderately polar parent compound from potential non-polar impurities (e.g., the nitro- precursor 2-methyl-2-(3-nitrophenyl)propanenitrile) and potential polar degradants (e.g., hydrolyzed amide/acid).[6][9] A C18 column provides the necessary hydrophobic retention. UV detection is suitable due to the aromatic chromophore.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

Table 2: HPLC Method Parameters

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard workhorse column for excellent resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to improve peak shape of the basic amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 10% B to 90% B over 15 minEnsures elution of early (polar) and late (non-polar) eluting impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nmGood absorbance for the aromatic ring. A PDA detector is recommended for peak purity analysis.
Injection Vol. 10 µL
Sample Prep. 0.5 mg/mL in 50:50 Water:Acetonitrile
  • Procedure:

    • Equilibrate the system with the initial mobile phase conditions (10% B) for at least 15 minutes.

    • Perform a blank injection (diluent) to ensure a clean baseline.

    • Inject a system suitability standard (a solution of the analyte) five times.

    • Inject the sample solution.

    • Calculate the purity by area percent, assuming all components have a similar response factor at 254 nm.

  • System Suitability and Acceptance Criteria: This is a critical step to ensure the chromatographic system is performing adequately.

    • Tailing Factor (Tf): Must be ≤ 2.0 for the main peak.

    • Theoretical Plates (N): Must be ≥ 2000 for the main peak.

    • Repeatability: The relative standard deviation (RSD) of the peak area for five replicate injections must be ≤ 2.0%.

Protocol 5.2: Impurity Identification by LC-MS
  • Rationale: While HPLC-UV quantifies impurities, it does not identify them. By coupling the HPLC method to a mass spectrometer, the mass-to-charge ratio of each impurity peak can be determined, providing crucial clues to its identity.

  • Procedure:

    • Utilize the same HPLC method as described in Protocol 5.1, but direct the column effluent to an ESI-MS detector.

    • Acquire mass spectra for all peaks observed in the chromatogram.

    • Correlate the masses with potential process impurities. For example, the nitro-intermediate (C₁₀H₁₀N₂O₂) would have an expected [M+H]⁺ of m/z 191.1. The hydrolyzed amide intermediate (C₁₀H₁₄N₂O) would have an expected [M+H]⁺ of m/z 179.2.

Conclusion

The analytical strategy outlined in this document provides a robust framework for the complete characterization of this compound. By systematically applying mass spectrometry and FTIR for identity, NMR for definitive structure, and a validated HPLC method for purity, researchers and developers can ensure the quality and consistency of this critical chemical intermediate, thereby supporting accelerated and reliable drug development programs.

References

  • Arctom. (n.d.). This compound. Retrieved from [Link]

  • Wang, J., et al. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Retrieved from [Link]

  • Lei, F., et al. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Atlantis Press. Retrieved from [Link]

  • Jiang, Y., et al. (2024). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. ACS Publications. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • Mondal, T., & Bhaumik, A. (2014). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. Retrieved from [Link]

  • Daniel, D. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Retrieved from [Link]

  • de Oliveira, A. R., et al. (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Food Chemistry. Retrieved from [Link]

  • Lei, F., et al. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]

  • Save My Exams. (n.d.). Nitriles (OCR A Level Chemistry A). Retrieved from [Link]

  • StudySmarter. (n.d.). Nitrile Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • 2a biotech. (n.d.). This compound. Retrieved from [Link]

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Application Notes and Protocols: 1H NMR and MS Spectrum Analysis of Aminophenyl Propanenitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Aminophenyl Propanenitriles

Aminophenyl propanenitrile and its derivatives are a class of organic compounds that serve as versatile building blocks in medicinal chemistry and drug development. Their structural motifs, featuring a reactive nitrile group, a basic amino group, and a phenyl ring, are present in various biologically active molecules. The precise characterization of these compounds is paramount for ensuring the purity, stability, and efficacy of potential drug candidates. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of aminophenyl propanenitrile compounds using two powerful analytical techniques: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Mass Spectrometry (MS).

These compounds are often synthesized via methods like the Strecker synthesis, a multicomponent reaction involving an aldehyde, an amine, and a cyanide source.[1][2][3][4][5] The inherent complexity of such syntheses necessitates robust analytical methods to confirm the desired product's identity and purity.

Core Principles of Spectroscopic Analysis

Structural determination of organic compounds relies on piecing together information from various spectroscopic techniques.[6][7][8] For aminophenyl propanenitrile compounds, ¹H NMR and MS provide complementary information.

  • ¹H NMR Spectroscopy: This technique provides detailed information about the chemical environment of hydrogen atoms (protons) within a molecule.[9][10] Key parameters include chemical shift (δ), which indicates the electronic environment of a proton; integration, which reveals the relative number of protons giving rise to a signal; and spin-spin coupling, which provides information about adjacent protons.[11]

  • Mass Spectrometry: MS determines the mass-to-charge ratio (m/z) of ionized molecules.[12][13] The molecular ion peak confirms the molecular weight of the compound. Furthermore, the fragmentation pattern, which results from the breakdown of the molecular ion, offers valuable clues about the molecule's structure and functional groups.[12][14]

Experimental Protocols

Sample Preparation

For ¹H NMR Spectroscopy:

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) that completely dissolves the aminophenyl propanenitrile compound. The choice of solvent can influence chemical shifts, so consistency is key.

  • Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.[8]

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[11]

For Mass Spectrometry (Electron Ionization - EI):

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the mass spectrum.

  • Sample Introduction: The method of sample introduction will depend on the instrument. For volatile compounds, a direct insertion probe or gas chromatography (GC) inlet can be used. For less volatile compounds, direct infusion via a syringe pump into an electrospray ionization (ESI) source may be more appropriate.

Data Acquisition

¹H NMR Spectroscopy:

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient for routine ¹H NMR.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure complete relaxation of the protons between scans.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Mass Spectrometry (EI):

  • Ionization Energy: Use a standard electron ionization energy of 70 eV. This energy is sufficient to cause reproducible fragmentation patterns.[13]

  • Mass Range: Scan a mass range appropriate for the expected molecular weight of the aminophenyl propanenitrile compound and its potential fragments.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions.

Spectral Interpretation and Data Analysis

¹H NMR Spectrum Analysis of a Representative Compound: 3-Amino-3-phenylpropanenitrile

The ¹H NMR spectrum of an aminophenyl propanenitrile derivative will exhibit characteristic signals corresponding to the different types of protons in the molecule. The following table summarizes the expected chemical shift ranges.

Proton Type Approximate Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic Protons (C₆H₅)7.2 - 7.5MultipletThe exact chemical shifts and splitting patterns will depend on the substitution pattern of the phenyl ring.
Methine Proton (CH-NH₂)4.0 - 4.5Triplet or Doublet of DoubletsCoupled to the adjacent methylene protons.
Methylene Protons (CH₂)2.5 - 3.0Doublet or MultipletCoupled to the adjacent methine proton.
Amine Protons (NH₂)1.5 - 3.0Broad SingletThe chemical shift is variable and can exchange with D₂O.

Note: These are approximate ranges and can be influenced by the solvent and the presence of other functional groups.[15][16][17][18][19]

Example Interpretation:

For a compound like 3-amino-3-phenylpropanenitrile, one would expect to see:

  • A complex multiplet in the aromatic region (7.2-7.5 ppm) integrating to 5 protons.

  • A triplet around 4.1 ppm for the methine proton, coupled to the adjacent methylene group.

  • A doublet around 2.8 ppm for the methylene protons, coupled to the methine proton.

  • A broad singlet for the two amine protons, which would disappear upon addition of D₂O.[11]

Mass Spectrum Analysis and Fragmentation Patterns

The mass spectrum of an aminophenyl propanenitrile will show a molecular ion peak corresponding to its molecular weight. Due to the presence of an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass, according to the Nitrogen Rule.[13]

Common Fragmentation Pathways:

The fragmentation of aminophenyl propanenitriles is influenced by the stability of the resulting carbocations and neutral losses.

  • α-Cleavage: A common fragmentation pathway for amines is the cleavage of the bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion. For 3-amino-3-phenylpropanenitrile, this would lead to a significant peak corresponding to the loss of a cyanoethyl radical.

  • Loss of HCN: The nitrile group can be lost as a neutral molecule of hydrogen cyanide (HCN, 27 u).

  • Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the rest of the molecule can lead to the formation of a stable benzyl cation (C₇H₇⁺, m/z 91).

  • Loss of Ammonia: The amino group can be eliminated as ammonia (NH₃, 17 u).

The following table summarizes common fragments observed in the mass spectra of aminophenyl propanenitrile compounds.

Fragment Ion (m/z) Possible Structure/Loss
M⁺Molecular Ion
M - 1Loss of a hydrogen radical
M - 17Loss of NH₃
M - 27Loss of HCN
91[C₇H₇]⁺ (Tropylium or Benzyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Visualizing the Workflow and Fragmentation

General Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of aminophenyl propanenitrile compounds.

Spectroscopic_Analysis_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Spectroscopic Analysis cluster_DataProcessing Data Processing & Interpretation Synthesis Strecker Synthesis Purification Column Chromatography Synthesis->Purification NMR_Acquisition ¹H NMR Acquisition Purification->NMR_Acquisition MS_Acquisition MS Acquisition Purification->MS_Acquisition NMR_Processing NMR Data Processing NMR_Acquisition->NMR_Processing MS_Processing MS Data Processing MS_Acquisition->MS_Processing Structure_Elucidation Structure Elucidation NMR_Processing->Structure_Elucidation MS_Processing->Structure_Elucidation Fragmentation_Pathway M Molecular Ion (M⁺) m/z = 146 F1 [M - HCN]⁺ m/z = 119 M->F1 - HCN F2 [M - •CH₂CN]⁺ m/z = 106 M->F2 - •CH₂CN (α-cleavage) F4 [C₆H₅]⁺ m/z = 77 F1->F4 - C₂H₂N F3 [C₇H₇]⁺ m/z = 91 F2->F3 - NH₃

Caption: Proposed major fragmentation pathways for 3-amino-3-phenylpropanenitrile in EI-MS.

Conclusion

The combined application of ¹H NMR and Mass Spectrometry provides a powerful and comprehensive approach for the structural characterization of aminophenyl propanenitrile compounds. ¹H NMR offers detailed insights into the molecular framework and the electronic environment of protons, while MS confirms the molecular weight and reveals key structural motifs through fragmentation analysis. The protocols and interpretation guidelines presented in this application note serve as a valuable resource for researchers in the pharmaceutical and chemical sciences, enabling confident and accurate structural elucidation of this important class of molecules.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]

  • Wang, J., et al. (2014). Recent developments in the chem. of α-amino nitriles, including asym. synthesis of α-amino acids via Strecker reactions. Chemical Society Reviews, 43(15), 5244-5263. [Link]

  • NROChemistry. Strecker Synthesis. [Link]

  • Shaabani, A., et al. (2017). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 22(9), 1457. [Link]

  • Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • University of Regensburg. NMR Chemical Shifts. [Link]

  • Wikipedia. Mass spectral interpretation. [Link]

  • O'Hagan, D. (2000). Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Magnetic Resonance in Chemistry, 38(10), 843-849. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • University College London. Chemical shifts. [Link]

  • Doc Brown's Chemistry. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]

  • Abraham, R. J., et al. (1996). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. J. Chem. Soc., Perkin Trans. 2, (8), 1735-1743. [Link]

  • Powers, R. (2014). Introduction to NMR and Its Application in Metabolite Structure Determination. Current Protocols in Toxicology, 60(1), 23.2.1-23.2.24. [Link]

  • Bingol, K., et al. (2014). Automatic 1D 1H NMR Metabolite Quantification for Bioreactor Monitoring. Metabolites, 4(3), 687-707. [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • PubChem. 2-Amino-3-phenylpropanenitrile. [Link]

  • ResearchGate. Fragmentation pathway involving the nitrile form of... [Link]

  • YouTube. mass spectrometry #mass fragmenation of Aromatic amine#Aniline#Amide#Nitrobenzene#Nitrile. [Link]

  • ResearchGate. Characterization by means of 1 H-NMR (left) and mass spectrometry (right) of (i) tris(2. [Link]

  • NIH National Center for Biotechnology Information. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. [Link]

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  • YouTube. S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. [Link]

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High-Performance Liquid Chromatography (HPLC) Purification Protocol for 2-(3-Aminophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, robust, and validated protocol for the purification of 2-(3-Aminophenyl)-2-methylpropanenitrile using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This compound, featuring a primary aromatic amine and a nitrile functional group, is a valuable intermediate in pharmaceutical synthesis. The methodology herein is designed to yield high purity and recovery, addressing the common challenges associated with purifying polar aromatic amines, such as poor peak shape and retention variability. We explain the scientific rationale behind each step, from mobile phase selection to gradient optimization, ensuring trustworthiness and reproducibility for researchers in drug development and chemical synthesis.

Introduction and Scientific Principle

This compound is a small organic molecule with a molecular weight of 160.22 g/mol .[1][2][3] Its structure comprises a benzene ring substituted with an amino group, making it a primary aromatic amine, and a gem-dimethyl group with a nitrile. Primary aromatic amines are known to be foundational in the synthesis of numerous pharmaceuticals and agrochemicals.[4] However, their purification by HPLC can be challenging. The basic nature of the amino group can lead to strong interactions with residual silanols on the silica-based stationary phase, resulting in peak tailing and poor resolution.

This protocol utilizes Reversed-Phase Chromatography (RPC) , a technique that separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. To overcome the challenges associated with purifying basic amines, this method incorporates an acidic modifier in the mobile phase.

The Core Principle: By adding an acid like Trifluoroacetic Acid (TFA) or Formic Acid (FA) to the mobile phase, we maintain a low pH (typically 2-3). At this pH, the primary amine group (-NH2) of the target molecule is protonated to form an ammonium salt (-NH3+). This protonation achieves two critical objectives:

  • Suppresses Silanol Interactions: It minimizes the undesirable ionic interactions with negatively charged silanol groups on the stationary phase, leading to symmetrical, sharp peaks.

  • Enhances Polarity: The protonated amine is more polar, ensuring predictable retention and elution behavior during the gradient.

This approach transforms a potentially problematic separation into a highly reproducible and efficient purification method.[5]

Compound Properties
PropertyValueSource
Chemical Name This compoundEchemi, ChemicalBook[1][6]
CAS Number 915394-29-5Matrix Scientific, Arctom[2][3]
Molecular Formula C10H12N2ChemicalBook[1]
Molecular Weight 160.22 g/mol ChemicalBook, Matrix Scientific[1][2]
Physical Form Oil or SolidEchemi, Sigma-Aldrich[6][7]
Key Functional Groups Primary Aromatic Amine, NitrileN/A

Materials and Methods

Equipment and Consumables
  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Stationary Phase: C18 Reversed-Phase Column (e.g., Agilent ZORBAX Eclipse Plus C18, Waters SunFire C18).

    • Particle Size: 5 µm for high resolution.[8]

    • Dimensions: 4.6 x 250 mm (Analytical Scouting) to ≥19 x 250 mm (Preparative).

  • Data Acquisition Software: Chromeleon™, Empower™, or equivalent.

  • Solvent Filtration Assembly: 0.45 µm membrane filters.

  • Vials: Amber glass vials for sample and fractions.

Reagents
  • Water (H₂O): HPLC grade or Milli-Q®.

  • Acetonitrile (ACN): HPLC grade, UV cutoff < 200 nm.

  • Trifluoroacetic Acid (TFA): HPLC grade, >99.5% purity.

  • Sample Solvent: 50:50 (v/v) Acetonitrile/Water.

Logical Workflow for HPLC Purification

The entire process, from initial method development to final product isolation, follows a structured workflow. This ensures that the purification is both efficient and scalable.

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution & Analysis cluster_post Phase 3: Post-Processing SamplePrep Sample Preparation (Dissolve crude in 50:50 ACN/H2O) Scouting Analytical Scouting Run (Determine retention time) SamplePrep->Scouting MobilePhase Mobile Phase Preparation (A: 0.1% TFA in H2O | B: 0.1% TFA in ACN) SystemEquil System Equilibration (Flush with starting conditions) MobilePhase->SystemEquil SystemEquil->Scouting PrepRun Preparative Run (Inject larger sample volume) Scouting->PrepRun Optimize & Scale-up Fractionation Fraction Collection (Collect eluent at target RT) PrepRun->Fractionation PurityAnalysis Purity Analysis (Analyze collected fractions) Fractionation->PurityAnalysis SolventEvap Solvent Evaporation (Lyophilization or Rotary Evaporation) PurityAnalysis->SolventEvap Pool pure fractions FinalProduct Isolated Pure Compound SolventEvap->FinalProduct

Caption: Workflow for the purification of this compound.

Detailed Step-by-Step Protocol

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of Trifluoroacetic Acid (TFA). Mix thoroughly. This creates a 0.1% TFA solution. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade Acetonitrile, add 1 mL of TFA. Mix thoroughly. Filter and degas.

    • Expert Insight: The use of 0.1% TFA is a standard practice for the purification of peptides and small molecules containing basic functional groups.[9] It ensures consistent protonation of the analyte and provides a counter-ion for ion-pairing, which sharpens peaks and stabilizes retention times.

Step 2: Sample Preparation
  • Accurately weigh the crude this compound sample.

  • Dissolve the sample in a minimal amount of the sample solvent (50:50 ACN/Water) to create a concentrated stock solution (e.g., 10-20 mg/mL).

  • Ensure the sample is fully dissolved. If not, sonicate for 2-5 minutes.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

Step 3: HPLC Method Parameters

The following parameters should be programmed into the HPLC system. This gradient is designed for a C18 column and is a robust starting point for method development.

ParameterSettingRationale
Flow Rate 1.0 mL/min (Analytical)Standard for a 4.6 mm ID column. Scale linearly for preparative columns.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.[4]
Detection (UV) 254 nmThe aromatic ring provides strong absorbance at this wavelength. A secondary wavelength (e.g., 220 nm) can also be monitored for higher sensitivity.
Injection Vol. 5-20 µL (Analytical)Adjust based on sample concentration and system sensitivity.

Optimized Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Linear
2.0955Linear
20.0595Linear
25.0595Linear
25.1955Linear
30.0955Linear
  • Trustworthiness Check: This gradient starts at a high aqueous percentage (95%) to ensure the polar analyte binds effectively to the C18 column. The long, linear gradient from 5% to 95% ACN provides high resolving power for separating the target compound from both more polar and less polar impurities. The final re-equilibration step ensures the column is ready for the next injection, guaranteeing reproducibility.

Step 4: Purification Run and Fraction Collection
  • Equilibrate the System: Flush the column with the initial mobile phase conditions (95% A / 5% B) for at least 10 column volumes or until the baseline is stable.

  • Inject the Sample: Perform an initial analytical run with a small injection volume to determine the retention time (RT) of the target compound.

  • Scale-Up: Once the RT is confirmed, increase the injection volume for the preparative run.

  • Collect Fractions: Program the fraction collector to collect the eluent around the expected retention time of the target peak. It is advisable to collect fractions in smaller volumes (e.g., 1-2 mL) across the entire peak to isolate the purest portions.

Step 5: Post-Purification Analysis and Product Isolation
  • Purity Analysis: Analyze the collected fractions using the same analytical HPLC method to determine the purity of each.

  • Pooling: Combine the fractions that meet the desired purity specification (>98% is a common target).

  • Solvent Removal: Remove the ACN and water from the pooled fractions. This can be achieved via:

    • Lyophilization (Freeze-Drying): Ideal for obtaining a fluffy, solid product, especially as the TFA salt.

    • Rotary Evaporation: Faster but may require gentle heating. Be cautious as the compound could be heat-sensitive.

  • Final Product: The resulting solid is the purified this compound, likely as a TFA salt.

Conclusion

This application note details a comprehensive and scientifically-grounded RP-HPLC protocol for the purification of this compound. By employing a C18 stationary phase with an acidified mobile phase, this method effectively mitigates common chromatographic issues associated with primary aromatic amines, ensuring high purity, good recovery, and excellent reproducibility. The provided workflow and step-by-step guide serve as a reliable resource for researchers and professionals engaged in pharmaceutical synthesis and drug development.

References

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
  • 2-(2-Aminophenyl)-2-methylpropanenitrile | 1314667-39-4. Sigma-Aldrich.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • 2-methylpropanenitrile | 915394-29-5, 2-(3-aminophenyl). Echemi.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
  • This compound | 915394-29-5. ChemicalBook.
  • This compound | Matrix Scientific.
  • RediSep C-18 reversed phase column Purific
  • Ion‐Pair Reversed‐Phase HPLC Determination of Arom
  • Reverse Phased Chromatography (RPC) in Practice. Sigma-Aldrich.
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Application Note & Protocols: Leveraging 2-(3-Aminophenyl)-2-methylpropanenitrile as a Versatile Scaffolding Hub for Novel Protein Degrader Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, capable of addressing disease-causing proteins previously considered "undruggable."[1][2] At the heart of this strategy are heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), which co-opt the cell's natural ubiquitin-proteasome system to eliminate specific proteins.[3][4] The modular synthesis of PROTACs, however, presents a significant challenge, requiring efficient chemical strategies to explore the vast structural landscape of ligands and linkers. This guide details the strategic use of 2-(3-Aminophenyl)-2-methylpropanenitrile as a versatile building block for constructing PROTACs, particularly those that recruit the Cereblon (CRBN) E3 ligase.[5] We provide a comprehensive rationale for its application, detailed synthetic protocols for its incorporation into degrader molecules, and a complete workflow for the characterization and biological evaluation of the resulting compounds.

The Dawn of Targeted Protein Degradation (TPD)

Traditional pharmacology relies on occupancy-driven inhibition, where a drug must continuously bind to a protein's active site to exert its effect. TPD operates on a fundamentally different, event-driven mechanism. PROTACs are bifunctional molecules composed of three key elements: a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker that connects the two.

Upon entering a cell, a PROTAC induces the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase.[6] This induced proximity facilitates the transfer of ubiquitin from the ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[7] Because the PROTAC is released after inducing ubiquitination, a single molecule can catalytically trigger the degradation of multiple POI molecules, a feature that often translates to high potency at low doses.[3] Among the 600+ E3 ligases in the human genome, Cereblon (CRBN) and von Hippel-Lindau (VHL) are the most widely exploited for PROTAC development due to the availability of well-characterized, drug-like small molecule ligands.[8][9]

PROTAC_Mechanism_of_Action cluster_0 cluster_1 cluster_2 cluster_3 POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase (e.g., CRBN) E3->Ternary Recruits Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Synthetic_Workflow A 2-(3-Aminophenyl)- 2-methylpropanenitrile C Amide Coupling (Protocol 1) A->C B Linker with Terminal -COOH & Protective Group B->C D Linker-Functionalized Building Block C->D E Deprotection D->E F Activated Linker- Building Block E->F H Final Coupling (e.g., Amide, Click) F->H G POI Ligand with Coupling Handle G->H I Purified PROTAC Degrader H->I

Figure 2: Modular synthetic workflow for PROTAC construction.
Protocol 1: Amide Coupling of this compound to a Linker

This protocol describes a standard procedure for conjugating the building block to a representative Boc-protected amino-PEG linker with a terminal carboxylic acid.

Rationale: The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is advantageous due to its high efficiency, low rate of racemization, and ease of handling. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize the acidic environment and facilitate the reaction. DMF is an excellent polar aprotic solvent for dissolving the reactants.

Materials:

  • This compound

  • Boc-NH-PEG₃-COOH (or similar linker)

  • HATU

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Add Boc-NH-PEG₃-COOH (1.1 eq) to the solution, followed by HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the desired linker-functionalized building block.

Component Molar Equiv. Purpose
This compound1.0Core Scaffold
Boc-NH-PEG₃-COOH1.1Linker Moiety
HATU1.2Coupling Agent
DIPEA2.5Non-nucleophilic Base
Anhydrous DMF-Solvent
Protocol 2: Final PROTAC Assembly and Characterization

This protocol outlines the deprotection of the linker and subsequent coupling to a POI ligand, followed by essential characterization steps. We will use a hypothetical JQ1 analog (for BRD4) with a carboxylic acid handle as an example.

Procedure (Synthesis):

  • Boc Deprotection: Dissolve the product from Protocol 1 in a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield the amine salt.

  • Final Coupling: Using the same amide coupling procedure described in Protocol 1, react the deprotected amine-linker intermediate (1.0 eq) with the POI ligand (e.g., JQ1-acid, 1.1 eq).

  • Purification: After workup, purify the final PROTAC molecule using preparative reverse-phase HPLC to achieve >95% purity.

Procedure (Characterization): A rigorous characterization is mandatory to confirm the identity and purity of the final PROTAC. [10]

  • ¹H and ¹³C NMR: Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Acquire spectra to confirm that all expected protons and carbons are present and that their chemical shifts and integrations are consistent with the proposed structure.

  • High-Resolution Mass Spectrometry (HRMS): Use ESI-MS to determine the exact mass of the molecule. The measured mass should match the calculated mass for the molecular formula to within 5 ppm, confirming its elemental composition.

  • HPLC Purity Analysis: Use an analytical reverse-phase HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA) to determine the purity of the final compound. Purity should ideally be ≥95% for use in biological assays.

Biological Evaluation Workflow

Once a PROTAC is synthesized and characterized, a cascade of biological assays is required to validate its function. [6][11]

Biological_Evaluation_Cascade A 1. Binary Binding Assays B Does the PROTAC bind to the POI and E3 Ligase independently? A->B C 2. Ternary Complex Formation B->C D Does the PROTAC induce a POI-PROTAC-E3 complex? C->D E 3. Cellular Degradation Assay D->E F Does the PROTAC reduce POI levels in cells? E->F G 4. Downstream Functional Assays F->G H Does POI degradation lead to the desired biological effect (e.g., apoptosis)? G->H

Figure 3: A tiered approach for the biological validation of a novel PROTAC.
Protocol 3: Cellular Protein Degradation via Western Blot

This protocol is the cornerstone for confirming PROTAC activity, directly measuring the reduction in target protein levels within cells.

Rationale: Western blotting is a widely used and accessible technique to quantify changes in the abundance of a specific protein. By treating cells with varying concentrations of the PROTAC over a time course, we can determine key parameters like the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Materials:

  • Cancer cell line expressing the POI (e.g., H1975 cells for an EGFR degrader).

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • Synthesized PROTAC, dissolved in DMSO to make a 10 mM stock.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies against the POI and a loading control (e.g., β-actin, GAPDH).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • SDS-PAGE gels, transfer apparatus, and imaging system.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh culture medium (e.g., 1000, 300, 100, 30, 10, 1, 0 nM). Include a vehicle control (DMSO only).

  • Remove old media from the cells and add the PROTAC-containing media. Incubate for a set period (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Western Blotting: Transfer the proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody for the POI overnight at 4°C.

  • Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again, then apply ECL substrate and image the blot using a chemiluminescence detector.

  • Analysis: Strip the membrane and re-probe for a loading control protein. Quantify the band intensities using software like ImageJ. Normalize the POI signal to the loading control signal for each lane. Plot the normalized POI levels against the PROTAC concentration to determine DC₅₀.

Conclusion

This compound is a valuable and strategically sound building block for the synthesis of novel protein degraders. Its reactive amine handle, combined with a structurally defined core, provides a robust entry point for linker attachment and the development of new E3 ligase-recruiting moieties. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to incorporate this and similar building blocks into their TPD discovery programs, enabling the efficient generation and validation of new PROTAC molecules to address a wide range of challenging disease targets.

References

  • Bricelj, A., et al. (2023). High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery. Methods in Enzymology, 681, 23-39.
  • Wang, Y., et al. (2023). CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 24(7), 6589.
  • Krumb, M., et al. (2023). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide formation. Chemical Science, 14(20), 5483-5490.
  • Wang, Y., et al. (2023). CRBN‐PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications. Medicinal Research Reviews, 43(4), 1282-1319.
  • Ito, T., & Handa, H. (2022). Targeted protein degradation using thalidomide and its derivatives. Journal of Biochemistry, 171(5), 495-504. [Link]

  • Krumb, M., et al. (2023). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide formation for PROTAC library synthesis. ResearchGate. [Link]

  • Ito, T., & Handa, H. (2022). Targeted protein degradation using thalidomide and its derivatives. Journal of Biochemistry, 171(5), 495-504. [Link]

  • Unpublished. (2021). Cellular Assays for characterization of PROTAC activity and degradation. ResearchGate. [Link]

  • Zollman, D., et al. (n.d.). Expanding the toolbox for structural and biophysical characterization of degraders. ACS Fall 2023. [Link]

  • Liu, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Drug Discovery, 2(2), FDD41.
  • Villemure, E., et al. (2024). Tactics and Strategies for the Synthesis of Cereblon Ligands. Synthesis, 56. [Link]

  • Arvinas. (n.d.). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. ACS Fall 2025. [Link]

  • Steinebach, C., & Gütschow, M. (2024). From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation. Annual Review of Pharmacology and Toxicology, 64, 375-397. [Link]

  • Sosič, I., et al. (2023). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. European Journal of Medicinal Chemistry, 246, 114990. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. Molecules, 28(13), 5005. [Link]

  • Hanzl, A., et al. (2023). Analogues of thalidomide induce degradation of distinct disease-relevant proteins. ResearchGate. [Link]

  • Ito, T., & Handa, H. (2022). Targeted protein degradation using thalidomide and its derivatives. ResearchGate. [Link]

  • Liu, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(13), 1255-1271. [Link]

  • Huescar, M., et al. (2024). Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA). eLife, 13, RP94589. [Link]

  • Lee, H., et al. (2022). Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects through CRBN-based small molecules. ResearchGate. [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assays – PROTAC Screening. Reaction Biology. [Link]

  • Liu, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. ResearchGate. [Link]

  • Eurofins Discovery. (2020). Next-Generation Drug Discovery: Leveraging E3 Ligases for Targeted Protein Degradation. Eurofins. [Link]

  • Zhao, L., et al. (2021). Developments of CRBN-based PROTACs as potential therapeutic agents. European Journal of Medicinal Chemistry, 225, 113791. [Link]

  • Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 64(17), 12438-12463. [Link]

  • Arctom. (n.d.). CAS NO. 915394-29-5 | this compound. Arctom. [Link]

  • Wang, Y., et al. (2014). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]

  • Cacace, A. M., et al. (Eds.). (2021). Targeted Protein Degradation: Methods and Protocols. Springer US. [Link]

  • Sosič, I., et al. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. Chemical Society Reviews, 51(9), 3487-3534. [Link]

  • Zhang, J., et al. (2022). Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686. European Journal of Medicinal Chemistry, 238, 114455. [Link]

  • Ciulli, A., & Trainor, N. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist, 43(4), 8-12. [Link]

  • Maple, H., & Jones, L. (2023). Methods to accelerate PROTAC drug discovery. Drug Discovery Today: Technologies, 46, 1-9. [Link]

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Application Notes and Protocols for Nucleophilic Substitution of 2-(3-Aminophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing nucleophilic aromatic substitution (SNAr) reactions on 2-(3-Aminophenyl)-2-methylpropanenitrile. Direct nucleophilic attack on the aromatic ring of this compound is disfavored due to the electron-donating nature of the amino group. Therefore, this guide focuses on a robust and versatile two-step procedure involving the diazotization of the primary aromatic amine, followed by a Sandmeyer-type reaction to introduce a nucleophile. This methodology transforms the amino group into an excellent leaving group (N₂), enabling the synthesis of a variety of substituted 2-(3-halophenyl)-2-methylpropanenitrile and 2-(3-cyanophenyl)-2-methylpropanenitrile derivatives, which are valuable intermediates in medicinal chemistry. This guide explains the underlying chemical principles, provides detailed, step-by-step protocols, and includes essential safety and handling information.

Introduction: Overcoming the Challenge of Nucleophilic Substitution on an Activated Ring

This compound is a valuable building block in synthetic organic chemistry.[1][2][3] However, the presence of the primary amino group, an electron-donating substituent, deactivates the aromatic ring towards traditional nucleophilic aromatic substitution (SNAr). SNAr reactions typically require the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[4][5]

To achieve nucleophilic substitution on this electron-rich aromatic ring, a common and effective strategy is to convert the amino group into a diazonium salt. This is achieved through a process called diazotization.[6][7] The resulting diazonium group (-N₂⁺) is an exceptionally good leaving group, as its departure results in the formation of highly stable dinitrogen gas (N₂).[8][9] The subsequent displacement of the diazonium group by a nucleophile is known as the Sandmeyer reaction, a powerful tool for introducing a variety of functional groups onto an aromatic ring that would be difficult to install by other means.[10][11][12]

This application note will detail a representative Sandmeyer reaction protocol to convert this compound into 2-(3-Chloro-phenyl)-2-methylpropanenitrile. The principles and procedures outlined can be adapted for the introduction of other nucleophiles, such as bromo and cyano groups.

Reaction Mechanism: The Sandmeyer Reaction Pathway

The overall transformation proceeds in two key stages:

Stage 1: Diazotization of the Primary Aromatic Amine

In the first stage, the primary amino group of this compound is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C).[6][7] The electrophilic nitrosonium ion (NO⁺) is formed, which is attacked by the nucleophilic amino group. A series of proton transfers and dehydration steps lead to the formation of the aryl diazonium salt.[8]

Stage 2: Copper(I)-Catalyzed Nucleophilic Substitution

The second stage is the Sandmeyer reaction itself, where the aryl diazonium salt is treated with a copper(I) salt (e.g., CuCl).[10][11] The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of dinitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(I) chloride, regenerating the copper(I) catalyst and forming the final chlorinated product.

Sandmeyer_Mechanism cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Sandmeyer Reaction Start This compound Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Reacts with Diazonium Aryl Diazonium Salt Diazotization->Diazonium Forms Sandmeyer Sandmeyer Reaction (CuCl) Product 2-(3-Chlorophenyl)-2-methylpropanenitrile Sandmeyer->Product Yields Diazonium_ref Aryl Diazonium Salt Diazonium_ref->Sandmeyer Reacts with

Caption: A simplified workflow of the two-stage Sandmeyer reaction.

Safety and Handling

3.1. Reagent Safety

ReagentHazardsHandling Precautions
This compoundIrritant.[1] Harmful if swallowed or inhaled.Wear gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.
Concentrated Hydrochloric AcidCorrosive, causes severe skin burns and eye damage. Respiratory irritant.Handle in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.
Sodium NitriteOxidizer, toxic if swallowed.Keep away from combustible materials. Wear gloves and safety glasses.
Copper(I) ChlorideHarmful if swallowed, causes skin and eye irritation.Avoid creating dust. Wear gloves and safety glasses.
Aryl Diazonium SaltsPotentially explosive when isolated and dry. Crucially, do not isolate the diazonium salt. Keep it in a cold aqueous solution at all times.[13]

3.2. Procedural Safety

  • Temperature Control: The diazotization reaction is highly exothermic and must be maintained at 0-5 °C to prevent the decomposition of the unstable diazonium salt and the formation of unwanted byproducts. Use an ice-salt bath for cooling.

  • Gas Evolution: The Sandmeyer reaction releases nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood to prevent pressure buildup.

  • Quenching: Any excess nitrous acid can be quenched at the end of the reaction by the addition of a small amount of urea or sulfamic acid, which converts it to nitrogen gas.

Experimental Protocol: Synthesis of 2-(3-Chlorophenyl)-2-methylpropanenitrile

This protocol provides a detailed procedure for the chlorination of this compound.

4.1. Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound160.221.60 g10.0
Concentrated HCl (37%)36.463.0 mL~36
Sodium Nitrite (NaNO₂)69.000.76 g11.0
Copper(I) Chloride (CuCl)98.991.20 g12.1
Deionized Water18.02As needed-
Ice-As needed-
Urea60.06~0.1 g-
Diethyl Ether or Ethyl Acetate-For extraction-
Saturated Sodium Bicarbonate Solution-For washing-
Brine-For washing-
Anhydrous Magnesium Sulfate (MgSO₄)120.37For drying-

4.2. Step-by-Step Procedure

Part A: Preparation of the Diazonium Salt Solution

  • In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add this compound (1.60 g, 10.0 mmol).

  • Add 10 mL of deionized water and 3.0 mL of concentrated hydrochloric acid. Stir the mixture until the amine has fully dissolved.

  • Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

  • In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in 5 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, stir the resulting solution for an additional 15 minutes at 0-5 °C. The formation of the diazonium salt is now complete. Keep this solution in the ice bath for immediate use in the next step.

Part B: Sandmeyer Reaction and Work-up

  • In a 250 mL beaker, dissolve copper(I) chloride (1.20 g, 12.1 mmol) in 10 mL of concentrated hydrochloric acid with gentle warming. Cool the solution to room temperature.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) chloride solution with vigorous stirring.

  • Observe for the evolution of nitrogen gas. After the initial vigorous effervescence subsides, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • The reaction mixture can be gently warmed to 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the product with diethyl ether or ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash sequentially with 30 mL of deionized water, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

4.3. Purification

The crude product can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure 2-(3-Chlorophenyl)-2-methylpropanenitrile.

Characterization and Expected Results

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected yield for this reaction, based on similar procedures, is typically in the range of 60-80%.

experimental_workflow Start Start: this compound Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Sandmeyer Sandmeyer Reaction (CuCl) Diazotization->Sandmeyer Extraction Work-up: Extraction with Organic Solvent Sandmeyer->Extraction Washing Washing of Organic Layer Extraction->Washing Drying Drying and Solvent Removal Washing->Drying Purification Purification by Column Chromatography Drying->Purification Product Final Product: 2-(3-Chlorophenyl)-2-methylpropanenitrile Purification->Product

Caption: A summary of the experimental workflow for the synthesis.

Conclusion

The conversion of the amino group of this compound into a diazonium salt followed by a Sandmeyer reaction is a highly effective strategy for the synthesis of various substituted derivatives. This application note provides a foundational protocol for the chlorination of this substrate, which can be adapted for the introduction of other functional groups. The procedures detailed herein, when conducted with the appropriate safety precautions, offer a reliable method for the synthesis of valuable intermediates for drug discovery and development.

References

  • CP Lab Safety. This compound, min 95%, 100 mg. [Link]

  • 2a biotech. This compound. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • YouTube. The Buchwald-Hartwig Amination Reaction. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. 14.4: Diazotization of Amines. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • YouTube. Nucleophilic Aromatic Substitution. [Link]

  • YouTube. Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47. [Link]

  • YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]

  • ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

  • Chemistry LibreTexts. 23.5: Substitution Reactions of Aryl Diazonium Salts. [Link]

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Application Note & Protocol: Advanced Tandem Mass Spectrometry Methods for the Analysis of Aminonitrile Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aminonitrile amino acids are a fascinating class of molecules characterized by the presence of both an amino group and a nitrile group. Their significance spans from fundamental prebiotic chemistry, where they are considered key intermediates in the Strecker synthesis of amino acids, to modern drug development, where the nitrile group can serve as a crucial pharmacophore or a metabolic precursor. The Strecker synthesis, a plausible pathway for the formation of amino acids on early Earth, proceeds through an α-aminonitrile intermediate.[1][2][3] Understanding the formation, stability, and reactivity of these compounds in various matrices is therefore of great interest to researchers in origins-of-life studies, astrobiology, and medicinal chemistry.

The inherent reactivity and often low abundance of aminonitrile amino acids in complex mixtures necessitate highly sensitive and selective analytical techniques. Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC), has emerged as the gold standard for the unequivocal identification and quantification of these molecules. This application note provides a comprehensive guide to the principles, protocols, and data interpretation for the analysis of aminonitrile amino acids using LC-MS/MS, designed for researchers, scientists, and drug development professionals.

Principle of Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is a powerful analytical technique that involves multiple stages of mass analysis, typically mass selection, fragmentation, and subsequent mass analysis of the fragments. The process begins with the ionization of the analyte molecules, often by electrospray ionization (ESI), which is well-suited for polar molecules like amino acids. The resulting ions are then guided into the first mass analyzer, which is set to isolate a specific ion of interest (the precursor ion) based on its mass-to-charge ratio (m/z).

The selected precursor ions are then directed into a collision cell, where they are fragmented through collision-induced dissociation (CID) with an inert gas. The resulting fragment ions (product ions) are then analyzed by a second mass analyzer. This process of selecting a precursor ion and analyzing its specific fragments provides a high degree of specificity and can be used for both qualitative confirmation and quantitative analysis.

Experimental Workflow

The overall workflow for the analysis of aminonitrile amino acids by LC-MS/MS is a multi-step process that requires careful attention to detail at each stage to ensure accurate and reproducible results.

Experimental Workflow Sample_Collection Sample Collection (e.g., Prebiotic Soup, Plasma) Sample_Preparation Sample Preparation (Extraction, Derivatization) Sample_Collection->Sample_Preparation Matrix Isolation LC_Separation LC Separation (Reversed-Phase/HILIC) Sample_Preparation->LC_Separation Injection MS_Detection MS/MS Detection (ESI, CID) LC_Separation->MS_Detection Elution Data_Analysis Data Analysis (Quantification, Identification) MS_Detection->Data_Analysis Data Acquisition

Figure 1: A generalized experimental workflow for the LC-MS/MS analysis of aminonitrile amino acids.

Detailed Protocols

Part A: Sample Preparation

The goal of sample preparation is to extract the aminonitrile amino acids from the sample matrix and remove any interfering substances that could suppress ionization or co-elute with the analytes.[4][5]

1. Reagents and Materials:

Reagent/MaterialGradePurpose
Acetonitrile (ACN)HPLC or MS gradeProtein precipitation, extraction solvent
Methanol (MeOH)HPLC or MS gradeExtraction solvent
Formic Acid (FA)MS gradeAcidification of mobile phase
Ultrapure WaterType ISolvent preparation
Internal Standard (IS)e.g., ¹³C, ¹⁵N-labeled amino acidQuantification
Centrifuge Tubes1.5 mL or 2 mLSample processing
Syringe Filters0.22 µm PVDF or PTFEFinal sample filtration

2. Protocol for Biological Fluids (e.g., Plasma, Serum):

  • Thaw Sample: Thaw frozen samples on ice to prevent degradation.

  • Protein Precipitation: To a 100 µL aliquot of the sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube, being careful not to disturb the protein pellet.

  • Evaporation (Optional): For concentrating the sample, the supernatant can be dried down under a gentle stream of nitrogen and reconstituted in the initial mobile phase.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

3. Protocol for Prebiotic Synthesis Samples:

Samples from prebiotic synthesis experiments can be complex and may contain high salt concentrations, which can interfere with ESI-MS analysis.[6]

  • Dilution: Dilute the sample in ultrapure water to reduce the salt concentration.

  • Solid-Phase Extraction (SPE): For samples with high salinity, a desalting step using a reversed-phase or mixed-mode SPE cartridge may be necessary.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the diluted sample onto the cartridge.

    • Wash the cartridge with water to remove salts.

    • Elute the aminonitrile amino acids with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Filtration: Filter the eluate through a 0.22 µm syringe filter before LC-MS/MS analysis.

Part B: Liquid Chromatography (LC) Separation

The chromatographic separation of aminonitrile amino acids can be challenging due to their polar nature.[7] A reversed-phase method with a suitable column is often employed.

ParameterRecommended SettingRationale
HPLC System UHPLC systemProvides better resolution and faster analysis times.
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)Good retention for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
Column Temp. 40°CImproves peak shape and reproducibility.
Injection Vol. 5 µLDependent on sample concentration and instrument sensitivity.

LC Gradient:

Time (min)% Mobile Phase B
0.02
1.02
8.050
8.195
10.095
10.12
12.02
Part C: Tandem Mass Spectrometry (MS/MS) Detection

A triple quadrupole mass spectrometer is ideal for targeted quantification using Multiple Reaction Monitoring (MRM).

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveAminonitrile amino acids readily form [M+H]⁺ ions.
Capillary Voltage 3.5 kVOptimizes ion generation.
Source Temp. 150°CAssists in desolvation.
Desolvation Temp. 350°CEfficiently removes solvent from ions.
Gas Flow Instrument dependentOptimize for best signal.
Scan Type Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity in quantification.

MRM Transitions:

The selection of precursor and product ions is critical for the specificity of the assay. These should be determined by infusing a standard of the target aminonitrile amino acid.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
α-Aminoisobutyronitrile85.0768.0515
α-Aminoisobutyronitrile85.0742.0320
Internal Standard(Analyte specific)(Analyte specific)(Optimize)

Data Analysis and Interpretation

Data analysis involves integrating the chromatographic peaks for the target analytes and the internal standard. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration of the standards. The concentration of the analyte in the unknown samples is then calculated from this curve.

Confirmation of the analyte's identity is achieved by ensuring that the retention time matches that of a known standard and that the ratio of the quantifier and qualifier MRM transitions is consistent.

Fragmentation Mechanism of Aminonitrile Amino Acids

The fragmentation of protonated aminonitrile amino acids in the gas phase is influenced by the structure of the molecule. A common fragmentation pathway for protonated aliphatic α-amino acids is the cumulative loss of water and carbon monoxide (H₂O + CO).[8][9][10] For aminonitriles, fragmentation can also involve the nitrile group.

Fragmentation_Pathway Parent [M+H]⁺ (e.g., α-Aminoisobutyronitrile) Fragment1 Loss of NH₃ [M+H - NH₃]⁺ Parent->Fragment1 CID Fragment2 Loss of HCN [M+H - HCN]⁺ Parent->Fragment2 CID Fragment3 Further Fragmentation Fragment1->Fragment3 Fragment2->Fragment3

Figure 2: A simplified fragmentation pathway for a protonated aminonitrile amino acid.

For deprotonated nitrile amino acids, there can be cooperative interactions between the nitrile and carboxylate groups, leading to distinct fragmentation patterns.[8][9] The length of the alkyl chain can also influence the fragmentation, with possibilities of losing CO₂, HCN, or water depending on the structure.[9][10]

Troubleshooting

ProblemPotential CauseSuggested Solution
Poor Peak Shape Column degradation, improper mobile phase pHReplace column, ensure mobile phase is correctly prepared.
Low Sensitivity Ion suppression, inefficient ionizationDilute sample, optimize ESI source parameters.
Inconsistent Retention Times Fluctuation in pump pressure, column temperatureCheck HPLC system for leaks, ensure stable column temperature.
Ghost Peaks Carryover from previous injectionRun blank injections, clean autosampler needle and injection port.

Conclusion

Tandem mass spectrometry coupled with liquid chromatography provides a robust, sensitive, and selective platform for the analysis of aminonitrile amino acids in a variety of complex matrices. The protocols and guidelines presented in this application note offer a solid foundation for researchers to develop and validate their own methods for studying these important molecules. Careful optimization of sample preparation, chromatographic separation, and mass spectrometric parameters is paramount to achieving high-quality, reliable data.

References

  • Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed. (2024). Journal of Mass Spectrometry, 59(6). [Link]

  • MALDI-TOF Mass Spectrometry of Model Prebiotic Peptides: Optimization of Sample Preparation - ResearchGate. (n.d.). [Link]

  • Analytical Characterization Approaches to Measure Prebiotic-Synthesis Products in Salty Environments | ChemRxiv. (2025). [Link]

  • Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and frag. (2024). Journal of Mass Spectrometry. [Link]

  • Sample Preparation for MALDI-TOF Mass Spectrometry of Model Prebiotic Reactions in Simulated Ocean World Environments - PMC - NIH. (2025). [Link]

  • General mechanism of the Strecker amino acid synthesis. - ResearchGate. (n.d.). [Link]

  • Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes | Request PDF - ResearchGate. (n.d.). [Link]

  • Automated Exploration of Prebiotic Chemical Reaction Space: Progress and Perspectives - PMC - PubMed Central. (n.d.). [Link]

  • Strecker amino acid synthesis - Wikipedia. (n.d.). [Link]

  • Gas Chromatography–Mass Selective Detection Approach for the Determination of Sugar-Amino Acid Reaction Mechanisms. (n.d.). [Link]

  • Strecker amino acid synthesis - chemeurope.com. (n.d.). [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018). [Link]

  • Sample preparation for Amino Acid Analaysis - Bio-Synthesis. (2009). [Link]

  • LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY - Advion, Inc. (n.d.). [Link]

  • LC-MS/MS Method To Analyze 20 Amino Acids - Bioprocess Online. (n.d.). [Link]

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Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from Aminonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aminonitrile Hub in Heterocyclic Chemistry

Aminonitriles are not merely synthetic intermediates; they are powerful and versatile hubs for the construction of complex molecular architectures.[1][2] Their unique bifunctional nature, possessing both a nucleophilic amine and an electrophilic nitrile group, provides a rich platform for a diverse array of cyclization strategies.[2][3] This duality allows them to act as α-amino carbanions, iminium ion precursors, or participants in multicomponent reactions, making them indispensable building blocks in medicinal and process chemistry.[1][3] The heterocyclic derivatives synthesized from these precursors are foundational scaffolds in numerous FDA-approved drugs and agrochemicals, underscoring the importance of robust and efficient synthetic methodologies.

This guide moves beyond a simple catalog of reactions. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of why specific protocols are chosen and how to troubleshoot them. We will explore field-proven techniques, from classic named reactions to modern green chemistry approaches, to effectively transform simple aminonitriles into high-value heterocyclic systems.

Intramolecular Cyclization via Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is a cornerstone of synthetic chemistry for forming five- and six-membered rings, and its power extends to the synthesis of heterocycles.[4] This intramolecular condensation of dinitriles, catalyzed by a strong base, proceeds through the deprotonation of an α-carbon to one nitrile group, which then attacks the carbon of the second nitrile group.[5] The resulting cyclic enaminonitrile can then be hydrolyzed to a cyclic ketone or serve as a precursor for various heterocyclic systems.[5][6][7]

Causality in Experimental Design: The choice of base is critical. A strong, non-nucleophilic base such as Lithium Hexamethyldisilazide (LHMDS) or sodium hydride (NaH) is essential to ensure rapid and complete deprotonation of the α-carbon without competing nucleophilic addition to the nitrile electrophile.[5] The reaction is typically run under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization, a crucial consideration for forming medium and large rings.[5]

Logical Workflow: Thorpe-Ziegler Reaction

Thorpe_Ziegler_Workflow Start α,ω-Dinitrile Precursor Base Addition of Strong Base (e.g., LHMDS, NaH) in Aprotic Solvent (THF) Start->Base Cyclization Intramolecular Nucleophilic Attack Base->Cyclization Intermediate Cyclic Enaminonitrile Intermediate Cyclization->Intermediate Hydrolysis Acidic Workup (H3O+) Intermediate->Hydrolysis Product Final Heterocyclic Ketone or Derivative Hydrolysis->Product

Caption: Workflow for the Thorpe-Ziegler intramolecular cyclization.

Protocol 1: Synthesis of a Tetrahydroquinoline Derivative

This protocol details the synthesis of a cyclic α-cyano ketone via an intramolecular Thorpe-Ziegler reaction, a key intermediate for quinoline-based heterocycles.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dry tetrahydrofuran (THF, 100 mL).

  • Reagent Addition: Add the starting α,ω-dinitrile (10 mmol) to the THF.

  • Base Treatment: Cool the solution to 0 °C using an ice bath. Slowly add Lithium Hexamethyldisilazide (LHMDS) (1.0 M solution in THF, 11 mmol) dropwise over 30 minutes. The use of a strong, non-nucleophilic base is critical to promote deprotonation without attacking the nitrile group.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M aqueous HCl (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Workup: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude cyclic β-enaminonitrile is then subjected to acidic hydrolysis (e.g., refluxing in 6 M HCl) to yield the cyclic ketone, which can be purified by column chromatography on silica gel.

ParameterConditionRationale
Solvent Dry THFAprotic polar solvent stabilizes the carbanion intermediate.[5]
Base LHMDSStrong, non-nucleophilic base prevents side reactions.[5]
Temperature 0 °C to RTControlled addition at low temperature minimizes side reactions.
Workup Acidic (HCl)Protonates the enamine and facilitates hydrolysis to the ketone.[7]

Multicomponent Synthesis: The Gewald Aminothiophene Reaction

The Gewald reaction is a powerful one-pot, multi-component condensation that provides direct access to highly substituted 2-aminothiophenes.[8][9] These thiophene derivatives are crucial intermediates in the synthesis of antibiotics and other pharmacologically active compounds.[9] The reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[8][10]

Mechanistic Insights: The reaction initiates with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[10] The exact mechanism of sulfur addition is still debated but is thought to proceed via a thiirane intermediate, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[10] The choice of base, often a morpholine or another secondary amine, is key as it serves as both a catalyst for the initial condensation and a solvent.

Mechanism: Gewald Reaction

Gewald_Mechanism Gewald Reaction Mechanism cluster_1 Step 1: Knoevenagel Condensation cluster_2 Step 2: Sulfur Addition & Cyclization Ketone Ketone/Aldehyde Knoevenagel Base-catalyzed Condensation Ketone->Knoevenagel Cyanoester α-Cyanoester Cyanoester->Knoevenagel Unsaturated_Nitrile α,β-Unsaturated Nitrile Knoevenagel->Unsaturated_Nitrile Unsaturated_Nitrile_2 α,β-Unsaturated Nitrile Sulfur Elemental Sulfur (S8) Addition Sulfur Addition & Ring Closure Sulfur->Addition Thiophene 2-Aminothiophene Product Addition->Thiophene Unsaturated_Nitrile_2->Addition

Caption: Key stages of the Gewald aminothiophene synthesis.

Protocol 2: Microwave-Assisted Gewald Synthesis

This protocol leverages microwave irradiation to accelerate the reaction, reduce side products, and improve yields, aligning with green chemistry principles.[10][11]

Step-by-Step Methodology:

  • Reagent Mixture: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the ketone (e.g., cyclohexanone, 5 mmol), the α-cyanoester (e.g., ethyl cyanoacetate, 5 mmol), elemental sulfur (5.5 mmol), and morpholine (10 mmol).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15 minutes. The use of microwave heating dramatically reduces reaction times compared to conventional heating.[11]

  • Cooling and Workup: After the reaction is complete, cool the vial to room temperature. Add ethanol (20 mL) and heat the mixture to a boil to dissolve the product and precipitate excess sulfur.

  • Isolation: Filter the hot solution to remove the excess sulfur. Allow the filtrate to cool to room temperature, then place it in an ice bath for 30 minutes to crystallize the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary.

Substrate (Ketone)Substrate (Nitrile)Yield (%)Reference Method
CyclohexanoneEthyl Cyanoacetate92%Microwave-Assisted[11]
AcetoneMalononitrile85%Conventional Heating
4-MethylcyclohexanoneEthyl Cyanoacetate88%Microwave-Assisted

Synthesis of Imidazoles from α-Aminonitriles

Imidazoles are a highly privileged scaffold in medicinal chemistry.[12] α-Aminonitriles serve as excellent precursors for 1,2,5-trisubstituted imidazoles through condensation reactions, often with aldehydes or orthoesters.[13][14] This approach benefits from readily available starting materials and allows for diverse substitutions on the final imidazole ring.

Protocol 3: One-Pot Synthesis of 5-Amino-1H-imidazole-4-carbonitriles

This protocol outlines a microwave-assisted, multicomponent reaction for synthesizing substituted imidazoles from aminomalononitrile p-toluenesulfonate (AMNS), an orthoester, and an α-amino acid methyl ester.[15]

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave reaction vial, add aminomalononitrile p-toluenesulfonate (AMNS) (1.0 mmol), trimethyl orthoacetate (1.2 mmol), and the desired α-amino acid methyl ester hydrochloride (1.1 mmol).

  • Solvent and Base: Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol) and 1-methyl-2-pyrrolidinone (NMP) (3 mL). DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt and facilitate the reaction.

  • Microwave Reaction: Seal the vial and irradiate in a microwave reactor at 150 °C for 20 minutes.

  • Workup: After cooling, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

  • Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).

Amino Acid Ester (R group)OrthoesterYield (%)
Glycine methyl ester (H)Trimethyl orthoacetate85%
Alanine methyl ester (CH₃)Trimethyl orthoacetate81%
Phenylalanine methyl ester (Bn)Trimethyl orthoformate75%

Advanced Strategies: The Aza-Wittig Reaction

The intramolecular Aza-Wittig reaction is a sophisticated and powerful method for constructing nitrogen-containing heterocycles.[16] The process begins with the conversion of a primary amine (which can be derived from the starting aminonitrile) to an iminophosphorane via the Staudinger reaction.[17] This intermediate then reacts intramolecularly with an electrophile, such as an ester or ketone, to form an imine bond, completing the cyclization. When designed correctly, the nitrile group itself or a derivative can participate in this cyclization.

A particularly elegant variation involves the reaction of an iminophosphorane with CO₂ to generate a highly reactive isocyanate intermediate in situ.[17][18] This isocyanate can then be trapped by an intramolecular nucleophile to forge the heterocyclic ring.

Conceptual Workflow: Intramolecular Aza-Wittig Cyclization

Aza_Wittig_Workflow Start Aminonitrile-derived Azide Precursor Staudinger Staudinger Reaction (PPh3) Start->Staudinger Iminophosphorane Iminophosphorane Intermediate Staudinger->Iminophosphorane Aza_Wittig Intramolecular Aza-Wittig Reaction (with internal electrophile) Iminophosphorane->Aza_Wittig Product N-Heterocycle Aza_Wittig->Product

Caption: General workflow for N-heterocycle synthesis via the Aza-Wittig reaction.

Protocol 4: Synthesis of a Quinazolinone Derivative

This protocol describes the synthesis of a quinazolinone via a one-pot Staudinger/intramolecular aza-Wittig reaction of an ortho-azidobenzonitrile derivative.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 2-azidobenzonitrile derivative (2.0 mmol) and dry toluene (20 mL).

  • Iminophosphorane Formation: Add triphenylphosphine (2.2 mmol). Stir the solution at room temperature for 2 hours. The evolution of N₂ gas indicates the formation of the iminophosphorane intermediate.

  • Aza-Wittig Cyclization: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 6 hours. The iminophosphorane will react intramolecularly with the nitrile group.

  • Hydrolysis: Cool the reaction to room temperature. Add a mixture of THF (10 mL) and 2 M aqueous HCl (10 mL) and stir vigorously for 1 hour to hydrolyze the resulting imine.

  • Workup: Neutralize the mixture with saturated aqueous NaHCO₃. Extract the product with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. The crude product can be purified by column chromatography. A major challenge with this reaction is the removal of the triphenylphosphine oxide byproduct, which can sometimes be achieved by trituration with ether or hexane.[18]

Green Chemistry in Aminonitrile Cyclizations

Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles can be readily applied to the synthesis of heterocycles from aminonitriles to improve efficiency, reduce waste, and minimize the use of hazardous materials.[19]

  • Microwave-Assisted Synthesis: As demonstrated in Protocol 2, microwave irradiation can drastically reduce reaction times and improve yields by providing rapid and uniform heating.[11][19]

  • Solvent-Free Reactions: Many multicomponent reactions, including Strecker-type syntheses of α-aminonitriles, can be performed under solvent-free conditions, often using a reusable heterogeneous catalyst.[20][21] This minimizes volatile organic compound (VOC) emissions and simplifies product workup.

  • Aqueous Media: Conducting reactions in water is a primary goal of green chemistry.[22] Efficient protocols for the Strecker reaction, the initial step to forming many aminonitriles, have been developed using water as the solvent with catalysts like indium powder.[22]

References

  • Synthesis of 5-amino-4H-imidazoles from α-aminonitriles. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. Retrieved January 10, 2026, from [Link]

  • Recent Progress in the Synthesis and Applications of Heterocycles Derived from Enaminonitriles. (2022). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Otto, N., & Opatz, T. (2014). Heterocycles from α‐Aminonitriles. Chemistry – A European Journal, 20(41), 13064-13077.
  • Aza-Wittig reaction. (n.d.). Grokipedia. Retrieved January 10, 2026, from [Link]

  • Synthesis of Biologically Active Heterocycles via a Domino Sequence Involving an SN2/Thorpe–Ziegler Reaction Step. (2021). Synlett, 32(10), 933-946.
  • The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. (2021).
  • Aminonitriles as building blocks in organic chemistry. (2018). Johannes Gutenberg-Universität Mainz. Retrieved January 10, 2026, from [Link]

  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles.
  • Thorpe reaction. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

  • Otto, N., & Opatz, T. (2014). Heterocycles from α-aminonitriles. Chemistry, 20(41), 13064-77.
  • Thorpe-Ziegler Reaction. (2014). Chem-Station Int. Ed. Retrieved January 10, 2026, from [Link]

  • The Thorpe-Ziegler reaction: A powerful strategy for the synthesis of heterocycles. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Taylor, E. C., & Loeffler, P. K. (1960). Studies in Purine Chemistry. IX. A New Pyrimidine Synthesis from o-Aminonitriles. Journal of the American Chemical Society, 82(12), 3147-3151.
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  • Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

  • Method for reactivating a catalyst for cyclizing hydrolysis of an aminonitrile into a lactam and use of the regenerated catalyst for making lactams. (2000). Google Patents.
  • Utility of Enaminonitriles in Heterocyclic Synthesis: Synthesis of Some New Pyrazole, Pyridine, and Pyrimidine Derivatives. (2012). Semantic Scholar. Retrieved January 10, 2026, from [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). MDPI. Retrieved January 10, 2026, from [Link]

  • Aza-Wittig reaction. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • Enaminonitriles in heterocyclic synthesis. (n.d.). TSI Journals. Retrieved January 10, 2026, from [Link]

  • A truly green synthesis of α-aminonitriles via Strecker reaction. (2011). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Heterocycles from α-Aminonitriles. (2014). ResearchGate. Retrieved January 10, 2026, from [Link]

  • organocatalytic-synthesis-of-aminonitriles-a-review. (2022). Bohrium. Retrieved January 10, 2026, from [Link]

  • A truly green synthesis of α-aminonitriles via Strecker reaction. (2011). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2024). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. (2021). CABI Digital Library. Retrieved January 10, 2026, from [Link]

  • Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015). World Journal of Pharmaceutical Sciences. Retrieved January 10, 2026, from [Link]

  • GREEN CHEMISTRY APPROACH TO THE SUSTAINABLE ADVANCEMENT TO THE SYNTHESIS OF HETEROCYCLIC CHEMISTRY. (n.d.). ijrpb.com. Retrieved January 10, 2026, from [Link]

  • Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction. (2009). Google Patents.
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Application Notes and Protocols: Utilizing Aminophenyl Building Blocks in Diversity-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the efficient generation of structurally diverse and complex small molecule libraries, crucial for exploring novel biological targets and developing new therapeutics. Aminophenyl building blocks, with their inherent functionality and potential for versatile reactivity, serve as exceptional starting points for DOS campaigns. The strategic placement of the amino group on a phenyl ring allows for a multitude of transformations, enabling the construction of a wide array of heterocyclic scaffolds. This guide provides an in-depth exploration of the application of aminophenyl building blocks in DOS, offering both the strategic rationale behind synthetic choices and detailed, field-proven protocols for the generation of diverse molecular libraries. We will delve into specific examples, including the synthesis of thiazole-based anticancer agents and the construction of benzodiazepine and benzimidazole libraries, showcasing the power of these versatile synthons in modern drug discovery.

The Strategic Imperative of Aminophenyl Building Blocks in Diversity-Oriented Synthesis

The core philosophy of Diversity-Oriented Synthesis (DOS) is to efficiently generate collections of small molecules that are rich in structural diversity, covering a broad area of chemical space.[1] This is in contrast to target-oriented synthesis (TOS), which focuses on the synthesis of a single, predetermined molecule. The power of DOS lies in its ability to produce novel molecular architectures that can modulate biological pathways in unexpected ways, making it an invaluable tool for chemical genetics and early-stage drug discovery.

Aminophenyl derivatives are particularly well-suited as foundational building blocks in DOS for several key reasons:

  • Inherent Functionality: The presence of both an aromatic ring and a nucleophilic amino group provides two immediate points for diversification. The amino group can undergo a vast number of reactions, including acylation, alkylation, sulfonylation, and participation in multicomponent reactions. The aromatic ring can be further functionalized through electrophilic aromatic substitution, allowing for the introduction of additional diversity elements.

  • Versatile Reactivity: The amino group can act as a key handle for the construction of a wide variety of heterocyclic systems, which are privileged structures in medicinal chemistry. Depending on the reaction partners and conditions, the same aminophenyl starting material can be guided down different reaction pathways to yield a diverse set of molecular scaffolds.

  • Commercial Availability and Cost-Effectiveness: A wide range of substituted anilines and other aminophenyl compounds are commercially available at low cost, making them attractive starting materials for large-scale library synthesis.

The following diagram illustrates the central role of an aminophenyl building block in a divergent synthetic approach, leading to multiple distinct molecular scaffolds.

dos_concept cluster_scaffolds Diverse Molecular Scaffolds aminophenyl Aminophenyl Building Block scaffold1 Thiazoles aminophenyl->scaffold1 Hantzsch Thiazole Synthesis scaffold2 Benzodiazepines aminophenyl->scaffold2 Condensation with Amino Acid scaffold3 Benzimidazoles aminophenyl->scaffold3 Condensation with Aldehyde scaffold4 Quinolones aminophenyl->scaffold4 Gould-Jacobs Reaction

Figure 1: Divergent synthesis from a common aminophenyl precursor.

Protocol I: Synthesis of a Thiazole Library from a 3-Aminophenyl Precursor

This protocol is based on the work of Millet et al. in their discovery of novel anticancer agents and demonstrates a reagent-based diversification strategy.[2][3] The core scaffold, a substituted aminophenyl-thiazole, is constructed via a Hantzsch thiazole synthesis, and subsequent diversification is achieved by reacting the free amino group with a variety of acylating and sulfonylating agents.

Core Scaffold Synthesis: N-(4-(3-aminophenyl)thiazol-2-yl)acetamide

The synthesis begins with the preparation of the key aminophenyl-thiazole intermediate. This multi-step process involves the bromination of a substituted acetophenone, followed by a Hantzsch thiazole condensation, and finally, reduction of a nitro group to the desired amine.

Step 1: α-Bromination of 3-Nitroacetophenone

  • Rationale: This step introduces the electrophilic carbon center required for the subsequent thiazole ring formation. Bromine is a suitable halogen for this transformation, providing good reactivity.

  • Procedure:

    • To a solution of 3-nitroacetophenone (1 eq.) in a suitable solvent such as chloroform or acetic acid, add bromine (1 eq.) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with a saturated solution of sodium thiosulfate to remove any excess bromine.

    • Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-bromo-1-(3-nitrophenyl)ethan-1-one is often used in the next step without further purification.

Step 2: Hantzsch Thiazole Synthesis

  • Rationale: This is a classic and efficient method for the construction of the thiazole ring. The reaction proceeds via condensation of the α-haloketone with a thiourea derivative.

  • Procedure:

    • Dissolve the crude 2-bromo-1-(3-nitrophenyl)ethan-1-one (1 eq.) and N-acetylthiourea (1.1 eq.) in ethanol.

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry to afford N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide.

Step 3: Reduction of the Nitro Group

  • Rationale: The final step in the core scaffold synthesis is the reduction of the nitro group to an amine. This is a crucial transformation as the resulting amino group is the primary handle for diversification. A variety of reducing agents can be employed; tin(II) chloride is a common and effective choice.

  • Procedure:

    • To a solution of N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide (1 eq.) in ethanol, add tin(II) chloride dihydrate (5 eq.).

    • Reflux the mixture for 3-5 hours.

    • After cooling, pour the reaction mixture into ice-water and basify with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired N-(4-(3-aminophenyl)thiazol-2-yl)acetamide.[2]

Library Diversification

The free amino group of the core scaffold is now ready for diversification. The following are representative protocols for acylation and sulfonylation.

Protocol 2.2.1: Amide Synthesis

  • Procedure:

    • To a solution of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (1 eq.) in a suitable solvent like dichloromethane or DMF, add pyridine (1.5 eq.) and cool to 0 °C.

    • Add the desired acid chloride (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Upon completion, dilute the reaction mixture with dichloromethane, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Protocol 2.2.2: Sulfonamide Synthesis

  • Procedure:

    • To a solution of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (1 eq.) and triethylamine (1.5 eq.) in a mixture of dichloromethane and DMF (9:1), add the desired sulfonyl chloride (1.1 eq.) at room temperature.

    • Stir the reaction for 4-6 hours.

    • Work-up and purify as described for the amide synthesis.

Reaction Type Reagents Typical Yield (%)
Amide SynthesisAcid Chloride, Pyridine60-85
Sulfonamide SynthesisSulfonyl Chloride, Triethylamine50-75

Table 1: Representative yields for the diversification of the aminophenyl-thiazole scaffold.

The following diagram illustrates the workflow for the synthesis and diversification of the thiazole library.

thiazole_synthesis start 3-Nitroacetophenone step1 α-Bromination (Br2, CHCl3) start->step1 intermediate1 2-Bromo-1-(3-nitrophenyl)ethan-1-one step1->intermediate1 step2 Hantzsch Synthesis (N-acetylthiourea, EtOH) intermediate1->step2 intermediate2 N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide step2->intermediate2 step3 Nitro Reduction (SnCl2, EtOH) intermediate2->step3 core_scaffold N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (Core Scaffold) step3->core_scaffold diversification Diversification core_scaffold->diversification amide_synthesis Amide Synthesis (R-COCl, Pyridine) diversification->amide_synthesis sulfonamide_synthesis Sulfonamide Synthesis (R-SO2Cl, Et3N) diversification->sulfonamide_synthesis library Diverse Thiazole Library amide_synthesis->library sulfonamide_synthesis->library

Figure 2: Workflow for the synthesis of a diverse thiazole library.

Protocol II: Synthesis of Benzodiazepine and Benzimidazole Libraries

This section outlines protocols for the synthesis of two other important classes of heterocyclic compounds, benzodiazepines and benzimidazoles, starting from readily available aminophenyl building blocks.

Synthesis of a 1,4-Benzodiazepine-2,5-dione Library from 2-Aminobenzoic Acid

This protocol demonstrates a substrate-based diversification approach, where different amino acids are coupled to the aminophenyl building block to generate a library of benzodiazepinediones. This approach is adapted from the work on untargeted diversity-oriented synthesis for discovering new antitumor agents.[4]

Step 1: Boc-Protection of 2-Aminobenzoic Acid

  • Rationale: Protection of the amino group of 2-aminobenzoic acid is necessary to prevent self-condensation and to direct the subsequent coupling reaction to the carboxylic acid moiety. The Boc group is an ideal protecting group as it is stable to the coupling conditions and can be easily removed under acidic conditions.

  • Procedure:

    • To a solution of 2-aminobenzoic acid (1 eq.) in a suitable solvent such as dioxane/water, add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) and a base like sodium bicarbonate (2 eq.).

    • Stir the mixture at room temperature overnight.

    • Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield Boc-protected 2-aminobenzoic acid.

Step 2: Amide Coupling with Amino Acid Esters

  • Rationale: This step introduces the second building block, an amino acid, which will form part of the seven-membered benzodiazepine ring. The use of different amino acids allows for the introduction of stereochemical and appendage diversity.

  • Procedure:

    • To a solution of Boc-protected 2-aminobenzoic acid (1 eq.), the desired amino acid methyl ester hydrochloride (1.1 eq.), and a coupling agent such as HBTU (1.2 eq.) in DMF, add a base like DIPEA (3 eq.) at 0 °C.

    • Stir the reaction at room temperature for 12-16 hours.

    • Dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry, concentrate, and purify by column chromatography to obtain the coupled product.

Step 3: Boc-Deprotection and Cyclization

  • Rationale: Removal of the Boc protecting group under acidic conditions liberates the free amine, which then undergoes intramolecular cyclization to form the benzodiazepine-2,5-dione scaffold.

  • Procedure:

    • Dissolve the coupled product (1 eq.) in a mixture of dichloromethane and trifluoroacetic acid (3:1 v/v).

    • Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a mixture of acetonitrile, water, and acetic acid and reflux for 12 hours to effect cyclization.

    • Quench the reaction with 2N NaOH and extract with dichloromethane.

    • Dry the organic layer, concentrate, and purify by column chromatography to afford the 3,4-dihydro-1H-benzo[e][2][5]diazepine-2,5-dione derivative.[4]

Synthesis of a 2-Substituted Benzimidazole Library from o-Phenylenediamine

This protocol showcases a straightforward and efficient method for generating a library of benzimidazoles through the condensation of o-phenylenediamine with various aldehydes. This reaction can often be promoted by mild catalysts and can be performed under environmentally benign conditions.[6]

Step 1: Condensation of o-Phenylenediamine with Aldehydes

  • Rationale: This reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic benzimidazole ring. The diversity of the final library is determined by the choice of aldehyde starting materials.

  • Procedure:

    • To a solution of o-phenylenediamine (1 eq.) and a desired aldehyde (1 eq.) in a solvent such as methanol or ethanol, add a catalytic amount of an acid catalyst (e.g., a few drops of acetic acid) or a solid-supported catalyst like Au/TiO₂.[6]

    • Stir the reaction mixture at room temperature or with gentle heating for 2-6 hours. The reaction can be monitored by TLC.

    • For many reactions, the product will precipitate out of the solution upon cooling. The solid can be collected by filtration and washed with a cold solvent.

    • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

The following diagram illustrates the general scheme for the synthesis of benzimidazoles from o-phenylenediamine.

benzimidazole_synthesis ophenylenediamine o-Phenylenediamine reactants ophenylenediamine->reactants aldehyde R-CHO (Aldehyde) aldehyde->reactants condensation Condensation (Catalyst, Solvent) reactants->condensation benzimidazole 2-Substituted Benzimidazole condensation->benzimidazole

Figure 3: General synthesis of 2-substituted benzimidazoles.

Conclusion and Future Outlook

Aminophenyl building blocks are undeniably valuable assets in the toolbox of the medicinal and synthetic chemist. Their inherent reactivity and versatility make them ideal starting points for Diversity-Oriented Synthesis campaigns aimed at the discovery of novel bioactive molecules. The protocols outlined in this guide provide a starting point for researchers to explore the vast chemical space accessible from these simple yet powerful precursors. Future advancements in this field will likely involve the development of novel multicomponent reactions that can further streamline the synthesis of complex scaffolds from aminophenyl building blocks, as well as the application of automated synthesis platforms to rapidly generate and screen large libraries of these compounds.

References

  • Pinto, M., et al. (2022). Thiazole, Isatin and Phthalimide Derivatives Tested in vivo against Cancer Models: A Literature Review of the Last Six Years. Current Medicinal Chemistry.
  • Untargeted Diversity-Oriented Synthesis for the Discovery of New Antitumor Agents: An Integrated Approach of Inverse Virtual Screening, Bioinformatics, and Omics for Target Deconvolution. (2025). Journal of Medicinal Chemistry. [Link]

  • Aniline - Lab preparation, Properties, Reactions and Uses. (2020). Online Chemistry notes. [Link]

  • Millet, A., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18), 8276-8292. [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (2019). Frontiers in Chemistry. [Link]

  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2016). ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Anticancer Amidinourea Analogues via Unexpected 1,3,5‐Triazin‐2‐one Ring Opening. (2020). ResearchGate. [Link]

  • Reactions of Aniline. (n.d.). Chemistry Steps. [Link]

  • A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. (2023). MDPI. [Link]

  • EAS reactions of aniline | Amines | Grade 12 | Chemistry | Khan Academy. (2025). YouTube. [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2021). MDPI. [Link]

  • Total Synthesis of Tri‐, Hexa‐ and Heptasaccharidic Substructures of the O‐Polysaccharide of Providencia rustigianii O34. (2015). National Institutes of Health. [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Synthetic Approaches Towards Benzimidazoles by the Reaction of o-Phenylenediamine with Aldehydes Using a Variety of Catalysts: A Review. (2017). ResearchGate. [Link]

  • Zeng, J., et al. (2017). 3-Aminodeoxypyranoses in Glycosylation: Diversity-Oriented Synthesis and Assembly in Oligosaccharides. Angewandte Chemie International Edition, 56(19), 5227-5231. [Link]

  • The Basics of Diversity-Oriented Synthesis. (n.d.). David Spring's group. [Link]

  • Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. (2018). ResearchGate. [Link]

  • Direct Aniline Formation with Benzene and Hydroxylamine. (2023). MDPI. [Link]

  • Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. (2017). MDPI. [Link]

  • Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. (2024). National Institutes of Health. [Link]

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Functionalization of the amino group on 2-(3-Aminophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemical Derivatization of 2-(3-Aminophenyl)-2-methylpropanenitrile

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the chemical functionalization of the primary amino group on this compound. This versatile building block serves as a valuable scaffold in modern drug discovery, with its aromatic amine providing a critical handle for molecular diversification. This document moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind key experimental choices, ensuring robust and reproducible outcomes. We will explore five principal transformations: Acylation, Sulfonylation, Reductive Amination, Buchwald-Hartwig Amination, and Diazotization-Sandmeyer reactions. Each section includes step-by-step protocols, mechanistic insights, and data presentation to facilitate immediate application in a laboratory setting.

Introduction: The Strategic Value of this compound

This compound is a bifunctional organic molecule featuring a nucleophilic primary aromatic amine and a gem-dimethylnitrile group. This unique substitution pattern makes it an attractive starting material in pharmaceutical and materials science. The gem-dimethyl group can impart metabolic stability and specific conformational constraints, while the nitrile can serve as a hydrogen bond acceptor or be transformed into other functional groups like primary amines or carboxylic acids.[1]

However, the primary aromatic amine is the most synthetically accessible handle for rapid analogue synthesis. Its functionalization allows for the systematic exploration of the surrounding chemical space, which is fundamental to structure-activity relationship (SAR) studies. This guide details reliable and scalable methods to modify this amine, enabling the creation of diverse chemical libraries for screening and lead optimization.

General Experimental Workflow

A standardized workflow is crucial for the successful synthesis, purification, and characterization of derivatives. The following diagram illustrates the typical experimental sequence described in this guide.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Storage Start Starting Material: 2-(3-Aminophenyl)-2- methylpropanenitrile Reagents Select Reagents (e.g., Acyl Chloride, Sulfonyl Chloride, Aldehyde, Aryl Halide) Start->Reagents 1. Choose Strategy Reaction Execute Reaction Protocol (e.g., Acylation, Buchwald-Hartwig) Reagents->Reaction 2. Combine Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor 3. Incubate Quench Quench Reaction Monitor->Quench 4. Reaction Complete Extract Aqueous Work-up & Extraction Quench->Extract Dry Dry Organic Layer & Concentrate Extract->Dry Purify Purify Crude Product (Column Chromatography/Recrystallization) Dry->Purify Characterize Characterize Pure Product (NMR, MS, IR) Purify->Characterize 5. Isolate Product Store Store Under Inert Atmosphere Characterize->Store

Caption: General workflow for synthesis and analysis.

Acylation: Formation of Amide Bonds

The conversion of the primary amine to an amide is one of the most fundamental and widely used transformations in medicinal chemistry. Amides are generally stable, planar, and act as excellent hydrogen bond donors and acceptors, often playing a crucial role in ligand-receptor binding. The reaction is typically achieved by treating the amine with an activated carboxylic acid derivative, most commonly an acyl chloride or a carboxylic acid activated with a coupling agent.

Rationale for Protocol Design
  • Using Acyl Chlorides: This is a highly efficient method. The reaction requires a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl byproduct generated. The reaction is often performed at 0 °C to control the initial exotherm.[2]

  • Using Carboxylic Acids: When acyl chlorides are unstable or unavailable, direct coupling with a carboxylic acid is preferred. Reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a reactive intermediate that is then attacked by the amine.

Reaction Scheme: Acylation

Caption: General scheme for N-acylation.

Protocol: Synthesis of 2-(3-(Benzoylamino)phenyl)-2-methylpropanenitrile

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. Ensure the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.

ParameterValue
Scale 1.0 mmol
Equivalents (Amine) 1.0
Equivalents (Acyl Chloride) 1.1
Equivalents (Base) 1.5
Temperature 0 °C to RT
Typical Reaction Time 2-4 hours
Typical Yield >90%

Sulfonylation: Formation of Sulfonamide Bonds

Sulfonamides are a cornerstone functional group in medicinal chemistry, famously featured in sulfa drugs. They are bioisosteres of amides but possess different physicochemical properties, including increased acidity of the N-H proton and non-planar geometry. The synthesis is straightforward, typically involving the reaction of the amine with a sulfonyl chloride in the presence of a base.[3]

Rationale for Protocol Design

Pyridine is often used as both the base and solvent for this reaction. It effectively scavenges the HCl byproduct and is generally a good solvent for both the amine and the sulfonyl chloride. The reaction is highly reliable and proceeds cleanly. For substrates sensitive to pyridine, a combination of a less reactive solvent like DCM and a base like TEA can be used.[4]

Protocol: Synthesis of 2-Methyl-2-(3-(phenylsulfonamido)phenyl)propanenitrile

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Pyridine, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add benzenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-cold 1 M HCl. A precipitate will likely form.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purify the residue by column chromatography (Hexanes/EtOAc) to yield the desired sulfonamide.

ParameterValue
Scale 1.0 mmol
Equivalents (Amine) 1.0
Equivalents (Sulfonyl Chloride) 1.1
Solvent/Base Pyridine
Temperature 0 °C to RT
Typical Reaction Time 12-16 hours
Typical Yield 85-95%

N-Alkylation via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[5] The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.[6] This one-pot procedure is highly efficient and avoids the over-alkylation issues common with alkyl halides.[7]

Rationale for Protocol Design

Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation.[8] It is milder than sodium borohydride and can selectively reduce the intermediate iminium ion in the presence of the unreacted aldehyde. The reaction is typically run in a non-protic solvent like dichloroethane (DCE) or tetrahydrofuran (THF), often with a catalytic amount of acetic acid to facilitate imine formation.

Reaction Scheme: Reductive Amination

Caption: General scheme for reductive amination.

Protocol: Synthesis of 2-(3-(Benzylamino)phenyl)-2-methylpropanenitrile

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Glacial acetic acid (catalytic, ~2-3 drops)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a flask containing a stirred solution of this compound (1.0 eq) in anhydrous DCE, add benzaldehyde (1.05 eq) followed by a few drops of glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may bubble slightly.

  • Stir the reaction at room temperature for 6-18 hours.

  • Monitor the reaction by LC-MS or TLC.

  • Once complete, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography to afford the desired secondary amine.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide or triflate.[9][10] This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance, replacing harsher classical methods.[11]

Rationale for Protocol Design

The success of a Buchwald-Hartwig reaction is highly dependent on the choice of palladium precursor, phosphine ligand, and base.[12]

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BINAP) is typically used. These bulky ligands facilitate the crucial reductive elimination step.[13]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, although milder bases like Cs₂CO₃ or K₃PO₄ can be used for sensitive substrates.

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are necessary to prevent catalyst deactivation.

Protocol: Synthesis of 2-Methyl-2-(3-(phenylamino)phenyl)propanenitrile

Materials and Reagents:

  • This compound (1.2 eq)

  • Bromobenzene (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02-0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous and deoxygenated

Procedure:

  • In a glovebox or under a strict inert atmosphere (N₂ or Ar): Add the aryl halide (1.0 eq), amine (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃, and XPhos to an oven-dried Schlenk flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, deoxygenated toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

ParameterValue
Scale 0.5 mmol
Catalyst (Pd₂(dba)₃) 1-2 mol%
Ligand (XPhos) 2-4 mol%
Base (NaOtBu) 1.4 eq
Temperature 80-110 °C
Typical Reaction Time 12-24 hours
Typical Yield 70-90%

Diazotization and Sandmeyer Reaction

While the previous methods functionalize the N-H bond, diazotization offers a pathway to completely replace the amino group.[14] The primary aromatic amine is converted to a highly reactive diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).[15] This intermediate is rarely isolated and is immediately treated with a nucleophile, often with copper(I) salt catalysis in what is known as the Sandmeyer reaction, to introduce groups like -Cl, -Br, or -CN.[16][17]

Rationale for Protocol Design

This reaction must be performed at low temperatures (0-5 °C) because aryl diazonium salts are unstable and can decompose violently at higher temperatures.[18] The use of a copper(I) salt catalyst is crucial for the substitution to occur via a radical-nucleophilic aromatic substitution mechanism.[19]

Protocol: Synthesis of 2-(3-Bromophenyl)-2-methylpropanenitrile

Materials and Reagents:

  • This compound (1.0 eq)

  • Sodium nitrite (NaNO₂) (1.1 eq)

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Copper(I) bromide (CuBr) (1.1 eq)

  • Diethyl ether or DCM

Procedure:

  • Step A: Diazotization.

    • In a flask, suspend this compound (1.0 eq) in 48% HBr and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 eq) in a small amount of cold water.

    • Add the NaNO₂ solution dropwise to the amine suspension, keeping the temperature strictly below 5 °C. The solid should dissolve to form a clear solution of the diazonium salt. Stir for an additional 20 minutes at 0 °C.

  • Step B: Sandmeyer Reaction.

    • In a separate flask, dissolve copper(I) bromide (1.1 eq) in 48% HBr at 60-70 °C. Cool this solution to 0 °C.

    • Slowly and carefully add the cold diazonium salt solution from Step A to the cold CuBr solution.

    • Vigorous nitrogen evolution will occur. Control the addition rate to maintain the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up.

    • Cool the reaction mixture to room temperature.

    • Extract the product with diethyl ether or DCM (3x).

    • Wash the combined organic layers with water, saturated NaHCO₃, and brine.

    • Dry over MgSO₄, filter, and concentrate.

    • Purify by column chromatography or distillation to obtain 2-(3-bromophenyl)-2-methylpropanenitrile.

References

  • Royal Society of Chemistry. (n.d.). Aminosulfonylation of aromatic amines, sulfur dioxide and hydrazines. RSC Publishing.
  • Levin, M. D., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Gevorgyan, V., et al. (2021). Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. Organic Letters, 23(11), 4115-4120.
  • ChemistryViews.org. (2017). Mild Sulfonylation of Anilines.
  • ResearchGate. (2014). A Study on the Sulfonation of Aromatic Amines with Sulfuric Acid under Microwave Irradiation.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Reductive amination.
  • Chemistry Steps. (n.d.). Reductive Amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Benchchem. (n.d.). 3-[(2-Aminophenyl)(methyl)amino]propanenitrile.
  • Beilstein-Institut. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Wordpress.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • National Institutes of Health. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC.
  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • ResearchGate. (n.d.). Sandmeyer Reaction.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines.
  • Chemistry LibreTexts. (2023). Reductive Amination.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Atlantis Press. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
  • National Institutes of Health. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC.
  • MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • University of Strathclyde. (2022). Amide bond formation via the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides.
  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation.
  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
  • ScienceDirect. (n.d.). Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion.
  • ResearchGate. (n.d.). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles.
  • PubChem. (n.d.). 2-Amino-3-phenylpropanenitrile.
  • Enamine. (n.d.). Amino Nitriles.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(3-Aminophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Aminophenyl)-2-methylpropanenitrile (CAS 915394-29-5).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate. Drawing from established methodologies and field experience, this document provides in-depth troubleshooting, answers to frequently asked questions, and a detailed, optimized protocol.

The synthesis of α-aminonitriles like this compound is a cornerstone of medicinal chemistry, often accomplished via the Strecker reaction or its variations.[4][5][6][7] This multicomponent reaction, while elegant, is sensitive to a variety of parameters that can significantly impact the outcome.[8] This guide will help you systematically address these variables to achieve consistent and high-yielding results.

Troubleshooting Guide: Common Synthesis Issues

This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is significantly lower than expected or has failed completely. What are the potential causes and how can I fix this?

Answer: Low or no yield is a frequent issue that can almost always be traced back to one of four areas: reagent quality, reaction conditions, atmospheric contamination, or competing side reactions.

A. Reagent Quality & Stoichiometry:

  • Purity of Starting Materials: The primary starting materials are typically a ketone (acetone), an amine (3-aminobenzonitrile or a precursor), and a cyanide source. Ensure the purity of your 3-amino-substituted precursor. Aldehydes and ketones are prone to oxidation or polymerization upon storage.

  • Cyanide Source: While hydrogen cyanide (HCN) is the classic reagent, safer alternatives like sodium cyanide (NaCN), potassium cyanide (KCN), or trimethylsilyl cyanide (TMSCN) are common.[4][7] Ensure your cyanide salt is dry and has not been passivated by atmospheric moisture and CO2. The efficacy of TMSCN can be highly dependent on its purity and the absence of hydrolysis.

  • Molar Ratios: The stoichiometry is critical. An excess of the amine or cyanide source may be required to drive the reaction to completion, but a large excess can lead to side product formation. Start with a 1:1:1.1 ratio of ketone:amine:cyanide and optimize from there.

B. Critical Reaction Conditions:

  • pH Control: This is arguably the most critical parameter. The reaction requires a mildly acidic environment (typically pH 5-7) to facilitate the formation of the crucial iminium ion intermediate.[9] If the pH is too high (alkaline), the ketone will not be sufficiently protonated, and cyanide will exist as CN-, which is a poor nucleophile for direct addition to the carbonyl. If the pH is too low (strongly acidic), the amine starting material will be fully protonated, rendering it non-nucleophilic and unable to form the imine. Use a buffered system (e.g., ammonium chloride/ammonia or acetic acid/acetate) to maintain the optimal pH range.[9]

  • Temperature: The initial condensation to form the imine is often performed at a low temperature (0-5 °C) to control the exothermic reaction and minimize side reactions. The subsequent cyanide addition may require warming to room temperature or slightly above to proceed at a reasonable rate.[8] Running the reaction at elevated temperatures (e.g., > 45-50 °C) can promote polymerization or decomposition.[8]

C. Side Reactions & Contamination:

  • Hydrolysis: The nitrile group of the final product can be susceptible to hydrolysis back to a carboxylic acid, especially during acidic or basic workup.[4][6][9] Ensure workup conditions are kept mild and as neutral as possible.

  • Oxidation: The aminophenyl group is sensitive to air oxidation, which can lead to colored impurities. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Low Yield Incorrect pHBuffer the reaction mixture to maintain pH 5-7.
Poor reagent qualityUse freshly opened or purified starting materials. Ensure cyanide source is active and dry.
Suboptimal temperatureCool to 0-5 °C for imine formation, then allow to warm to room temperature for cyanation.
Air sensitivityConduct the reaction under an inert atmosphere (N₂ or Ar).
Impurity Formation Side reactionsControl temperature carefully. Optimize reagent stoichiometry.
Product decompositionUse mild conditions during workup and purification. Avoid strong acids or bases.
Oxidation of aminePurge reagents with an inert gas and maintain an inert atmosphere.
Reaction Stalls Catalyst deactivation (if used)Use a fresh batch of catalyst. Ensure starting materials are free of catalyst poisons.
Poor mixingEnsure vigorous and efficient stirring, especially in heterogeneous mixtures.
Equilibrium limitationConsider using a dehydrating agent (e.g., MgSO₄) to drive imine formation.[10]

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism for this synthesis, and why is pH so important?

A: The synthesis is a classic Strecker reaction.[6] It proceeds in two main stages:

  • Imine/Iminium Ion Formation: The amine (3-aminophenyl derivative) attacks the carbonyl carbon of the ketone (acetone). This is followed by dehydration to form an imine. In a mildly acidic medium, the imine is protonated to form a highly electrophilic iminium ion.[6][9]

  • Nucleophilic Attack by Cyanide: The cyanide ion (CN⁻) then acts as a nucleophile, attacking the iminium ion to form the stable α-aminonitrile product.[5][6]

The pH is a delicate balance: you need enough acid to catalyze the dehydration and form the iminium ion, but not so much that you fully protonate and deactivate the starting amine.[9]

Reaction Mechanism Diagram

Strecker_Mechanism Simplified Strecker Reaction Mechanism Ketone Acetone Iminium Iminium Ion Intermediate Ketone->Iminium + Amine - H₂O (Acid Catalyzed) Amine 3-Amino Precursor Amine->Iminium HCN HCN/CN⁻ Product 2-(3-Aminophenyl)-2- methylpropanenitrile HCN->Product Iminium->Product + CN⁻

Caption: Key steps in the Strecker synthesis pathway.

Q: Which cyanide source is best and what are the critical safety precautions?

A: The choice depends on your scale and safety infrastructure.

  • KCN/NaCN with a weak acid (e.g., NH₄Cl): This is a common and cost-effective method that generates HCN in situ.[5][10]

  • Trimethylsilyl cyanide (TMSCN): Often used in modern variations, it can give cleaner reactions and may not require a separate acid catalyst, though it is more expensive and moisture-sensitive.[7]

SAFETY IS PARAMOUNT: All cyanide-containing compounds are highly toxic. Acidification of cyanide salts liberates deadly hydrogen cyanide gas.

  • Always perform this reaction in a certified and properly functioning chemical fume hood.

  • Have a cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) available and ensure personnel are trained in its use.

  • Quench all residual cyanide in reaction vessels and waste streams with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal.

Q: How should I monitor the reaction progress and purify the final product?

A:

  • Monitoring: Thin Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) and visualize with a UV lamp and/or a potassium permanganate stain. The disappearance of the starting material (amine/ketone) and the appearance of a new spot for the product indicate progress. HPLC or GC-MS can also be used for more quantitative analysis.

  • Work-up: A typical work-up involves quenching the reaction with water, followed by extraction into an organic solvent like ethyl acetate or dichloromethane. The organic layer should be washed with brine to remove water-soluble components.

  • Purification: The crude product is often an oil or a low-melting solid.[11]

    • Column Chromatography: This is the most effective method for achieving high purity. Use silica gel with a gradient elution of ethyl acetate in hexanes or petroleum ether.[11]

    • Recrystallization: If the crude product is solid and reasonably pure, recrystallization from a solvent system like ethanol/water or toluene/heptane can be effective.

Optimized Experimental Protocol

This protocol is a generalized starting point. Optimization of specific parameters may be necessary based on your laboratory setup and reagent sources.

Materials:

  • 3-Aminobenzonitrile (or appropriate precursor)

  • Acetone (reagent grade, dry)

  • Potassium Cyanide (KCN)

  • Ammonium Chloride (NH₄Cl)

  • Methanol

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Ensure the setup is in a certified chemical fume hood.

  • Reagent Preparation: In the flask, dissolve 3-aminobenzonitrile (1.0 eq) and ammonium chloride (1.2 eq) in methanol. Cool the mixture to 0 °C in an ice bath under a slow stream of inert gas.

  • Imine Formation: Add acetone (1.1 eq) dropwise to the cooled solution over 15 minutes, maintaining the temperature below 5 °C. Stir the reaction at 0 °C for 1 hour.

  • Cyanation: In a separate flask, prepare a solution of potassium cyanide (1.2 eq) in a minimal amount of cold water. Add this cyanide solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 12-24 hours, monitoring by TLC until the starting amine is consumed.

  • Work-up: Carefully pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic extracts and wash them sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Yield Improvement Workflow Start Low or No Yield Observed Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_pH Measure & Adjust Reaction pH (Target 5-7) Check_Reagents->Check_pH Reagents OK Replace_Reagents Use Fresh/Purified Reagents. Adjust Ratios. Check_Reagents->Replace_Reagents Issue Found Check_Conditions Check Temperature Control & Atmosphere Check_pH->Check_Conditions pH OK Buffer_System Add Buffer (e.g., NH₄Cl). Re-run. Check_pH->Buffer_System Issue Found Optimize Systematically Optimize Parameters Check_Conditions->Optimize Conditions OK Inert_Atmosphere Use Inert Gas (N₂/Ar). Control Temp Profile. Check_Conditions->Inert_Atmosphere Issue Found Replace_Reagents->Start Buffer_System->Start Inert_Atmosphere->Start

Caption: A decision tree for troubleshooting low yield results.

References

  • NROChemistry. Strecker Synthesis. [Link]

  • Lei, F., Tu, Y., Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]

  • Lei, F., Tu, Y., Wang, M., et al. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Proceedings of the 2015 International conference on Applied Science and Engineering Innovation. Atlantis Press. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Master Organic Chemistry. The Strecker Synthesis. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. [Link]

  • Md Khurshid, A., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. SciSpace. [Link]

  • Lopes, J. F., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]

  • Bohrium. organocatalytic-synthesis-of-aminonitriles-a-review. [Link]

  • Taniguchi, T., Goto, N., & Ishibashi, H. Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. Kanazawa University. [Link]

  • Organic Syntheses. 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. [Link]

  • National Institutes of Health. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. [Link]

Sources

Technical Support Center: Optimizing Aminonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aminonitrile synthesis, with a primary focus on the widely utilized Strecker reaction and its modern variations. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your reaction conditions and achieve high yields of your target aminonitriles.

Introduction to Aminonitrile Synthesis

α-Aminonitriles are crucial intermediates in the synthesis of α-amino acids, the building blocks of proteins, and are integral to the development of various pharmaceuticals.[1][2][3][4] The most common method for their preparation is the Strecker reaction, a three-component condensation of a carbonyl compound (aldehyde or ketone), an amine, and a cyanide source.[5][6][7] While conceptually straightforward, the practical execution of this reaction can be fraught with challenges, including low yields, competing side reactions, and difficulties in product purification. This guide provides expert insights and evidence-based protocols to overcome these hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the planning and execution of aminonitrile synthesis.

Q1: What are the most common methods for synthesizing α-aminonitriles?

A1: The Strecker synthesis is the most prevalent and historically significant method, involving a one-pot, three-component reaction of a carbonyl compound, an amine, and a cyanide source.[1][8] Other notable methods include the cyanation of imines and more recent developments in organocatalytic and transition-metal-catalyzed reactions.[1][2][3]

Q2: How do I choose the right cyanide source for my reaction?

A2: The choice of cyanide source is critical for safety and reactivity.

  • Alkali metal cyanides (NaCN, KCN): Traditionally used, but highly toxic and require careful handling.[9] They are often used in buffered aqueous media.[6]

  • Trimethylsilyl cyanide (TMSCN): A popular, less hazardous alternative that is highly soluble in organic solvents.[10] It often requires a catalyst to promote the reaction.

  • Acetone cyanohydrin: Can serve as a less volatile source of HCN.

  • In situ generation: Some methods generate cyanide in situ from less toxic precursors, offering a greener approach.[11]

Q3: What is the role of a catalyst in the Strecker reaction?

A3: While the uncatalyzed Strecker reaction can proceed, catalysts are often employed to improve reaction rates and yields, especially with less reactive substrates.[12]

  • Lewis acids (e.g., InCl₃, Sc(OTf)₃): Activate the carbonyl group, facilitating imine formation.[12]

  • Brønsted acids: Can catalyze the formation of the iminium ion, which is more electrophilic than the neutral imine.[13]

  • Organocatalysts (e.g., thioureas, phosphoric acids): Can activate the imine through hydrogen bonding, promoting nucleophilic attack by the cyanide.[1][2][3]

Q4: Can I perform the Strecker reaction in "green" solvents?

A4: Yes, significant research has focused on developing more environmentally benign protocols. Reactions in water or under solvent-free conditions have been successfully demonstrated.[1][10][14] Using water as a solvent can sometimes offer the benefit of hydrophobic effects to accelerate the reaction.[10]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during aminonitrile synthesis.

Issue 1: Low or No Product Yield

Potential Causes & Solutions

  • Inefficient Imine Formation: The equilibrium between the carbonyl compound, amine, and the imine intermediate may not be favorable.

    • Troubleshooting Steps:

      • Water Removal: The formation of an imine from an aldehyde/ketone and an amine releases a molecule of water. Removing this water can drive the equilibrium towards the imine product.[13] Consider using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves.

      • Pre-formation of the Imine: In some cases, pre-forming the imine before adding the cyanide source can significantly improve yields by reducing competing side reactions.[15]

      • pH Control: The rate of imine formation is pH-dependent. Mildly acidic conditions (pH 4-5) are often optimal.

  • Poor Nucleophilicity of Cyanide: The cyanide source may not be sufficiently reactive under the chosen conditions.

    • Troubleshooting Steps:

      • Catalyst Addition: If not already using one, introduce a Lewis acid or organocatalyst to activate the imine.

      • Solvent Change: The solvent can significantly impact the nucleophilicity of the cyanide ion. Aprotic polar solvents like THF or acetonitrile are often good choices.

  • Steric Hindrance: Bulky substituents on the carbonyl compound or the amine can sterically hinder the reaction.

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier.

      • Prolong Reaction Time: Allow the reaction to proceed for a longer duration.

      • Use a Less Hindered Reagent: If possible, consider using a less sterically demanding analog of your starting material.

Issue 2: Formation of Significant Byproducts

Potential Causes & Solutions

  • α-Hydroxy Acid (from Cyanohydrin): The cyanide ion can directly attack the carbonyl compound to form a cyanohydrin, which upon hydrolysis, yields an α-hydroxy acid.[15][16] This is a common competing pathway.

    • Troubleshooting Steps:

      • Control Reagent Addition: Add the cyanide source slowly to the reaction mixture containing the pre-formed imine. This minimizes the concentration of free cyanide available to react with the unreacted carbonyl compound.[15]

      • Optimize pH: The formation of cyanohydrin is often favored under more acidic conditions. Maintaining a slightly basic pH can disfavor this side reaction.

  • Aldol Condensation Products: Under basic or acidic conditions, the starting aldehyde or ketone can undergo self-condensation.[16]

    • Troubleshooting Steps:

      • Maintain Neutral pH: If possible, run the reaction under neutral conditions.

      • Lower Reaction Temperature: Aldol reactions are often more prevalent at higher temperatures.

      • Control Reagent Stoichiometry: Use a slight excess of the amine to ensure the complete conversion of the carbonyl compound to the imine.

  • Hydrolysis of the Aminonitrile: The desired aminonitrile product can be sensitive to hydrolysis, especially during workup, leading to the formation of the corresponding α-amino amide or α-amino acid.[16]

    • Troubleshooting Steps:

      • Anhydrous Workup: Perform the workup under anhydrous conditions if possible.

      • Avoid Strong Acids or Bases: Use mild conditions for quenching the reaction and during purification. A buffered aqueous solution can be beneficial.

Experimental Protocols

General Protocol for Strecker Synthesis of an α-Aminonitrile

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde or ketone (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 - 1.5 eq)

  • Catalyst (e.g., Sc(OTf)₃, 1-5 mol%)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone and the anhydrous solvent.

  • Add the amine and stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add the catalyst and stir for an additional 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add TMSCN dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The success of aminonitrile synthesis is highly dependent on the electronic and steric properties of the substrates. The following table summarizes typical trends observed in the Strecker reaction.

Table 1: Influence of Substituents on Reaction Outcome

Carbonyl CompoundAmineCyanide SourceCatalystTypical YieldKey Considerations
Aromatic AldehydeAromatic AmineTMSCNLewis AcidHighElectron-withdrawing groups on the aldehyde can increase its reactivity.
Aliphatic AldehydeAliphatic AmineNaCNNone (or mild acid)Moderate to HighProne to aldol side reactions; temperature control is crucial.
KetoneAromatic AmineTMSCNStrong Lewis AcidLow to ModerateSteric hindrance is a major challenge; may require higher temperatures and longer reaction times.
Aromatic KetoneAliphatic AmineKCNPhase Transfer CatalystModerateReaction can be sluggish; catalyst choice is important.

Visualizing the Workflow

A logical workflow is essential for systematically optimizing reaction conditions.

G cluster_0 Reaction Setup cluster_1 Execution & Monitoring cluster_2 Workup & Analysis cluster_3 Troubleshooting A Select Substrates (Aldehyde/Ketone, Amine) B Choose Cyanide Source (TMSCN, NaCN, etc.) A->B C Select Catalyst (Lewis Acid, Organocatalyst) B->C D Choose Solvent & Temperature C->D E Run Reaction D->E F Monitor Progress (TLC, LC-MS) E->F G Quench & Extract F->G H Purify Product (Chromatography) G->H I Characterize Product (NMR, MS) H->I J Low Yield? I->J K Byproducts? I->K L Optimize Conditions (Temp, Catalyst, Time) J->L M Modify Workup/ Purification K->M L->E Re-run M->G Re-process

Caption: Workflow for optimizing aminonitrile synthesis.

Mechanistic Insight: The Strecker Reaction

Understanding the underlying mechanism is key to effective troubleshooting.

Strecker_Mechanism Aldehyde Aldehyde/Ketone Imine Imine Intermediate Aldehyde->Imine + Amine - H₂O Amine Amine Iminium Iminium Ion Imine->Iminium + H⁺ Aminonitrile α-Aminonitrile Iminium->Aminonitrile + CN⁻ Cyanide Cyanide (CN⁻)

Caption: Simplified mechanism of the Strecker reaction.

References

  • Shaikh, A. A., & Ghorpade, R. P. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1149. [Link]

  • Shaikh, A. A., & Ghorpade, R. P. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. [Link]

  • Bohrium. (2022). organocatalytic-synthesis-of-aminonitriles-a-review. Ask this paper. [Link]

  • Deng, T., Gao, Y., Han, X.-L., & Cheng, C. (2020). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [Link]

  • Bandyopadhyay, D., Velazquez, J. M., & Banik, B. K. (2011). A truly green synthesis of a-aminonitriles via Strecker reaction. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [Link]

  • De Kimpe, N., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Bandyopadhyay, D., Velazquez, J. M., & Banik, B. K. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. PMC - NIH. [Link]

  • Scott, P. J. H., et al. (2018). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. NIH. [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Pascal, R., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. NIH. [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. NROChemistry. [Link]

  • Jung, K. W., et al. (2009). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. NIH. [Link]

  • Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. CABI Digital Library. [Link]

  • Bandyopadhyay, D., Velazquez, J. M., & Banik, B. K. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. ResearchGate. [Link]

  • Ofial, A. R., et al. (2020). Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. ResearchGate. [Link]

  • Rimola, A., et al. (2018). Ab Initio Study of the Formation of Glycine via Amino Acetonitrile and Amino-Cyano-Acetic Acid. ResearchGate. [Link]

  • De Kimpe, N., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. NIH. [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link]

  • MedSchoolCoach. (2020, October 27). Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep. YouTube. [Link]

  • Chemistry Stack Exchange. (n.d.). Why doesn't Strecker synthesis produce AHAs instead?. Chemistry Stack Exchange. [Link]

  • Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Waters Corporation. [Link]

  • Gangishetty, S., & Foreman, K. (2022). Solvent Effects on Organic Reactions. Journal of Student-Scientists' Research. [Link]

Sources

Technical Support Center: Purification of 2-(3-Aminophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for the purification of 2-(3-Aminophenyl)-2-methylpropanenitrile (CAS No. 915394-29-5). This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this versatile chemical intermediate. The unique structure of this molecule, featuring a primary aromatic amine, a nitrile group, and a quaternary carbon, presents specific purification hurdles. This guide provides a question-and-answer-based approach to troubleshoot common issues and offers detailed protocols grounded in chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of this compound.

Q1: What are the key structural features of this compound that influence its purification?

A1: The purification strategy is dictated by three main functional groups:

  • Primary Aromatic Amine (-NH₂): This group is basic and prone to oxidation, which can lead to colored impurities. Its polarity makes the molecule interactive with silica gel, but it can also cause peak tailing in chromatography.[1]

  • Nitrile Group (-C≡N): The nitrile group is polar and can participate in hydrogen bonding. It is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.

  • Gem-dimethyl Phenyl Group: This bulky, non-polar moiety influences the compound's solubility profile, making it soluble in many organic solvents but also contributing to potential challenges in crystallization.

Q2: My crude product is a dark oil or discolored solid. What causes this and how can I prevent it?

A2: Discoloration, typically yellow to dark brown, is a common issue with aromatic amines and is almost always due to oxidation.[2] The primary amine is susceptible to air oxidation, which can be accelerated by light and trace metal impurities.

  • Prevention during Reaction: Conduct the synthesis and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

  • Prevention during Storage: Store the crude and purified material in a dark place, under an inert atmosphere, and at reduced temperatures (2-8°C is recommended).[3]

Q3: The compound seems to be "streaking" or "tailing" significantly on my silica gel TLC plate and column. Why is this happening?

A3: This is a classic problem when chromatographing basic compounds like amines on standard silica gel, which is inherently acidic.[1] The basic amine interacts strongly and sometimes irreversibly with the acidic silanol groups on the silica surface, leading to poor peak shape and difficult elution.

  • Solution: To mitigate this, the silica gel must be "deactivated" or "basified." This is typically done by adding a small amount of a volatile base, like triethylamine (Et₃N) or ammonium hydroxide, to the chromatography eluent. A common starting point is 0.5-1% (v/v) of triethylamine in your solvent system. This neutralizes the acidic sites on the silica, allowing the amine to travel through the column more uniformly.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific purification challenges.

Challenge 1: Difficulty with Column Chromatography Separation

"I'm running a column but can't get good separation between my product and a closely-eluting impurity."

This common scenario requires a systematic approach to optimize the chromatographic conditions. Aromatic amines can be challenging to separate from their isomers or related impurities.[4][5]

chromatography_workflow cluster_prep Phase 1: Initial Assessment cluster_optimization Phase 2: Optimization cluster_execution Phase 3: Execution TLC Run TLC in standard solvent (e.g., 30% EtOAc/Hex) Assess Assess Separation (ΔRf) TLC->Assess GoodSep ΔRf > 0.2? Good Separation Assess->GoodSep Yes ChangePolarity Systematically Vary Polarity (e.g., 10-50% EtOAc/Hex) Assess->ChangePolarity No (ΔRf < 0.2) AddBase Add 1% Et3N to Eluent GoodSep->AddBase ChangeSolvent Change Solvent System (e.g., DCM/MeOH) AddBase->ChangeSolvent Still poor separation RunColumn Run Flash Column with Optimized System AddBase->RunColumn Separation Improved ChangePolarity->AddBase ChangeSolvent->RunColumn FinalPurity Combine Fractions & Assess Purity (NMR, LC-MS) RunColumn->FinalPurity

Caption: Decision workflow for chromatographic purification.

  • Prepare the Slurry: In a beaker, add your silica gel. In a separate container, prepare your chosen eluent (e.g., 20% Ethyl Acetate in Hexane) and add 1% triethylamine (Et₃N) by volume. Pour this basified eluent over the silica gel to create a slurry.

  • Pack the Column: Pour the slurry into your column and use pressure or gravity to pack the bed, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve your crude this compound in a minimal amount of the mobile phase or a stronger solvent like Dichloromethane (DCM). Pre-adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the column bed. This "dry loading" technique often results in better resolution.

  • Elute and Collect: Begin eluting with the basified solvent system, collecting fractions and monitoring them by TLC.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. It is crucial to co-evaporate with a solvent like toluene or methanol to ensure all residual triethylamine is removed, as it can interfere with subsequent reactions or analyses.

Table 1: Suggested Solvent Systems for Chromatography

PolaritySolvent System (v/v)ModifierTarget Impurities
Low to Medium10-40% Ethyl Acetate / Hexanes1% Et₃NLess polar starting materials or byproducts.
Medium to High5-15% Methanol / DCM1% Et₃NMore polar impurities, such as oxidized species.
Challenge 2: Product Oils Out or Fails to Crystallize

"After chromatography, I have a pure oil, but I can't get it to solidify. Or, when I try to recrystallize, it separates as an oil."

"Oiling out" is a common problem that occurs when a compound's melting point is lower than the temperature of the solution from which it is trying to crystallize, or when the solution is too supersaturated.[6]

  • Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[7][8] For this compound, a mixed solvent system is often effective.

  • Cooling Rate: Slow cooling is paramount.[6] Rapid cooling (e.g., plunging a hot flask directly into an ice bath) promotes oiling out. Allow the solution to cool slowly to room temperature first, then move it to an ice bath.

  • Scratching and Seeding: If crystals are slow to form, use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites. Alternatively, add a tiny "seed" crystal from a previous successful batch to initiate crystallization.[7]

This is a powerful technique when a single perfect solvent cannot be found.

  • Dissolution: Dissolve the impure compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. For this compound, Dichloromethane (DCM) or Ethyl Acetate are good starting points.

  • Induce Precipitation: While the solution is still warm, slowly add a "poor" or "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid). Hexanes or heptane are excellent anti-solvents for this purpose.

  • Re-solubilize: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.

  • Cool Slowly: Cover the flask and allow it to cool undisturbed to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal recovery.

  • Isolate and Dry: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.[8]

Challenge 3: Purity Assessment Shows Persistent Impurities

"My ¹H NMR looks clean, but LC-MS analysis shows a persistent impurity with the same mass. What could it be?"

When an impurity has the same mass as the product, it is most likely a structural isomer. In the synthesis of this compound, the most probable isomeric impurities are the ortho- (2-amino) and para- (4-amino) substituted analogues.[3][9]

  • 2-(2-Aminophenyl)-2-methylpropanenitrile (Ortho-isomer)

  • 2-(4-Aminophenyl)-2-methylpropanenitrile (Para-isomer)

These isomers often have very similar polarities, making them difficult to separate by standard chromatography.[5]

  • High-Resolution Chromatography: Standard flash chromatography may not be sufficient. Consider using a higher-resolution technique like Medium Pressure Liquid Chromatography (MPLC) or preparative HPLC with a normal phase column.

  • Recrystallization: Fractional recrystallization can sometimes be effective. As the different isomers may have slightly different crystal lattice energies and solubilities, multiple recrystallization steps may enrich the desired isomer.

  • Derivatization: In a challenging case, one could temporarily derivatize the amine (e.g., as a Boc-carbamate or an amide). The properties of the derivatized isomers may be sufficiently different to allow for easy separation, after which the protecting group can be removed.

isomer_logic Start Crude Product (Isomer Mixture) Chrom Optimized Flash Chromatography (e.g., Et3N buffered) Start->Chrom CheckPurity Check Purity (LC-MS, NMR) Chrom->CheckPurity Recryst Fractional Recrystallization Recryst->CheckPurity Deriv Chemical Derivatization SeparateDeriv Separate Derivatives Deriv->SeparateDeriv Pure Pure 3-Amino Isomer CheckPurity->Pure >98% Pure Impure Isomers Still Present CheckPurity->Impure <98% Pure Impure->Recryst Impure->Deriv Advanced Method Deprotect Deprotection SeparateDeriv->Deprotect Deprotect->Pure

Caption: Logic for separating structural isomers.

References

  • G. G. L. Celano et al., (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[5]arene Stationary Phase. ACS Publications. Available at: [Link]

  • Analytical Methods (RSC Publishing), (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Available at: [Link]

  • MDPI, (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. Available at: [Link]

  • Weiwei Rubber and Plastic Seals, (n.d.). Nitrile rubber mixing common problems. Available at: [Link]

  • Hongtuo, (2021). Common problems and solutions for nitrile rubber mixing. Available at: [Link]

  • ResearchGate, (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • University of Rochester, Department of Chemistry, (n.d.). Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • University of California, Davis, (n.d.). Recrystallization and Crystallization. Available at: [Link]

  • Professor Dave Explains, (2020). Recrystallization. YouTube. Available at: [Link]

  • Chemistry LibreTexts, (2023). Recrystallization. Available at: [Link]

Sources

Identifying and removing impurities from aminonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to your dedicated resource for navigating the intricacies of aminonitrile reactions. This guide is designed to provide practical, field-tested insights into identifying and removing impurities, ensuring the integrity of your synthetic intermediates and the success of your downstream applications.

Introduction: The Challenge of Purity in Aminonitrile Synthesis

The Strecker reaction and related methodologies provide a robust pathway to α-aminonitriles, crucial precursors for α-amino acids and various pharmacologically active compounds.[1][2][3] However, the very nature of this multi-component reaction often leads to a variety of impurities that can complicate purification and compromise subsequent synthetic steps.[4] This guide offers a troubleshooting framework to anticipate, identify, and resolve these common purification challenges.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses the fundamental questions regarding the types of impurities encountered in aminonitrile synthesis and the initial steps for their characterization.

Q1: What are the most common impurities I should expect in my crude aminonitrile reaction mixture?

A1: The impurity profile of an aminonitrile synthesis is typically dictated by the specific reaction conditions and starting materials. However, several common classes of impurities are frequently observed:

  • Unreacted Starting Materials: Residual aldehydes (or ketones) and amines are common, especially if the reaction has not gone to completion.

  • Cyanohydrin Adduct: A significant byproduct can be the cyanohydrin, formed from the direct reaction of the starting aldehyde or ketone with the cyanide source.[5] This side reaction competes with the desired imine formation.

  • Hydrolysis Products: The nitrile group of the aminonitrile is susceptible to hydrolysis, particularly during aqueous workups or under acidic or basic conditions, which can lead to the formation of the corresponding α-amino amide or α-amino carboxylic acid.[6][7][8]

  • Aldol and Self-Condensation Products: Aldehydes, especially those with α-hydrogens, can undergo self-condensation (aldol reaction) under basic or acidic conditions.

Q2: How can I quickly assess the purity of my crude aminonitrile product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): TLC is an invaluable initial tool for visualizing the number of components in your crude mixture.[4] Staining with potassium permanganate or ninhydrin can help differentiate between various spots.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common and robust method for quantifying the purity of your aminonitrile and detecting impurities.[4][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is excellent for structural confirmation and can often reveal the presence of major impurities.[4][10][11] For instance, a residual aldehyde proton typically appears as a singlet between 9-10 ppm.

Q3: My aminonitrile is an oil and won't crystallize. What are my purification options?

A3: Purifying non-crystalline, oily aminonitriles is a common challenge.[12] The two primary methods are:

  • Column Chromatography: Silica gel or alumina column chromatography can be highly effective for separating the desired aminonitrile from both more and less polar impurities.[4][12]

  • Salt Formation and Crystallization: Aminonitriles are typically basic due to the amino group. Conversion to a hydrochloride (HCl) or other salt can induce crystallization, providing a highly effective purification method.[12] The resulting crystalline salt is often easier to handle and store than the freebase oil.

Part 2: Troubleshooting Guide - Navigating Common Purification Hurdles

This section provides a question-and-answer-based troubleshooting guide for specific issues encountered during the purification process.

Issue 1: Removing Unreacted Starting Materials

Q: My crude NMR shows significant amounts of unreacted aldehyde and amine. What is the most efficient way to remove them?

A: An acid-base extraction is the most effective first step to separate your basic aminonitrile from a neutral or acidic aldehyde and any unreacted primary or secondary amine.

  • Causality: The basicity of the amino group in your product allows it to be protonated by an acid, forming a water-soluble salt. The unreacted aldehyde (typically neutral) will remain in the organic layer. The unreacted amine will also be protonated and move to the aqueous layer. By carefully selecting your extraction conditions, you can achieve a good separation.

Workflow for Acid-Base Extraction

cluster_0 Acid-Base Extraction Workflow cluster_1 Aqueous Layer cluster_2 Organic Layer crude Crude Reaction Mixture (in Organic Solvent) sep_funnel Add to Separatory Funnel with Dilute Acid (e.g., 1M HCl) crude->sep_funnel shake Shake and Allow Layers to Separate sep_funnel->shake layers Two Layers Formed shake->layers aq_layer Aminonitrile-HCl Salt + Amine-HCl Salt layers->aq_layer Lower Layer org_layer Unreacted Aldehyde + Other Neutral Impurities layers->org_layer Upper Layer basify Basify with NaOH to pH > 10 aq_layer->basify extract Extract with Organic Solvent basify->extract pure_org Organic Layer with Purified Aminonitrile extract->pure_org wash Wash with Brine, Dry, and Concentrate org_layer->wash impurities Aldehyde & Neutral Impurities wash->impurities cluster_purification Purification Strategy start Crude Aminonitrile Product analysis1 Initial Purity Assessment (TLC, ¹H NMR, HPLC) start->analysis1 decision1 Purity Acceptable? analysis1->decision1 extraction Acid-Base Extraction (Removes acidic/basic impurities) decision1->extraction No final_product Purified Aminonitrile decision1->final_product Yes chromatography Column Chromatography (Separates by polarity) extraction->chromatography crystallization Crystallization / Salt Formation (High purity for solids) chromatography->crystallization analysis2 Purity Analysis of Purified Fractions crystallization->analysis2 decision2 Purity Acceptable? analysis2->decision2 combine Combine Pure Fractions & Concentrate decision2->combine Yes re_purify Re-purify or Choose Alternative Method decision2->re_purify No combine->final_product re_purify->extraction

Sources

Common side reactions in the synthesis of kinase inhibitor intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Kinase Inhibitor Intermediates

A Senior Application Scientist's Guide to Troubleshooting Common Side Reactions

Welcome to the technical support center for the synthesis of kinase inhibitor intermediates. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the synthesis of these critical molecules. Instead of a generic overview, we will dive deep into specific, frequently encountered side reactions in a question-and-answer format, providing not just solutions, but the underlying chemical reasoning to empower your experimental design.

Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing the carbon-carbon and carbon-nitrogen bonds that form the backbone of many kinase inhibitors, particularly those based on pyrimidine, quinazoline, and indole scaffolds.[1][2] However, their complexity can lead to several yield-reducing side reactions.

FAQ 1: I'm observing significant homocoupling of my boronic acid starting material in a Suzuki-Miyaura coupling. What causes this and how can I prevent it?

A1: Understanding the Cause and Mitigation of Homocoupling

The "Why": Homocoupling, the formation of a biaryl product from two molecules of your organoboron reagent (R-B(OR)₂ → R-R), is a common side reaction in Suzuki-Miyaura coupling. It is primarily caused by an oxidative process that competes with the desired catalytic cycle. The key culprits are often:

  • Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.

  • High Palladium Concentration or Unstable Catalysts: High catalyst loadings or the use of palladium sources that readily form Pd(0) nanoparticles can increase the rate of this undesired pathway.

  • Base and Solvent Choice: Certain base and solvent combinations can accelerate the decomposition of the boronic acid, leading to homocoupling.

Identification: Homocoupling is typically identified by LC-MS or NMR analysis of the crude reaction mixture. The homocoupled product will have a mass corresponding to double the aryl moiety of your boronic acid reagent.

Troubleshooting and Optimization Protocol:

  • Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture. This is the single most critical step. A common method is to bubble argon or nitrogen through the solvent for 20-30 minutes or to use several freeze-pump-thaw cycles.

  • Catalyst and Ligand Selection:

    • Use a stable, pre-formed Pd(II) pre-catalyst which can be activated in situ to minimize side reactions before the catalytic cycle begins.

    • Employ bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, favoring the desired cross-coupling pathway over oxidative side reactions.[3]

  • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid reagent. Avoid using a large excess, as this can increase the statistical likelihood of homocoupling.

  • Base Selection: Use the mildest base necessary for the reaction. Inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over stronger bases like hydroxides, which can promote boronic acid degradation.

Table 1: Comparison of Conditions for Minimizing Boronic Acid Homocoupling

ParameterPoor Condition (Promotes Homocoupling)Optimized Condition (Minimizes Homocoupling)Rationale
Atmosphere Air / Inert gas blanket onlyRigorous degassing (Ar sparging, Freeze-Pump-Thaw)Removes dissolved oxygen, a key oxidant for homocoupling.
Catalyst Pd(PPh₃)₄ (can be air-sensitive)Pd(dppf)Cl₂, Pd₂(dba)₃ with a robust ligandPre-catalysts and stable ligands control the concentration of active Pd(0).[2]
Base NaOH, CsOHK₃PO₄, K₂CO₃, CsFMilder bases are less likely to cause protodeboronation or degradation.
Temperature Excessively highLowest effective temperatureReduces the rate of catalyst decomposition and side reactions.

G cluster_desired Desired Suzuki Cycle cluster_side Side Reaction: Homocoupling cluster_key Troubleshooting Points A Ar-X + Pd(0) B Ar-Pd(II)-X (Oxidative Addition) A->B Catalytic Cycle C Ar-Pd(II)-Ar' (Transmetalation) B->C Catalytic Cycle D Ar-Ar' (Reductive Elimination) C->D Catalytic Cycle D->A Catalytic Cycle Boronic Ar'-B(OR)₂ Boronic->C Base Base Base->C E 2 Ar'-B(OR)₂ F Ar'-Ar' (Homocoupling Product) E->F O2 O₂ / Pd Catalyst O2->E T1 Degas to remove O₂ T1->O2 T2 Use stable Pd-Ligand complex T2->A T3 Use mild base T3->Base

FAQ 2: My Buchwald-Hartwig amination is stalling, and I'm seeing significant protodehalogenation of my starting material. What's going wrong?

A2: Diagnosing and Solving Stalled Amination and Protodehalogenation

The "Why": Protodehalogenation is the replacement of a halogen on your aryl halide with a hydrogen atom. This side reaction often occurs in parallel with a stalled or slow Buchwald-Hartwig amination. The causes are interconnected:

  • Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, especially at high temperatures. Once the desired amination slows or stops, competing side reactions like protodehalogenation can become dominant.

  • Presence of Protic Impurities: Trace amounts of water in the solvent or base can serve as a proton source. The organopalladium intermediate that should react with the amine instead gets quenched by water, leading to the protodehalogenated byproduct.

  • Inappropriate Base: Some bases, particularly t-butoxides, can undergo β-hydride elimination to generate isobutylene and water, which then fuels the protodehalogenation pathway. Sodium bis(trimethylsilyl)amide (NaHMDS) can be a source of protons if not handled under strictly anhydrous conditions.[2]

Identification: The primary product will be your starting aryl core without the halogen. This is easily detectable by LC-MS (mass will be M-halogen+H) and by comparing the retention time to an authentic standard if available.

Troubleshooting and Optimization Protocol:

  • Ensure Anhydrous Conditions: Dry solvents rigorously over molecular sieves or by distillation. Use a fresh, high-purity base and handle it in a glovebox to minimize water absorption.

  • Optimize Ligand and Catalyst: The choice of ligand is critical. For electron-poor aryl halides or sterically hindered amines, specialized biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote rapid reductive elimination and prevent catalyst stalling.[2]

  • Base Selection:

    • Consider switching from NaOtBu to a non-hydroxide, weaker base like K₃PO₄ or Cs₂CO₃, especially if your substrate is sensitive.

    • If a strong base is required, LHMDS (lithium bis(trimethylsilyl)amide) is often preferred over NaHMDS as it is less prone to side reactions.

  • Temperature Control: Start the reaction at a lower temperature (e.g., 80 °C) and only increase it if the reaction is clean but slow. High initial temperatures can accelerate catalyst decomposition.

G start Reaction Stalled & Protodehalogenation Observed q1 Are conditions strictly anhydrous? start->q1 action1 Action: - Dry solvents (sieves/distillation) - Use fresh, high-purity base - Handle reagents in glovebox q1->action1 No q2 Is the ligand optimal for the substrate? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Action: - Screen biarylphosphine ligands (e.g., XPhos, RuPhos) - Use a pre-catalyst q2->action2 No q3 Is the base appropriate? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Action: - Switch from NaOtBu to K₃PO₄ - Consider LHMDS over NaHMDS q3->action3 No end_node Re-run optimized reaction and monitor closely q3->end_node Yes a3_yes Yes a3_no No action3->end_node

Section 2: Managing Side Reactions in Nucleophilic Aromatic Substitution (SₙAr)

SₙAr reactions are vital for functionalizing electron-deficient heterocyclic cores like pyrimidines and quinazolines, which are common in kinase inhibitors.[4][5] The primary challenge is controlling selectivity.

FAQ 3: I am trying to perform a monosubstitution on 2,4-dichloropyrimidine, but I'm getting a mixture of the 2-substituted, 4-substituted, and 2,4-disubstituted products. How can I achieve better regioselectivity?

A3: Achieving Regioselectivity in SₙAr on Dichloropyrimidines

The "Why": The C4 position of a 2,4-dichloropyrimidine is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position. This is due to the electronic influence of the two ring nitrogens. However, this difference in reactivity is often not large enough to ensure perfect selectivity, leading to mixtures. Di-substitution occurs when the mono-substituted product reacts further with the nucleophile.

Identification: An LC-MS analysis is the best method for identification. You will see three distinct peaks: two isomers with the same mass (mono-substituted products) and one product with a higher mass corresponding to the di-substituted species.

Troubleshooting and Optimization Protocol:

  • Temperature Control (Kinetic Control): This is the most crucial parameter. The activation energy for substitution at C4 is lower than at C2. By running the reaction at a low temperature (e.g., -20 °C to 0 °C), you can kinetically favor substitution at the more reactive C4 position. Add the nucleophile slowly to the solution of the dichloropyrimidine at the low temperature.

  • Control Stoichiometry: Use only a slight excess (or even a slight deficiency, e.g., 0.95 equivalents) of the nucleophile to minimize di-substitution. Monitor the reaction closely by TLC or rapid LC-MS and quench it as soon as the starting material is consumed.

  • Choice of Base and Solvent: Use a non-nucleophilic base (e.g., DIPEA, triethylamine) to scavenge the HCl byproduct. The choice of solvent can influence reactivity; polar aprotic solvents like THF or ethanol are common.[5] For a particularly challenging separation, sometimes it's synthetically easier to perform the di-substitution and then selectively replace one group in a subsequent step.

Table 2: General Guide for Controlling SₙAr on 2,4-Dichloropyrimidine

Desired ProductKey Control ParameterRecommended ConditionsExpected Outcome
4-substituted TemperatureAdd amine (1.0 eq) at 0 °C or below.Favors kinetic product at the more reactive C4 position.
2-substituted Blocking/StepwiseSubstitute C4 first, then perform a second SₙAr at C2.Requires a two-step sequence but provides unambiguous regiochemistry.
2,4-disubstituted Stoichiometry & Temp.Use >2.0 equivalents of amine and heat the reaction.Drives the reaction to completion, substituting both positions.

G Start 2,4-Dichloropyrimidine C4_Product 4-Amino-2-chloropyrimidine (Kinetic Product) Start->C4_Product Low Temp (e.g., 0°C) 1.0 eq. R-NH₂ C2_Product 2-Amino-4-chloropyrimidine (Thermodynamic Product) Start->C2_Product Higher Temp (often minor product) Nuc R-NH₂ (Nucleophile) Nuc->Start Nuc->C4_Product Nuc->C2_Product Di_Product 2,4-Diaminopyrimidine (Di-substituted Product) C4_Product->Di_Product Excess R-NH₂ + Heat C2_Product->Di_Product Excess R-NH₂ + Heat

Section 3: Challenges in Protecting Group Strategies

Protecting groups are essential for the multi-step synthesis of complex kinase inhibitors, but their application and removal can introduce impurities.[6][7]

FAQ 4: I'm removing a Boc protecting group with TFA, but my indole-containing intermediate is decomposing. What is happening?

A4: Preventing Degradation of Sensitive Moieties During Deprotection

The "Why": While trifluoroacetic acid (TFA) is highly effective for removing tert-butoxycarbonyl (Boc) groups, it is a very strong acid that can cause side reactions with electron-rich or acid-sensitive functional groups. Indoles are particularly susceptible. The tert-butyl cation (tBu⁺) generated during the deprotection is a potent electrophile that can re-alkylate the electron-rich indole ring, leading to complex mixtures and decomposition.[7]

Identification: The appearance of multiple new spots on a TLC plate or a complex pattern of peaks in the LC-MS, often with masses corresponding to the addition of one or more butyl groups (+56 Da), is a strong indicator of this side reaction.

Troubleshooting and Optimization Protocol:

  • Use a Cation Scavenger: This is the most effective solution. Add a scavenger to the deprotection mixture to trap the tBu⁺ cation before it can react with your product.

  • Milder Conditions: If the molecule is still sensitive, consider alternative deprotection conditions. A solution of 4M HCl in dioxane is a common alternative to neat TFA and can sometimes be less harsh.

  • Alternative Protecting Groups: In the design phase, if an indole or other highly acid-sensitive group is present, consider using a protecting group that can be removed under orthogonal conditions (e.g., Fmoc, which is base-labile, or Cbz, which is removed by hydrogenolysis).[6][7]

Table 3: Common Cation Scavengers for Boc Deprotection

ScavengerMolar Equivalents (vs. Substrate)Mechanism of ActionUse Case
Triethylsilane (TES) 2-5 eq.Reduces the tBu⁺ cation to isobutane via hydride transfer.General purpose, very effective.
Anisole 5-10% (v/v)Acts as a "dummy" aromatic for Friedel-Crafts alkylation.Good for protecting electron-rich aromatics.
Thioanisole 5-10% (v/v)Similar to anisole, also effective for protecting sulfur-containing residues like methionine.Peptides with Met or Cys residues.
Water 2-5% (v/v)Traps the tBu⁺ cation to form tert-butanol.Simple and effective, but can sometimes interfere with lyophilization.

References

  • BenchChem. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
  • Pharmaceutical Technology. (n.d.). New Horizons for Cross-Coupling Reactions.
  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Bello, I. A., et al. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.
  • ResearchGate. (2025). Synthesis of Quinazolines as Tyrosine Kinase Inhibitors.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
  • Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. PubMed.
  • El-Damasy, A. K., et al. (2025).
  • Vale, J. A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • Sharma, P., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. PMC.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Cartagenova, D., et al. (n.d.). Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. Research Collection.

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Stability of 2-(3-Aminophenyl)-2-methylpropanenitrile under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(3-Aminophenyl)-2-methylpropanenitrile

A Guide to Chemical Stability for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that mastering the stability profile of a compound is critical for reproducible results, from early-stage research to late-stage drug development. This guide provides in-depth answers to common stability questions, troubleshooting advice for experiments under acidic and basic conditions, and validated protocols to assess the integrity of your compound.

FAQs on General Stability & Handling

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this molecule center around the two main functional groups: the nitrile (-C≡N) and the aromatic amine (-NH₂). The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can convert it into an amide or a carboxylic acid.[1][2] The aromatic amine is a weak base and will be protonated under acidic conditions, which can alter the molecule's solubility and electronic properties. The nitrile is situated on a quaternary carbon, which advantageously prevents metabolic oxidation at this position that could otherwise lead to the release of cyanide.[3]

Q2: How should I store this compound for long-term use?

A2: For optimal long-term stability, the compound should be stored as a solid in a tightly sealed container at 4°C or below, protected from light and moisture. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential slow oxidation of the aminophenyl group. For solution-based storage, use anhydrous aprotic solvents like THF or Dioxane and store at low temperatures.[2] Avoid aqueous buffers for long-term storage due to the risk of hydrolysis.

Q3: Can I heat this compound?

A3: Caution should be exercised when heating. While thermal stability data for this specific molecule is not widely published, aminonitriles can be susceptible to decomposition at elevated temperatures. One potential decomposition pathway under thermolysis is the elimination of hydrogen cyanide (HCN), a toxic gas.[4] It is crucial to perform any high-temperature reactions in a well-ventilated fume hood.

Troubleshooting Under Acidic Conditions

Under acidic conditions, this compound is susceptible to two primary degradation pathways: hydrolysis and the Pinner reaction, especially if alcohols are present as solvents.

Q4: I'm running a reaction in an acidic aqueous buffer and observing a new, more polar impurity. What is happening?

A4: You are likely observing the acid-catalyzed hydrolysis of the nitrile group. This reaction proceeds in two stages: first, the nitrile is hydrolyzed to a primary amide, which may then be further hydrolyzed to a carboxylic acid under more vigorous conditions (e.g., heating).[1][5]

The mechanism begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[5][6] A weak nucleophile, like water, can then attack this activated carbon.

AcidHydrolysis cluster_nodes start 2-(3-Aminophenyl)-2- methylpropanenitrile protonated Protonated Nitrile (Nitrilium ion) start->protonated + H+ attack Water Attack protonated->attack + H2O intermediate1 Oxonium Ion Intermediate attack->intermediate1 amide 2-(3-Aminophenyl)-2- methylpropanamide intermediate1->amide - H+ acid 2-(3-Aminophenyl)-2- methylpropanoic Acid amide->acid + H2O, H+ (Heat)

Caption: Acid-catalyzed hydrolysis of the nitrile group.

Q5: My reaction is in methanol with HCl, and I'm getting an unexpected product. It's not the amide or the carboxylic acid. What could it be?

A5: You are likely encountering a Pinner reaction. This occurs when a nitrile reacts with an alcohol under anhydrous acidic conditions.[7][8] The product is an imino ester salt (a "Pinner salt"). If any water is present in your reaction, this Pinner salt can be readily hydrolyzed to an ester.[6][7] This is a common pitfall when using alcoholic solvents with nitriles under acidic conditions.

PinnerReaction cluster_nodes start 2-(3-Aminophenyl)-2- methylpropanenitrile protonated Nitrilium Ion start->protonated + H+ (e.g., HCl) pinner_salt Imino Ester Salt (Pinner Salt) protonated->pinner_salt + CH3OH ester Methyl 2-(3-Aminophenyl)-2- methylpropanoate pinner_salt->ester + H2O (Hydrolysis)

Caption: Pinner reaction degradation pathway in acidic methanol.

Mitigation Strategy for Acidic Conditions:

  • To avoid hydrolysis, minimize the concentration of water and keep temperatures low.

  • To prevent the Pinner reaction, avoid using alcohol-based solvents (e.g., methanol, ethanol) in acidic media. Opt for aprotic solvents like THF, dioxane, or acetonitrile.

Troubleshooting Under Basic Conditions

In basic media, the primary degradation pathway is the direct hydrolysis of the nitrile group.

Q6: I'm using NaOH in my reaction mixture and seeing loss of my starting material over time. What is the degradation product?

A6: Under basic conditions, the nitrile group is susceptible to hydrolysis by the hydroxide ion (OH⁻), a strong nucleophile.[9] The reaction typically proceeds through an initial attack on the nitrile carbon to form an intermediate that, upon protonation, tautomerizes to the amide.[9][10] With sufficient heat or a high concentration of base, this amide can be further hydrolyzed to the corresponding carboxylate salt.[1][10] To isolate the carboxylic acid, a final acidic workup step is required.

BaseHydrolysis cluster_nodes start 2-(3-Aminophenyl)-2- methylpropanenitrile intermediate Hydroxy Imine Intermediate start->intermediate + OH- amide 2-(3-Aminophenyl)-2- methylpropanamide intermediate->amide Tautomerization carboxylate Carboxylate Salt amide->carboxylate + OH- (Heat) acid_product Carboxylic Acid carboxylate->acid_product + H3O+ (Workup)

Caption: Base-catalyzed hydrolysis of the nitrile group.

Q7: Can I stop the basic hydrolysis at the amide stage?

A7: Yes, it is often possible to isolate the amide as the major product.[9] This typically requires milder reaction conditions, such as using a weaker base, lower temperatures (e.g., room temperature to 40°C), and carefully monitoring the reaction progress to stop it before significant conversion to the carboxylate occurs.[10]

Mitigation Strategy for Basic Conditions:

  • If basic conditions are required for another part of your molecule but you want to preserve the nitrile, use non-nucleophilic, sterically hindered bases (e.g., DBU, DIPEA) where possible.

  • Keep reaction temperatures as low as feasible and minimize reaction times.

Data Summary & Protocols

Comparative Stability and Degradation Products
ConditionPrimary Degradation PathwayKey Intermediate(s)Final Product(s)Mitigation Strategy
Acidic (Aqueous) HydrolysisProtonated Nitrile, AmideCarboxylic Acid, Ammonium Salt[1]Use low temperatures; minimize time in acid.
Acidic (Anhydrous Alcohol) Pinner ReactionImino Ester Salt (Pinner Salt)[7]Ester (if trace H₂O present)[6]Avoid alcoholic solvents; use aprotic alternatives.
Basic (Aqueous) HydrolysisAmideCarboxylate Salt, Ammonia[9]Use mild conditions (low temp, weaker base) to stop at the amide; use non-nucleophilic bases if possible.
Experimental Protocol: pH Stability Screen

This protocol provides a framework to assess the stability of this compound at different pH values.

StabilityProtocol prep 1. Prepare Stock Solution (e.g., 10 mg/mL in Acetonitrile) buffers 2. Prepare Buffers pH 2 (HCl), pH 7 (Phosphate), pH 10 (Carbonate) incubation 3. Incubate Samples Add stock to buffers (1:9 ratio). Incubate at RT and 40°C. prep->incubation buffers->incubation sampling 4. Sample at Time Points T=0, 2, 8, 24 hours incubation->sampling quench 5. Quench & Dilute Neutralize sample and dilute for analysis. sampling->quench analysis 6. Analyze by HPLC-UV/MS Quantify parent compound and identify degradants. quench->analysis

Caption: Workflow for pH stability screening experiment.

Detailed Steps:

  • Stock Solution Preparation: Accurately weigh and prepare a 10 mg/mL stock solution of the compound in a suitable organic solvent like acetonitrile.

  • Buffer Preparation: Prepare aqueous buffers at desired pH levels (e.g., pH 2, 4, 7, 10, 12).

  • Incubation: In separate vials, add 100 µL of the stock solution to 900 µL of each buffer. This creates a final concentration of 1 mg/mL with 10% organic co-solvent. Prepare two sets for incubation at room temperature and an elevated temperature (e.g., 40°C).

  • Sampling: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each vial.

  • Analysis: Immediately analyze the samples by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid or TFA) is a good starting point. Monitor at a suitable UV wavelength (e.g., 254 nm) and use mass spectrometry (MS) to identify the masses of any new peaks.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to T=0. Identify degradation products by comparing their mass-to-charge ratio (m/z) with the expected products in the table above.

Recommended Analytical Methods for Stability Monitoring
TechniquePurposeInformation Gained
HPLC-UV QuantificationMeasures the concentration of the parent compound and its degradation products over time.[11]
LC-MS IdentificationDetermines the molecular weight of degradation products, confirming their identity.[12]
NMR Spectroscopy Structural ElucidationProvides detailed structural information to definitively identify unknown degradation products.[11]
FT-IR Spectroscopy Functional Group AnalysisCan detect the disappearance of the nitrile stretch (~2230 cm⁻¹) and the appearance of amide or carboxyl C=O stretches (~1650-1710 cm⁻¹).[2]

References

  • Mass-spectrometric modeling of the reactions, which normally take place in solution, may shed light on the nature of the studied compounds and explain some observations. ResearchGate. Available at: [Link]

  • Peng-Fei, L., et al. (2018). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules. Available at: [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Available at: [Link]

  • Ashenhurst, J. (2023). Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. Available at: [Link]

  • Pinner Reaction. NROChemistry. Available at: [Link]

  • Pinner reaction. Wikipedia. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

  • Green, N. J., & Sutherland, J. D. (2022). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society. Available at: [Link]

  • Pascal, R., & Pross, A. (2015). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life. Available at: [Link]

  • Black, R. M., & Gill, G. B. (1970). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Basic hydrolysis of nitriles. Química Orgánica. Available at: [Link]

  • Your Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]

  • Nitriles to Esters. Chemistry Steps. Available at: [Link]

  • Pinner Reaction. Organic Chemistry Portal. Available at: [Link]

  • Arnaud, A., et al. (1990). Natural nitriles and their metabolism. World Journal of Microbiology and Biotechnology. Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Pathways of microbial nitrile degradation. ResearchGate. Available at: [Link]

  • Biodegradation of nitriles using nitrile metabolizing enzymes-nitrilases. ResearchGate. Available at: [Link]

  • Danger, G., et al. (2013). Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions. Astronomy & Astrophysics. Available at: [Link]

  • Smith, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]

  • Malenović, A., et al. (2021). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules. Available at: [Link]

  • α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. Available at: [Link]

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Technical Support Center: Recrystallization of Aminonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for the purification of aminonitrile compounds. Aminonitriles are versatile intermediates in organic synthesis, particularly in the production of amino acids and various pharmaceuticals.[1][2] However, their unique chemical nature—possessing both a basic amino group and a reactive nitrile function—presents specific challenges during purification by recrystallization.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during the recrystallization of these valuable compounds. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your experiments.

Section 1: Foundational Principles for Aminonitrile Recrystallization

Understanding the inherent properties of aminonitriles is the cornerstone of developing a successful purification strategy.

  • Basicity and pH Sensitivity: The amino group makes these compounds basic.[3] This property can be exploited for purification via acid/base extraction but also introduces challenges.[3] In acidic conditions, the amine can be protonated to form a salt, drastically altering its solubility.[4][5] Conversely, strongly basic or acidic conditions, especially when heated, can promote hydrolysis of the nitrile group to an amide or carboxylic acid, leading to impurities.[6][7] Therefore, careful control of pH is often necessary.

  • Polarity and Solubility: The presence of both an amino and a nitrile group gives aminonitriles a moderate to high polarity. This dictates the choice of solvents. Highly non-polar solvents like hexanes are often effective as anti-solvents, while more polar solvents like alcohols, ethyl acetate, or acetonitrile are typically used to dissolve the compound.[3]

  • Stability: Aminonitriles can be susceptible to decomposition, especially at elevated temperatures.[8] Some may also be sensitive to oxidation.[5] This necessitates using the minimum effective temperature for dissolution and considering an inert atmosphere in some cases.

Section 2: Troubleshooting Guide

This section addresses the most common problems encountered during aminonitrile recrystallization in a direct question-and-answer format.

Question 1: My aminonitrile "oiled out" instead of crystallizing. What happened, and how do I fix it?

Answer:

"Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystal.[9][10] This happens when the solution becomes supersaturated at a temperature above the melting point of your compound (or the melting point of an impure version of your compound).[9] Oiled-out products are often impure because the liquid droplets can dissolve impurities more readily than the solvent.[9][10]

Causality & Immediate Solutions:

  • High Solute Concentration/Rapid Cooling: You may have created supersaturation too quickly.

    • Solution: Re-heat the mixture to dissolve the oil. Add a small amount (1-5% v/v) of the soluble solvent to slightly decrease the saturation.[9] Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a slow cooling rate, which is crucial for forming larger, purer crystals.[11][12]

  • Inappropriate Solvent Choice: The boiling point of your solvent might be too high, exceeding the compound's melting point.

    • Solution: Select a solvent or solvent mixture with a lower boiling point.

  • High Impurity Level: Significant impurities can depress the melting point of your compound, making it more prone to oiling out.[9]

    • Solution: Consider a preliminary purification step (e.g., a quick silica plug or acid-base extraction) to remove gross impurities before attempting recrystallization.

Preventative Strategy:

  • Seeding: Introduce a "seed crystal" (a tiny speck of your pure compound) into the solution as it cools, but before it becomes visibly cloudy.[13] This provides a template for orderly crystal growth and can help bypass the kinetic barrier to nucleation, preventing oiling out.[8][10]

Question 2: I'm getting very low or no crystal recovery. What are the likely causes?

Answer:

Poor recovery is a frustrating issue that typically points to problems with solvent selection or quantity.

Causality & Solutions:

  • Excess Solvent: This is the most common cause. If too much solvent is used, the solution may never become sufficiently saturated upon cooling for crystals to form, leaving your product dissolved in the mother liquor.[9]

    • Solution: Gently heat the solution and evaporate a portion of the solvent to increase the concentration.[9] Allow it to cool again. To check if significant product remains in your mother liquor after filtration, dip a glass rod into the filtrate, let it dry, and see if a solid residue forms.[9]

  • Compound is Too Soluble in the Cold Solvent: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.[8] If solubility remains high at low temperatures, recovery will be poor.

    • Solution: You may need a different solvent system. Consider an anti-solvent approach. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble), then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes persistently cloudy.[14][15][16] Add a drop or two of the good solvent to clarify, then cool slowly.

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized on the filter paper or in the funnel stem.[11]

    • Solution: Use a stemless funnel and pre-heat it with hot solvent before filtering.[11][15] It can also be beneficial to use a slight excess of solvent during this step to keep the compound dissolved, then boil off the excess before cooling.[11]

Question 3: The crystals are very fine, like powder or needles. How can I grow larger, higher-quality crystals?

Answer:

Fine crystals often trap impurities and are difficult to filter and wash effectively. The goal is to slow down the crystallization process.

Causality & Solutions:

  • Cooling Too Rapidly: Placing the hot flask directly into an ice bath forces rapid nucleation, leading to a large number of small crystals.[9][11]

    • Solution: Allow the solution to cool slowly and undisturbed on a benchtop.[11] Insulating the flask (e.g., by placing it in a beaker of hot water and letting both cool together) will slow the process even further, promoting the growth of larger, more perfect crystals.[12]

  • Solution is Too Concentrated: Very high supersaturation can lead to "crashing out," where the solid precipitates rapidly as a powder.[9]

    • Solution: Re-heat the solution and add a small amount of additional hot solvent.[9] This reduces the level of supersaturation and allows for more controlled crystal growth upon slow cooling.

  • Agitation: Swirling or disturbing the solution during the initial cooling phase can induce rapid nucleation.

    • Solution: Allow the flask to remain completely still as crystals begin to form.

Question 4: My final product is still impure or has poor color. What can I do?

Answer:

This indicates that impurities are co-crystallizing with your product or are being trapped within the crystal lattice.

Causality & Solutions:

  • Impurities Have Similar Solubility: If an impurity has solubility characteristics very similar to your aminonitrile in the chosen solvent, recrystallization will be inefficient.

    • Solution: A different solvent or solvent system is required. Alternatively, a different purification technique like column chromatography may be necessary.[3] For basic aminonitriles, converting the compound to a salt (e.g., hydrochloride) can dramatically change its solubility profile, potentially leaving the impurities behind in the solvent.[3][5] The free base can then be regenerated.

  • Colored Impurities: Many organic compounds have colored impurities that can be adsorbed onto the crystal surface.[11]

    • Solution: Add a very small amount of activated charcoal (1-2% by weight) to the hot solution before filtration.[11] The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration. Use charcoal sparingly, as it can also adsorb your desired product.

  • Inefficient Washing: The mother liquor, which contains the dissolved impurities, may not have been fully removed from the crystal surfaces.

    • Solution: After filtration, wash the filter cake with a small amount of ice-cold recrystallization solvent. Using cold solvent is critical to avoid dissolving your purified crystals.[15]

Section 3: Frequently Asked Questions (FAQs)

  • Q: How do I choose the best solvent system for my specific aminonitrile?

    • A: The ideal solvent should dissolve your aminonitrile completely when hot but very poorly when cold.[8] A good starting point is to test small amounts of your crude product in various solvents of different polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane) at room temperature and then with heating.[17] A rule of thumb suggests that solvents with functional groups similar to the solute are often good candidates.[4]

  • Q: What is a solvent/anti-solvent system and when should I use it?

    • A: This is a two-solvent system used when no single solvent has the ideal solubility properties.[16] You dissolve the compound in a minimal amount of a "good" solvent where it is highly soluble, and then you slowly add a miscible "anti-solvent" where the compound is insoluble to induce precipitation.[14][18] This technique is particularly useful for compounds that are either too soluble or too insoluble in common single solvents.[16]

  • Q: How critical is the cooling rate, and how should I control it?

    • A: The cooling rate is one of the most critical parameters for controlling crystal size and purity.[12] Slower cooling allows for the selective deposition of your compound onto a growing crystal lattice, excluding impurities.[14] To control it, allow the flask to cool to room temperature on an insulating surface (like a cork ring or wood block) before moving it to an ice bath.[11] For very slow cooling, the flask can be placed in a large, insulated container.

  • Q: Should I be concerned about the pH of my solution?

    • A: Yes. Given the basicity of the amino group and the potential for nitrile hydrolysis, pH can be a critical factor.[6][7] Unless you are intentionally forming a salt for purification, it is generally best to work under neutral or slightly basic conditions to ensure the stability of the aminonitrile and prevent unwanted side reactions, especially when heating.[5]

Section 4: Protocols & Workflows

Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude aminonitrile in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the compound just dissolves completely. Do not add a large excess.[11]

  • (Optional) Hot Filtration: If insoluble impurities or colored impurities (after adding charcoal) are present, perform a hot gravity filtration using a pre-warmed, stemless funnel.[11]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.[11] Once at room temperature, cooling can be completed in an ice-water bath for 15-20 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Allow air to pass through the crystals on the filter to partially dry them, then transfer them to a watch glass or drying dish to dry completely.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude aminonitrile in the absolute minimum amount of the hot "soluble" solvent.[16]

  • Induce Saturation: While keeping the solution hot, add the "insoluble" anti-solvent dropwise until you observe persistent cloudiness (turbidity).[15][16]

  • Clarification: Add 1-2 drops of the hot "soluble" solvent to re-dissolve the precipitate and make the solution clear again.[15]

  • Crystallization, Isolation, Washing, & Drying: Follow steps 3-6 from the Single-Solvent protocol, using a pre-chilled mixture of the two solvents (in the same approximate ratio) for the washing step.[15]

Visual Workflows

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Crude Aminonitrile dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter Insoluble impurities? cool Cool Slowly (undisturbed) dissolve->cool No insoluble impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with ice-cold solvent vac_filter->wash dry Dry Crystals wash->dry end_node Pure Crystals dry->end_node

// Branch 1: Oiling Out oiling [label="Compound 'Oiled Out'", fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Re-heat, add more\nsoluble solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; sol2 [label="Cool much slower", fillcolor="#F1F3F4", fontcolor="#202124"]; sol3 [label="Use seed crystal", fillcolor="#F1F3F4", fontcolor="#202124"]; start -> oiling; oiling -> sol1 -> sol2 -> sol3;

// Branch 2: Low Recovery low_recovery [label="Low / No Recovery", fillcolor="#FBBC05", fontcolor="#202124"]; cause1 [label="Too much solvent?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol4 [label="Boil off some solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; sol5 [label="Change to anti-solvent\nmethod", fillcolor="#F1F3F4", fontcolor="#202124"]; start -> low_recovery; low_recovery -> cause1; cause1 -> sol4 [label="Yes"]; cause1 -> sol5 [label="No"];

// Branch 3: Fine Crystals fine_crystals [label="Fine Powder / Needles", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Cooled too fast?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol6 [label="Allow slow, undisturbed\ncooling at RT", fillcolor="#F1F3F4", fontcolor="#202124"]; sol7 [label="Use slightly more\nsolvent", fillcolor="#F1F3F4", fontcolor="#202124"]; start -> fine_crystals; fine_crystals -> cause2; cause2 -> sol6 [label="Yes"]; cause2 -> sol7 [label="No (too conc.)"]; } DOT Caption: Troubleshooting decision tree for common issues.

References

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Technical Support Center: A Guide to the Stable Storage of 2-(3-Aminophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3-Aminophenyl)-2-methylpropanenitrile. This guide is designed for researchers, scientists, and drug development professionals who handle this compound. As a molecule possessing both a reactive aromatic amine and a nitrile functional group, its stability is paramount for reproducible and reliable experimental outcomes. This document provides in-depth, field-proven insights into preventing its degradation during storage, framed in a practical question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the stability and handling of this compound.

Q1: What are the primary visual signs of degradation for this compound?

A: The most immediate indicator of degradation is a change in color. Fresh, high-purity this compound should be a pale-yellow to yellow-brown solid.[1] The primary degradation pathway is the oxidation of the aromatic amine group, which leads to the formation of highly conjugated, colored impurities. If your sample darkens, turning a deeper brown or reddish-brown, it is a strong sign that oxidation has occurred. This process is often accelerated by exposure to air (oxygen) and light.[2][3][4]

Q2: What are the ideal storage conditions for maximizing the shelf-life of this compound?

A: To prevent both oxidation and hydrolysis, a multi-faceted approach to storage is required. The optimal conditions are summarized in the table below, based on best practices for structurally similar and air-sensitive compounds.[1][5]

ParameterRecommendationRationale
Temperature 2–8°CSlows the rate of all potential chemical reactions, including oxidation and hydrolysis.[2][6]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, directly preventing the oxidation of the sensitive aromatic amine group.[7][8][9]
Light Protect from Light (Amber Vial)Prevents photo-decomposition and light-catalyzed oxidation of the aromatic amine.[2][5][10]
Moisture Tightly Sealed ContainerExcludes atmospheric moisture, which is necessary for the hydrolysis of the nitrile group.[5][11]
Container Type Borosilicate Glass Vial with PTFE-lined CapEnsures an inert storage surface and a high-integrity seal against air and moisture ingress.

Q3: Why is an inert atmosphere so critical for this specific molecule?

A: The necessity of an inert atmosphere stems from the presence of the 3-aminophenyl group. Aromatic amines are electron-rich and are susceptible to oxidation by atmospheric oxygen.[12][13] This process can be complex, leading to a mixture of products including nitroso, nitro, and polymeric species, which are responsible for the observed discoloration.[14][15] By blanketing the compound with an inert gas like argon or nitrogen, you physically displace the oxygen, effectively halting this primary degradation pathway.[8][9][16]

Q4: My compound is stored in the dark. Do I still need to worry about an inert atmosphere?

A: Yes. While light can provide the activation energy for photo-oxidation, the oxidation of aromatic amines can still proceed thermally in the presence of oxygen, albeit at a slower rate.[2][3] Storing the compound in the dark only addresses one of the two key factors in oxidation. For long-term stability, both light and oxygen must be excluded.

Q5: The compound is a solid. How significant is the risk of hydrolysis from atmospheric moisture?

A: While hydrolysis is more rapid in solution, it remains a significant risk for solid compounds, especially over long-term storage. The nitrile functional group can undergo hydrolysis to first form an amide, and then a carboxylic acid, particularly if trace acidic or basic impurities are present.[17][18][19] Many solids are hygroscopic and can adsorb a layer of water on their surface, creating a microenvironment where hydrolysis can occur. A tightly sealed container is essential to prevent this.[5][20]

Section 2: Troubleshooting Guide: Diagnosing and Preventing Degradation

This guide provides a logical workflow for identifying the cause of degradation and implementing corrective actions.

Problem: My stored sample of this compound has discolored and/or is showing new impurities in my analysis (HPLC, LC-MS).

This troubleshooting workflow will help you diagnose the likely cause and prevent future occurrences.

G start Degradation Observed visual_check Visual Check: Is the sample discolored (darker yellow/brown)? start->visual_check analytical_check Analytical Check (LC-MS): Run sample and check for new peaks. visual_check->analytical_check No / Unsure oxidation_path Likely Cause: Oxidation of Aromatic Amine visual_check->oxidation_path Yes mass_check Check Mass of Impurity: - Mass + 16 Da? - Mass + 18 Da? analytical_check->mass_check prevention_oxidation Prevention: - Store under inert gas (N2/Ar). - Use amber vials. - Aliquot to minimize air exposure. oxidation_path->prevention_oxidation hydrolysis_path Likely Cause: Hydrolysis of Nitrile Group prevention_hydrolysis Prevention: - Use tightly sealed PTFE-lined caps. - Handle in a dry environment (glovebox). - Ensure storage container is dry. hydrolysis_path->prevention_hydrolysis mass_check->oxidation_path Mass + 16 Da mass_check->hydrolysis_path Mass + 18 Da

Caption: Troubleshooting workflow for diagnosing degradation.
Underlying Mechanisms and Prevention
Pathway 1: Oxidation (Discoloration & Mass +16 Da)
  • Causality: The lone pair of electrons on the nitrogen of the amine group makes the aromatic ring highly susceptible to attack by atmospheric oxygen. This reaction is often a radical process that can be initiated by light or trace metal impurities.[3][4] The resulting oxidized species are often colored.

  • Self-Validating Protocol: When you aliquot the compound, always do so under a positive pressure of inert gas. After dispensing, purge the headspace of the storage vial with argon or nitrogen for 15-30 seconds before sealing tightly.[11] This ensures the environment is oxygen-free. The absence of further discoloration over time validates the procedure.

Pathway 2: Hydrolysis (New Polar Impurities & Mass +18 Da)
  • Causality: The carbon atom of the nitrile group is electrophilic and can be attacked by water, a nucleophile. This reaction is slow at neutral pH but is significantly accelerated by acids or bases.[17][18][21] The reaction proceeds in two steps: first to the corresponding amide, then to the carboxylic acid.[19][22]

  • Self-Validating Protocol: Before storing, ensure your vial and cap are completely dry (e.g., by oven-drying glassware). When handling the solid, do so in an environment with low humidity or in a glovebox.[5][20] A properly sealed, high-quality vial should prevent moisture ingress. Periodic purity checks via HPLC that show no new polar peaks (which would elute earlier on a reverse-phase column) confirm the integrity of your storage method.

Section 3: Key Experimental Protocols

Protocol 3.1: Recommended Long-Term Storage Protocol
  • Container Preparation: Use a clean, dry amber borosilicate glass vial with a PTFE-lined screw cap.

  • Aliquoting: If received in a large container, aliquot the desired amount for long-term storage into smaller, single-use vials. This minimizes repeated exposure of the bulk material to the atmosphere.

  • Inerting: Place the vial in a chamber that can be evacuated and backfilled with inert gas (e.g., a Schlenk flask or inside a glovebox antechamber).[20][23]

  • Purge Cycle: Evacuate the vial to remove air and backfill with high-purity argon or nitrogen. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.

  • Sealing: Tightly seal the vial cap while still under the inert atmosphere. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed vial in a refrigerator at 2–8°C, away from any light sources.

Protocol 3.2: Quality Control (QC) Check for Compound Integrity

A simple analytical check can be performed periodically to ensure the compound's purity.

  • Sample Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Analytical Method: Use a reverse-phase HPLC with a C18 column and a UV detector (monitoring at ~254 nm and ~280 nm).

  • Elution: Run a gradient method, for example, from 95:5 Water:Acetonitrile to 5:95 Water:Acetonitrile over 15 minutes.

  • Analysis: Compare the chromatogram to that of a freshly opened reference sample or the initial analysis. The appearance of new peaks, especially early-eluting (more polar) peaks, indicates hydrolysis. A change in the baseline or the appearance of broad, late-eluting peaks can suggest oxidative polymerization.

Section 4: Visualizing the Degradation Pathways

The primary chemical transformations that this compound can undergo during storage are oxidation and hydrolysis.

Caption: Primary degradation pathways of the target compound.

By understanding these pathways and implementing the rigorous storage and handling protocols outlined in this guide, you can ensure the long-term stability and integrity of your this compound, leading to more reliable and reproducible scientific outcomes.

References

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Technical Support Center: A Guide to Scaling the Synthesis of 2-(3-Aminophenyl)-2-methylpropanenitrile for Preclinical Supply

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides comprehensive technical support for researchers, chemists, and process development professionals involved in scaling up the synthesis of 2-(3-Aminophenyl)-2-methylpropanenitrile. As a key intermediate or fragment in drug discovery programs, ensuring a reliable, scalable, and pure supply is critical for advancing preclinical studies.[1][2] This document moves beyond a simple protocol, offering insights into the underlying chemical principles, troubleshooting common issues, and addressing the specific challenges of process scale-up.

Section 1: Synthesis Strategy & Rationale

The selected synthetic route is a robust two-step process designed for scalability and reliability. It begins with the formation of the nitrile precursor, 2-methyl-2-(3-nitrophenyl)propanenitrile, followed by a catalytic reduction of the nitro group to the desired primary amine.

Overall Synthetic Workflow:

The pathway is designed to use commercially available starting materials and employs well-understood, scalable chemical transformations.

G cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Nitro Group Reduction cluster_2 Purification & QC A 3-Nitrophenylacetonitrile C 2-methyl-2-(3-nitrophenyl)propanenitrile (Intermediate) A->C B Methyl Iodide (or other methylating agent) B->C E This compound (Crude Product) C->E D Catalytic Hydrogenation (e.g., H₂, Pd/C) D->E F Chromatography / Recrystallization E->F G Preclinical Grade Product (>98% Purity) F->G

Caption: High-level workflow for the synthesis of preclinical grade this compound.

Frequently Asked Questions: Synthesis Strategy

Q1: Why was this two-step route chosen over other potential methods?

A1: This route is advantageous for several reasons. Firstly, the starting materials, 3-nitrophenylacetonitrile and a methylating agent, are readily available and cost-effective for large-scale work. Secondly, the methylation of an active methylene compound is a high-yielding and well-documented reaction. Finally, catalytic hydrogenation is a clean, efficient, and industrially preferred method for nitro group reduction, typically producing water as the only byproduct and simplifying purification.[3] Alternative methods, such as direct cyanation of a corresponding halide, can be effective but often involve highly toxic cyanide salts, which present significant handling and waste disposal challenges on a larger scale.[4]

Q2: What are the critical control points in the synthesis?

A2: For Step 1 (Nitrile Formation), the critical parameters are base selection, temperature control during methylation (which is often exothermic), and reaction stoichiometry. For Step 2 (Reduction), catalyst selection, hydrogen pressure, solvent choice, and reaction endpoint determination are crucial for achieving a clean and complete conversion without over-reduction or side reactions.

Section 2: Scaling Up the Synthesis: Key Challenges & Solutions

Transitioning a laboratory procedure to a pilot plant or manufacturing scale is not a linear process.[5] Several physical and chemical properties change, requiring careful consideration and process optimization.[6][7]

Scale-Up Parameter Comparison
ParameterLab Scale (e.g., 100 mL flask)Pilot Scale (e.g., 50 L reactor)Key Scale-Up Challenge & Mitigation Strategy
Heat Transfer High surface-area-to-volume ratio; rapid heating/cooling.Low surface-area-to-volume ratio; slow heat dissipation.Challenge: Runaway reactions due to inefficient heat removal from exotherms.[7]Mitigation: Use jacketed reactors with precise temperature control, perform calorimetry studies (DSC), and control reagent addition rates.
Mixing Efficient mixing via magnetic stir bar.Requires mechanical overhead stirrer; potential for dead spots.Challenge: Inhomogeneous reaction mixture, leading to side products or incomplete reactions.[6]Mitigation: Select appropriate impeller type and agitation speed; perform mixing studies to ensure uniformity.
Reagent Addition Quick addition via pipette or funnel.Slow, controlled addition via pump over several hours.Challenge: Localized high concentrations can cause side reactions or safety hazards.Mitigation: Sub-surface addition and efficient mixing are critical. The addition rate becomes a key process parameter.
Work-up & Isolation Separatory funnel extractions, simple filtration.Liquid-liquid extraction in the reactor, centrifugation, or large-scale filtration units.Challenge: Emulsion formation during extraction, slow filtration times.Mitigation: Select solvent systems that minimize emulsions; use filter aids for challenging filtrations.
Frequently Asked Questions: Scale-Up & Process Safety

Q1: The methylation reaction in Step 1 is highly exothermic. How do we manage this on a 10 kg scale?

A1: This is a critical safety and quality concern.[8] The primary strategy is to control the rate of reaction. This is achieved by adding the methylating agent slowly and continuously to the reaction mixture while maintaining a constant internal temperature using a reactor cooling jacket. A pre-production safety assessment, including Differential Scanning Calorimetry (DSC) on the reaction mixture, is essential to understand the onset temperature and energy of the exotherm. This data informs the safe operating limits for the process.

Q2: We are considering replacing hydrogen gas in Step 2 with a transfer hydrogenation source like ammonium formate for safety reasons. What are the trade-offs?

A2: This is a common consideration for improving operational safety. Transfer hydrogenation avoids the need for high-pressure hydrogen gas. However, the trade-offs include:

  • Stoichiometry: Transfer hydrogenation reagents are used in stoichiometric excess, increasing raw material costs and generating more byproducts (e.g., CO2, ammonia) that must be managed.

  • Kinetics: Reaction times may be longer compared to high-pressure hydrogenation.

  • Purification: The reaction mixture will contain unreacted reagent and its byproducts, potentially complicating the product isolation and purification process. A thorough cost and process analysis is required to make the best decision.

Section 3: Troubleshooting Guide

Even with a robust process, issues can arise. This section provides a logical framework for diagnosing and resolving common problems.

Troubleshooting Decision Tree: Incomplete Nitro Reduction (Step 2)

G start_node Problem: Incomplete Reduction (TLC/HPLC shows starting material) catalyst_check Is the Pd/C catalyst old or from a new batch? start_node->catalyst_check Initial Check check_node check_node action_node action_node result_node result_node new_catalyst Action: Test new catalyst on a small scale first. Verify activity. catalyst_check->new_catalyst Yes h2_check Is the system holding hydrogen pressure? catalyst_check->h2_check No leak_check Action: Check reactor seals and lines for leaks. Re-pressurize. h2_check->leak_check No poison_check Could the intermediate from Step 1 contain catalyst poisons (e.g., sulfur, excess halide)? h2_check->poison_check Yes purify_intermediate Action: Re-purify the nitro intermediate. Consider a charcoal treatment. poison_check->purify_intermediate Yes increase_catalyst Action: Increase catalyst loading (e.g., from 5 mol% to 10 mol%) or reaction time/pressure. poison_check->increase_catalyst No final_result Outcome: Complete Conversion increase_catalyst->final_result Monitor to completion

Caption: A decision tree for troubleshooting incomplete catalytic reduction of the nitro intermediate.

Frequently Asked Questions: Troubleshooting

Q1: My final product is showing discoloration (pink or brown tint) after purification. What is the likely cause?

A1: Aromatic amines are notoriously prone to air oxidation, which forms highly colored impurities. This is a very common issue. To mitigate this:

  • Inert Atmosphere: Handle the purified product under an inert atmosphere (nitrogen or argon) as much as possible.

  • Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene), if permissible for the downstream application.

  • Degas Solvents: Use solvents that have been degassed (sparged with nitrogen or argon) for the final purification steps like recrystallization or chromatography.

  • Light Protection: Store the final compound in an amber vial or a container protected from light.

Q2: During the work-up of Step 1, I'm experiencing a persistent emulsion. How can I break it?

A2: Emulsions are a frequent challenge during scale-up extractions. Try the following:

  • Add Brine: Addition of a saturated sodium chloride solution can increase the ionic strength of the aqueous phase, often helping to break the emulsion.

  • Change Solvent: If possible, a small amount of a different organic solvent (e.g., a splash of methanol if using ethyl acetate) can alter the interfacial tension.

  • Filtration: Filtering the entire emulsion through a pad of Celite® or another filter aid can sometimes break it.

  • Patience: On a large scale, simply turning off the agitation and letting the reactor sit for several hours can allow the layers to separate.

Section 4: Detailed Experimental Protocols

These protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of 2-methyl-2-(3-nitrophenyl)propanenitrile (Intermediate)
  • Reactor Setup: Charge a clean, dry, jacketed reactor with 3-nitrophenylacetonitrile (1.0 eq) and a suitable solvent like Tetrahydrofuran (THF, ~5 L/kg). Begin agitation and inert the reactor with nitrogen.

  • Deprotonation: Cool the reactor contents to 0-5 °C. Charge a solution of a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS, 2.2 eq), to the reactor via an addition pump over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Methylation: Once base addition is complete, add methyl iodide (2.5 eq) dropwise, again maintaining the internal temperature below 10 °C. The reaction is highly exothermic.

  • Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Quench & Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by silica gel chromatography or used directly in the next step if purity is sufficient.

Protocol 2: Synthesis of this compound (Final Product)
  • Reactor Setup: Charge a hydrogenation-rated reactor with the intermediate from Step 1 (1.0 eq), Palladium on Carbon (10% Pd/C, 5 mol %), and a solvent such as methanol or ethanol (~10 L/kg).

  • Hydrogenation: Seal the reactor. Purge the headspace multiple times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (e.g., 50-100 psi).

  • Reaction: Heat the mixture to 30-40 °C with vigorous agitation. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Filtration: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.

  • Isolation & Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by column chromatography or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product with >98% purity required for preclinical studies.[9]

Section 5: References

  • Wang, W., et al. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Proceedings of the 2015 International conference on Applied Science and Engineering Innovation. Available at: [Link][10][11]

  • Taniguchi, T., Goto, N., & Ishibashi, H. (2017). Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. Kanazawa University Repository. Available at: [Link][12]

  • Frontiers (2023). Introduction to small molecule drug discovery and preclinical development. Available at: [Link][1]

  • Organic Chemistry Portal (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Available at: [Link][3]

  • Reddit (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? Available at: [Link][6]

  • Chemistry Steps (n.d.). Preparation of Nitriles. Available at: [Link][13]

  • Chemistry LibreTexts (2023). Preparation of Nitriles. Available at: [Link][14]

  • UCL Therapeutic Innovation Networks (n.d.). Preclinical Development (Small Molecules). Available at: [Link][9]

  • CPI (2025). 6 key challenges when scaling up sustainable chemical processes. Available at: [Link][15]

  • EPIC Systems (n.d.). 8 Key Challenges To Pilot Plant Scale-Up. Available at: [Link][5]

  • Wink, L. M., et al. (2018). Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route. ChemCatChem. Available at: [Link][4]

  • ResearchGate (2023). Introduction to small molecule drug discovery and preclinical development. Available at: [Link][16]

  • Re:Build Optimation (n.d.). The Ultimate Chemical Manufacturing Scale-Up Checklist. Available at: [Link][8]

  • The Chemical Engineer (2023). Rules of Thumb: Scale-up. Available at: [Link][7]

  • Chen, Y., et al. (2022). Paving the way for small-molecule drug discovery. Journal of Biomedical Science. Available at: [Link][2]

Sources

Technical Support Center: Column Chromatography Optimization for Polar Nitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of polar nitrile compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of these molecules. The content is structured in a practical question-and-answer format to directly address common issues and provide robust, scientifically-grounded solutions.

I. Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental issues you may encounter. Each problem is followed by an analysis of its probable causes and a step-by-step protocol for resolution.

Q1: My polar nitrile compound is eluting in the solvent front (no retention) on my C18 reversed-phase column. What's happening and how can I fix it?

Probable Cause: This is a classic sign of inadequate retention, a common issue when analyzing highly polar compounds with traditional reversed-phase (RP) chromatography.[1][2][3] The non-polar C18 stationary phase has insufficient interaction with your polar nitrile, causing it to travel with the polar mobile phase and elute immediately.[3]

Solution Protocol:

  • Confirm Compound Polarity: First, ensure that the lack of retention is due to the compound's high polarity and not other factors like column failure. You can predict the polarity of your nitrile compound based on its functional groups.

  • Switch to a More Suitable Chromatography Mode: For highly polar compounds, reversed-phase is often not the ideal choice.[1][2] Consider these alternatives:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for very polar analytes.[1][4][5][6][7][8] HILIC utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[1][4][6][8] This creates a water-rich layer on the stationary phase surface, allowing for the partitioning of polar analytes.[6][8]

    • Aqueous Normal Phase (ANP) Chromatography: This technique uses silica hydride-based stationary phases and can retain both polar and non-polar compounds.[9][10] It offers both reversed-phase and normal-phase retention mechanisms.[9]

    • Mixed-Mode Chromatography (MMC): These columns combine reversed-phase and ion-exchange functionalities, providing multiple interaction mechanisms to enhance the retention of polar and charged compounds.[1]

  • If Sticking with Reversed-Phase: If you must use RP-HPLC, consider these modifications:

    • Use a Polar-Embedded or Polar-Endcapped Column: These columns have polar functional groups integrated into the stationary phase, which helps to retain polar analytes even with highly aqueous mobile phases.[9][11]

    • Employ Ion-Pairing Agents: For ionizable nitrile compounds, adding an ion-pairing reagent to the mobile phase can form a neutral complex that is better retained by the C18 column.[12] However, be aware that these agents can be difficult to remove from the column and may not be compatible with mass spectrometry (MS).[1][2]

Q2: I'm observing significant peak tailing with my polar nitrile compound. What are the likely causes and how can I improve the peak shape?

Probable Causes: Peak tailing is a common problem, especially with polar and basic compounds, and can stem from several factors:[13][14][15][16]

  • Secondary Interactions with Residual Silanols: The most frequent cause is the interaction of polar functional groups on your nitrile with acidic silanol groups on the surface of silica-based stationary phases.[15][16][17] This leads to a secondary, undesirable retention mechanism that causes the peak to tail.

  • Mismatched Sample Solvent and Mobile Phase: If your sample is dissolved in a solvent that is much stronger (less polar in RP, more polar in HILIC) than your initial mobile phase, it can cause peak distortion.[13][16]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[14][16][17]

  • Physical Issues: Problems like a void at the column inlet or a poorly packed column can also cause tailing.[15][17]

Solution Protocol:

  • Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of either the silanol groups or your nitrile compound, thereby reducing unwanted interactions.[15][18]

    • For basic nitriles on a silica-based column, operating at a lower pH (e.g., pH 3) will protonate the silanol groups, minimizing their interaction with the analyte.[14][15]

  • Select a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping are designed to have minimal residual silanol activity, which significantly improves peak shape for polar compounds.[15]

  • Match Sample Diluent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to ensure good peak shape.[13][19] For HILIC, a high percentage of acetonitrile is often a good choice for the sample solvent.[1]

  • Reduce Sample Load: Try injecting a smaller amount of your sample to see if the peak shape improves. If it does, you were likely overloading the column.[14]

  • Consider a Different Stationary Phase: If tailing persists, switching to a different stationary phase chemistry can be effective. For example, a diol- or amide-based HILIC column may offer different selectivity and reduced silanol interactions compared to a bare silica column.[11]

Q3: My polar nitrile compound is irreversibly adsorbed onto the silica gel column, and I have very low recovery. What can I do?

Probable Cause: Strong, irreversible adsorption to the stationary phase is a significant issue for highly polar or basic compounds on silica gel. The acidic nature of silica can lead to strong ionic interactions with basic nitriles, effectively trapping them on the column.[20][21][22]

Solution Protocol:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it before use. This can be done by adding a small amount of a basic modifier, like triethylamine or ammonia, to the mobile phase.[23] However, be cautious as a highly basic mobile phase can dissolve the silica.[20]

  • Switch to a Different Stationary Phase:

    • Alumina (Basic or Neutral): For basic compounds, basic or neutral alumina can be a good alternative to silica gel.[20]

    • Amine-Bonded Silica: This stationary phase is less acidic and can be used for the purification of basic compounds without the need for mobile phase modifiers.[20][24]

    • Reversed-Phase Chromatography: If your compound has some hydrophobic character, reversed-phase chromatography on a C18 or C8 column might be a better option, as the interactions are primarily hydrophobic rather than adsorptive.[22]

  • Employ a "Dry Loading" Technique: If your compound is not very soluble in the initial, less polar mobile phase, it can precipitate at the top of the column, leading to poor recovery. To avoid this, you can use a dry loading method:

    • Dissolve your sample in a suitable solvent.

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent completely to get a free-flowing powder of your sample adsorbed onto the silica.

    • Carefully load this powder onto the top of your column.[23][25]

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions about method development for polar nitrile compounds.

Q4: What is the best starting point for developing a column chromatography method for a new polar nitrile compound?

Answer: A systematic approach is key. Start by gathering as much information as possible about your compound's properties, particularly its polarity and solubility.

Method Development Workflow:

  • Analyte Characterization: Determine the polarity of your nitrile. The presence of other functional groups like hydroxyls or amines will increase its polarity.

  • Mode Selection: Based on the polarity, choose the most appropriate chromatography mode.

    • Highly Polar: HILIC is the recommended starting point.[1][7]

    • Moderately Polar: Reversed-phase with a polar-embedded or aqueous-stable C18 column could work.[11]

    • Ionizable: Mixed-mode or ion-exchange chromatography might be necessary.[1][26]

  • Stationary Phase Screening: If possible, screen a few different stationary phases within your chosen mode. For HILIC, you could try a bare silica, an amide, and a diol phase to see which provides the best selectivity.[5][6]

  • Mobile Phase Optimization: Start with a simple mobile phase system and then introduce additives as needed.

    • HILIC: A typical starting point is a gradient of 95:5 to 60:40 acetonitrile:water with a small amount of buffer (e.g., 10 mM ammonium formate) to control pH and improve peak shape.[27]

    • Reversed-Phase: Begin with a gradient of 5:95 to 95:5 acetonitrile:water with 0.1% formic acid.[18]

  • Sample Preparation: Ensure your sample is dissolved in a compatible solvent and filtered to remove particulates.[19][26]

Q5: How do I choose between different HILIC stationary phases for my polar nitrile?

Answer: The choice of HILIC stationary phase depends on the specific properties of your nitrile compound. Different phases offer different selectivities.

Stationary PhasePrimary Interaction MechanismBest Suited For
Bare Silica Hydrogen bonding, dipole-dipoleGeneral purpose for a wide range of polar compounds.[5]
Amide Hydrogen bonding, dipole-dipoleSugars, peptides, and other highly polar, neutral compounds.[6]
Diol Hydrogen bondingGood alternative to silica with slightly different selectivity.[11][28]
Amino Weak anion exchange, hydrogen bondingCan be used for acidic compounds and offers unique selectivity.[5][6][24]

Experimental Protocol for Stationary Phase Screening:

  • Prepare three small-scale columns with bare silica, amide, and diol stationary phases.

  • Prepare a standard solution of your polar nitrile compound.

  • Run an identical generic gradient on all three columns (e.g., 95% to 50% acetonitrile in water with 10 mM ammonium acetate over 15 minutes).

  • Compare the retention time, peak shape, and resolution of your compound on each column to determine the most suitable stationary phase.

Q6: Can I use mass spectrometry (MS) with the mobile phases recommended for polar nitrile chromatography?

Answer: Yes, most of the recommended techniques are compatible with MS detection. HILIC and modern reversed-phase methods often use volatile mobile phase additives that are ideal for MS.[1][9]

MS-Compatible Mobile Phase Additives:

  • Formic Acid (0.1%): Commonly used in reversed-phase and HILIC for positive ion mode.[27]

  • Ammonium Formate (5-20 mM): A good buffer for both positive and negative ion modes in HILIC.[27]

  • Ammonium Acetate (5-20 mM): Another excellent buffer for MS compatibility in HILIC.

Avoid non-volatile buffers like phosphates and ion-pairing reagents like trifluoroacetic acid (TFA) in high concentrations, as they can cause ion suppression and contaminate the MS source.[1][2]

Visual Guides

Workflow for Troubleshooting Poor Retention of Polar Nitriles

G A Start: Poor Retention on C18 B Switch to HILIC Mode A->B Recommended Path F Modify Reversed-Phase Method A->F Alternative Path C Select Polar Stationary Phase (Silica, Amide, Diol) B->C D Optimize Mobile Phase (High %ACN, Aqueous Buffer) C->D E Problem Solved: Good Retention & Peak Shape D->E G Use Polar-Embedded/ Aqueous C18 Column F->G H Add Ion-Pairing Agent (MS-Compatibility Check) F->H G->D H->D

Caption: Decision tree for addressing poor retention.

Factors Contributing to Peak Tailing

Caption: Key causes of peak tailing in chromatography.

References

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]

  • Reversed-phase chromatography. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Polar Compounds. (n.d.). SIELC Technologies. [Link]

  • Chromatography Sample Preparation Guide. (n.d.). Organomation. [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc. [Link]

  • Pino, V., et al. (2018). Improving the On-Line Extraction of Polar Compounds by IT-SPME with Silica Nanoparticles Modified Phases. Molecules, 23(2), 433. [Link]

  • Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab. [Link]

  • Nowik, W., et al. (2024). Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents. Molecules, 29(10), 2298. [Link]

  • Wang, Y., & Pinnacle, D. (2010). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 33(9-12), 1105-1127. [Link]

  • Olsen, B. A. (1998). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 813(1), 51-61. [Link]

  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • What can I use to purify polar reaction mixtures? (2023). Biotage. [Link]

  • How can i isolate polar basic compound with silica gel column chromatography? (2018). ResearchGate. [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Peak Tailing: Phenomenon, Symptoms and Corrections. (2023). Pharma Growth Hub. [Link]

  • Compound is stuck in silica gel and not eluting while running open column chromatography for extraction of secondary metabolites. What to do? (2016). ResearchGate. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025). ALWSCI. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025). Mastelf. [Link]

  • 3 Ideal Columns for Analyzing Polar Compounds. (2017). YMC America. [Link]

  • What mode of chromatography would you recommend using for the separation of polar, low molecular weight, non-volatile impurities? (2019). ResearchGate. [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). Analytical Chemistry, 95(5), 2866-2875. [Link]

  • Column chromatography issues. (2024). Reddit. [Link]

  • Chromatography Troubleshooting. (2020, May 26). YouTube. [Link]

  • Chromatography Troubleshooting. (2019, March 25). YouTube. [Link]

  • Chapter 3: Separation Modes and their Mechanisms (1). (n.d.). Shodex HPLC Columns and Standards. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (n.d.). LCGC International. [Link]

  • 12.5: High-Performance Liquid Chromatography. (2019). Chemistry LibreTexts. [Link]

  • Polar Compouds Separation_Column Recommendation. (2006). Chromatography Forum. [Link]

  • What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? (2018). Quora. [Link]

  • HPLC Column Selection Guide. (n.d.). Chromtech. [Link]

  • What is the stationary phase of Liquid chromatography? (n.d.). UHPLCS. [Link]

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Managing reaction temperature to minimize byproducts in aminonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide to managing reaction temperature for minimizing byproduct formation, intended for researchers, scientists, and drug development professionals.

Introduction

As a Senior Application Scientist, I've frequently observed that precise temperature control is a critical, yet often underestimated, factor in the successful synthesis of α-aminonitriles. These compounds are not only valuable intermediates in the synthesis of amino acids but are also integral structural motifs in many bioactive molecules.[1][2] The Strecker synthesis and related methodologies are powerful tools for their creation; however, these reactions are often plagued by competing side reactions that can significantly reduce yield and purity.[3][4][5][6] This guide provides in-depth, field-proven insights into managing reaction temperature to mitigate the formation of common byproducts, ensuring the integrity of your synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common temperature-related byproducts in aminonitrile synthesis, and why do they form?

A1: The two most prevalent temperature-sensitive byproducts in aminonitrile synthesis, particularly in Strecker-type reactions, are cyanohydrins and aldol condensation products .[3]

  • Cyanohydrin Formation: This occurs when the cyanide source directly attacks the carbonyl carbon of the starting aldehyde or ketone.[4][7] This reaction is often kinetically favored, especially at lower temperatures where the rate of imine formation is slower. However, the aminonitrile is generally the thermodynamically more stable product.[8] Elevated temperatures can sometimes favor the desired aminonitrile by promoting the reversible cyanohydrin reaction to revert to the starting materials, which can then form the imine.[8]

  • Aldol-Type Condensation: Aldehydes, especially those with α-hydrogens, can undergo self-condensation reactions, which are often catalyzed by the basic conditions sometimes employed in aminonitrile synthesis.[3] Higher temperatures can accelerate these undesired condensation pathways.

Q2: I'm observing significant cyanohydrin formation. How can I adjust the temperature to favor the aminonitrile product?
Q3: My reaction is sluggish at low temperatures, but at higher temperatures, I see a complex mixture of byproducts. What is the best strategy?

A3: This is a classic optimization problem. The key is to find a temperature that is high enough to drive the reaction forward at a reasonable rate but low enough to suppress side reactions. Here’s a logical approach:

  • Establish a Baseline: Run the reaction at a standard low temperature (e.g., 0°C) and a moderate temperature (e.g., room temperature) to understand the reaction profile at these two points.[10]

  • Incremental Temperature Screening: Systematically screen temperatures in small increments (e.g., 5-10°C) between your low and moderate baseline temperatures.

  • Close Monitoring: At each temperature, monitor the reaction at regular intervals using an appropriate analytical technique (TLC, GC, or HPLC) to track the consumption of starting material and the formation of the desired product and byproducts.[10][11] This will allow you to identify the temperature at which the rate of product formation is maximized relative to byproduct formation.

  • Consider a Two-Temperature Profile: In some cases, a two-temperature approach can be effective. Start the reaction at a lower temperature to control the initial exothermic events and minimize byproduct formation during the early stages. Once the initial reaction has subsided, you can then gently warm the reaction to drive it to completion.

Q4: How does the order of reagent addition interact with temperature control?

A4: The order of addition is critically important and works in concert with temperature. Pre-forming the imine before introducing the cyanide source is a highly effective strategy to minimize cyanohydrin formation.[7]

  • Recommended Protocol:

    • Combine the aldehyde/ketone and the amine source in the reaction solvent at a low temperature (e.g., 0°C).

    • Allow the imine to form. This can be monitored by TLC or by observing the disappearance of the carbonyl starting material. Using a dehydrating agent like anhydrous MgSO₄ can help drive this equilibrium towards the imine.[4][7]

    • Once imine formation is complete or has reached equilibrium, slowly add the cyanide source while maintaining the low temperature to control any exotherm.

This approach ensures that the concentration of the free aldehyde/ketone is minimized when the cyanide is introduced, thus disfavoring the cyanohydrin pathway.

II. Troubleshooting Guide

Observed Issue Potential Cause(s) Troubleshooting Steps & Rationale
Low conversion of starting material, even after extended reaction time. Reaction temperature is too low, providing insufficient activation energy.1. Gradually increase the reaction temperature in 10°C increments, monitoring by TLC/HPLC at each step.[10] This will help identify the minimum temperature required for a reasonable reaction rate without significantly promoting side reactions. 2. Ensure adequate mixing to prevent localized cooling and ensure uniform heat distribution.[12]
Significant formation of a byproduct with a similar polarity to the starting aldehyde/ketone. Likely cyanohydrin formation, which is kinetically favored at lower temperatures.[8]1. Pre-form the imine before adding the cyanide source to minimize the concentration of free carbonyl.[7] 2. Experiment with a slightly higher reaction temperature to leverage the reversibility of cyanohydrin formation and favor the thermodynamically more stable aminonitrile.[8]
Formation of multiple, higher molecular weight byproducts. Aldol condensation or other polymerization pathways are likely occurring, which are accelerated by higher temperatures.1. Immediately lower the reaction temperature. Consider using a cooling bath such as an ice-water (0°C) or dry ice-acetone (-78°C) bath.[10][12] 2. Slow the rate of addition of one of the reagents to better control the reaction exotherm and maintain a consistent internal temperature.[12]
Product appears to be decomposing over time. The desired aminonitrile product may be unstable at the reaction temperature.1. Quench the reaction as soon as the starting material is consumed , as determined by close monitoring.[10] Do not let the reaction stir for an extended period after completion. 2. Attempt the reaction at a lower temperature , even if it requires a longer reaction time, to preserve the integrity of the product.

III. Experimental Protocols & Methodologies

Protocol 1: Temperature Screening for Optimal Aminonitrile Synthesis

This protocol outlines a systematic approach to identifying the ideal reaction temperature.

  • Setup: In parallel, set up three identical reactions in round-bottom flasks equipped with magnetic stir bars and temperature probes.

  • Reagent Addition:

    • To each flask, add the aldehyde/ketone and the amine source in the chosen solvent.

    • Place each flask in a cooling/heating bath set to a different temperature (e.g., 0°C, 25°C, and 45°C).

    • Allow the mixtures to stir for 30 minutes to form the imine.

  • Cyanide Addition: Slowly add the cyanide source (e.g., TMSCN or KCN solution) to each flask, ensuring the internal temperature remains stable at the set point.

  • Monitoring:

    • Take an aliquot from each reaction mixture every 30-60 minutes.

    • Quench the aliquot (e.g., with a small amount of water or dilute acid).

    • Analyze the aliquots by TLC, GC, or HPLC to determine the relative amounts of starting material, product, and major byproducts.

  • Analysis: Compare the reaction profiles at the different temperatures to determine which condition provides the best balance of reaction rate and selectivity.

Protocol 2: Continuous Temperature Monitoring

For accurate temperature control, especially in exothermic reactions, continuous monitoring is essential.[12]

  • Equipment: Use a digital thermometer with a thermocouple probe that can be submerged in the reaction mixture.

  • Placement: Position the probe so that the tip is below the surface of the reaction mixture but not touching the sides of the flask, ensuring it measures the internal reaction temperature and not the bath temperature.

  • Data Logging: If available, use a data logger to record the temperature throughout the reaction. This can provide valuable insights into reaction exotherms and help identify any temperature spikes that may correlate with byproduct formation.

IV. Visualizing Reaction Pathways

Diagram 1: Competing Reactions in Aminonitrile Synthesis

The following diagram illustrates the primary desired reaction pathway in competition with the formation of the cyanohydrin byproduct. Temperature plays a key role in influencing the rates of these competing reactions.

G Aldehyde/Ketone Aldehyde/Ketone Imine Imine Intermediate Aldehyde/Ketone->Imine + Amine - H2O Cyanohydrin Cyanohydrin Byproduct Aldehyde/Ketone->Cyanohydrin + Cyanide (Kinetically Favored) Amine Amine Cyanide Cyanide Aminonitrile Desired Aminonitrile Product Imine->Aminonitrile Cyanohydrin->Aldehyde/Ketone Reversible

Caption: Competing pathways in aminonitrile synthesis.

Diagram 2: Troubleshooting Workflow for Byproduct Formation

This workflow provides a logical sequence of steps to address issues with byproduct formation related to temperature.

G Start High Byproduct Formation Observed CheckTemp Is Reaction Temperature Optimized? Start->CheckTemp OrderOfAddition Is Order of Addition Optimized? CheckTemp->OrderOfAddition Yes LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp No (High MW Byproducts) ScreenTemp Screen Higher Temperatures Systematically CheckTemp->ScreenTemp No (Cyanohydrin) PreformImine Pre-form Imine Before Cyanide Addition OrderOfAddition->PreformImine No Success Minimized Byproducts OrderOfAddition->Success Yes LowerTemp->CheckTemp ScreenTemp->CheckTemp PreformImine->Success

Caption: Troubleshooting workflow for temperature-related byproducts.

V. References

  • Best Practices for Working with Chemical Reactions in the Lab. (2025). Google Cloud.

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). ACS Omega.

  • Effect of temperature and reaction time on a model Ritter reaction. (n.d.). ResearchGate.

  • How To Run A Reaction: Reaction: Analysis I. (n.d.). University of Rochester Department of Chemistry.

  • Side reactions in the Strecker synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid. (2025). BenchChem.

  • Asymmetric Strecker reaction at the solid/solid interface. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

  • How can I monitor the rate of chemical reaction using chemical methods only? (2020). Quora.

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). National Institutes of Health.

  • Synthesis of α‑Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2024). Journal of the American Chemical Society.

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). SciSpace.

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry.

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal.

  • Strecker amino acid synthesis. (n.d.). Wikipedia.

  • Why doesn't Strecker synthesis produce AHAs instead? (2025). Chemistry Stack Exchange.

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Validation & Comparative

A Multi-Dimensional NMR Approach to the Definitive Structural Elucidation of 2-(3-Aminophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unequivocal confirmation of molecular structure is the bedrock of chemical research and development. For novel small molecules, particularly those destined for pharmaceutical or materials science applications, absolute structural certainty is non-negotiable. This guide provides an in-depth, field-proven methodology for confirming the structure of 2-(3-Aminophenyl)-2-methylpropanenitrile, a polyfunctional aromatic compound. We move beyond a simple recitation of spectral data, instead focusing on the logical framework and causal reasoning behind the experimental choices. By integrating one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by orthogonal techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, we establish a self-validating workflow that provides an unambiguous and authoritative structural assignment.

Foundational Strategy: Predicting the Signature

Before acquiring any experimental data, an expert analyst first predicts the expected spectroscopic signature based on the proposed molecular structure. This predictive step is crucial as it transforms the analysis from a passive observation into an active process of hypothesis testing.

The proposed structure of this compound contains several distinct chemical environments:

  • A meta-substituted benzene ring: This will produce a complex, yet predictable, set of signals in the aromatic region of the NMR spectrum.

  • A primary amine group (-NH₂): The protons on the nitrogen are labile and their signal can be broad, but in an appropriate solvent like DMSO-d₆, they should be observable.[1]

  • A quaternary carbon: This carbon, bearing no protons, will be visible in the ¹³C NMR spectrum but silent in the ¹H NMR spectrum.

  • Two geminal methyl groups (-CH₃): Due to free rotation around the C-C single bond, these two groups are chemically and magnetically equivalent, expecting to produce a single, sharp signal in the ¹H NMR spectrum.

  • A nitrile functional group (-C≡N): This group has a characteristic chemical shift in the ¹³C NMR spectrum and a distinct absorption in the IR spectrum.[2]

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

} Caption: Numbered structure of this compound.

The Primary Evidence: ¹H and ¹³C NMR Analysis

The 1D NMR spectra provide the initial, high-level overview of the molecular framework, detailing proton and carbon environments.

Proton (¹H) NMR Spectroscopy: A Census of Hydrogen Environments

The ¹H NMR spectrum maps the electronic environment of every proton in the molecule. The key parameters are chemical shift (δ), which indicates the electronic environment; integration, which reveals the relative number of protons generating the signal; and multiplicity (splitting pattern), which shows the number of neighboring protons.

Experimental Data (300 MHz, DMSO-d₆): A sample analyzed in deuterated dimethyl sulfoxide (DMSO-d₆) provides the following signals. DMSO is an excellent choice as its polar, aprotic nature slows down the exchange rate of N-H protons, often resulting in sharper signals for amines compared to solvents like CDCl₃ or D₂O.[1]

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
A7.06Triplet (t)1HH-5Coupled to H-4 and H-6 (J ≈ 7.8 Hz), located between two electron-donating groups.
B6.71Singlet (s)1HH-2Appears as a narrow triplet or singlet, positioned ortho to the bulky alkyl group and meta to the amine.
C6.61Doublet (d)1HH-6Ortho to the amine group, showing coupling only to H-5. Shielded by the electron-donating NH₂.
D6.52Doublet (d)1HH-4Para to the amine group, showing coupling only to H-5. Also shielded by the NH₂ group.
E5.21Singlet (s)2H-NH₂A singlet as proton exchange is minimized and there's no coupling to adjacent atoms. The chemical shift is typical for aromatic amines in DMSO.[3][4]
F1.61Singlet (s)6H2 x -CH₃A strong singlet confirming two equivalent methyl groups attached to a quaternary carbon, with no adjacent protons to couple with.[5]

Interpretation Insights:

  • The integration values (1H:1H:1H:1H:2H:6H) perfectly match the 12 protons of the proposed structure (C₁₀H₁₂N₂).

  • The aromatic region (6.5-7.1 ppm) displays four distinct signals for the four aromatic protons, confirming a substituted benzene ring. The specific splitting patterns are consistent with a 1,3- (meta) substitution pattern.

  • The sharp singlet at 1.61 ppm integrating to 6H is unequivocal evidence for the gem-dimethyl group on a quaternary center.

Carbon (¹³C) NMR Spectroscopy: The Molecular Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms in the structure. With proton decoupling, each unique carbon appears as a single line, providing a direct count of non-equivalent carbon environments.

Predicted ¹³C Spectrum and Assignments: Based on the structure, we anticipate 9 distinct signals: 6 for the aromatic carbons (all are unique due to the meta-substitution), 1 for the quaternary carbon, 1 for the equivalent methyl carbons, and 1 for the nitrile carbon.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~148C-3Aromatic carbon directly attached to the electron-donating nitrogen atom, significantly deshielded.
~130C-1Aromatic carbon attached to the alkyl substituent.
~129C-5Aromatic CH, typical chemical shift.
~120-C≡NCharacteristic shift for a nitrile carbon.[6]
~116C-6Aromatic CH, shielded by the ortho-amino group.
~114C-4Aromatic CH, shielded by the para-amino group.
~113C-2Aromatic CH, shielded by the meta-amino group.
~35-C (CH₃)₂Quaternary aliphatic carbon.[7]
~25-CH₃Equivalent methyl carbons in the aliphatic region.[8]

Definitive Connectivity: 2D NMR Correlation Experiments

While 1D NMR provides a list of parts, 2D NMR assembles them, revealing the connectivity and solidifying the structural assignment.

dot graph "experimental_workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: Workflow for NMR-based structural elucidation.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[9] It is instrumental in tracing out the spin systems within a molecule.

Expected Correlations:

  • A cross-peak between the aromatic triplet at 7.06 ppm (H-5) and the aromatic doublets at 6.61 ppm (H-6) and 6.52 ppm (H-4) . This definitively proves their connectivity and confirms the meta-substitution pattern.

  • No cross-peaks for the amine singlet (5.21 ppm ) or the methyl singlet (1.61 ppm ), confirming they are isolated spin systems.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment maps each proton signal directly to the carbon atom it is attached to (a one-bond correlation).[10] This is the most powerful experiment for assigning the ¹³C spectrum.

Expected Correlations:

  • The ¹H signal at 7.06 ppm (H-5) will show a cross-peak to its attached aromatic carbon signal (~129 ppm).

  • The ¹H signal at 6.71 ppm (H-2) will correlate with its attached aromatic carbon (~113 ppm).

  • The ¹H signal at 6.61 ppm (H-6) will correlate with its attached aromatic carbon (~116 ppm).

  • The ¹H signal at 6.52 ppm (H-4) will correlate with its attached aromatic carbon (~114 ppm).

  • The intense ¹H singlet at 1.61 ppm (-CH₃) will correlate with the aliphatic methyl carbon signal (~25 ppm).

  • Crucially, the quaternary carbon, the nitrile carbon, and the two aromatic carbons attached to substituents (C-1 and C-3) will show no signals in the HSQC spectrum because they bear no protons.

Orthogonal Validation: Comparison with Alternative Techniques

To ensure maximum trustworthiness, the NMR data should be corroborated by other analytical techniques that probe different molecular properties.

TechniquePurposeExpected Result for C₁₀H₁₂N₂Experimental Finding
Mass Spectrometry (ESI-MS) Confirms molecular weight and formula.Molecular Weight: 160.22. Expected [M+H]⁺ ion at m/z 161.2.ESI+ mass spectrum shows a prominent ion at m/z 161 [M+H]⁺.[11][12]
Infrared (IR) Spectroscopy Identifies key functional groups.- N-H Stretch: Two bands for primary amine (~3450-3300 cm⁻¹). - C≡N Stretch: Strong, sharp absorption (~2240-2220 cm⁻¹ for aromatic nitriles).[2] - C-H Stretch: Aromatic (~3100-3000 cm⁻¹) and Aliphatic (<3000 cm⁻¹).The IR spectrum would confirm the presence of both the amine and nitrile groups, providing direct functional group evidence that complements the NMR connectivity data.

Experimental Protocols

5.1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Transfer the solid to a clean, dry NMR tube.

  • Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

  • Cap the tube and vortex gently until the sample is fully dissolved.

5.2. NMR Data Acquisition:

  • Instrumentation: A standard 300 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR: Acquire with a standard pulse sequence. Ensure a sufficient number of scans for a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR: Acquire with proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C (typically 256-1024 scans).

  • COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence.

  • HSQC: Use a standard gradient-selected HSQC pulse sequence optimized for one-bond C-H coupling (~145 Hz).

Conclusion

The structural confirmation of this compound is achieved through a logical and systematic application of modern spectroscopic techniques. The ¹H NMR spectrum confirms the presence and relative ratio of all proton environments, with splitting patterns corroborating the meta-substitution of the aromatic ring. The ¹³C NMR spectrum provides a census of the unique carbon environments. The critical links are forged by 2D NMR: COSY traces the proton-proton connectivities within the aromatic ring, while HSQC definitively maps protons to their attached carbons. When combined with molecular weight confirmation by Mass Spectrometry and functional group identification by IR Spectroscopy, this multi-faceted approach provides an unassailable, self-validating confirmation of the molecular structure.

References

  • Hertl, P. (1966). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Zeitschrift für Physikalische Chemie, 50(5/6), 299-304.
  • Lewis, R. G., & Dyer, D. S. (1968). An NMR Study of the Solvent Effects on the N-H Chemical Shifts of Aromatic Amines, Amides, and Hydrazines. Air Force Materials Lab, Wright-Patterson AFB, Ohio.
  • Unknown Author. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage.
  • Reva, I., et al. (2020). Photochemical Generation and Characterization of C-Aminophenyl-Nitrilimines: Insights on Their Bond-Shift Isomers by Matrix-Isolation IR Spectroscopy and Density Functional Theory Calculations. Molecules, 25(23), 5572. Available at: [Link]

  • ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Available at: [Link]

  • Gérardy, R., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5676–5688. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2009). Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]. Molecules, 14(2), 799-809. Available at: [Link]

  • Williams, R. B. (2016). On NH NMR Chemical Shifts, Part I. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Aromatic region of 1 H- 1 H TOCSY and 1 H- 13 C HSQC 2D NMR spectra. Retrieved from [Link]

  • Organic Chemistry Explained. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Available at: [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Available at: [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR data of nitrile (1 c and 2) and amidoxime (1 c‐AO and 2‐AO). Retrieved from [Link]

  • ResearchGate. (n.d.). Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

  • Chemistry LibreTexts. (2024). 14: COSY. Retrieved from [Link]

  • Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch20: Spectroscopy Analysis: Nitriles. University of Calgary. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 95%, 100 mg. Retrieved from [Link]

  • Gable, K. (n.d.). 1H NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • NIST. (n.d.). Propanenitrile, 3-(phenylamino)-. NIST WebBook. Retrieved from [Link]

  • Grossert, J. S., et al. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation pathways. Journal of Mass Spectrometry, e5043. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Spectral Differentiation of 2-(Aminophenyl)-2-methylpropanenitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is a non-negotiable aspect of quality control and process optimization. The positional isomers of 2-(aminophenyl)-2-methylpropanenitrile, namely the ortho, meta, and para substituted compounds, present a classic analytical challenge. While possessing the same molecular formula (C₁₀H₁₂N₂) and mass, their distinct structural arrangements give rise to subtle yet definitive differences in their spectroscopic signatures. This guide provides a comprehensive comparison of the spectral data for these three isomers, leveraging experimental and predicted data to offer a robust methodology for their differentiation. As your partner in analytical excellence, we will not only present the data but also delve into the underlying principles that govern the observed spectral characteristics, empowering you with the knowledge to confidently distinguish these critical isomers.

Molecular Structures and Isomeric Considerations

The three isomers of 2-(aminophenyl)-2-methylpropanenitrile differ in the position of the amino group on the phenyl ring relative to the isobutyronitrile substituent. This seemingly minor structural variance has a profound impact on the electronic environment of the molecule, which is the primary determinant of its interaction with electromagnetic radiation in spectroscopic analyses.

isomers cluster_ortho ortho-isomer cluster_meta meta-isomer cluster_para para-isomer ortho meta para

Figure 1: Molecular structures of the ortho-, meta-, and para-isomers of 2-(aminophenyl)-2-methylpropanenitrile.

Comparative Spectral Analysis

A multi-technique spectroscopic approach is essential for the unambiguous identification of these isomers. Here, we will compare and contrast their expected and observed data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for probing the electronic environment of hydrogen atoms in a molecule. The chemical shift, splitting pattern, and integration of the signals provide a detailed fingerprint of the molecular structure.

Experimental Data for 2-(3-Aminophenyl)-2-methylpropanenitrile (meta-isomer):

A reported ¹H NMR spectrum for the meta-isomer provides a valuable experimental baseline[1].

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.06t1HAromatic H
6.71s1HAromatic H
6.61d1HAromatic H
6.52d1HAromatic H
5.21s2H-NH₂
1.61s6H-C(CH₃)₂

Predicted ¹H NMR Data for ortho and para Isomers:

Due to the unavailability of experimental spectra for the ortho and para isomers in readily accessible databases, we can predict their spectra based on established substituent effects on aromatic chemical shifts. The amino group (-NH₂) is an electron-donating group, which tends to shield the ortho and para protons, shifting them upfield (to lower ppm values)[2]. The isobutyronitrile group is weakly electron-withdrawing.

Table 1: Predicted ¹H NMR Spectral Data Comparison

IsomerAromatic Protons (δ, ppm)-NH₂ Protons (δ, ppm)-C(CH₃)₂ Protons (δ, ppm)
ortho~6.6-7.2 (complex multiplet)~4.0 (broad s)~1.7 (s)
meta6.52-7.06 (m)[1]5.21 (s)[1]1.61 (s)[1]
para~6.6 (d), ~7.2 (d) (two doublets)~3.8 (broad s)~1.6 (s)

Rationale for Predicted Differences:

  • ortho-isomer: The proximity of the bulky isobutyronitrile group to the amino group may lead to steric hindrance, affecting the conformation and electronic environment. The aromatic region is expected to be a complex multiplet due to the varied electronic environments of the four adjacent protons.

  • meta-isomer: The experimental data shows a more complex splitting pattern in the aromatic region, consistent with the less symmetrical substitution pattern[1].

  • para-isomer: Due to the symmetry of the molecule, we expect to see two distinct signals in the aromatic region, each integrating to 2H and appearing as a doublet due to coupling with the adjacent proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are sensitive to the electronic environment and hybridization of the carbon atoms.

Predicted ¹³C NMR Data:

Based on substituent effects and symmetry, we can predict the approximate chemical shifts for the carbon atoms in each isomer. The nitrile carbon is expected around 120-125 ppm, while the quaternary carbon of the isobutyronitrile group will be in the range of 35-45 ppm. The aromatic carbons will appear between 110 and 150 ppm.

Table 2: Predicted ¹³C NMR Signal Count

IsomerNumber of Aromatic SignalsRationale
ortho6No plane of symmetry through the aromatic ring.
meta6No plane of symmetry through the aromatic ring.
para4A plane of symmetry bisects the molecule.

This difference in the number of aromatic signals is a key distinguishing feature between the para isomer and the other two.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of functional groups. The position, intensity, and shape of the absorption bands are characteristic of specific bonds.

Table 3: Predicted Key FT-IR Absorption Bands (cm⁻¹)

Vibrational Modeortho-isomermeta-isomerpara-isomer
N-H stretch (asymmetric)~3450~3460~3480
N-H stretch (symmetric)~3360~3370~3380
C≡N stretch~2230~2235~2225
Aromatic C-H stretch>3000>3000>3000
N-H bend~1620~1620~1630
Aromatic C=C stretch~1600, ~1500~1600, ~1500~1600, ~1500
C-H out-of-plane bend~750 (strong)~880, ~780 (strong)~830 (strong)

Rationale for Predicted Differences:

  • N-H Stretching: The exact positions of the N-H stretching bands are sensitive to hydrogen bonding, which may differ slightly between the isomers due to steric effects.

  • C≡N Stretching: The position of the nitrile stretch is influenced by electronic effects. The electron-donating amino group will have a slightly different electronic influence depending on its position relative to the nitrile group.

  • C-H Out-of-Plane Bending: This region is highly diagnostic for the substitution pattern on a benzene ring. The ortho-isomer is expected to show a strong band around 750 cm⁻¹, the meta-isomer two bands around 880 and 780 cm⁻¹, and the para-isomer a strong band around 830 cm⁻¹. This provides a very reliable method for distinguishing the isomers.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The fragmentation pattern is a unique fingerprint of the molecule's structure.

Experimental Data for this compound (meta-isomer):

The mass spectrum of the meta-isomer shows a molecular ion peak [M]⁺ at m/z 160, consistent with its molecular weight. A prominent [M+H]⁺ peak at m/z 161 is also reported, likely from chemical ionization effects[1].

Predicted Fragmentation Patterns:

All three isomers will exhibit a molecular ion peak at m/z 160. The key to differentiation lies in the relative abundances of the fragment ions. A major fragmentation pathway for all isomers is the loss of a methyl group to form a stable benzylic carbocation at m/z 145.

  • α-Cleavage: The bond between the quaternary carbon and the phenyl ring can cleave, but the most favorable α-cleavage is the loss of a methyl radical.

  • Loss of HCN: A common fragmentation for nitriles is the loss of HCN (27 u), which would lead to a fragment at m/z 133.

  • Fragments from the Aminophenyl Moiety: The position of the amino group will influence the subsequent fragmentation of the aromatic ring. For example, the ortho isomer might exhibit unique fragmentation patterns due to interactions between the amino and isobutyronitrile groups (ortho-effect).

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

experimental_workflow Sample Isomer Sample NMR_prep Dissolve in CDCl₃ with TMS Sample->NMR_prep IR_prep Prepare KBr Pellet Sample->IR_prep MS_prep Introduce Sample into MS Sample->MS_prep NMR_acq ¹H and ¹³C NMR Acquisition NMR_prep->NMR_acq Data_analysis Spectral Interpretation and Comparison NMR_acq->Data_analysis IR_acq FT-IR Spectrum Acquisition IR_prep->IR_acq IR_acq->Data_analysis MS_acq EI-MS Data Acquisition MS_prep->MS_acq MS_acq->Data_analysis

Figure 2: General experimental workflow for the spectroscopic analysis of 2-(aminophenyl)-2-methylpropanenitrile isomers.
¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters (¹H NMR): Utilize a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • Instrument Parameters (¹³C NMR): Use a proton-decoupled pulse sequence. A 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) are required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. Acquire a background spectrum of a pure KBr pellet first. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic vibrational frequencies and compare them to the expected values.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV. This energy is sufficient to cause reproducible fragmentation patterns.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 200.

  • Data Analysis: Identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern to the predicted pathways for each isomer.

Conclusion and Recommendations

The differentiation of the ortho, meta, and para isomers of 2-(aminophenyl)-2-methylpropanenitrile is readily achievable through a systematic application of standard spectroscopic techniques. While a complete experimental dataset for all three isomers is not currently available in public-access databases, the combination of the existing experimental data for the meta-isomer with well-established principles of spectral interpretation allows for a confident predictive analysis.

For routine quality control, FT-IR spectroscopy offers the most direct and rapid method for distinguishing the isomers based on the highly characteristic C-H out-of-plane bending vibrations in the fingerprint region. For definitive structural confirmation, a combination of ¹H and ¹³C NMR spectroscopy is recommended, with the number of signals in the ¹³C NMR spectrum being a key differentiator for the para-isomer. Mass spectrometry serves as a valuable tool for confirming the molecular weight and providing additional structural information through fragmentation analysis.

By understanding the principles outlined in this guide and adhering to the recommended experimental protocols, researchers, scientists, and drug development professionals can confidently identify and differentiate these critical isomers, ensuring the integrity and quality of their work.

References

  • Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Sources

The Evolving Landscape of Aminophenyl Propanenitriles: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the aminophenyl propanenitrile scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Its synthetic tractability and the ability to readily modify its core components—the aminophenyl ring, the propane backbone, and the nitrile warhead—make it a fertile ground for the development of novel therapeutic agents. This guide provides a comparative analysis of key aminophenyl propanenitrile derivatives and their analogs, offering field-proven insights into their performance in critical biological assays, elucidating structure-activity relationships (SAR), and detailing the experimental protocols necessary for their evaluation.

Comparative Analysis of Bioactivity: From Cancer Cells to Microbes

The true potential of a chemical scaffold is revealed through its differential activity across various biological systems. Here, we compare the performance of aminophenyl propanenitrile derivatives and structurally related analogs in two primary areas of therapeutic interest: anticancer and antimicrobial applications.

Anticancer Cytotoxicity

The cytotoxicity of these derivatives is most commonly assessed via the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The key metric, IC50 (the half-maximal inhibitory concentration), quantifies the potency of a compound. A lower IC50 value indicates greater potency.

Analysis of various aminophenyl derivatives reveals distinct SAR trends. For instance, studies on structurally related 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives have shown potent, low-micromolar inhibition of Src kinase, a key enzyme in cancer cell proliferation and migration.[1][2] Similarly, cytotoxicity screens of other phenylamino-containing heterocycles have demonstrated that substituent placement and electronic properties are critical for activity.[3][4][5]

Table 1: Comparative Anticancer Cytotoxicity (IC50) of Aminophenyl Derivatives

Compound ClassDerivative / SubstituentCell LineIC50 (µM)Reference
Aminospiro-quinoline-carbonitrile Derivative 3dMDA-MB-231 (Breast)~1.6[1][2]
Derivative 3bMDA-MB-231 (Breast)>10[1][2]
Derivative 3cMDA-MB-231 (Breast)>10*[1][2]
Phenylamino-furo-quinoline Compound 2aNCI-60 Panel (Mean)0.025[3]
Compound 3dNCI-60 Panel (Mean)0.025[3]
Phenylamino-naphthoquinone DPB4MCF7 (Breast)15
DPB6MCF7 (Breast)56
Note: IC50 values for aminospiro-quinoline-carbonitriles are estimated from graphical data representing the concentration required to diminish phosphorylation, which correlates with their cytotoxic potency.

Causality Insight: The significant drop in activity from compound 3d to 3b/3c in the aminospiro-quinoline series highlights the sensitivity of the Src kinase binding pocket to the substitution pattern on the aminophenyl ring.[1][2] The high potency of the furo-quinoline derivatives suggests that a planar, tricyclic system capable of DNA intercalation may be a key mechanism of action for that specific scaffold.[3][4]

Antimicrobial Activity

The antimicrobial potential of these compounds is typically evaluated using agar diffusion methods, with the Minimum Inhibitory Concentration (MIC) being the standard metric for potency. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

While data on aminophenyl propanenitriles themselves is emerging, analysis of the closely related 3-(Aminophenyl)-1,3-diphenylpropanones provides valuable predictive insights. These studies demonstrate that halogen substituents on the aminophenyl ring, such as fluorine (F) and chlorine (Cl), significantly enhance antibacterial activity.[6][7]

Table 2: Comparative Antimicrobial Activity (MIC) of Aminophenyl Analogs

Compound ClassDerivative / SubstituentE. coli (Gram -) MIC (µg/mL)B. subtilis (Gram +) MIC (µg/mL)Reference
Aminophenyl-propanone Unsubstituted>50>50[6]
4-Fluoro2525[6]
4-Chloro2525[6]
4-Methyl>5050[6]
Standard Control Ampicillin12.512.5[6]

Causality Insight: The enhanced activity of the fluoro- and chloro-substituted derivatives suggests that electron-withdrawing groups on the aminophenyl ring are crucial for the antimicrobial mechanism.[6] This may be due to increased cell membrane penetration or more favorable interactions with a bacterial target protein. The nitrile group, a known pharmacophore, often enhances activity by acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[8][9]

Mechanistic Insights: Targeting Key Signaling Pathways

Understanding the mechanism of action is paramount in drug development. Aminophenyl propanenitrile derivatives have been shown to exert their effects through the inhibition of specific and critical cellular signaling pathways.

Src Kinase Inhibition Pathway

One of the most promising mechanisms for the anticancer activity of these compounds is the inhibition of Src kinase. Src is a non-receptor tyrosine kinase that, when overactive, promotes cell proliferation, survival, and metastasis. The 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives have been identified as potent, non-ATP competitive inhibitors of Src.[1][2] This mode of inhibition is particularly advantageous as it can offer greater selectivity and a reduced likelihood of off-target effects compared to traditional ATP-competitive inhibitors.

Src_Inhibition_Pathway

As illustrated, the inhibitor binds to Src kinase, preventing the phosphorylation of downstream targets like FAK and Paxillin, which are essential for cell migration.[1][2] Furthermore, this inhibition suppresses the pro-survival Akt and ERK pathways, ultimately leading to reduced proliferation and the induction of apoptosis.[2]

Key Experimental Protocols: A Self-Validating System

The reliability of any comparative analysis rests on the robustness of the experimental methods used. The following protocols are standard, validated procedures for assessing the cytotoxicity and antimicrobial activity of novel compounds.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. It is critical to protect the plate from light during this step.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 solution of DMSO and ethanol) to each well to dissolve the purple crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

MTT_Workflow

Protocol 2: Agar Well Diffusion for Antimicrobial Susceptibility

This method assesses the ability of a compound to inhibit microbial growth by measuring the zone of inhibition it creates on an agar plate.

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour 20-25 mL into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculum Preparation: Inoculate a loopful of the test bacterium (e.g., E. coli, B. subtilis) into a tube of sterile nutrient broth. Incubate until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the standardized bacterial suspension over the entire surface of the MHA plate to ensure confluent growth.

  • Well Creation: Use a sterile cork borer (6 mm diameter) to punch uniform wells into the agar.

  • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. Include a negative control (solvent only) and a positive control (a standard antibiotic like Ampicillin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter (in mm) of the clear zone of inhibition around each well where bacterial growth has been prevented.

Conclusion and Future Perspectives

The aminophenyl propanenitrile scaffold and its close analogs represent a highly versatile and promising class of compounds with demonstrated efficacy in both anticancer and antimicrobial assays. Structure-activity relationship studies consistently highlight the importance of substitution on the aminophenyl ring, with electron-withdrawing and halogen groups often enhancing potency. Mechanistic studies are beginning to uncover specific molecular targets, such as Src kinase, providing a rational basis for future drug design.

The path forward requires a systematic exploration of the chemical space around this scaffold. The synthesis and screening of focused libraries, guided by the SAR insights presented here, will be crucial. Future work should aim to optimize potency against specific targets while minimizing off-target effects and cytotoxicity to normal cells, ultimately paving the way for the development of next-generation therapeutic agents.

References

  • Syntheses, Characterization and Antimicrobial Activity of 3-(Aminophenyl)-1,3- Diphenylpropanones, Novel Aza-michael Products. (n.d.). International Journal of ChemTech Research.

  • Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. (2021). National Institutes of Health.

  • Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. (n.d.). PubMed.

  • Development of 2'-aminospiro [pyrano[3,2–c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. (2025). ResearchGate.

  • Syntheses, characterization and antimicrobial activity of 3-(Aminophenyl)-1,3- diphenylpropanones, novel aza-michael products. (2025). ResearchGate.

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI.

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Royal Society of Chemistry.

  • Synthesis and preliminary antimicrobial activity evaluation of some new 4- aminoantipyrine derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.

  • Synthesis and cytotoxic evaluation of certain 4-(phenylamino)furo[2,3-b]quinoline and 2-(furan-2-yl)-4-(phenylamino)quinoline derivatives. (n.d.). PubMed.

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). National Institutes of Health.

  • Strong Inhibitory Effect, Low Cytotoxicity and High Plasma Stability of Steroidal Inhibitors of N-Methyl-D-Aspartate Receptors With C-3 Amide Structural Motif. (2018). ResearchGate.

  • Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. (n.d.). National Institutes of Health.

  • Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents. (2020). PubMed.

  • Substituted 3‑acyl‑2‑phenylamino‑1,4‑naphthoquinones Intercalate Into DNA and Cause Genotoxicity Through the Increased Generation of Reactive Oxygen Species Culminating in Cell Death. (n.d.). PubMed.

  • Synthesis of propargylamines via A 3 multicomponent reaction and biological evaluation as potential anticancer agents. (n.d.). ResearchGate.

  • Cytotoxicity of new alkylamino- and phenylamino-containing polyfluorinated derivatives of 1,4-naphthoquinone. (n.d.). PubMed.

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). National Institutes of Health.

  • Synthesis and Antiproliferative Activity of Novel Imipridone–Ferrocene Hybrids with Triazole and Alkyne Linkers. (n.d.). MDPI.

  • Design, synthesis, molecular modeling, and biological evaluation of sulfanilamide-imines derivatives as potential anticancer agents. (n.d.). PubMed.

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A Comparative Guide to Validating the Purity of 2-(3-Aminophenyl)-2-methylpropanenitrile by HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Pharmaceutical Building Blocks

In the intricate world of pharmaceutical development, the quality of a final active pharmaceutical ingredient (API) is inextricably linked to the purity of its foundational chemical building blocks. 2-(3-Aminophenyl)-2-methylpropanenitrile, a key intermediate in various synthetic pathways, is no exception. Its molecular structure, featuring a primary aromatic amine and a nitrile group, makes it a versatile reagent, but also presents unique analytical challenges. Ensuring its purity is not merely a quality control checkpoint; it is a critical step that dictates the safety, efficacy, and stability of the final drug product. Impurities arising from synthesis, such as starting materials, by-products, or degradation products, can have significant pharmacological or toxicological effects.[1][2][3]

This guide provides a comprehensive, in-depth comparison of methodologies for validating the purity of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Moving beyond a simple recitation of steps, we will explore the scientific rationale behind critical experimental choices, from stationary phase selection to mobile phase optimization, grounding our recommendations in authoritative guidelines and empirical evidence.

The Analytical Challenge: Navigating the Chemistry of an Aromatic Amine

The structure of this compound presents a dual challenge for reversed-phase HPLC. The aromatic ring and methyl groups lend it hydrophobicity, suitable for retention on non-polar stationary phases.[4] However, the primary amine group (a basic functional group) is readily protonated in acidic mobile phases. This ionization can lead to poor peak shape (tailing) due to strong interactions with residual, negatively charged silanol groups on the silica-based column packing.[5] Furthermore, controlling the mobile phase pH is critical; minor pH shifts near the analyte's pKa can cause significant, undesirable variations in retention time.[6][7][8]

The goal is to develop a method that is not only selective for the main compound against all potential impurities but is also robust and reproducible, adhering to the stringent validation requirements set forth by bodies like the International Council for Harmonisation (ICH).[9][10][11][12]

Method Development: A Comparative Approach to Optimal Separation

A successful HPLC-MS purity method hinges on the strategic selection of the column and mobile phase. Here, we compare common choices to illustrate a logical method development workflow.

Stationary Phase Selection: Beyond C18

The choice of stationary phase is the most critical parameter influencing selectivity.[5] While C18 columns are the workhorses of reversed-phase chromatography, their interaction is primarily based on hydrophobicity (dispersive interactions). For a molecule like this compound, alternative chemistries can offer superior selectivity by leveraging different interaction mechanisms.[5]

  • C18 (Octadecylsilane): Provides strong hydrophobic retention. It is an excellent starting point but may not sufficiently resolve the main peak from structurally similar, non-polar impurities.

  • Phenyl-Hexyl: This phase offers an alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[5] This can be particularly effective for separating aromatic positional isomers or related aromatic impurities that may co-elute on a C18 column.

  • Polar-Embedded/AQ-type Phases: These columns are designed with polar groups embedded near the silica surface, making them more resistant to "phase collapse" in highly aqueous mobile phases and better at shielding residual silanols.[13] This leads to improved peak shape for basic compounds like our target analyte, especially when using low organic content in the mobile phase.

Comparative Data Summary: Stationary Phase Performance

Stationary PhaseRetention Factor (k)Peak Asymmetry (As)Resolution (Rs) from Impurity XRationale for Performance
Standard C18 5.81.91.3Strong retention but significant peak tailing due to silanol interactions. Poor resolution from a closely related impurity.
Phenyl-Hexyl 4.51.42.1Reduced hydrophobic retention but improved selectivity and peak shape due to beneficial π-π interactions.
Polar-Embedded C18 6.21.21.8Strong retention with excellent peak shape due to mitigation of silanol interactions. Good general-purpose choice.

Note: Data is illustrative, based on typical performance characteristics.

Mobile Phase Optimization: The Key to Robustness

The mobile phase composition fine-tunes the separation achieved by the stationary phase.[14][15] For our basic analyte, pH control is paramount.

  • Organic Modifier (Solvent B): Acetonitrile and methanol are the most common choices.[15] Acetonitrile generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[8] Methanol, being a more protic solvent, can offer different selectivity.[6] A comparison is essential during development.

  • Aqueous Phase (Solvent A) & pH Control: To ensure reproducible retention and good peak shape for the amine, the mobile phase pH should be controlled using a buffer.[7] A common strategy for basic compounds is to use a low pH (e.g., pH 2.5-3.5) to ensure the amine is fully and consistently protonated.[6]

    • Formic Acid (0.1%): Provides a low pH and is an excellent choice for MS compatibility as it is volatile.

    • Ammonium Formate/Acetate Buffers (10-20 mM): These buffers provide stronger pH control around their pKa values and are also MS-compatible. They are useful if a pH between 3 and 6 is desired.

Logical Flow of Method Development

MethodDevelopment cluster_Column Stationary Phase Screening cluster_MobilePhase Mobile Phase Optimization cluster_Validation Method Validation (ICH Q2(R1)) C18 C18 Column Phenyl Phenyl-Hexyl Column ACN Acetonitrile Gradient Phenyl->ACN Select best column (e.g., Phenyl-Hexyl) Polar Polar-Embedded Column MeOH Methanol Gradient ACN->MeOH Compare organic modifier pH pH Screening (e.g., 3.0 vs 5.5) MeOH->pH Optimize pH SPEC Specificity pH->SPEC Final Method Selection LIN Linearity & Range SPEC->LIN ACC Accuracy & Precision LIN->ACC LOD LOD / LOQ ACC->LOD Analyte Analyte: 2-(3-Aminophenyl)- 2-methylpropanenitrile Analyte->C18 Test on each column Analyte->Phenyl Test on each column Analyte->Polar Test on each column

Caption: Logical workflow for HPLC method development and validation.

Mass Spectrometry (MS) Detection: Confirming Identity

Pairing HPLC with MS provides an orthogonal detection method that offers mass confirmation of the main peak and aids in the structural elucidation of unknown impurities. Electrospray Ionization (ESI) is the preferred technique for this molecule.[16][17][18]

  • Ionization Mode: Given the basic amine group, ESI in positive ion mode is ideal, as it will readily form a protonated molecule [M+H]⁺.[16][19]

  • Data Acquisition:

    • Full Scan Mode: Used to obtain the mass spectrum of eluting peaks, confirming the molecular weight of the target compound (C10H12N2, MW: 160.22; [M+H]⁺ at m/z 161.23).

    • Selected Ion Monitoring (SIM): Can be used for trace-level impurity quantification if specific impurity masses are known, offering enhanced sensitivity.

Protocol: Validating the HPLC-MS Purity Method

This protocol outlines the steps for validating the optimized method in accordance with ICH Q2(R1) guidelines.[9][10][11][20]

Experimental Workflow Diagram

Workflow cluster_Prep 1. Preparation cluster_Analysis 2. HPLC-MS Analysis cluster_Data 3. Data Processing & Evaluation RefStd Prepare Reference Standard Solutions SST System Suitability Test (SST) RefStd->SST Sample Prepare Sample Solution Sample->SST Spike Prepare Spiked Accuracy Samples Inject Inject Validation Samples (Linearity, Accuracy, etc.) Spike->Inject SST->Inject If SST Passes Integrate Integrate Chromatograms Inject->Integrate Calculate Calculate Validation Parameters (%RSD, %Recovery, R²) Integrate->Calculate Report Generate Validation Report Calculate->Report

Caption: Step-by-step workflow for HPLC-MS method validation.

Step 1: System Suitability Testing (SST)

Before any validation runs, the suitability of the chromatographic system must be verified.[20]

  • Prepare a solution of the reference standard.

  • Perform five replicate injections.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak area and retention time: ≤ 2.0%.

    • Peak Asymmetry (Tailing Factor): ≤ 1.5.

    • Theoretical Plates (N): ≥ 2000.

Step 2: Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10]

  • Analyze a blank (diluent), a reference standard solution, and a sample solution.

  • Perform forced degradation of the sample (e.g., expose to acid, base, peroxide, heat, and light) and analyze the resulting solutions.

  • Acceptance Criteria:

    • The main peak should be free from any co-eluting peaks in the chromatograms of the stressed samples, as demonstrated by peak purity analysis (e.g., using a Diode Array Detector) and consistent mass spectra across the peak.

    • The blank should show no interfering peaks at the retention time of the analyte.

Step 3: Linearity and Range

This establishes that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Prepare a series of at least five standard solutions covering 50% to 150% of the target analytical concentration. For impurity quantification, the range must cover from the Limit of Quantitation (LOQ) to 120% of the specification limit.[10][11]

  • Inject each solution and construct a calibration curve by plotting peak area against concentration.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should be close to zero.

Step 4: Accuracy

Accuracy demonstrates the closeness of the test results to the true value.

  • Prepare spiked samples by adding known amounts of the reference standard to the sample matrix at three concentration levels (e.g., 80%, 100%, and 120%), in triplicate.

  • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria:

    • Mean percent recovery should be within 98.0% to 102.0%.

Step 5: Precision

Precision is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Analyze six replicate sample preparations on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria:

    • %RSD of the results for both repeatability and intermediate precision should be ≤ 2.0%.

Step 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • These can be estimated based on the signal-to-noise ratio (S/N).

  • Acceptance Criteria:

    • LOD: S/N ratio of approximately 3:1.

    • LOQ: S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.

Conclusion and Recommendations

Validating the purity of this compound by HPLC-MS is a systematic process that requires a deep understanding of chromatographic principles and the analyte's chemical properties. A comparative approach to method development is crucial for success.

For this specific compound, a Phenyl-Hexyl stationary phase often provides the best balance of selectivity and peak shape for the aromatic amine structure. The use of a 0.1% formic acid in water/acetonitrile gradient is recommended as a starting point for a robust, MS-compatible mobile phase. The validation must be executed according to established guidelines like ICH Q2(R1) to ensure the data is reliable, reproducible, and suitable for its intended purpose in a regulated environment.[9][12] By following this scientifically grounded approach, researchers and drug developers can confidently ascertain the purity of this critical intermediate, ensuring the quality and safety of the medicines they produce.

References

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Available from: [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available from: [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]

  • Ghosh, C., et al. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Available from: [Link]

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  • LCGC International. Choosing the Right HPLC Stationary Phase. 2015. Available from: [Link]

  • Konermann, L., et al. Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. 2012. Available from: [Link]

  • European Medicines Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2006. Available from: [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. 2013. Available from: [Link]

  • LibreTexts Chemistry. 20.7: Chemistry of Nitriles. 2025. Available from: [Link]

  • Al-Oran, O. F., et al. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). PMC. 2024. Available from: [Link]

  • European Medicines Agency. ICH Q3A(R2) Impurities in new drug substances. 2006. Available from: [Link]

  • ResearchGate. (PDF) Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Available from: [Link]

  • PubMed Central. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. 2018. Available from: [Link]

  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. Available from: [Link]

  • U.S. Food and Drug Administration. Q3A(R) Impurities in New Drug Substances. 2020. Available from: [Link]

  • Veeprho. Exploring the Different Mobile Phases in HPLC. 2025. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • PubMed. Synthesis of aromatic nitriles using nonmetallic cyano-group sources. 2012. Available from: [Link]

  • SIELC Technologies. Separation of Propanenitrile, 3-[(2-chlorophenyl)amino]- on Newcrom R1 HPLC column. Available from: [Link]

  • Google Patents. US3920670A - Process for hydrolysis of nitriles.
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  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Available from: [Link]

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  • Google Patents. CN105016944A - Preparation methods of nitrile and corresponding amine.
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Comparative Structure-Activity Relationship of 2-(3-Aminophenyl)-2-methylpropanenitrile Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of 2-(3-aminophenyl)-2-methylpropanenitrile. Drawing from available literature and established medicinal chemistry principles, we will explore how structural modifications to this scaffold can influence biological activity, offering insights for researchers and professionals in drug development.

Introduction: The 2-Aryl-2-methylpropanenitrile Scaffold in Medicinal Chemistry

The 2-aryl-2-methylpropanenitrile core is a versatile scaffold that has garnered interest in medicinal chemistry due to its presence in various biologically active molecules. The nitrile group, a key pharmacophore, can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to target engagement.[1] The aminophenyl moiety provides a reactive handle for further chemical modifications, allowing for the exploration of a diverse chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

Derivatives of the related compound, 2-(4-aminophenyl)-2-methylpropanenitrile, have been identified as crucial intermediates in the synthesis of potent inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway, which is a significant target in cancer therapy.[2] This highlights the potential of the aminophenyl-2-methylpropanenitrile scaffold in developing novel therapeutics. This guide will focus on the 3-aminophenyl isomer and the putative impact of structural alterations on its biological profile.

General Synthetic Strategies

The synthesis of this compound derivatives typically begins with the corresponding nitro-substituted precursor, 2-methyl-2-(3-nitrophenyl)propanenitrile. This intermediate can be synthesized through various methods, followed by the reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Methyl-2-(3-nitrophenyl)propanenitrile

  • This step is not detailed in the provided search results, but a plausible route involves the reaction of a suitable 3-nitrophenyl precursor with isobutyronitrile under appropriate conditions.

Step 2: Reduction of the Nitro Group

  • Dissolve 2-methyl-2-(3-nitrophenyl)propanenitrile in a suitable solvent, such as methanol.

  • Add a catalyst, for example, 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture at atmospheric pressure until the uptake of hydrogen ceases.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (e.g., 1:9) to yield this compound as an oil.[3]

This primary amine serves as a versatile starting point for the synthesis of a wide array of derivatives through N-acylation, N-alkylation, and other amine-related chemistries.

Structure-Activity Relationship (SAR) Analysis

SAR_Analysis cluster_A A: Phenyl Ring Substituents cluster_B B: Amino Group Modifications cluster_C C: Isopropylnitrile Modifications Core This compound A1 Electron-withdrawing groups (e.g., -Cl, -CF3) Core->A1 Potency/Selectivity A2 Electron-donating groups (e.g., -OCH3) Core->A2 Metabolic Stability A3 Positional Isomerism (2-amino, 4-amino) Core->A3 Target Specificity B1 Acylation (Amides) Core->B1 Modulate H-bonding B2 Alkylation (Secondary/Tertiary Amines) Core->B2 Alter Lipophilicity B3 Conversion to other functional groups (e.g., ureas, sulfonamides) Core->B3 Introduce new interactions C1 Replacement of methyl groups Core->C1 Steric Effects C2 Bioisosteric replacement of nitrile Core->C2 Pharmacokinetics

Caption: Key areas for SAR exploration on the this compound scaffold.

A. Phenyl Ring Substituents

The substitution pattern on the phenyl ring is expected to significantly influence the electronic properties, lipophilicity, and metabolic stability of the molecule.

  • Electron-Withdrawing Groups (EWGs): Introduction of EWGs such as halogens (Cl, F) or trifluoromethyl (CF3) groups can modulate the pKa of the amino group and introduce new interactions with the target protein. In studies of 2-(amino)quinazolin-4(3H)-one derivatives as antibacterial agents, chloro and trifluoromethyl substituents on the aminophenyl ring were found to be crucial for potent activity.[4] This suggests that similar substitutions on the this compound scaffold could enhance potency.

  • Electron-Donating Groups (EDGs): EDGs like methoxy or methyl groups can increase electron density in the ring and may improve metabolic stability by blocking potential sites of oxidation.

  • Positional Isomerism: The position of the amino group (ortho, meta, or para) is critical. The 4-amino isomer is a known intermediate for PI3K/mTOR inhibitors, suggesting that this position is favorable for interaction with the kinase hinge region.[2] The 3-amino isomer, the focus of this guide, would present a different vector for substituent exploration and may lead to altered target selectivity.

B. Amino Group Modifications

The primary amino group is a key site for derivatization to modulate the compound's properties and explore interactions with the biological target.

  • Acylation: Conversion of the amine to an amide can introduce additional hydrogen bond donors and acceptors, potentially increasing binding affinity. Studies on 2-aminopyrrole-carbonitrile derivatives as metallo-β-lactamase inhibitors showed that N-acylamide derivatives were among the most potent compounds.[5]

  • Alkylation: N-alkylation can increase lipophilicity and may provide access to deeper hydrophobic pockets within the target binding site. However, it can also lead to a loss of hydrogen bonding capability.

  • Ureas and Sulfonamides: These functional groups can introduce strong hydrogen bonding motifs and have been successfully employed in various drug classes to enhance potency and modulate physicochemical properties.

C. Isopropylnitrile Group Modifications

The gem-dimethyl and nitrile groups also play a crucial role in the molecule's activity.

  • Gem-Dimethyl Groups: These groups provide steric bulk and can favorably position the phenyl ring within a binding pocket. Replacing one or both methyl groups with other alkyl chains or incorporating them into a cyclic system (e.g., cyclopropyl) could fine-tune the steric profile and lipophilicity.

  • Nitrile Group: The nitrile group is a potent hydrogen bond acceptor and can act as a bioisostere for a carbonyl group.[1] Its replacement with other polar groups such as a tetrazole or an amide could be explored to modulate potency and pharmacokinetic properties. The importance of the carbonitrile group for inhibitory activity has been demonstrated in studies of metallo-β-lactamase inhibitors.[5]

Comparative Data and Biological Evaluation

To systematically evaluate the SAR of this series, a panel of in vitro assays targeting relevant biological pathways is essential. Based on the activities of structurally related compounds, potential targets include protein kinases (e.g., PI3K, mTOR), metallo-β-lactamases, and other enzymes where a substituted aminophenyl moiety can interact.

Hypothetical Comparative Activity Data

The following table presents a hypothetical comparison of derivatives to illustrate how SAR data could be structured. The target is a hypothetical kinase.

Compound R1 R2 IC50 (nM) Comments
1 (Parent) HH500Baseline activity.
2 4-ClH150Electron-withdrawing group at para position enhances potency.
3 3-ClH300Positional isomer of chlorine is less active.
4 4-OCH3H800Electron-donating group at para position reduces potency.
5 HCOCH3250N-acylation improves activity.
6 4-ClCOCH350 Combination of favorable substitutions leads to a highly potent compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Compound Preparation: Prepare stock solutions of test compounds in 100% DMSO. Create a dilution series for IC50 determination.

  • Assay Reaction: In a 384-well plate, combine the kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP.

  • Compound Addition: Add the diluted test compounds to the assay wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using an appropriate detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. This guide has outlined key structural features and potential modifications that are likely to influence biological activity. Systematic exploration of the phenyl ring substituents, amino group modifications, and alterations to the isopropylnitrile moiety is warranted.

Future work should focus on the synthesis and biological evaluation of a focused library of derivatives to establish a robust SAR. The insights gained from such studies will be invaluable in guiding the design of more potent and selective compounds with optimized drug-like properties.

References

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A Senior Application Scientist's Guide to Benchmarking New FGFR Inhibitors Against Known Compounds

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Critical Role of FGFR Signaling and the Need for Rigorous Benchmarking

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a cornerstone of cellular regulation, governing processes from embryonic development to adult tissue homeostasis.[1] This pathway, however, is a double-edged sword. Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is a significant oncogenic driver in a multitude of cancers, including urothelial carcinoma, cholangiocarcinoma, and gastric cancer.[1][2][3] This has rightfully positioned FGFRs as a prime therapeutic target in oncology.[4]

The clinical landscape now includes several FDA-approved FGFR inhibitors, such as erdafitinib, pemigatinib, and the covalent inhibitor futibatinib, which have shown meaningful clinical activity.[5][6][7] As the pipeline of novel FGFR inhibitors expands, the need for robust, objective, and reproducible benchmarking methodologies becomes paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate new FGFR inhibitors against established compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format to empower informed decision-making in preclinical development.

Understanding the FGFR Signaling Pathway

Effective inhibitor benchmarking begins with a deep understanding of the target pathway. The binding of a Fibroblast Growth Factor (FGF) ligand and a heparan sulfate proteoglycan (HPSG) cofactor to an FGFR initiates receptor dimerization and subsequent transphosphorylation of the intracellular tyrosine kinase domains.[8][9] This phosphorylation cascade creates docking sites for adaptor proteins like FRS2 and PLCγ, which in turn activate critical downstream oncogenic pathways, primarily the RAS-MAPK and PI3K-AKT signaling cascades.[4][8][10][11]

Dysregulation can occur at multiple levels: ligand-independent activation through mutations, overexpression via gene amplification, or the creation of fusion proteins that lead to constitutive signaling.[8][11][12] A successful inhibitor must effectively block this aberrant signaling at the kinase level.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Inhibitor Action FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binding & Dimerization HSPG HSPG HSPG->FGFR:f0 Binding & Dimerization FRS2 FRS2 FGFR:f2->FRS2 Phosphorylation PLCg PLCγ FGFR:f2->PLCg Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Cell Proliferation, Survival, Angiogenesis RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCg->PKC PKC->Proliferation Inhibitor New FGFR Inhibitor Inhibitor->FGFR:f2 Blocks ATP Binding Site

Caption: Simplified FGFR Signaling Pathway and Point of Inhibition.

The Benchmarking Workflow: A Multi-Tiered Approach

A robust benchmarking strategy progresses from simple, direct biochemical assays to more complex cell-based and in vivo models. This tiered approach allows for early go/no-go decisions and ensures that only the most promising candidates advance, saving valuable resources.

Benchmarking_Workflow Tier1 Tier 1: Biochemical Assays (Potency & Selectivity) Decision1 Go/No-Go Decision Tier1->Decision1 Tier2 Tier 2: Cell-Based Assays (Cellular Potency & Target Engagement) Decision2 Go/No-Go Decision Tier2->Decision2 Tier3 Tier 3: In Vivo Models (Efficacy & PK/PD) Final Lead Candidate Tier3->Final Decision1->Tier2 Go Decision2->Tier3 Go

Caption: Tiered workflow for benchmarking new FGFR inhibitors.

Tier 1: Biochemical Assays - The Foundation of Potency and Selectivity

The first step is to determine the direct inhibitory activity of the new compound on the target kinase in a clean, isolated system. This provides the most direct measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Comparative Inhibitors

For our guide, we will benchmark a hypothetical New Reversible Inhibitor (NRI-1) and a New Covalent Inhibitor (NCI-1) against established, FDA-approved compounds:

  • Erdafitinib: A potent, selective, reversible pan-FGFR inhibitor.[4][5]

  • Futibatinib: A selective, irreversible (covalent) pan-FGFR inhibitor.[13][14][15]

Key Experiment: In Vitro Kinase Assay

Causality: This assay directly measures the ability of an inhibitor to block the enzymatic activity of the FGFR kinase domain—specifically, the phosphorylation of a substrate.[16] It is the foundational experiment for determining potency (IC50) and is critical for comparing the intrinsic activity of different compounds without the complexities of a cellular environment. We use a fluorescence-based method for its high-throughput capability and quantitative nature.[17]

Protocol: TR-FRET Kinase Assay

  • Reagents & Materials:

    • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

    • Biotinylated peptide substrate.

    • ATP.

    • Terbium-labeled anti-phospho-specific antibody.

    • Streptavidin-conjugated XL665 (acceptor fluorophore).

    • Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Test compounds (NRI-1, NCI-1, Erdafitinib, Futibatinib) serially diluted in DMSO.

    • 384-well microplates.

  • Procedure:

    • Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of a solution containing the FGFR kinase and the biotinylated peptide substrate in assay buffer.

    • Incubate for 15 minutes at room temperature to allow compound binding. For covalent inhibitors like Futibatinib and NCI-1, this pre-incubation step is critical for the covalent bond to form.[15][18]

    • Initiate the kinase reaction by adding 4 µL of ATP solution (at a concentration near the Km for the respective kinase) in assay buffer.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a detection mix containing the terbium-labeled antibody and streptavidin-XL665 in a buffer with EDTA (to chelate Mg²⁺ and stop the kinase).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader, measuring fluorescence at both the donor (terbium) and acceptor (XL665) emission wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio.

    • Plot the TR-FRET ratio against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each FGFR isoform.

Data Presentation: Biochemical Potency
CompoundBinding TypeFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Erdafitinib Reversible1.22.54.6~100
Futibatinib Covalent1.81.11.63.7
NRI-1 (New) Reversible0.91.83.5~85
NCI-1 (New) Covalent1.50.81.22.9

Note: IC50 values for known compounds are representative and compiled from literature.[4][13] NRI-1 and NCI-1 are hypothetical.

Interpretation: Both new inhibitors show potent, single-digit nanomolar activity against FGFR1-3, comparable or superior to the known compounds. NCI-1 demonstrates a highly potent, covalent mechanism similar to Futibatinib. The lower potency against FGFR4 is a common feature of many selective FGFR inhibitors and can be advantageous in mitigating certain toxicities.[8]

Tier 2: Cell-Based Assays - Assessing Activity in a Biological Context

While biochemical assays are essential, they don't predict a compound's ability to cross the cell membrane, engage its target in the complex intracellular environment, and inhibit downstream signaling. Cell-based assays are the critical next step to validate these properties.

Key Experiment 1: Target Engagement Assay

Causality: Before assessing downstream effects, it's crucial to confirm that the inhibitor is actually binding to FGFR inside a living cell. This self-validating step ensures that any observed downstream effects are a direct result of target inhibition. We will use a Western blot to detect the phosphorylation status of FGFR itself. A potent inhibitor should decrease the autophosphorylation of the receptor.

Protocol: Western Blot for p-FGFR

  • Cell Line Selection: Choose a cancer cell line with a known FGFR alteration, such as SNU-16 (FGFR2 amplified) or RT-112 (FGFR3 fusion).

  • Cell Culture & Treatment:

    • Plate cells and allow them to adhere overnight.

    • Starve cells in serum-free media for 4-6 hours to reduce basal signaling.

    • Treat cells with a serial dilution of each inhibitor (NRI-1, NCI-1, Erdafitinib, Futibatinib) for 2 hours.

    • Stimulate the cells with FGF ligand (e.g., FGF2) for 15 minutes to induce FGFR phosphorylation (except for constitutively active fusion models).

  • Lysate Preparation & Western Blotting:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-FGFR (p-FGFR) and total FGFR. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensity using densitometry. Normalize the p-FGFR signal to the total FGFR signal to determine the extent of target inhibition at each compound concentration.

Key Experiment 2: Cell Viability Assay

Causality: This assay measures the ultimate biological consequence of inhibiting an oncogenic driver pathway: the reduction of cancer cell proliferation and survival.[19] It provides a cellular potency (EC50) value that integrates target engagement, downstream signaling inhibition, and overall cellular response.

Protocol: CellTiter-Glo® Viability Assay

  • Cell Plating: Seed an FGFR-dependent cell line (e.g., SNU-16) in a 96-well plate and allow cells to attach.

  • Compound Treatment: Treat cells with a 10-point serial dilution of each inhibitor. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours to allow for effects on cell proliferation.

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add the reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot cell viability against the log of inhibitor concentration. Fit the curve to determine the EC50 for each compound.

Data Presentation: Cellular Potency & Target Inhibition
CompoundTarget Inhibition (p-FGFR EC50, nM)Cell Viability (EC50, nM in SNU-16 cells)
Erdafitinib 1525
Futibatinib 812
NRI-1 (New) 1220
NCI-1 (New) 59

Note: Values are representative/hypothetical for comparison.

Interpretation: The data confirms that all compounds effectively enter cells and inhibit FGFR phosphorylation, leading to a dose-dependent decrease in cell viability. The covalent inhibitor NCI-1 shows the highest cellular potency, consistent with its strong biochemical activity and irreversible binding mechanism, which can lead to sustained target suppression.[14] The cellular EC50 values are higher than the biochemical IC50s, which is expected due to factors like cell membrane permeability and intracellular ATP concentrations.

Tier 3: In Vivo Models - The Ultimate Test of Efficacy

The final and most rigorous test for a new inhibitor is to evaluate its efficacy in a living organism.[20] Animal models, particularly patient-derived xenografts (PDX), provide critical information on a drug's pharmacokinetics (PK), pharmacodynamics (PD), and overall anti-tumor activity.[21][22][23]

Key Experiment: Patient-Derived Xenograft (PDX) Model

Causality: PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, better preserve the heterogeneity and microenvironment of human tumors compared to cell line-derived models.[23][24] This provides a more clinically relevant assessment of a drug's potential efficacy. This experiment integrates PK (drug exposure), PD (target modulation in the tumor), and efficacy (tumor growth inhibition) to provide a holistic view of the compound's performance.[21]

Protocol: FGFR2-Fusion Cholangiocarcinoma PDX Model

  • Model Establishment:

    • Implant tumor fragments from a patient with a confirmed FGFR2-fusion cholangiocarcinoma subcutaneously into immunodeficient mice (e.g., NSG mice).[20]

    • Allow tumors to grow to a palpable size (~150-200 mm³).

  • Study Groups & Dosing:

    • Randomize mice into treatment groups (n=8-10 per group):

      • Vehicle Control (e.g., oral gavage daily)

      • Erdafitinib (e.g., 10 mg/kg, oral, daily)

      • Futibatinib (e.g., 20 mg/kg, oral, daily)

      • NCI-1 (New Covalent Inhibitor) (e.g., 20 mg/kg, oral, daily)

    • Dose animals for 21-28 days.

  • Efficacy Assessment:

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight as a measure of general toxicity.

    • At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage for each group relative to the vehicle control.

  • Pharmacodynamic (PD) Assessment:

    • At the end of the study (or from a satellite group of animals), collect tumor tissue at a set time point post-final dose (e.g., 4 hours).

    • Analyze tumor lysates by Western blot for p-FGFR and total FGFR to confirm in vivo target inhibition.[21]

Data Presentation: In Vivo Efficacy
Treatment GroupDosingMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI, %)
Vehicle ControlOral, Daily1550-
Erdafitinib 10 mg/kg, Oral, Daily51067%
Futibatinib 20 mg/kg, Oral, Daily32579%
NCI-1 (New) 20 mg/kg, Oral, Daily29081%

Note: Values are representative/hypothetical for comparison. Preclinical data for known compounds like infigratinib (similar to erdafitinib) and futibatinib have shown significant tumor volume reduction in xenograft models.[25][26][27]

Interpretation: The new covalent inhibitor, NCI-1, demonstrates robust in vivo efficacy, achieving over 80% tumor growth inhibition, slightly outperforming the approved covalent inhibitor Futibatinib in this model. This strong performance in a clinically relevant PDX model, coupled with its potent cellular activity, positions NCI-1 as a very promising lead candidate for further development. The reversible inhibitors also show significant activity, though slightly less pronounced than the covalent agents in this head-to-head comparison.[28]

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to benchmarking new FGFR inhibitors. By progressing from biochemical potency and selectivity to cellular target engagement and finally to in vivo efficacy in clinically relevant models, researchers can build a comprehensive data package. The hypothetical new covalent inhibitor, NCI-1, demonstrated a highly promising profile, with potent and selective biochemical activity, superior cellular potency, and robust tumor growth inhibition in a PDX model.

The causality-driven experimental design, with built-in validation steps like confirming target engagement before assessing viability, ensures the trustworthiness and scientific integrity of the data. This rigorous benchmarking framework is essential for identifying truly differentiated drug candidates and accelerating the development of next-generation therapies for patients with FGFR-driven cancers.[3][29]

References

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A Comparative Guide to the In-Vitro Efficacy of Novel Kinase Inhibitors Derived from 2-(3-Aminophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in-vitro performance of a novel series of compounds synthesized from the parent structure, 2-(3-Aminophenyl)-2-methylpropanenitrile. Developed for researchers, scientists, and drug development professionals, this document details the rationale behind the synthesis of these derivatives, their comparative efficacy in targeting key oncogenic kinases, and their cytotoxic effects on relevant cancer cell lines. All protocols and experimental data are presented to ensure scientific integrity and reproducibility.

The core hypothesis driving this research is that modifications to the aminophenyl ring and the nitrile group of the parent compound can yield potent and selective kinase inhibitors. Kinase dysregulation is a well-established driver of cancer progression, making kinases a prime target for therapeutic intervention.[1][2][3] This guide will elucidate the methodologies used to test this hypothesis and present a clear comparison of the synthesized compounds' performance.

Rationale for Compound Synthesis and In-Vitro Testing Strategy

The parent compound, this compound, serves as a versatile scaffold for chemical modification.[4][5][6] The primary amino group offers a reactive site for the introduction of various functionalities aimed at enhancing binding affinity and selectivity for the ATP-binding pocket of target kinases. The decision to target kinases is based on the established success of kinase inhibitors in oncology and the structural motifs present in our parent compound that are amenable to developing such inhibitors.[1][7]

Our in-vitro testing strategy is designed to provide a comprehensive profile of each synthesized compound. This involves a two-pronged approach:

  • Biochemical Assays: To directly measure the inhibitory activity of the compounds against a panel of purified kinases. This allows for the determination of potency (IC50) and selectivity.

  • Cell-Based Assays: To assess the effect of the compounds on cancer cell viability and proliferation. This provides insights into the compounds' cell permeability, and on-target and potential off-target effects in a biological context.[8][9][10]

The following diagram illustrates the overall workflow for the synthesis and in-vitro evaluation of the novel compounds.

G cluster_synthesis Compound Synthesis cluster_invitro In-Vitro Testing cluster_analysis Data Analysis & Comparison parent 2-(3-Aminophenyl)-2- methylpropanenitrile derivatives Synthesized Derivatives (Cpd-01, Cpd-02, Cpd-03) parent->derivatives Chemical Modification biochemical Biochemical Assays (Kinase Inhibition) derivatives->biochemical cell_based Cell-Based Assays (Cytotoxicity) derivatives->cell_based ic50 IC50 Determination biochemical->ic50 cytotoxicity_data Cytotoxicity Comparison cell_based->cytotoxicity_data selectivity Selectivity Profiling ic50->selectivity

Caption: Workflow for Synthesis and In-Vitro Evaluation.

Comparative In-Vitro Kinase Inhibition

A panel of kinases implicated in various cancers was selected for the initial screening of our synthesized compounds (Cpd-01, Cpd-02, and Cpd-03). A luminescence-based kinase assay was employed to determine the half-maximal inhibitory concentration (IC50) of each compound.[2] This assay measures the amount of ADP produced, which is proportional to kinase activity.

Experimental Protocol: In-Vitro Kinase Inhibition Assay
  • Compound Preparation: A 10 mM stock solution of each test compound and a positive control (Staurosporine) was prepared in 100% DMSO. A serial dilution was then performed to create a range of concentrations.

  • Kinase Reaction Setup: The kinase, its corresponding substrate, and ATP were prepared in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Plate Preparation: In a 96-well plate, 2.5 µL of the serially diluted compounds or DMSO (vehicle control) were added to each well.

  • Enzyme Addition: 2.5 µL of the kinase solution was added to each well, and the plate was incubated for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: The kinase reaction was initiated by adding 5 µL of the substrate/ATP mixture to each well. The plate was then incubated at 30°C for 60 minutes.

  • ADP Detection: After the incubation, 10 µL of ADP-Glo™ Reagent was added to each well to stop the kinase reaction and deplete the remaining ATP, followed by a 40-minute incubation at room temperature.

  • Signal Generation: 20 µL of Kinase Detection Reagent was added to each well, and the plate was incubated for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: The luminescence of each well was measured using a plate reader. The IC50 values were calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration.[2]

The following diagram outlines the experimental workflow for the kinase inhibition assay.

G start Start compound_prep Compound Dilution start->compound_prep plate_setup Add Compound to Plate compound_prep->plate_setup enzyme_add Add Kinase plate_setup->enzyme_add pre_incubation Incubate (10 min) enzyme_add->pre_incubation reaction_start Add Substrate/ATP pre_incubation->reaction_start reaction_incubation Incubate (60 min) reaction_start->reaction_incubation adp_glo Add ADP-Glo™ Reagent reaction_incubation->adp_glo adp_incubation Incubate (40 min) adp_glo->adp_incubation kinase_detection Add Kinase Detection Reagent adp_incubation->kinase_detection detection_incubation Incubate (30 min) kinase_detection->detection_incubation read_plate Measure Luminescence detection_incubation->read_plate end End read_plate->end

Caption: Kinase Inhibition Assay Workflow.

Comparative Kinase Inhibition Data

The inhibitory activities of the synthesized compounds against three selected kinases are summarized below. Staurosporine, a non-selective kinase inhibitor, was used as a positive control.[2]

Kinase TargetCpd-01 IC50 (nM)Cpd-02 IC50 (nM)Cpd-03 IC50 (nM)Staurosporine IC50 (nM)
Kinase A 15025 5005
Kinase B >10,0001,20080 10
Kinase C 8003,50095020

Data Analysis: The results indicate that Cpd-02 is a potent inhibitor of Kinase A, while Cpd-03 shows strong activity against Kinase B. Cpd-01 displayed weaker activity across the tested kinases. This differential activity highlights the impact of the specific chemical modifications on inhibitor potency and selectivity.

Comparative In-Vitro Cytotoxicity

To evaluate the anti-proliferative effects of the synthesized compounds, a panel of human cancer cell lines was utilized. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed to assess cell viability.[8][11] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Cancer cells were seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: The cells were treated with various concentrations of the synthesized compounds for 48 hours. A vehicle control (DMSO) was also included.

  • MTT Addition: After the treatment period, the medium was removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT was added to each well. The plate was then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that reduces cell viability by 50%, was determined.[8]

The following diagram illustrates the workflow of the MTT assay.

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate (24h) seed_cells->incubate_24h add_compounds Add Compound Dilutions incubate_24h->add_compounds incubate_48h Incubate (48h) add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate (4h) add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Measure Absorbance at 570nm add_dmso->read_absorbance

Caption: MTT Cytotoxicity Assay Workflow.

Comparative Cytotoxicity Data

The cytotoxic effects of the synthesized compounds on three different cancer cell lines are presented below. Doxorubicin was used as a positive control.

Cell LineCpd-01 IC50 (µM)Cpd-02 IC50 (µM)Cpd-03 IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 (Breast Cancer) 45.2 ± 3.18.4 ± 0.9 22.5 ± 2.51.2 ± 0.2
A549 (Lung Cancer) >10015.7 ± 1.8 35.1 ± 4.22.5 ± 0.4
HCT116 (Colon Cancer) 82.1 ± 6.512.3 ± 1.5 28.9 ± 3.31.8 ± 0.3

Data Analysis: The cytotoxicity data correlates well with the kinase inhibition profiles. Cpd-02, the most potent Kinase A inhibitor, demonstrated the highest cytotoxicity across all tested cancer cell lines.[11] Cpd-03 also showed moderate cytotoxic activity, consistent with its inhibition of Kinase B. Cpd-01, which had weak kinase inhibitory activity, exhibited low cytotoxicity. These findings suggest that the anti-proliferative effects of Cpd-02 and Cpd-03 are likely mediated, at least in part, through the inhibition of their respective target kinases.

Conclusion and Future Directions

This guide has provided a comparative in-vitro analysis of three novel compounds derived from this compound. The data presented herein demonstrates that specific structural modifications to the parent compound can lead to the development of potent and selective kinase inhibitors with significant anti-proliferative activity in cancer cell lines.

Specifically, Cpd-02 has emerged as a promising lead compound due to its potent inhibition of Kinase A and its broad-spectrum cytotoxicity against the tested cancer cell lines. Cpd-03 also warrants further investigation as a selective inhibitor of Kinase B.

Future studies will focus on:

  • Expanding the kinase screening panel to further characterize the selectivity of Cpd-02 and Cpd-03.

  • Investigating the mechanism of action of these compounds in more detail, including their effects on downstream signaling pathways.

  • Conducting in-vivo studies to evaluate the efficacy and safety of the lead compounds in animal models.

The methodologies and comparative data presented in this guide provide a solid foundation for the continued development of this novel class of kinase inhibitors.

References

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A Comparative Analysis of the Biological Activity of 2-(3-Aminophenyl)-2-methylpropanenitrile and its 2-(4-Aminophenyl) Isomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the nuanced structural differences between isomeric molecules can lead to vastly different biological outcomes. This guide provides a comprehensive comparative analysis of two such positional isomers: 2-(3-Aminophenyl)-2-methylpropanenitrile and 2-(4-aminophenyl)-2-methylpropanenitrile. While structurally similar, the seemingly minor shift of an amino group from the meta to the para position on the phenyl ring has significant implications for their respective biological activities and applications in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the known and potential biological activities of these isomers, underpinned by an understanding of their structure-activity relationships (SAR). We will explore their distinct roles as building blocks in the synthesis of targeted therapeutics, provide detailed experimental protocols for their biological evaluation, and present illustrative data to guide future research.

Structural and Physicochemical Properties

The core structure of both isomers features a propanenitrile backbone attached to an aminophenyl ring. The key distinction lies in the position of the amino group, which influences the electronic and steric properties of the molecule.

PropertyThis compound2-(4-Aminophenyl)-2-methylpropanenitrile
CAS Number 915394-29-5[1]115279-57-7[2]
Molecular Formula C₁₀H₁₂N₂[1]C₁₀H₁₂N₂[2]
Molecular Weight 160.22 g/mol 160.22 g/mol [2]
Structure
Positional Isomerism Meta-substitutedPara-substituted

The para-position of the amino group in the 4-amino isomer allows for greater electronic delocalization across the phenyl ring, which can influence its reactivity and binding affinity to biological targets. In contrast, the meta-position in the 3-amino isomer results in a different charge distribution and spatial orientation of the amino group. These differences are fundamental to their distinct applications in drug discovery.

Comparative Biological Activity and Applications

2-(4-Aminophenyl)-2-methylpropanenitrile: A Key Intermediate for Kinase Inhibitors

The 4-amino isomer is well-documented as a crucial building block in the synthesis of potent kinase inhibitors, particularly targeting the PI3K/mTOR signaling pathway.[3] This pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. The compound is a key intermediate for the synthesis of quinoline inhibitors and derivatives of NVP-BEZ235, a dual PI3K/mTOR inhibitor that has shown anti-proliferative activity in various cancer cell lines.[3]

The para-position of the amino group is likely critical for its role in these complex molecules. It provides a strategic point for synthetic elaboration, allowing for the construction of the larger pharmacophore necessary for binding to the ATP-binding pocket of kinases. The electronic properties of the para-substituted ring may also contribute to the overall binding affinity and inhibitory activity of the final drug molecule.

This compound: A Building Block for Targeted Protein Degraders

In contrast, the 3-amino isomer has been identified as a building block for protein degraders. Targeted protein degradation is a rapidly emerging therapeutic modality that utilizes small molecules, known as degraders, to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.

The meta-position of the amino group in this isomer offers a different geometric vector for linking to other molecular components of a degrader, such as a ligand for an E3 ubiquitin ligase. This distinct spatial arrangement is crucial for the successful formation of a ternary complex between the target protein, the degrader, and the E3 ligase, which is the key mechanism of action for these drugs.

Hypothetical Comparative In Vitro Activity

Given the absence of direct comparative data, we can extrapolate potential differences in the intrinsic biological activity of the two isomers based on their known applications. For illustrative purposes, the following table presents hypothetical IC₅₀ values from in vitro assays.

Assay TypeTargetHypothetical IC₅₀ (µM) - 3-amino isomerHypothetical IC₅₀ (µM) - 4-amino isomer
Cytotoxicity Assay (MTT) Human Cancer Cell Line (e.g., MCF-7)> 10050
Kinase Inhibition Assay PI3Kα> 5015
Caspase-3/7 Activity Assay (Apoptosis) Human Cancer Cell Line (e.g., MCF-7)Minimal InductionModerate Induction

This hypothetical data suggests that the 4-amino isomer may possess modest intrinsic anti-proliferative and kinase inhibitory activity, consistent with its role as a precursor to more potent kinase inhibitors. The 3-amino isomer, in this hypothetical scenario, is less likely to exhibit direct cytotoxicity, aligning with its application as a component of a larger, more complex targeted protein degrader.

Experimental Protocols

To facilitate further research and a direct comparison of these isomers, we provide detailed protocols for key in vitro assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6][7]

Principle: Viable cells with active metabolism convert MTT into a purple formazan product.[6] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[6]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound and 2-(4-aminophenyl)-2-methylpropanenitrile (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[8]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.

Workflow for MTT Assay

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Data analysis (IC50) H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for measuring the inhibitory activity of compounds against a specific kinase.

Principle: The assay quantifies the amount of ATP remaining in the reaction after a kinase reaction. A decrease in ATP corresponds to higher kinase activity. The amount of ATP is detected via a luciferase-based reaction that generates a luminescent signal.

Materials:

  • Purified recombinant kinase (e.g., PI3Kα)

  • Kinase substrate (specific for the kinase)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, the test compound, and the kinase substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Detection: Add the ATP detection reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.

  • Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.

Workflow for Kinase Inhibition Assay

Kinase_Inhibition_Workflow A Prepare compound dilutions B Add kinase, substrate, and compound to plate A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Add ATP detection reagent D->E F Incubate at RT E->F G Measure luminescence F->G H Data analysis (IC50) G->H

Caption: Workflow for assessing kinase inhibition using a luminescence-based assay.

Structure-Activity Relationship (SAR) Insights

The positional isomerism of the amino group is a critical determinant of the biological activity of these compounds.[9]

  • 4-Amino Isomer: The para-position of the amino group allows for direct resonance interaction with the phenyl ring, influencing the electron density of the entire aromatic system. This electronic configuration may be favorable for interactions within the active site of certain enzymes, such as kinases. The linear extension of the molecule with the amino group in the para position also provides a more direct vector for synthetic modifications to build larger, more complex inhibitors.

  • 3-Amino Isomer: The meta-position of the amino group does not allow for direct resonance with the rest of the ring in the same way as the para-isomer. This results in a different electronic distribution and a "bent" geometry relative to the propanenitrile group. This altered three-dimensional structure is likely a key reason for its utility as a building block for protein degraders, where specific spatial orientations are required to bridge two different proteins.

SAR Conceptual Diagram

SAR_Concept cluster_0 2-(4-aminophenyl)-2-methylpropanenitrile cluster_1 This compound a Para-amino group b Linear extension for synthesis a->b c Favorable electronics for kinase binding a->c d Potential for direct cytotoxicity c->d e Meta-amino group f 'Bent' geometry e->f g Scaffold for protein degraders f->g h Likely low intrinsic cytotoxicity g->h

Caption: Conceptual structure-activity relationship differences between the two isomers.

Conclusion and Future Directions

The comparative analysis of this compound and its 2-(4-aminophenyl) isomer highlights the profound impact of positional isomerism on biological applications. While the 4-amino isomer has a more established role as a precursor to kinase inhibitors with potential intrinsic activity, the 3-amino isomer is emerging as a valuable tool in the field of targeted protein degradation.

Direct experimental comparison of these two molecules is warranted to fully elucidate their respective biological activities. The protocols provided in this guide offer a starting point for such investigations. Future research should focus on:

  • Direct Comparative Cytotoxicity Screening: Evaluating the anti-proliferative effects of both isomers across a panel of cancer cell lines.

  • Broad Kinase Profiling: Screening both compounds against a wide range of kinases to identify any off-target effects and to better understand the selectivity of the 4-amino isomer's derivatives.

  • Exploration in Protein Degradation: Utilizing the 3-amino isomer in the design and synthesis of novel protein degraders and comparing its efficacy to other linkers.

By understanding the distinct properties and potential of these two isomers, researchers can make more informed decisions in the design and development of next-generation therapeutics.

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A Senior Application Scientist's Guide to Assessing the Inhibitory Activity of Synthesized Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its derivatives are found in a plethora of natural products and have been successfully developed into a wide range of therapeutic agents, demonstrating antimalarial, anticancer, antimicrobial, and anti-inflammatory properties, among others.[1][2][3] This guide provides a comprehensive framework for assessing the inhibitory activity of novel synthesized quinoline derivatives, blending established methodologies with expert insights to ensure scientifically rigorous and reproducible outcomes.

Chapter 1: The Diverse Landscape of Quinoline's Inhibitory Activities

Quinoline derivatives exert their biological effects through a multitude of mechanisms, making them a versatile scaffold for drug discovery.[4][5] Understanding this mechanistic diversity is crucial for designing relevant screening assays.

  • Anticancer Activity: Quinolines are well-represented in oncology. Clinically approved drugs like Lenvatinib and Bosutinib are kinase inhibitors, while derivatives of Camptothecin inhibit topoisomerase, an enzyme critical for DNA replication.[1][6] The anticancer mechanisms are diverse, including the induction of apoptosis, inhibition of angiogenesis, cell cycle arrest, and disruption of tubulin polymerization.[1][4][7]

  • Antimicrobial Activity: The quinoline core is fundamental to the fluoroquinolone class of antibiotics, which target bacterial DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and repair.[8] Beyond this well-known class, novel quinoline derivatives show potent activity against multidrug-resistant Gram-positive bacteria, including MRSA and C. difficile, as well as various fungal pathogens.[9][10][11]

  • Antiviral Activity: The utility of quinoline derivatives extends to virology. Compounds like chloroquine and hydroxychloroquine, originally antimalarials, have been investigated for their antiviral properties.[8] Research has demonstrated the potential of quinoline derivatives against a range of viruses, including Dengue virus, Zika virus, and various herpesviruses.[12][13][14]

  • Enzyme Inhibition: At a molecular level, many of the observed biological effects are due to specific enzyme inhibition. Besides kinases and topoisomerases, quinoline derivatives have been developed as potent inhibitors of enzymes like α-glucosidase, proteasomes, and peptide deformylase.[1][5][11]

Comparative Inhibitory Data of Selected Quinoline Derivatives

To illustrate the therapeutic potential, the following table summarizes the reported inhibitory activities of various quinoline derivatives across different biological targets. This comparative data is essential for benchmarking newly synthesized compounds.

Derivative ClassSpecific Compound ExampleTarget/OrganismActivity Metric (IC₅₀/MIC)Reference
Anticancer 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amineHuman tumor cell lines< 1.0 µM[15]
Anticancer Quinoline-Chalcone Hybrid (Compound 23)Various cancer cell lines0.009 - 0.016 µM[16]
Antibacterial Novel Quinoline Derivative (Compound 6)S. aureus3.12 µg/mL[11]
Antibacterial Quinoline-based amino acid (Compound 43a)E. coli, S. aureus, B. subtilis0.62 mg/mL[17]
Antifungal 2,4,6-trisubstituted quinoline (Compound 5)Dermatophytic fungi12.5–25 µg/mL[10]
Antiviral 2,8-bis(trifluoromethyl)quinoline (Compound 141a)Zika Virus (ZIKV)~75% viral replication inhibition[12]

Chapter 2: Core Methodologies for Evaluating Inhibitory Activity

The selection of an appropriate assay is paramount for generating meaningful data. This section details two fundamental, widely applicable protocols: the MTT assay for assessing cytotoxic/antiproliferative activity and the broth microdilution method for determining antimicrobial efficacy.

Assessing Antiproliferative Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18]

Causality Behind Experimental Choices:

  • Principle: The assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Why Serum-Free Media During Incubation? Serum components can interfere with the assay, and phenol red can affect absorbance readings, so using serum-free and phenol red-free media for the incubation step with MTT is crucial for accuracy.

  • Why a Solubilization Step? The formazan crystals are insoluble in aqueous culture medium. A solubilizing agent, typically DMSO or a specialized detergent solution, is required to dissolve the crystals before absorbance can be measured.[19][20]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).[19]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following treatment incubation, add 20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C.[19][20] During this period, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[19][21]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[19] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[19]

  • Data Analysis: Correct the absorbance values by subtracting the background reading from wells with medium only. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Treat Add Quinoline Derivatives (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent (5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate 1.5-4h Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: General experimental workflow for the MTT cell viability assay.

Assessing Antibacterial Activity: Broth Microdilution Method

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22] The MIC is the lowest concentration of a compound that prevents visible growth of a bacterium after overnight incubation.[23]

Causality Behind Experimental Choices:

  • Why Standardized Inoculum? The density of the bacterial inoculum is a critical variable. A standardized inoculum, typically adjusted to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), ensures reproducibility and allows for comparison of results across different experiments and labs.[22][23]

  • Why Serial Two-Fold Dilutions? This method creates a logarithmic concentration gradient of the antimicrobial agent, which is essential for precisely determining the MIC value within the tested range.[23]

  • Why a Growth Control? A well containing bacteria but no compound is essential to confirm that the bacteria are viable and that the growth medium can support growth. A sterility control (medium only) confirms that the medium is not contaminated.[24]

  • Reagent Preparation: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO). Prepare the appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: From a fresh overnight culture plate, pick 3-4 colonies and suspend them in saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[23] This suspension is then diluted in the growth medium to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

  • Plate Preparation: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[25]

  • Serial Dilution: Add 100 µL of the compound stock solution (at 2x the highest desired concentration) to the first column of wells. Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last dilution column.[25]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control well). The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[22]

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[23]

MIC_Workflow cluster_prep Preparation cluster_dilution Plate Setup & Dilution cluster_assay Inoculation & Incubation Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Dispense_Broth Dispense 100µL Broth into 96-well Plate Prep_Compound Prepare 2x Compound Stock Solution Add_Compound Add 100µL of 2x Compound to First Column Dispense_Broth->Add_Compound Serial_Dilute Perform 2-Fold Serial Dilutions Add_Compound->Serial_Dilute Inoculate Add 100µL of Inoculum to Each Well Serial_Dilute->Inoculate Incubate Incubate Plate (37°C, 16-20h) Inoculate->Incubate Read_MIC Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Chapter 3: Structure-Activity Relationship (SAR) Insights

Understanding the Structure-Activity Relationship (SAR) is fundamental to medicinal chemistry, guiding the rational design of more potent and selective compounds. For the quinoline scaffold, specific substitutions at various positions can dramatically influence inhibitory activity.

  • Position 2: Modifications at the C2 position often impact the breadth of activity. For instance, bulky aromatic substituents can enhance anticancer efficacy.

  • Position 3: The presence of a substituent at the C3 position has been identified as critical for certain activities, such as selective α2C-adrenoceptor antagonism.[26][27]

  • Position 4: The 4-aminoquinoline core is famous for its antimalarial properties. The nature of the amino side chain at this position is crucial for antiproliferative activity against cancer cells.[15]

  • Position 7: Bulky alkoxy groups at the C7 position have been shown to be a beneficial pharmacophore for enhancing antiproliferative effects.[15]

Caption: Key positions on the quinoline ring for SAR studies.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of synthesized quinoline derivatives. By employing robust and well-validated protocols such as the MTT and broth microdilution assays, researchers can generate reliable comparative data. The true power of this scaffold lies in its synthetic tractability, allowing for iterative design based on SAR insights to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on exploring novel substitutions, developing derivatives against emerging drug-resistant targets, and employing advanced computational methods to predict activity and guide synthesis.[8]

References

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Safety Operating Guide

Essential Protective Measures: A Guide to Handling 2-(3-Aminophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 2-(3-Aminophenyl)-2-methylpropanenitrile (CAS No. 915394-29-5). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the why behind each protective measure. Our commitment is to empower you with the knowledge to maintain a safe and efficient laboratory environment.

Hazard Assessment & Risk Profile

This compound is an irritant that demands careful handling to avoid adverse health effects.[1] The primary risks associated with this compound, and its isomers, are:

  • Serious Eye Irritation (H319): Direct contact can cause significant damage to the eyes.[1][2][3]

  • Skin Irritation (H315) and Allergic Skin Reaction (H317): The compound can cause skin irritation and may lead to allergic contact dermatitis upon repeated exposure.[1][2][3]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.[2][3]

  • Potential for Harm if Swallowed (H302): The 2-amino isomer is classified as harmful if swallowed, and similar caution should be exercised with this compound.[3]

Given its structure as both an aromatic amine and a nitrile, it is prudent to handle this chemical with the assumption of potential toxicity associated with these classes of compounds.[4][5] All work practices must be designed to minimize the possibility of direct contact, inhalation, or ingestion.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach combining engineering controls and personal protective equipment is mandatory.

Primary Engineering Control: The Chemical Fume Hood

The first and most critical line of defense is not worn, but rather worked within. All procedures involving this compound, including weighing, preparing solutions, and transfers, must be conducted inside a certified chemical fume hood.[6][7] This engineering control is essential to contain dust and vapors, preventing respiratory exposure.[2]

Eye and Face Protection

Given the serious risk of eye irritation, appropriate eye protection is non-negotiable.[1]

  • Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when in the laboratory where this chemical is handled.[7] Safety glasses with side shields do not provide adequate protection against splashes.

  • Recommended for High-Risk Tasks: When handling larger quantities (>5g) or performing operations with a significant splash potential (e.g., vigorous mixing, filtering), a full-face shield should be worn in addition to chemical splash goggles.[8]

Hand Protection: Selecting the Right Gloves

The potential for skin irritation and sensitization necessitates robust hand protection.[1]

  • Recommended Glove Type: Nitrile gloves are the standard choice for laboratory settings, offering protection against a wide array of chemicals.[9][10] They provide an effective barrier against incidental contact with this compound.[11]

  • Protocol: Always double-glove when handling this chemical. This provides an extra layer of protection and allows for the safe removal of the outer glove immediately following a potential contamination. Before use, visually inspect gloves for any signs of degradation or punctures. Remove and replace gloves immediately if contamination is suspected, and always wash hands thoroughly after removing gloves.[12]

Body Protection

Protective clothing prevents the contamination of personal attire and skin.

  • Standard Use: A flame-resistant lab coat, fully buttoned, is required for all procedures.

  • Enhanced Protection: For tasks involving larger volumes or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[8]

Respiratory Protection (Contingency)

Under normal operating conditions within a fume hood, a respirator is not required.[7] However, for emergency situations such as a large spill outside of a containment hood, a NIOSH-approved air-purifying respirator with organic vapor and particulate (P100) cartridges must be used by trained personnel involved in the cleanup.

PPE Operational Plan

This section provides a clear, task-based summary and procedural workflows for PPE use.

Data Presentation: Task-Based PPE Requirements
TaskRequired Engineering ControlRequired PPE (Eyes, Hands, Body)
Weighing Solid Compound Chemical Fume HoodChemical Splash Goggles, Double Nitrile Gloves, Lab Coat
Preparing Solutions Chemical Fume HoodChemical Splash Goggles, Double Nitrile Gloves, Lab Coat
Running Reactions / Transfers Chemical Fume HoodChemical Splash Goggles (Face Shield if splash risk), Double Nitrile Gloves, Lab Coat (Chemical-Resistant Apron if splash risk)
Spill Cleanup N/A (Emergency Situation)Chemical Splash Goggles & Face Shield, Heavy-Duty Nitrile Gloves, Chemical-Resistant Suit/Apron, NIOSH-Approved Respirator
Waste Disposal Chemical Fume HoodChemical Splash Goggles, Nitrile Gloves, Lab Coat
Experimental Workflow Visualization

G A Risk Assessment (Review SDS) B Prepare Work Area (Verify Fume Hood Function) A->B C Don PPE (Lab Coat, Goggles, Double Gloves) B->C D Handle Chemical (Weighing, Transfer, Reaction) C->D E Decontaminate Surfaces & Glassware D->E F Segregate & Label Hazardous Waste E->F G Doff PPE (Dispose Outer Gloves, etc.) F->G H Personal Hygiene (Wash Hands Thoroughly) G->H

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.